Product packaging for 1,2-Dioleoyl-sn-glycero-3-phosphocholine(Cat. No.:CAS No. 4235-95-4)

1,2-Dioleoyl-sn-glycero-3-phosphocholine

Numéro de catalogue: B1670884
Numéro CAS: 4235-95-4
Poids moléculaire: 786.1 g/mol
Clé InChI: SNKAWJBJQDLSFF-NVKMUCNASA-N
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Description

1,2-dioleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:2 in which the phosphatidyl acyl groups at positions 1 and 2 are both oleoyl. It is a 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine betaine and a 1,2-di-octadecenoyl-sn-glycero-3-phosphocholine. It is functionally related to an oleic acid. It is a conjugate base of a this compound(1+).
This compound has been reported in Trypanosoma brucei with data available.
PC(18:1(9Z)/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H84NO8P B1670884 1,2-Dioleoyl-sn-glycero-3-phosphocholine CAS No. 4235-95-4

Propriétés

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-/t42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAWJBJQDLSFF-NVKMUCNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274283
Record name 1,2-Dioleoyl-sn-glycero-3-phosphocholine
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Molecular Weight

786.1 g/mol
Source PubChem
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Physical Description

Solid; [Aldrich MSDS], Solid
Record name Dioleoyl lecithin
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Record name PC(18:1(9Z)/18:1(9Z))
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CAS No.

4235-95-4
Record name 1,2-Dioleoyl-sn-glycero-3-phosphocholine
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Record name Dioleoyl lecithin
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Record name 1,2-Dioleoyl-sn-glycero-3-phosphocholine
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Record name [R-(Z,Z)]-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide
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Record name 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
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Record name PC(18:1(9Z)/18:1(9Z))
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid of significant interest in the fields of biophysics, drug delivery, and membrane biology. Comprising a glycerol (B35011) backbone, two unsaturated oleic acid chains at the sn-1 and sn-2 positions, and a phosphocholine (B91661) head group, DOPC is a primary constituent of biological membranes and is widely used in the formulation of model membranes such as liposomes and lipid nanoparticles (LNPs).[1][2] Its low phase transition temperature ensures that it remains in a fluid, liquid-crystalline state at physiological temperatures, making it an ideal component for mimicking the dynamic nature of cellular membranes.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of DOPC.

Chemical Structure and Properties

DOPC is characterized by its phosphatidylcholine head group and the two cis-double bonds located at the ninth carbon of each 18-carbon oleoyl (B10858665) chain.[3] This unsaturation introduces a kink in the acyl chains, which is crucial for maintaining membrane fluidity.

IUPAC Name: [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate[4]

Synonyms: DOPC, 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine, PC(18:1/18:1)[4]

Physicochemical Data

A summary of the key quantitative properties of DOPC is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C44H84NO8P[2][3][4][5]
Molecular Weight 786.11 g/mol [2][3][4]
Exact Mass 785.593 Da[4]
Melting Point -21 °C[6][7]
Phase Transition Temperature ~ -17 °C[3]
Solubility Soluble in chloroform (B151607) and ethanol (B145695). Partly soluble in water.[2][5][6]
Purity >99% (commercially available)[3]
Storage Temperature -20°C[3][5][7]

Experimental Protocols

DOPC is a cornerstone lipid in the preparation of various model membrane systems. Below are detailed methodologies for key experiments involving DOPC.

Preparation of DOPC Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[8]

Materials:

  • This compound (DOPC)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Dissolution: Dissolve a known quantity of DOPC in chloroform or a suitable organic solvent mixture in a round-bottom flask to ensure a homogenous mixture.

  • Film Formation: Remove the organic solvent using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under a high vacuum for several hours to overnight to remove any residual organic solvent.

  • Hydration: Add the desired aqueous buffer to the dried lipid film. The temperature of the buffer should be above the gel-liquid crystal transition temperature of the lipid. Agitate the flask by vortexing or shaking to disperse the lipids, leading to the formation of multilamellar vesicles (MLVs).[9][10]

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated multiple times (e.g., 10-20 passes) to ensure a homogenous population of liposomes.[8][11]

Preparation of DOPC-Containing Lipid Nanoparticles (LNPs)

DOPC is often used as a "helper lipid" in the formulation of LNPs for nucleic acid delivery. The following is a general protocol for LNP preparation using microfluidic mixing.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • DOPC (helper lipid)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Aqueous acidic buffer (e.g., sodium acetate (B1210297) or citrate, pH 4-5)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing device

  • Dialysis system

Protocol:

  • Lipid Stock Preparation: Prepare a stock solution of the ionizable lipid, DOPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the acidic aqueous buffer. The acidic pH ensures the ionizable lipid becomes protonated and positively charged.

  • Microfluidic Mixing: Load the ethanolic lipid mixture and the aqueous nucleic acid solution into separate syringes and connect them to a microfluidic mixing device. The rapid mixing of the two streams leads to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated nucleic acids, and to neutralize the pH.

  • Sterilization: Filter-sterilize the final LNP formulation using a 0.22 µm filter.

Visualizations

Experimental Workflow for DOPC Liposome (B1194612) Preparation

The following diagram illustrates the key steps in the preparation of DOPC liposomes using the thin-film hydration and extrusion method.

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing DOPC_in_Chloroform DOPC in Chloroform Lipid_Film Thin Lipid Film DOPC_in_Chloroform->Lipid_Film Rotary Evaporation Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration Vacuum Drying MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion MLVs->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs

Caption: Workflow for DOPC Liposome Preparation.

Generalized Phosphatidylcholine Biosynthesis Pathway

While DOPC is primarily a structural component, it is synthesized within the cell through pathways that are fundamental to lipid metabolism. The diagram below shows a simplified overview of phosphatidylcholine biosynthesis.

PC_Biosynthesis Glycerol_3_Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic Acid Glycerol_3_Phosphate->Lysophosphatidic_Acid + Acyl-CoA Phosphatidic_Acid Phosphatidic Acid (PA) Lysophosphatidic_Acid->Phosphatidic_Acid + Acyl-CoA Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol Phosphatase Phosphatidylcholine Phosphatidylcholine (PC) (e.g., DOPC) Diacylglycerol->Phosphatidylcholine Cholinephosphotransferase Choline Choline CDP_Choline CDP-Choline Choline->CDP_Choline Choline Kinase, Choline-phosphate cytidylyltransferase CDP_Choline->Phosphatidylcholine

Caption: Generalized Phosphatidylcholine Biosynthesis Pathway.

Conclusion

This compound is an indispensable tool in lipid research and pharmaceutical development. Its well-characterized chemical and physical properties, combined with its ability to form stable and fluid model membranes, make it a versatile component for a wide range of applications, from fundamental biophysical studies to the formulation of advanced drug delivery systems. The experimental protocols provided herein offer a practical guide for researchers to effectively utilize DOPC in their work.

References

An In-depth Technical Guide to the Biophysical Properties of DOPC Phospholipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biophysical properties of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a widely utilized phospholipid in membrane research and drug delivery applications. Its significance stems from its fluid-phase nature at physiological temperatures, making it an excellent model for studying the dynamic properties of biological membranes.[1]

Core Biophysical Properties of DOPC

The biophysical characteristics of DOPC are fundamental to its function in model membrane systems and its utility in pharmaceutical formulations. These properties influence membrane fluidity, stability, and interactions with other molecules.

Structural Characteristics

DOPC is a glycerophospholipid with a phosphatidylcholine headgroup and two unsaturated oleic acid acyl chains (18:1 cis-Δ9). The presence of a double bond in each acyl chain introduces a kink, which is crucial for its low phase transition temperature and fluid nature at room and body temperatures.[1]

Quantitative Biophysical Data

The following tables summarize key quantitative biophysical parameters of DOPC bilayers. These values are essential for comparative studies and for the design of membrane-based assays and delivery systems.

PropertyValueExperimental ConditionsReferences
Phase Transition Temperature (Tm) ~ -17 °C to -20 °CDifferential Scanning Calorimetry (DSC)[1]
-40.3 °CHigh-Pressure Optical Method (extrapolated)[2]
Bending Rigidity (kc) 1.4 x 10⁻²⁰ J to 1.9 x 10⁻²⁰ JCapacitance measurements on free-standing planar bilayers[3]
1.6 x 10⁻²⁰ J to 8.2 x 10⁻²⁰ JSmall vesicle fluctuation/deformation studies[3]
Area per Lipid (APL) 67.4 ± 1.0 ŲX-ray and neutron scattering[4][5]
68.8 ŲMolecular Dynamics (MD) simulations (zero tension)[5]
Membrane Permeability (Water, Pf) ~0.0158 cm/sOsmotic stress assay on vesicles[6]
~0.012 cm/s (at 25°C)¹⁷O NMR on vesicles[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of DOPC bilayers. The following sections outline the core principles of key experimental techniques.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is employed to determine the phase transition temperature (Tm) of lipid bilayers.

Methodology:

  • Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of DOPC are prepared by hydrating a dry lipid film with a suitable buffer.

  • Sample and Reference Preparation: A known concentration of the liposome suspension is placed in an aluminum DSC pan. An identical pan containing only the buffer serves as the reference.

  • Thermal Analysis: The sample and reference pans are heated at a constant rate. The instrument measures the differential heat flow required to maintain both pans at the same temperature.

  • Data Interpretation: A thermogram is generated, plotting heat flow against temperature. The peak of the endothermic transition corresponds to the Tm, where the lipid bilayer transitions from the gel phase to the liquid-crystalline phase.

X-ray Scattering for Structural Determination

X-ray scattering techniques are used to determine the structural parameters of DOPC bilayers, such as the area per lipid and bilayer thickness.

Methodology:

  • Sample Preparation: Oriented stacks of DOPC bilayers are prepared on a solid substrate, typically a silicon wafer or mica, using methods like the "rock-and-roll" technique or spin-coating.

  • Hydration: The lipid stacks are hydrated in a chamber with controlled temperature and humidity.

  • Scattering Experiment: The hydrated sample is exposed to a collimated X-ray beam. The scattered X-rays are detected, providing a diffraction pattern.

  • Data Analysis: The diffraction pattern reveals information about the lamellar spacing and the electron density profile of the bilayer, from which the area per lipid and bilayer thickness can be calculated.[7][8]

Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

Fluorescence microscopy is a powerful tool for visualizing the morphology and phase behavior of GUVs.

Methodology:

  • GUV Formation: GUVs are typically formed using the gentle hydration method or electroformation. A thin film of DOPC, often containing a fluorescent lipid probe, is hydrated with a low ionic strength buffer.

  • Microscopy Setup: The GUV suspension is placed on a glass slide and observed using a confocal or wide-field fluorescence microscope.

  • Imaging: The fluorescently labeled GUVs are visualized. The uniform distribution of the fluorescent probe across the GUV surface indicates a single fluid phase.

  • Analysis: Image analysis can be used to determine GUV size distribution and to observe dynamic processes such as membrane fusion or protein binding.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway involving lipid rafts where DOPC is a component.

Experimental_Workflow_for_Liposome_Preparation_and_Characterization cluster_prep Liposome Preparation cluster_char Characterization lipid_film 1. Dry Lipid Film Formation (DOPC in organic solvent) hydration 2. Hydration (Aqueous buffer, T > Tm) lipid_film->hydration Solvent Evaporation sizing 3. Sizing (Extrusion or Sonication) hydration->sizing Formation of MLVs dls Size & Polydispersity (Dynamic Light Scattering) sizing->dls Characterize zeta Surface Charge (Zeta Potential) sizing->zeta Characterize cryo_tem Morphology & Lamellarity (Cryo-TEM) sizing->cryo_tem Characterize encapsulation Encapsulation Efficiency (Spectroscopy/Chromatography) sizing->encapsulation Characterize

Caption: Experimental workflow for the preparation and characterization of DOPC liposomes.

Lipid_Raft_Signaling_Platform cluster_membrane Cell Membrane cluster_raft Lipid Raft cluster_non_raft Non-Raft Region cluster_signal Intracellular Signaling receptor Receptor effector Effector Protein receptor->effector Activates second_messenger Second Messenger Generation effector->second_messenger Produces cholesterol Cholesterol sphingolipid Sphingolipid dopc DOPC other_protein Other Protein downstream Downstream Signaling Cascade second_messenger->downstream Initiates ligand Ligand ligand->receptor Binds

Caption: Conceptual diagram of a lipid raft signaling platform within a cell membrane.

While DOPC is generally excluded from the more ordered lipid raft domains, its presence in the surrounding fluid membrane is crucial for maintaining the overall integrity and fluidity of the plasma membrane, thereby influencing the formation and function of these signaling platforms.[9]

Conclusion

DOPC remains an indispensable tool in membrane biophysics and drug delivery research. Its well-characterized biophysical properties, particularly its fluid nature at physiological temperatures, provide a robust and reproducible model system for investigating a wide range of membrane-associated phenomena. A thorough understanding of its core properties and the experimental techniques used for its characterization is paramount for researchers and professionals in these fields.

References

An In-depth Technical Guide to the Critical Micelle Concentration of DOPC in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a widely used phospholipid in biophysical research and as an excipient in drug delivery systems. Understanding the CMC of DOPC is crucial for the formulation of stable lipid-based nanoparticles and for interpreting its interactions with biological systems.

Quantitative Data on the Critical Micelle Concentration of DOPC

The CMC of DOPC is influenced by various factors, most notably temperature and the ionic strength of the aqueous solution. The following table summarizes the reported CMC values for DOPC under different experimental conditions.

Temperature (°C)Solvent/MediumCMC (µM)Measurement Technique
Room TemperatureStripped Soybean Oil~50Not Specified[1]
45Stripped Soybean Oil~20Not Specified[1]

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of phospholipids (B1166683). Below are detailed protocols for three commonly used methods: fluorescence spectroscopy using a pyrene (B120774) probe, static light scattering, and surface tensiometry.

Pyrene Fluorescence Spectroscopy

This method leverages the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the DOPC micelles, leading to a change in its fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is monitored.

Materials:

  • DOPC

  • Pyrene

  • Chloroform (B151607) or other suitable organic solvent

  • High-purity water or buffer of choice (e.g., phosphate-buffered saline, PBS)

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of DOPC in chloroform at a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or ethanol (B145695) (e.g., 1 mM).

  • Sample Preparation:

    • In a series of glass vials, aliquot varying amounts of the DOPC stock solution to create a range of concentrations that bracket the expected CMC (e.g., from 1 µM to 100 µM).

    • To each vial, add a small, fixed amount of the pyrene stock solution to achieve a final concentration in the low micromolar range (e.g., 1-2 µM) once the final volume is reached.[5]

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid-pyrene film at the bottom of each vial. Further dry the films under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid-pyrene films with a fixed volume of high-purity water or the desired aqueous buffer to achieve the target DOPC concentrations.

    • Vortex the vials and allow them to equilibrate, typically for several hours or overnight, to ensure complete hydration and micelle formation.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.[6]

    • Record the emission spectra for each sample from approximately 350 nm to 500 nm.[6]

    • Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks in the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each DOPC concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the DOPC concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to partition into the micellar core.[7]

Static Light Scattering (SLS)

Static light scattering measures the time-averaged intensity of light scattered by a solution. Below the CMC, the scattering intensity is low and increases linearly with the concentration of DOPC monomers. Above the CMC, the formation of larger micellar aggregates leads to a significant increase in scattering intensity.

Materials:

  • DOPC

  • High-purity water or buffer, filtered through a low-pore-size filter (e.g., 0.22 µm) to remove dust particles.

  • Static light scattering instrument.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of DOPC in the filtered aqueous buffer at a concentration well above the expected CMC.

    • Prepare a series of dilutions of the stock solution to cover a range of concentrations below and above the anticipated CMC. Ensure all dilutions are made with the same filtered buffer.

  • SLS Measurement:

    • For each concentration, measure the intensity of scattered light at a fixed angle, typically 90 degrees.

  • Data Analysis:

    • Plot the scattered light intensity as a function of DOPC concentration.

    • The plot will show two distinct linear regions. The first, at lower concentrations, will have a shallow slope, corresponding to the scattering from individual DOPC monomers. The second, at higher concentrations, will have a much steeper slope due to the formation of micelles.

    • The CMC is determined as the concentration at the intersection of the two extrapolated linear fits.[8]

Surface Tensiometry

This technique directly measures the surface tension of a solution as a function of surfactant concentration. As DOPC is added to an aqueous solution, the amphiphilic molecules accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in DOPC concentration.

Materials:

  • DOPC

  • High-purity water or buffer

  • Tensiometer (e.g., using a Wilhelmy plate or Du Noüy ring)[9]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of DOPC in the desired aqueous medium at a concentration significantly above the expected CMC.

    • Prepare a series of dilutions from the stock solution, covering a range of concentrations.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each prepared DOPC solution. Ensure the measuring probe is thoroughly cleaned between measurements.[6]

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the DOPC concentration.

    • The resulting graph will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains constant.

    • The CMC is determined from the intersection of the two lines fitted to these regions.[9]

Visualizing a DOPC Micelle-Based Drug Delivery Workflow

DOPC micelles are frequently explored as nanocarriers for hydrophobic drugs in cancer therapy and other applications. The following diagram illustrates a generalized workflow for the preparation and cellular interaction of drug-loaded DOPC micelles.

Drug_Delivery_Workflow cluster_preparation Micelle Preparation and Drug Encapsulation cluster_delivery Cellular Delivery and Drug Release DOPC DOPC in Aqueous Buffer Mix Mixing and Solvent Evaporation DOPC->Mix Drug Hydrophobic Drug in Organic Solvent Drug->Mix Micelle Drug-Loaded DOPC Micelle Mix->Micelle Self-Assembly Micelle_inj Systemic Administration Micelle->Micelle_inj Membrane Cell Membrane Interaction Micelle->Membrane Fusion/Destabilization Circulation Bloodstream Circulation Micelle_inj->Circulation Tumor Tumor Microenvironment (EPR Effect) Circulation->Tumor Passive Targeting Cell Cancer Cell Tumor->Cell Cell->Membrane Release Intracellular Drug Release Membrane->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for DOPC micelle-based drug delivery.

This workflow illustrates the key stages, from the self-assembly of DOPC around a hydrophobic drug to form a stable micelle, through systemic circulation and accumulation at a tumor site via the Enhanced Permeability and Retention (EPR) effect, and finally, the interaction with the cancer cell membrane leading to intracellular drug release and the desired therapeutic outcome.[10][11][12]

References

Navigating the Thermal Landscape of DOPC Lipid Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid bilayers. Understanding the thermal behavior of DOPC is critical for its application in drug delivery systems, membrane biophysics research, and as a model for biological membranes. This document summarizes key quantitative data, details common experimental protocols for Tm determination, and provides visual workflows for these methodologies.

The Gel-to-Liquid Crystalline Phase Transition of DOPC

The main phase transition of a lipid bilayer is the transformation from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα). This transition is characterized by a specific temperature, the phase transition temperature (Tm). For DOPC, a monounsaturated phospholipid with two 18-carbon chains each containing one cis double bond, this transition occurs at temperatures well below freezing. This low Tm is a hallmark of unsaturated lipids and is a primary reason for the fluidity of biological membranes at physiological temperatures.

Quantitative Data on DOPC Phase Transition Temperature

The precise Tm of DOPC can vary slightly depending on the experimental conditions and the technique used for measurement. The following table summarizes reported values from various studies.

Phase Transition Temperature (Tm)Experimental MethodReference(s)
-16.5 °CNot specified[1]
-22 °CNot specified
-20 °CNot specified
-40.3 °CHigh-Pressure Optical Method[2][3]
253 K (-20.15 °C)Not specified[4]

Note: The significant variation in reported values can be attributed to factors such as hydration level, buffer composition, and the presence of impurities or other molecules in the bilayer.

Experimental Protocols for Determining Phase Transition Temperature

Several biophysical techniques are employed to determine the phase transition temperature of lipid bilayers. Differential Scanning Calorimetry (DSC) and Fluorescence Spectroscopy are two of the most common and accessible methods.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat flow associated with the phase transition. As the lipid bilayer transitions from the gel to the liquid-crystalline phase, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The peak of this curve is taken as the Tm.

  • Liposome (B1194612) Preparation (Thin-Film Hydration Method):

    • Dissolve DOPC lipid in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol (B129727) mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a desired aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the expected Tm of the lipid. This process results in the formation of multilamellar vesicles (MLVs).

    • For the formation of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • DSC Sample Preparation:

    • Accurately transfer a known amount of the liposome suspension (typically 1-5 mg/mL lipid concentration) into a DSC sample pan.

    • Prepare a reference pan containing the same buffer used for liposome hydration.

    • Hermetically seal both the sample and reference pans.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm of DOPC (e.g., -60°C).

    • Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 10°C).

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak.

    • The temperature at the maximum of this peak corresponds to the main phase transition temperature (Tm).

    • The area under the peak can be integrated to determine the enthalpy of the transition (ΔH).

Fluorescence Spectroscopy (Fluorescence Anisotropy)

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used. In the ordered gel phase, the probe's rotation is restricted, leading to high fluorescence anisotropy. As the bilayer transitions to the fluid liquid-crystalline phase, the probe's rotational freedom increases, causing a sharp decrease in anisotropy. The midpoint of this transition is taken as the Tm.

  • Liposome and Probe Preparation:

    • Prepare DOPC liposomes as described in the DSC protocol (Section 2.1.1).

    • Prepare a stock solution of the fluorescent probe (e.g., DPH in methanol or tetrahydrofuran).

    • Add a small aliquot of the probe stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

    • Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe into the bilayers.

  • Fluorescence Measurement:

    • Place the sample in a temperature-controlled cuvette holder in a spectrofluorometer equipped with polarizers.

    • Set the excitation and emission wavelengths appropriate for the chosen probe (for DPH, excitation is typically around 360 nm and emission around 430 nm).

    • Equilibrate the sample at a starting temperature below the expected Tm.

    • Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light. A correction factor (G-factor) is typically determined using horizontally polarized excitation.

    • Increase the temperature in small increments (e.g., 1-2°C) and allow the sample to equilibrate at each new temperature before repeating the intensity measurements.

    • Continue this process through the phase transition to a temperature well above the Tm.

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) at each temperature using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Plot the fluorescence anisotropy as a function of temperature.

    • The resulting plot will show a sigmoidal curve. The Tm is determined from the midpoint of this transition, often by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Workflow for DSC Measurement

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Dissolve DOPC in Organic Solvent prep2 Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Dry Film Under Vacuum prep2->prep3 prep4 Hydrate with Aqueous Buffer prep3->prep4 prep5 Form Multilamellar Vesicles (MLVs) prep4->prep5 dsc1 Load Liposome Suspension into Sample Pan prep5->dsc1 Transfer Sample dsc3 Seal Pans dsc1->dsc3 dsc2 Load Buffer into Reference Pan dsc2->dsc3 dsc4 Place Pans in DSC Instrument dsc3->dsc4 dsc5 Equilibrate at Low Temperature dsc4->dsc5 dsc6 Perform Heating Scan dsc5->dsc6 analysis1 Record Heat Flow vs. Temperature dsc6->analysis1 Generate Thermogram analysis2 Identify Endothermic Peak analysis1->analysis2 analysis3 Determine Tm at Peak Maximum analysis2->analysis3 caption Figure 1. Experimental workflow for determining the phase transition temperature of DOPC liposomes using Differential Scanning Calorimetry (DSC).

Figure 1. Experimental workflow for determining the phase transition temperature of DOPC liposomes using Differential Scanning Calorimetry (DSC).
Workflow for Fluorescence Anisotropy Measurement

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare DOPC Liposome Suspension prep2 Add Fluorescent Probe (e.g., DPH) prep1->prep2 prep3 Incubate to Allow Probe Incorporation prep2->prep3 meas1 Place Sample in Temperature-Controlled Spectrofluorometer prep3->meas1 Transfer Sample meas2 Equilibrate at Starting Temperature meas3 Measure Parallel and Perpendicular Fluorescence Intensities meas2->meas3 Repeat for each temperature point meas4 Increase Temperature Incrementally meas3->meas4 Repeat for each temperature point meas4->meas2 Repeat for each temperature point analysis1 Calculate Fluorescence Anisotropy (r) at each Temperature meas4->analysis1 Generate Intensity Data analysis2 Plot Anisotropy vs. Temperature analysis1->analysis2 analysis3 Determine Tm from Midpoint of Sigmoidal Curve analysis2->analysis3 caption Figure 2. Experimental workflow for determining the phase transition temperature of DOPC liposomes using fluorescence anisotropy.

Figure 2. Experimental workflow for determining the phase transition temperature of DOPC liposomes using fluorescence anisotropy.

Conclusion

The phase transition temperature of DOPC lipid bilayers is a fundamental biophysical parameter with significant implications for their use in research and pharmaceutical applications. While the reported values for DOPC's Tm vary, they consistently fall well below 0°C, reflecting the fluid nature of these membranes at ambient and physiological temperatures. The choice of experimental technique, such as DSC or fluorescence spectroscopy, can influence the measured value, and therefore, careful consideration of the methodology and experimental conditions is crucial for obtaining accurate and reproducible results. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals working with DOPC and other lipid-based systems.

References

An In-depth Technical Guide to the Synthesis and Purity of 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a critical component in the development of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) for nucleic acid therapies. Its biocompatibility, biodegradable nature, and specific physicochemical properties make it an ideal excipient for creating stable and effective formulations. This technical guide provides a comprehensive overview of the chemical and enzymatic synthesis of DOPC, alongside detailed methodologies for assessing its purity. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, offering detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate a deeper understanding of DOPC synthesis and quality control.

Introduction

This compound (DOPC) is a phosphatidylcholine molecule containing two oleic acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. The cis-double bond in the oleic acid chains imparts a low phase transition temperature to DOPC, ensuring that lipid bilayers remain in a fluid state at physiological temperatures. This fluidity is crucial for the formation of stable liposomes and for facilitating membrane fusion and cellular uptake, processes vital for effective drug delivery.

Given its importance, the synthesis of high-purity DOPC is paramount for the consistency and efficacy of pharmaceutical formulations. This guide details established methods for its synthesis and provides robust analytical procedures for its characterization and purity assessment.

Synthesis of this compound (DOPC)

The synthesis of DOPC can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis

A common chemical synthesis strategy involves the acylation of sn-glycero-3-phosphocholine (GPC) with oleic acid. The Steglich esterification is a widely used method for this transformation.

Experimental Protocol: Steglich Esterification of sn-glycero-3-phosphocholine

  • Materials:

  • Procedure: a. In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sn-glycero-3-phosphocholine (1 equivalent) and oleic acid (2.5 equivalents) in anhydrous dichloromethane. b. Add 4-(Dimethylamino)pyridine (0.2 equivalents) to the mixture. c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (2.5 equivalents) in anhydrous dichloromethane to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 24-48 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain pure DOPC.

Purification Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude DOPC in a minimal amount of the initial elution solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is from chloroform (B151607) to chloroform/methanol (B129727) mixtures.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure DOPC.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified DOPC.

Synthesis_and_Purification_Workflow

Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more specific route to DOPC. Phospholipase D (PLD) can be used to catalyze the transphosphatidylation of a readily available phosphatidylcholine (PC), such as soy PC, with an alcohol. However, for the synthesis of DOPC, a more direct enzymatic acylation approach is often employed. A classic example involves the transphosphatidylation reaction using glycerol and cabbage phospholipase D.[1]

Experimental Protocol: Phospholipase D-Catalyzed Transphosphatidylation

  • Materials:

    • 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) or another suitable phosphatidyl precursor

    • Choline (B1196258) chloride

    • Phospholipase D (from Streptomyces sp. or cabbage)

    • Biphasic solvent system (e.g., diethyl ether and acetate (B1210297) buffer)

    • Calcium chloride (CaCl₂)

  • Procedure: a. Prepare a biphasic reaction system. The organic phase (e.g., diethyl ether) contains the lipid substrate (e.g., DOPA). The aqueous phase contains the choline chloride, CaCl₂, and the phospholipase D enzyme in a suitable buffer (e.g., acetate buffer, pH 5.6). b. Combine the two phases and stir vigorously to create an emulsion. c. Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) for several hours to days. d. Monitor the reaction progress by TLC. e. Once the reaction is complete, separate the organic phase. f. Wash the organic phase with water to remove water-soluble components. g. Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. h. Purify the crude DOPC using silica gel column chromatography as described in the chemical synthesis section.

Enzymatic_Synthesis_Workflow

Table 1: Comparison of Synthesis Methods

FeatureChemical Synthesis (Steglich Esterification)Enzymatic Synthesis (Phospholipase D)
Starting Materials sn-Glycero-3-phosphocholine, Oleic AcidPhosphatidyl precursor, Choline
Reagents DCC, DMAPPhospholipase D
Reaction Conditions Anhydrous, 0 °C to room temperatureBiphasic system, 30-40 °C
Stereospecificity Dependent on starting material chiralityGenerally high
Byproducts DicyclohexylureaMinimal enzymatic byproducts
Typical Yields 59-87%[2]Variable, dependent on enzyme activity and conditions
Purification Silica gel column chromatographySilica gel column chromatography

Purity Assessment of DOPC

Ensuring the high purity of DOPC is crucial for its application in pharmaceutical formulations. Several analytical techniques are employed to identify and quantify DOPC and potential impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of DOPC purity and for monitoring the progress of synthesis and purification.[3]

Experimental Protocol: TLC Analysis of DOPC

  • Materials:

    • Silica gel TLC plates

    • Developing chamber

    • Mobile phase: A common solvent system for phospholipids (B1166683) is chloroform:methanol:water (65:25:4, v/v/v).[4]

    • Visualization reagent: Phosphomolybdic acid stain or iodine vapor.

  • Procedure: a. Dissolve a small amount of the DOPC sample in a suitable solvent (e.g., chloroform). b. Spot the sample onto the baseline of a silica gel TLC plate. c. Place the plate in a developing chamber containing the mobile phase. d. Allow the solvent front to ascend near the top of the plate. e. Remove the plate and dry it. f. Visualize the spots using a suitable reagent. DOPC will appear as a distinct spot. Impurities will appear as separate spots with different Rf values.

Table 2: Typical Rf Values of Lipids on Silica Gel TLC

Lipid ClassTypical Rf Value Range (Chloroform:Methanol:Water 65:25:4)
Phosphatidylcholine (PC)0.2 - 0.3
Lysophosphatidylcholine (B164491) (LPC)0.1 - 0.15
Oleic Acid0.8 - 0.9
Triglycerides> 0.9

Note: Rf values can vary depending on the exact TLC conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of DOPC purity. Coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), HPLC can provide detailed information on the composition of the sample.[5][6]

Experimental Protocol: HPLC-ELSD Analysis of DOPC

  • Instrumentation:

    • HPLC system with a gradient pump and autosampler.

    • Evaporative Light Scattering Detector (ELSD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A typical gradient elution involves a mixture of methanol and water, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the DOPC sample in the mobile phase or a compatible solvent.

    • Prepare a series of calibration standards of known DOPC concentrations.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 40 °C

    • Injection volume: 10-20 µL

    • ELSD settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase.

  • Data Analysis: a. Integrate the peak area of DOPC in the sample chromatogram. b. Construct a calibration curve by plotting the peak areas of the standards against their concentrations. c. Determine the concentration of DOPC in the sample from the calibration curve. d. Purity is calculated as the percentage of the main DOPC peak area relative to the total area of all peaks in the chromatogram.

HPLC_Analysis_Workflow

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural confirmation of DOPC and the identification of impurities. When coupled with HPLC (LC-MS), it provides both separation and mass information. Tandem mass spectrometry (MS/MS) can be used to fragment the DOPC molecule and confirm its fatty acid composition.

Expected Fragmentation Pattern of DOPC ([M+H]⁺, m/z 786.6)

  • m/z 184.1: The characteristic phosphocholine (B91661) headgroup fragment.

  • Neutral loss of 183.1 (phosphocholine headgroup): Resulting in the diglyceride fragment at m/z 603.5.

  • Neutral loss of 282.3 (oleic acid): Resulting in the lysophosphatidylcholine fragment at m/z 504.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ³¹P NMR are powerful, non-destructive techniques for the structural elucidation and quantitative purity assessment of DOPC.[7][8][9]

  • ¹H NMR: Provides information on the proton environment within the DOPC molecule. The ratio of the integrals of specific peaks (e.g., the choline methyl protons vs. the olefinic protons of the oleoyl (B10858665) chains) can be used to confirm the structure and assess purity.

  • ³¹P NMR: Provides a single, sharp peak for the phosphate (B84403) group in DOPC. The chemical shift is characteristic of the phosphocholine headgroup. The presence of other phosphorus-containing impurities will result in additional peaks, allowing for their detection and quantification.[3] Quantitative ³¹P NMR, using an internal standard, can provide a highly accurate determination of DOPC concentration and purity.[10]

Table 3: Summary of Purity Analysis Methods

TechniqueInformation ProvidedAdvantagesLimitations
TLC Qualitative purity, presence of major impuritiesRapid, inexpensive, simpleLow resolution, not quantitative
HPLC-ELSD Quantitative purity, separation of non-volatile compoundsGood for non-UV absorbing compounds, quantitativeNon-linear response, requires calibration
LC-MS Quantitative purity, molecular weight confirmation, impurity identificationHigh sensitivity and specificity, structural informationMore complex instrumentation
¹H NMR Structural confirmation, quantitative purityNon-destructive, provides detailed structural informationLower sensitivity than MS, complex spectra
³¹P NMR Detection and quantification of phosphorus-containing impurities, quantitative purityHighly specific for phospholipids, simple spectra for pure compoundsOnly detects phosphorus-containing molecules

Common Impurities in Synthetic DOPC

The purity of synthetic DOPC can be affected by byproducts from the synthesis process and degradation products. Common impurities include:

  • Lysophosphatidylcholine (LPC): Formed by the incomplete acylation of GPC or by the hydrolysis of one of the fatty acid chains.

  • Unreacted Oleic Acid: Residual starting material from the acylation reaction.

  • Oxidized DOPC: The double bonds in the oleoyl chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.

  • Isomers: Acyl migration can lead to the formation of 1,3-dioleoyl-sn-glycero-2-phosphocholine.

Conclusion

The synthesis and purification of high-purity this compound are critical for its successful application in pharmaceutical formulations. This guide has provided an in-depth overview of the key chemical and enzymatic synthesis methods, along with detailed protocols for a suite of analytical techniques for comprehensive purity assessment. By employing these methodologies, researchers and drug development professionals can ensure the quality and consistency of DOPC, thereby contributing to the development of safe and effective advanced drug delivery systems.

References

Spontaneous curvature of DOPC membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spontaneous Curvature of DOPC Membranes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spontaneous curvature of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) membranes, a critical parameter in understanding membrane biophysics, protein-lipid interactions, and the rational design of lipid-based drug delivery systems.

The spontaneous curvature (J₀) of a lipid monolayer is a measure of its intrinsic tendency to bend in the absence of external forces. This property is dictated by the molecular geometry of the constituent lipid molecules. Lipids with a cylindrical shape, where the cross-sectional area of the headgroup is comparable to that of the acyl chains, have a spontaneous curvature close to zero and tend to form flat bilayers. Lipids with a headgroup area smaller than their tail region are described as having an inverted cone shape, leading to a negative spontaneous curvature and a preference for forming structures that curve away from the aqueous phase (e.g., the inner leaflet of a vesicle or inverted hexagonal phases). Conversely, lipids with a headgroup larger than their tails have a cone shape and a positive spontaneous curvature, favoring structures that curve towards the aqueous phase.

DOPC is a zwitterionic phospholipid with two unsaturated oleoyl (B10858665) chains. It is considered a largely cylindrical lipid and is a primary component of model membrane systems due to its propensity to form stable lamellar phases. However, it possesses a slight negative spontaneous curvature, indicating a subtle inverted cone shape.[1][2] This intrinsic curvature, while small, has significant implications for membrane stability, protein insertion, and the energetics of membrane fusion and fission.[3]

Quantitative Data on DOPC Spontaneous Curvature

The spontaneous curvature of DOPC has been determined by various methods, primarily through Small-Angle X-ray Scattering (SAXS) experiments on inverted hexagonal phases. The values reported in the literature show some variation, which can be attributed to differences in experimental conditions such as temperature and the host lipid matrix used in the measurements.

Lipid MonolayerSpontaneous Curvature (J₀) (nm⁻¹)Temperature (°C)Experimental MethodReference
DOPC-0.05Not specifiedNot specified[1]
DOPC-0.091 ± 0.008Not specifiedNot specified[2]
DOPC-0.11Not specifiedNot specified[4]
DOPC-1/87.3 (≈ -0.011)Not specifiedNot specified[5]
DOPC/DSPC/Chol (Ld phase)NegativeNot specifiedSAXS[3]
DOPC/DSPC/Chol (Lo phase)More negative than Ld phaseNot specifiedSAXS[3]
DOPC/DPPC/Chol (Ld phase)Close to zeroNot specifiedSAXS[3]
DOPC/DPPC/Chol (Lo phase)Less negative than Ld phase (potentially slightly positive)Not specifiedSAXS[3]

Note: Ld refers to the liquid-disordered phase and Lo to the liquid-ordered phase in ternary mixtures.

The temperature dependence of the spontaneous curvature for most phosphatidylcholines, including DOPC, has been found to be in the range of -1 to -3 x 10⁻³ (nm °C)⁻¹.[3][6]

Experimental Protocols for Determining Spontaneous Curvature

The primary experimental method for determining the spontaneous curvature of bilayer-forming lipids like DOPC is the inverted hexagonal phase (HII) assay using Small-Angle X-ray Scattering (SAXS). Molecular dynamics simulations also provide a powerful computational approach to probe membrane curvature.

SAXS Measurement in Inverted Hexagonal Phases

This technique involves incorporating the 'guest' lipid (DOPC) into a 'host' lipid matrix that readily forms an inverted hexagonal (HII) phase, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The principle is that the addition of the guest lipid will alter the lattice parameter of the HII phase in a concentration-dependent manner, from which the spontaneous curvature of the guest lipid can be deduced.

Detailed Methodology:

  • Sample Preparation:

    • Stock solutions of the host lipid (e.g., DOPE) and the guest lipid (DOPC) in an organic solvent (e.g., chloroform/methanol) are prepared.

    • A series of lipid mixtures with varying molar ratios of guest to host lipid are prepared by mixing the appropriate volumes of the stock solutions.

    • The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

    • The lipid film is further dried under high vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a specific buffer solution (e.g., 150 mM NaCl) to a final lipid concentration suitable for SAXS analysis (e.g., 20-50 wt%).

    • The samples are subjected to several freeze-thaw cycles to ensure complete hydration and homogenization, promoting the formation of the HII phase.

  • SAXS Data Acquisition:

    • The hydrated lipid samples are loaded into X-ray transparent capillaries.

    • The capillaries are placed in a temperature-controlled sample holder in the SAXS instrument.

    • SAXS patterns are recorded for each sample at the desired temperature. The exposure time is optimized to obtain a good signal-to-noise ratio while minimizing radiation damage.

    • The 2D scattering patterns are azimuthally integrated to obtain 1D intensity profiles as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

  • Data Analysis:

    • The positions of the Bragg peaks in the 1D scattering profiles are used to determine the lattice parameter (a) of the HII phase. For a hexagonal lattice, the peak positions are related by q_h,k = (4π/√3a) * √(h² + hk + k²), where (h,k) are the Miller indices.

    • The radius of the lipid monolayer cylinder (R) in the HII phase is calculated from the lattice parameter.

    • The spontaneous curvature (J₀) of the lipid mixture is related to the monolayer radius.

    • By plotting the reciprocal of the lattice parameter (1/a) or a related geometric parameter as a function of the mole fraction of the guest lipid (DOPC), the spontaneous curvature of pure DOPC can be extrapolated.[3][6][7]

Molecular Dynamics (MD) Simulations

MD simulations offer a molecular-level view of membrane dynamics and can be used to compute spontaneous curvature.

General Methodology:

  • System Setup:

    • A lipid bilayer with the desired composition (e.g., pure DOPC or a mixture) is constructed using software like CHARMM-GUI.[8]

    • The bilayer is solvated with a water model (e.g., TIP3P) and ions are added to neutralize the system and mimic physiological salt concentrations.

    • The system is placed in a simulation box with periodic boundary conditions.

  • Simulation Protocol:

    • The system is first energy-minimized to remove any steric clashes.

    • A series of equilibration steps are performed, typically in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to allow the system to reach a stable state.

    • A production run is then performed in the NPT ensemble for a sufficient duration (nanoseconds to microseconds) to sample the conformational space of the membrane.

  • Analysis of Spontaneous Curvature:

    • Stress Profile Method: The spontaneous curvature can be calculated from the first moment of the lateral pressure profile across the bilayer.[9] This method requires careful calculation of the stress tensor during the simulation.

    • Asymmetric Systems: For membranes with an induced asymmetry (e.g., different lipid densities in the two leaflets), the resulting curvature of the membrane at a tensionless state can be directly measured.[9][10]

    • Coarse-Grained Models: Coarse-grained force fields, such as MARTINI, are often used to simulate larger systems and longer timescales, which can be advantageous for studying membrane remodeling and curvature.[11]

Factors Influencing DOPC Membrane Curvature

The effective curvature of a DOPC membrane is not solely determined by its intrinsic spontaneous curvature but is also influenced by several factors:

  • Temperature: As mentioned, the spontaneous curvature of phosphatidylcholines shows a slight negative temperature dependence.[3][6]

  • Lipid Composition: The presence of other lipids can significantly alter the overall membrane curvature.

    • Cholesterol: Cholesterol is known to induce negative spontaneous curvature.[1][3] In DOPC/DSPC/Cholesterol mixtures, the liquid-ordered (Lo) phase, which is enriched in DSPC and cholesterol, exhibits a more negative spontaneous curvature than the liquid-disordered (Ld) phase, which is enriched in DOPC.[3]

    • DOPE: DOPE has a more pronounced inverted cone shape and a more negative spontaneous curvature than DOPC.[1][4] Mixtures of DOPC and DOPE will have a net spontaneous curvature that is more negative than pure DOPC.

  • Protein Interactions: The insertion of proteins or peptides into the membrane can locally induce or be sorted by curvature. Amphipathic helices, for example, can insert into one leaflet and act as a wedge, inducing positive curvature.

  • Ionic Environment: For charged lipids, the ionic strength and the presence of divalent cations can modulate electrostatic interactions between headgroups, thereby affecting the effective molecular shape and spontaneous curvature. While DOPC is zwitterionic, this effect is prominent in membranes containing anionic lipids like DOPS.[12]

Visualizations of Key Concepts and Workflows

Lipid Shape and Spontaneous Curvature

LipidShape cluster_lipids Lipid Molecular Shape cluster_curvature Resulting Monolayer Spontaneous Curvature (J₀) cone Cone-like (e.g., Lyso-PC) pos_curv Positive (J₀ > 0) cone->pos_curv leads to cylinder Cylindrical (e.g., DOPC) zero_curv Near Zero (J₀ ≈ 0) cylinder->zero_curv leads to inv_cone Inverted Cone (e.g., DOPE) neg_curv Negative (J₀ < 0) inv_cone->neg_curv leads to

Caption: Relationship between lipid molecular shape and monolayer spontaneous curvature.

Experimental Workflow for SAXS Determination of Spontaneous Curvature

SAXS_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. SAXS Data Acquisition cluster_analysis 3. Data Analysis prep1 Prepare stock solutions (DOPC & DOPE) prep2 Create lipid mixtures (varying mole fractions) prep1->prep2 prep3 Evaporate solvent to create lipid film prep2->prep3 prep4 Hydrate film with buffer prep3->prep4 prep5 Homogenize via freeze-thaw cycles prep4->prep5 acq1 Load sample into capillary prep5->acq1 acq2 Acquire 2D scattering pattern at controlled temperature acq1->acq2 acq3 Azimuthally integrate to obtain 1D profile (I vs. q) acq2->acq3 an1 Identify Bragg peaks of HII phase acq3->an1 an2 Calculate lattice parameter (a) an1->an2 an3 Plot 1/a vs. mole fraction of DOPC an2->an3 an4 Extrapolate to pure DOPC to determine J₀ an3->an4

Caption: Workflow for determining spontaneous curvature using the SAXS HII phase method.

Factors Modulating DOPC Membrane Curvature

Factors_Curvature cluster_factors Modulating Factors dopc DOPC Monolayer (Slightly negative J₀) outcome Resulting Membrane Spontaneous Curvature dopc->outcome Intrinsic property temp Increase Temperature temp->outcome Slightly more negative chol Add Cholesterol chol->outcome More negative dope Add DOPE dope->outcome Significantly more negative protein Protein Insertion (e.g., amphipathic helix) protein->outcome Locally altered (can be + or -)

Caption: Key factors that influence the spontaneous curvature of a DOPC membrane.

Conclusion

The spontaneous curvature of DOPC is a fundamental parameter that, while small, plays a crucial role in the physical behavior of lipid membranes. Understanding its value, the methods used for its determination, and the factors that modulate it is essential for researchers in membrane biophysics and for professionals in drug development who utilize liposomal and other lipid-based nanoparticle formulations. The interplay between DOPC's intrinsic curvature and the effects of other membrane components like cholesterol and proteins dictates the complex morphological and functional properties of both model and biological membranes.

References

The Influence of Cholesterol on 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common unsaturated phospholipid, and cholesterol within lipid bilayer membranes. Understanding these interactions is fundamental for research in membrane biophysics, cell biology, and for the rational design of drug delivery systems. This document synthesizes key quantitative data, details common experimental methodologies, and provides visual representations of the underlying processes.

Quantitative Impact of Cholesterol on DOPC Bilayer Properties

Cholesterol's presence within a DOPC lipid bilayer induces significant, concentration-dependent changes in the membrane's structural and dynamic properties. The rigid, planar structure of cholesterol contrasts with the flexible, unsaturated acyl chains of DOPC, leading to a range of effects collectively known as the "condensing effect."[1][2][3]

Bilayer Thickness

The incorporation of cholesterol generally leads to an increase in the thickness of the DOPC bilayer, primarily due to the ordering effect it imposes on the flexible DOPC acyl chains.[3] However, this effect is not linear across all cholesterol concentrations. Atomistic molecular dynamics (MD) simulations have shown that the bilayer thickness increases with cholesterol mole fraction (xc) up to approximately xc = 0.35, after which it begins to decrease slightly.[1] This decrease at high cholesterol concentrations is attributed to the movement of DOPC headgroups towards the aqueous interface to better accommodate the cholesterol molecules.[1]

Small-angle neutron scattering (SANS) experiments on unilamellar DOPC vesicles have provided complementary data. One study found that at a cholesterol molar fraction of 0.44, the bilayer thickness parameter was not significantly different from that of a pure DOPC bilayer.[4][5][6] This highlights the complex nature of this parameter and its dependence on the specific experimental conditions and measurement techniques.

Table 1: Effect of Cholesterol on DOPC Bilayer Thickness

Cholesterol Mole Fraction (xc)Bilayer Thickness (nm)MethodReference
0.00~4.618SANS[5][6]
0.35Maximum ThicknessMD Simulation[1]
0.44~4.577SANS[5][6]
> 0.35Gradual DecreaseMD Simulation[1]
Area Per Lipid

A hallmark of the cholesterol-DOPC interaction is the reduction in the average area occupied by each lipid molecule in the plane of the membrane.[1][7] This condensing effect is a direct consequence of cholesterol filling the free volume between the unsaturated DOPC acyl chains, leading to more efficient packing.[1][7] Molecular dynamics simulations have systematically shown a monotonic decrease in the area per lipid as the cholesterol mole fraction increases.[1]

Table 2: Influence of Cholesterol on the Area Per Lipid in DOPC Bilayers

Cholesterol Mole Fraction (xc)Average Area Per Lipid (Ų)MethodReference
0.00~60MD Simulation[7]
0.10DecreasingMD Simulation[7]
0.20DecreasingMD Simulation[7]
0.30DecreasingMD Simulation[7]
0.40~40MD Simulation[7]
0.50~40MD Simulation[7]
Acyl Chain Order Parameter

The order parameter of the DOPC acyl chains provides a measure of their conformational freedom. Cholesterol's rigid ring structure restricts the motion of the neighboring DOPC acyl chains, leading to a significant increase in the order parameter.[1][2] This ordering effect is more pronounced at higher cholesterol concentrations.[1] The presence of the cis double bond at the C9 position of the oleoyl (B10858665) chains results in a characteristic sharp drop in the order parameter at that position.[1] Wide-angle X-ray scattering (WAXS) studies have confirmed that the addition of 40% cholesterol to DOPC more than doubles the average orientational order parameter.[2]

Table 3: Cholesterol's Effect on DOPC Acyl Chain Order Parameter

Cholesterol Mole Fraction (xc)Acyl Chain Order Parameter (SCD)MethodReference
0.00LowerMD Simulation[1]
IncreasingMonotonically IncreasingMD Simulation[1]
0.40More than doubledWAXS[2]
0.50HigherMD Simulation[1]
0.6563Slightly lower than at xc=0.50 at some positionsMD Simulation[1]

Experimental Protocols for Studying DOPC-Cholesterol Interactions

A variety of experimental techniques are employed to characterize the interactions between DOPC and cholesterol in lipid bilayers. Below are detailed methodologies for some of the key approaches.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are a valuable model system for studying membrane phase behavior and mechanical properties using microscopy techniques. The droplet transfer method is a common approach for their preparation.[8][9]

Protocol for GUV Preparation by Droplet Transfer:

  • Lipid Stock Solution Preparation:

    • Prepare separate stock solutions of DOPC and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a mineral oil mixture).[8]

    • For cholesterol-containing GUVs, mix the DOPC and cholesterol stock solutions to achieve the desired molar ratios (e.g., 85:15, 71:29, 60:40 DOPC:cholesterol).[8] The total lipid concentration is typically in the range of 1-3 mg/mL.[8]

    • If using chloroform, evaporate the solvent under a stream of nitrogen to form a thin lipid film. Redissolve the film in mineral oil with gentle heating (e.g., 80°C for 1 hour).[8]

  • Aqueous Solution Preparation:

    • Prepare an inner aqueous solution (e.g., 240 mM sucrose) and a bottom aqueous solution (e.g., 240 mM glucose).[8] The density difference between the sucrose (B13894) and glucose solutions facilitates the separation of GUVs.

    • Filter both aqueous solutions through a 0.22 µm microfilter.[8]

  • Emulsion Formation and GUV Generation:

    • Create a water-in-oil emulsion by adding a small volume of the inner sucrose solution to the lipid-oil solution and vortexing.

    • Layer the emulsion on top of the glucose solution in a centrifuge tube.

    • Centrifuge the tube (e.g., 20 minutes at 3300g at 4°C).[8] During centrifugation, the water droplets pass through the oil-water interface, acquiring a second lipid leaflet and forming GUVs in the bottom glucose phase.

  • Vesicle Harvesting and Observation:

    • Carefully remove the upper oil phase.

    • Resuspend the GUVs in the glucose solution.

    • Observe the GUVs using phase-contrast or fluorescence microscopy.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermodynamic properties of lipid phase transitions. While pure DOPC has a very low main phase transition temperature (Tm) of -20°C, DSC can be informative in ternary systems containing DOPC, a higher Tm lipid, and cholesterol to study the effects on phase separation and domain formation.[10]

Protocol for DSC Analysis of DOPC-Containing Liposomes:

  • Liposome Preparation:

    • Prepare lipid mixtures (e.g., DOPC/DPPC/Cholesterol) by co-dissolving the lipids in chloroform.

    • Evaporate the solvent under nitrogen to form a thin film.

    • Place the lipid film under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., phosphate-buffered saline) by vortexing at a temperature above the Tm of the highest melting point lipid. This results in the formation of multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load a precise amount of the MLV suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.

    • Seal the pans hermetically.

    • Place the sample and reference pans in the DSC calorimeter.

    • Equilibrate the system at a starting temperature well below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1-5°C/min) up to a final temperature well above the transition.

    • Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak.

    • Analyze the thermogram to determine the transition temperature (Tm) and the enthalpy of the transition (ΔH).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides atomic-level information about the structure and dynamics of lipid bilayers. 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is particularly useful for examining the conformational order of the lipid acyl chains.[10][11][12][13][14]

Protocol for 13C CP-MAS NMR of DOPC-Cholesterol Bilayers:

  • Sample Preparation:

    • Prepare MLVs of the desired DOPC/cholesterol composition as described for DSC. For enhanced sensitivity, 13C-labeled cholesterol can be used.[11][12]

    • Centrifuge the MLV suspension to form a pellet.

    • Transfer the hydrated lipid pellet into a solid-state NMR rotor (e.g., a 4 mm zirconia rotor).

    • Seal the rotor with a cap.

  • NMR Spectroscopy:

    • Insert the rotor into the solid-state NMR probe.

    • Spin the sample at the magic angle (54.7°) at a high speed (e.g., 5-10 kHz) to average out anisotropic interactions.

    • Set the temperature of the experiment as required.

    • Acquire 13C spectra using a cross-polarization (CP) pulse sequence, which transfers magnetization from the abundant 1H spins to the rare 13C spins, enhancing the 13C signal.

    • Process the acquired free induction decay (FID) with Fourier transformation.

  • Data Analysis:

    • Analyze the chemical shifts of the resolved carbon resonances. The chemical shift of the main acyl chain (CH2)n resonance is sensitive to the conformational order (trans/gauche isomerization).[10] An increase in the chemical shift indicates a more ordered, all-trans-like conformation.

X-ray and Neutron Diffraction/Scattering

X-ray and neutron diffraction/scattering techniques are powerful tools for determining the structural parameters of lipid bilayers, such as thickness and area per lipid.[2][4][5][6][15][16][17][18]

General Protocol for Small-Angle X-ray/Neutron Scattering (SAXS/SANS):

  • Sample Preparation:

    • Prepare unilamellar vesicles (ULVs) by extrusion or sonication of an MLV suspension. Extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) is common for producing vesicles with a relatively uniform size distribution.

    • For SANS, the use of deuterated water (D2O) and contrast variation techniques can be employed to highlight different parts of the bilayer.[4][5][6]

  • Scattering Experiment:

    • Place the vesicle suspension in a sample cell (e.g., a quartz capillary for SAXS).

    • Expose the sample to a collimated beam of X-rays or neutrons.

    • Record the scattered radiation as a function of the scattering angle (or momentum transfer, q) using a 2D detector.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D intensity versus q curve.

    • Fit the scattering data to a model of the vesicle form factor. For unilamellar vesicles, this is typically a spherical or cylindrical shell model.

    • From the model fitting, extract structural parameters such as the bilayer thickness and the area per lipid molecule.

Visualizing DOPC-Cholesterol Interactions and Experimental Workflows

Graphviz diagrams are provided below to illustrate key concepts and processes.

GUV_Preparation_Workflow GUV Preparation by Droplet Transfer cluster_solutions Solution Preparation cluster_formation GUV Formation cluster_analysis Analysis prep_lipid Prepare DOPC/Cholesterol in Oil Solution emulsify Create Water-in-Oil Emulsion prep_lipid->emulsify prep_inner Prepare Inner Aqueous Solution (Sucrose) prep_inner->emulsify prep_outer Prepare Outer Aqueous Solution (Glucose) layer Layer Emulsion over Outer Solution prep_outer->layer emulsify->layer centrifuge Centrifuge to Force Droplets Through Interface layer->centrifuge harvest Harvest GUVs from Bottom Phase centrifuge->harvest observe Observe with Microscopy harvest->observe

Caption: Workflow for GUV preparation.

Cholesterol_Effect_on_DOPC_Bilayer Effect of Cholesterol on DOPC Bilayer Properties cluster_effects Consequences cholesterol Cholesterol (Rigid, Planar) interaction Incorporation into Bilayer cholesterol->interaction dopc DOPC Bilayer (Fluid, Disordered) dopc->interaction thickness ↑ Bilayer Thickness (Chain Straightening) interaction->thickness Orders Chains area ↓ Area per Lipid (Condensing Effect) interaction->area Fills Gaps order ↑ Acyl Chain Order (Restricted Motion) interaction->order Restricts Dynamics phase Formation of Liquid-Ordered (Lo) Phase interaction->phase Induces Phase Change

Caption: Cholesterol's impact on DOPC bilayers.

Conclusion

The interaction between DOPC and cholesterol is a cornerstone of membrane biophysics, resulting in a more ordered and condensed lipid bilayer. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals. A thorough understanding of these fundamental interactions is essential for elucidating the complex behavior of biological membranes and for the development of effective liposomal technologies in drug delivery and other biomedical applications. The interplay between cholesterol concentration and the resulting biophysical properties of the DOPC membrane underscores the importance of precise compositional control in both basic research and applied science.

References

The Influence of Solvent Systems on the Physical Properties of DOPC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a widely used phospholipid in the formulation of lipid-based drug delivery systems and as a model for biological membranes. Understanding how different solvent systems affect the behavior of DOPC is critical for the rational design and optimization of these applications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts and workflows.

Quantitative Physical Properties of DOPC

The physical characteristics of DOPC are highly dependent on its solvent environment. This section provides a summary of key quantitative data in various solvent systems.

Solubility of DOPC

The solubility of DOPC in different organic solvents is a crucial parameter for the initial stages of liposome (B1194612) and nanoparticle preparation.

Solvent SystemSolubilityReference
Ethanol~25 mg/mL[1]
Chloroform (B151607)~20 mg/mL[1]
DMSO5 mg/mL[2]
Chloroform:Methanol:Water (65:25:4, v/v/v)5 mg/mL[2]
Phase Behavior of DOPC

The phase transition temperature (Tm) of DOPC, which marks the transition from a gel-like state to a fluid liquid-crystalline state, is significantly influenced by the surrounding solvent.

Solvent SystemPhase Transition Temperature (Tm)Reference
Water-17 °C[2]
50% Aqueous Ethylene Glycol-12.0 °C (Lc/Lα transition)[3]
Aqueous solution (extrapolated)-40.3 °C (main transition)[3]

Experimental Protocols

This section details common methodologies for the preparation and characterization of DOPC vesicles.

Preparation of DOPC Vesicles

This is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can then be downsized to form unilamellar vesicles.

  • Lipid Film Formation:

    • Dissolve DOPC in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[4]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least one hour.[5]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The temperature of the buffer should be above the phase transition temperature of DOPC (-17 °C).[2]

    • Agitate the flask to facilitate the formation of MLVs. This can be done by gentle shaking or vortexing.

  • Vesicle Sizing (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion.

Sonication uses sound energy to break down large MLVs into small unilamellar vesicles (SUVs).

  • Prepare MLV Suspension: Follow the thin-film hydration method to prepare a suspension of DOPC MLVs.

  • Sonication:

    • Immerse the tip of a probe sonicator into the MLV suspension.

    • Apply short bursts of sonication, typically for a few minutes, while keeping the sample on ice to prevent overheating and lipid degradation.[6]

    • Monitor the clarity of the suspension; it should change from turbid to translucent as SUVs are formed.

    • Alternatively, a bath sonicator can be used.[7]

  • Centrifugation: Centrifuge the sonicated sample to pellet any titanium particles shed from the sonicator tip and any remaining large lipid aggregates.[6]

Extrusion involves forcing the MLV suspension through a polycarbonate membrane with a defined pore size to produce large unilamellar vesicles (LUVs) with a narrow size distribution.

  • Prepare MLV Suspension: Prepare a suspension of DOPC MLVs using the thin-film hydration method.

  • Freeze-Thaw Cycles (Optional): Subjecting the MLV suspension to several freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath) can improve the efficiency of the subsequent extrusion process.[8]

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm or 200 nm).[5][8]

    • Load the MLV suspension into a syringe and connect it to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to ensure a uniform vesicle size distribution.[5][8]

Characterization of DOPC Vesicles

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of vesicles in suspension.

  • Sample Preparation: Dilute the DOPC vesicle suspension with an appropriate buffer to a suitable concentration for DLS analysis.

  • Instrument Setup:

    • Set the temperature of the DLS instrument.

    • Select the appropriate laser wavelength and scattering angle.

  • Measurement:

    • Place the sample cuvette in the instrument.

    • Acquire the scattered light intensity fluctuations over time.

  • Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.

Cryo-EM allows for the direct visualization of the morphology and lamellarity of vitrified, hydrated vesicles.

  • Grid Preparation:

    • Apply a small volume (a few microliters) of the DOPC vesicle suspension to an EM grid.[9]

    • Blot the grid to create a thin film of the suspension.

  • Vitrification: Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the vesicles.[10]

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Acquire images at low electron doses to minimize radiation damage.

  • Image Analysis: Analyze the images to determine vesicle size, shape, and the number of lipid bilayers (lamellarity).[11]

Fluorescent probes that are sensitive to the polarity of their environment can be used to assess the fluidity of the DOPC bilayer.

  • Probe Incorporation:

    • Incorporate a fluorescent probe, such as Laurdan or C-Laurdan, into the DOPC vesicles during their preparation.[12][13]

  • Fluorescence Measurement:

    • Excite the sample with a specific wavelength of light.

    • Measure the fluorescence emission spectrum using a spectrofluorometer.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value, which is a ratio of the fluorescence intensities at two different emission wavelengths.[12]

    • Changes in the GP value reflect changes in the water content and packing of the lipid headgroups, which are indicative of the membrane's fluidity.[12][14]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of DOPC.

experimental_workflow cluster_prep Vesicle Preparation cluster_sizing Vesicle Sizing cluster_char Characterization prep DOPC in Organic Solvent film Thin Lipid Film prep->film Evaporation hydrate Hydration (Aqueous Buffer) film->hydrate Addition of Buffer mlv Multilamellar Vesicles (MLVs) hydrate->mlv Agitation sonication Sonication mlv->sonication extrusion Extrusion mlv->extrusion suv Small Unilamellar Vesicles (SUVs) sonication->suv luv Large Unilamellar Vesicles (LUVs) extrusion->luv dls Dynamic Light Scattering (DLS) suv->dls cryo_em Cryo-Electron Microscopy (Cryo-EM) suv->cryo_em fluorescence Fluorescence Spectroscopy suv->fluorescence luv->dls luv->cryo_em luv->fluorescence size_dist Size & PDI dls->size_dist morphology Morphology & Lamellarity cryo_em->morphology fluidity Membrane Fluidity fluorescence->fluidity

Fig. 1: Experimental workflow for the preparation and characterization of DOPC vesicles.

dopc_phase_transition cluster_temp Temperature cluster_phase DOPC Bilayer Phase low_temp Low Temperature (< -17 °C) gel_phase Gel Phase (Lβ) - Ordered acyl chains - Reduced lateral diffusion low_temp->gel_phase Cooling high_temp High Temperature (> -17 °C) fluid_phase Liquid Crystalline Phase (Lα) - Disordered acyl chains - High lateral diffusion gel_phase->fluid_phase Heating (Phase Transition at Tm) fluid_phase->gel_phase Cooling

Fig. 2: Phase transition of a DOPC lipid bilayer as a function of temperature.

Conclusion

The physical properties of DOPC are intricately linked to the solvent system in which it is dispersed. This guide has provided a consolidated overview of key quantitative data and detailed experimental protocols that are essential for researchers and professionals working with DOPC-based formulations. The provided information aims to facilitate a deeper understanding of DOPC's behavior and to aid in the development of more effective and reproducible lipid-based systems for a variety of scientific and therapeutic applications.

References

An In-Depth Guide to the Physicochemical Properties of DOPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise yet comprehensive overview of the fundamental physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a critical component in nanoparticle-based drug delivery systems and membrane biophysics research.

Core Physicochemical Data

DOPC is a phospholipid featuring oleic acid at both the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1][2] This structure imparts specific physical characteristics that are highly advantageous for the formulation of lipid nanoparticles (LNPs), liposomes, and other artificial membrane systems.[1][3][4] The key molecular identifiers and properties are summarized below.

PropertyValue
Molecular Formula C44H84NO8P[1][3][5][6][7]
Molecular Weight 786.1 g/mol [2][5]
Exact Mass 785.5935[1]
CAS Number 4235-95-4[1][3][6]

Experimental Protocols and Further Considerations

While this document focuses on the core molecular properties of DOPC, researchers employing this phospholipid in experimental settings should consider the following:

  • Liposome and Nanoparticle Formulation: DOPC is frequently used to create lipid bilayers for encapsulating therapeutic agents.[2][3] Protocols often involve thin-film hydration or ethanol (B145695) injection methods, followed by extrusion to control vesicle size. The ratio of DOPC to other lipids (e.g., cholesterol, PEGylated lipids) is a critical parameter that must be optimized for specific applications to ensure stability and desired release kinetics.

  • Biophysical Characterization: Techniques such as dynamic light scattering (DLS), cryogenic transmission electron microscopy (cryo-TEM), and differential scanning calorimetry (DSC) are essential for characterizing DOPC-containing vesicles. DLS provides information on particle size and distribution, cryo-TEM allows for visualization of vesicle morphology, and DSC can be used to determine the phase transition temperature, which for pure DOPC is approximately -17°C.[8]

  • Purity and Stability: The purity of DOPC is critical for reproducible experimental outcomes. It is typically supplied as a white, amorphous powder and should be stored at -20°C to prevent degradation.[4][7]

Logical Workflow for LNP Formulation

The following diagram illustrates a generalized workflow for the formulation and characterization of DOPC-based lipid nanoparticles.

LNP_Formulation_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_application Application Lipid_Selection Lipid Selection (DOPC, Cholesterol, etc.) Solubilization Solubilization in Ethanol Lipid_Selection->Solubilization Hydration Aqueous Phase Hydration Solubilization->Hydration Size_Reduction Size Reduction (Extrusion/Sonication) Hydration->Size_Reduction Size_Analysis Size & PDI (DLS) Size_Reduction->Size_Analysis Morphology Morphology (cryo-TEM) Size_Analysis->Morphology Encapsulation Encapsulation Efficiency Morphology->Encapsulation In_Vitro In Vitro Studies Encapsulation->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

Workflow for DOPC-based lipid nanoparticle formulation.

References

Area Per Lipid of DOPC in a Bilayer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the area per lipid for 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in a bilayer, a critical parameter for understanding membrane biophysics. The document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Data Summary

The area per lipid of a DOPC bilayer is a key structural parameter that is influenced by the experimental or computational method employed, as well as environmental conditions such as temperature, hydration, and the presence of other molecules like cholesterol. Below is a summary of reported values from various techniques.

Experimental/Computational MethodTemperature (°C)Area per Lipid (Ų)Reference
Experimental
X-ray & Neutron Scattering (Simultaneous Analysis)3067.4 ± 1.0[1][2]
X-ray Scattering30~72.4 (re-evaluated to be smaller)[1]
Computational (Molecular Dynamics)
MD Simulation (CHARMM36)Not Specified68.8 (at zero membrane tension)[3]
MD Simulation (CHARMM36)Not Specified73.5 (at 15 dyn/cm membrane tension)[3]
MD Simulation (Coarse-Grained)37 (310 K)66 (wet), 64 (dry)[4]
MD SimulationNot SpecifiedGradually decreases with increasing cholesterol[5]

Experimental and Computational Protocols

The determination of the area per lipid of a DOPC bilayer relies on a variety of sophisticated experimental and computational techniques. This section outlines the generalized protocols for the most common methods.

X-ray Scattering

X-ray scattering is a powerful technique for determining the structure of lipid bilayers. The area per lipid is typically derived from the analysis of the electron density profile perpendicular to the bilayer plane.

1. Sample Preparation:

  • Multilamellar Vesicles (MLVs): DOPC lipid is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution and vortexed to form a suspension of MLVs.

  • Oriented Bilayers: For higher resolution data, oriented samples are prepared. A common technique is the "rock and roll method," where a solution of DOPC in an appropriate solvent is slowly evaporated on a flat substrate (e.g., silicon wafer or mica) with gentle rocking motion to create a stack of well-aligned bilayers.[3]

2. Data Acquisition:

  • The hydrated lipid sample is placed in a temperature- and humidity-controlled chamber.

  • A collimated beam of X-rays (typically from a synchrotron source) is directed at the sample.

  • The scattered X-rays are detected by a 2D detector. The scattering pattern, which consists of a series of Bragg peaks for MLVs or diffuse scattering for oriented fluid-phase bilayers, is recorded.

3. Data Analysis:

  • The raw scattering data is corrected for background scattering and detector response.

  • For MLVs, the lamellar D-spacing (the distance between repeating bilayer units) is determined from the positions of the Bragg peaks.

  • A model of the electron density profile across the bilayer is constructed. This model typically represents different parts of the lipid molecule (headgroup, acyl chains) as Gaussian distributions.

  • The model is then fit to the experimental scattering data to determine the structural parameters, including the headgroup-to-headgroup distance (DHH) and the hydrocarbon thickness (2DC).

  • The area per lipid (AL) is calculated from the lipid volume (VL) and the bilayer thickness using the relationship: AL = 2VL / DB, where DB is the total bilayer thickness.

Neutron Scattering

Neutron scattering is particularly useful for studying lipid bilayers due to its sensitivity to isotopic substitution (hydrogen vs. deuterium), which allows for contrast variation experiments.

1. Sample Preparation:

  • Sample preparation is similar to that for X-ray scattering (MLVs or oriented bilayers).

  • For contrast variation studies, deuterated lipids or deuterated water (D₂O) are used. For example, protiated DOPC can be hydrated with D₂O to enhance the scattering contrast between the lipid and the solvent.[6][7]

2. Data Acquisition:

  • The sample is placed in a temperature-controlled sample holder in the path of a neutron beam.

  • Small-angle neutron scattering (SANS) instruments are typically used to probe the overall structure of the vesicles or bilayers.

  • The scattered neutrons are detected, and the scattering intensity as a function of the scattering vector (q) is recorded.

3. Data Analysis:

  • The data is analyzed by fitting a model of the neutron scattering length density (SLD) profile to the experimental data.

  • By using different D₂O/H₂O ratios in the solvent, different parts of the bilayer can be highlighted, providing more constraints for the structural model.

  • Similar to X-ray scattering analysis, the area per lipid is derived from the determined bilayer thickness and the known volume of the lipid molecule. The simultaneous analysis of both X-ray and neutron scattering data can provide a more accurate determination of the area per lipid.[1][2]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the structure and dynamics of lipid bilayers at an atomic or coarse-grained level.

1. System Setup:

  • A bilayer of DOPC molecules is constructed using molecular modeling software (e.g., CHARMM-GUI). This typically involves placing two leaflets of lipids in a simulation box.

  • The bilayer is solvated with a water model (e.g., TIP3P) and counter-ions are added to neutralize the system.

  • The system is parameterized using a force field (e.g., CHARMM36 for all-atom simulations or Martini for coarse-grained simulations) which defines the potential energy of the system as a function of the atomic coordinates.

2. Simulation Protocol:

  • The system is first subjected to energy minimization to remove any steric clashes.

  • A series of equilibration steps are performed, typically under constant number of particles, volume, and temperature (NVT ensemble), followed by equilibration under constant number of particles, pressure, and temperature (NPT ensemble). During NPT equilibration, the simulation box dimensions are allowed to fluctuate, enabling the bilayer to reach its equilibrium area per lipid.

  • A production run is then performed for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system adequately.

3. Data Analysis:

  • The trajectory from the production run is analyzed to calculate various structural properties.

  • The area per lipid is calculated by dividing the average xy-dimensions of the simulation box by the number of lipids in one leaflet.

  • Other properties such as bilayer thickness, order parameters of the acyl chains, and electron density profiles can also be calculated and compared with experimental data for validation.[3][8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the area per lipid of a DOPC bilayer using experimental and computational methods.

Experimental_Workflow cluster_experimental Experimental Methods cluster_computational Computational Methods cluster_validation Validation & Final Result Sample_Prep Sample Preparation (MLVs or Oriented Bilayers) XRay_Acq X-ray Scattering Data Acquisition Sample_Prep->XRay_Acq Neutron_Acq Neutron Scattering Data Acquisition Sample_Prep->Neutron_Acq Data_Processing Raw Data Processing (Background Correction) XRay_Acq->Data_Processing Neutron_Acq->Data_Processing Model_Fitting Structural Model Fitting (Electron/SLD Profile) Data_Processing->Model_Fitting Area_Calc_Exp Area per Lipid Calculation Model_Fitting->Area_Calc_Exp Comparison Comparison & Validation Area_Calc_Exp->Comparison System_Setup System Setup (DOPC Bilayer, Water, Ions) MD_Sim Molecular Dynamics Simulation (Equilibration & Production) System_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Area_Calc_Comp Area per Lipid Calculation (from Box Dimensions) Trajectory_Analysis->Area_Calc_Comp Area_Calc_Comp->Comparison Final_Value Final Reported Area per Lipid Comparison->Final_Value

Caption: Workflow for determining the area per lipid of a DOPC bilayer.

References

Thermotropic Phase Behavior of DOPC Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic phase behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) membranes. DOPC is a common unsaturated phospholipid widely used in the formulation of drug delivery systems, such as liposomes, and as a model system for studying biological membranes. Understanding its phase behavior is critical for predicting the stability, permeability, and overall performance of these systems.

Introduction to the Thermotropic Phases of DOPC

DOPC, due to the cis-double bond in each of its oleoyl (B10858665) chains, exhibits a low main phase transition temperature (Tm), significantly below physiological temperature. This means that at room temperature and above, DOPC membranes are in a fluid, liquid crystalline state (Lα), which is crucial for the function of many membrane-associated proteins and for the flexibility of liposomal drug carriers.

The primary thermotropic phase transition of DOPC is the transformation from a more ordered gel phase (Lβ) to the disordered liquid crystalline phase (Lα) upon heating. At even lower temperatures, DOPC can exist in a crystalline phase (Lc). The transition between these phases involves significant changes in the physical properties of the membrane, including its thickness, area per lipid, and acyl chain order.

Quantitative Data on DOPC Phase Transitions

The following tables summarize key quantitative data related to the thermotropic phase behavior of DOPC membranes, compiled from various studies.

ParameterValueExperimental Technique(s)
Main Phase Transition Temperature (Tm) -16.5 °C to -22 °CDifferential Scanning Calorimetry (DSC), Atomic Force Microscopy (AFM)
Lc to Lα Transition Temperature -12.0 °C (in 50% ethylene (B1197577) glycol)High-Pressure Optical Method
Enthalpy of Main Phase Transition (ΔH) Data for the direct main transition of pure DOPC is not readily available due to the very low transition temperature. For comparison, the main transition enthalpy for DPPC is approximately 35-42 kJ/mol.[1][2]Differential Scanning Calorimetry (DSC)
ParameterGel Phase (Lβ)Liquid Crystalline Phase (Lα)Experimental Technique(s)
Area per Lipid Molecule ~48 Ų (estimated for gel phase of similar lipids)67.4 - 72.4 ŲX-ray Diffraction, Molecular Dynamics Simulations[3][4][5]
Bilayer Thickness Thicker (estimated)36.5 - 46 ÅAtomic Force Microscopy (AFM), X-ray Diffraction[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the thermotropic phase behavior of DOPC membranes are provided below.

Preparation of DOPC Vesicles

3.1.1. Multilamellar Vesicles (MLVs)

  • Lipid Film Hydration: A known quantity of DOPC in chloroform (B151607) is dried into a thin film on the bottom of a round-bottom flask using a rotary evaporator or a gentle stream of nitrogen gas.

  • Vacuum Desiccation: The lipid film is placed under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer of choice (e.g., phosphate-buffered saline, Tris buffer) by vortexing or gentle agitation above the Tm of the lipid. This process results in the spontaneous formation of MLVs.

3.1.2. Large Unilamellar Vesicles (LUVs)

  • MLV Preparation: Prepare MLVs as described above.

  • Freeze-Thaw Cycles: Subject the MLV suspension to several (typically 5-10) freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion: The MLV suspension is repeatedly passed (typically 10-20 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion process should be carried out at a temperature above the Tm of DOPC.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperatures and enthalpy changes associated with these transitions.

  • Sample Preparation: A precise amount of the DOPC vesicle suspension (typically 10-20 µL of a 1-10 mM lipid concentration) is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

  • DSC Scan: The sample and reference pans are placed in the calorimeter, and the temperature is scanned over a range that encompasses the expected phase transition (e.g., from -50 °C to 20 °C for DOPC). A typical heating/cooling rate is 1-5 °C/min.

  • Data Analysis: The heat flow difference between the sample and the reference is recorded as a function of temperature. The peak of the endotherm (during heating) or exotherm (during cooling) corresponds to the Tm, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

X-ray Diffraction

X-ray diffraction provides detailed information about the structure of the lipid bilayer in different phases, including bilayer thickness and area per lipid.

3.3.1. Small-Angle X-ray Scattering (SAXS)

  • Sample Preparation: A concentrated suspension of DOPC vesicles is loaded into a thin-walled glass capillary or a specialized sample holder.

  • Data Acquisition: The sample is placed in the X-ray beam, and the scattered X-rays are collected on a 2D detector. The scattering pattern provides information about the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer.

  • Data Analysis: The position of the Bragg peaks in the scattering pattern is used to calculate the d-spacing. By analyzing the form factor of the diffraction pattern, the electron density profile of the bilayer can be reconstructed, providing the bilayer thickness.

3.3.2. Wide-Angle X-ray Scattering (WAXS)

  • Sample Preparation: Similar to SAXS, a concentrated sample of DOPC vesicles is used.

  • Data Acquisition: The detector is positioned to capture X-rays scattered at higher angles.

  • Data Analysis: The WAXS pattern provides information about the packing of the lipid acyl chains. In the gel phase, a sharp peak corresponding to tight, ordered chain packing is observed. In the liquid crystalline phase, a broad, diffuse peak indicates disordered, fluid chains.

Fluorescence Spectroscopy with Laurdan (B1674558)

The fluorescent probe Laurdan is sensitive to the polarity of its environment and is commonly used to monitor lipid phase transitions.

  • Probe Incorporation: Laurdan is incorporated into the DOPC vesicles by adding a small aliquot of a concentrated Laurdan stock solution in an organic solvent to the vesicle suspension. The mixture is incubated to allow for the probe to partition into the lipid bilayers. The final probe-to-lipid ratio is typically around 1:500 to 1:1000.

  • Fluorescence Measurements: The fluorescence emission spectrum of Laurdan is recorded over a range of temperatures spanning the phase transition. The excitation wavelength is typically around 340 nm.

  • Data Analysis: The Generalized Polarization (GP) is calculated from the emission intensities at two wavelengths (typically 440 nm and 490 nm) using the formula: GP = (I440 - I490) / (I440 + I490). A sharp change in the GP value as a function of temperature indicates a phase transition. In the ordered gel phase, the GP is high, while in the disordered liquid crystalline phase, the GP is low.

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermotropic phase behavior of DOPC membranes.

G cluster_0 Temperature Increase Gel Phase (Lβ) Gel Phase (Lβ) Liquid Crystalline Phase (Lα) Liquid Crystalline Phase (Lα) Gel Phase (Lβ)->Liquid Crystalline Phase (Lα) Main Phase Transition (Tm ≈ -20°C)

Temperature-induced phase transition of a DOPC bilayer.

G Start Start Prepare DOPC Vesicle Suspension Prepare DOPC Vesicle Suspension Start->Prepare DOPC Vesicle Suspension Load Sample and Reference into DSC Load Sample and Reference into DSC Prepare DOPC Vesicle Suspension->Load Sample and Reference into DSC Equilibrate at Starting Temperature Equilibrate at Starting Temperature Load Sample and Reference into DSC->Equilibrate at Starting Temperature Ramp Temperature at Controlled Rate Ramp Temperature at Controlled Rate Equilibrate at Starting Temperature->Ramp Temperature at Controlled Rate Record Heat Flow Record Heat Flow Ramp Temperature at Controlled Rate->Record Heat Flow Analyze Thermogram Analyze Thermogram Record Heat Flow->Analyze Thermogram Determine Tm and ΔH Determine Tm and ΔH Analyze Thermogram->Determine Tm and ΔH

Experimental workflow for DSC analysis of DOPC vesicles.

G cluster_0 Gel Phase (Lβ) cluster_1 Liquid Crystalline Phase (Lα) node1 Ordered Acyl Chains Tightly Packed Thicker Bilayer node2 Disordered Acyl Chains Loosely Packed Thinner Bilayer

Relationship between lipid packing in different phases.

References

Solubility of 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Chloroform and Other Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a critical phospholipid in the formulation of lipid-based drug delivery systems such as liposomes and lipid nanoparticles. An understanding of its solubility in various organic solvents is paramount for the preparation, handling, and manufacturing of these advanced therapeutic modalities.

Quantitative Solubility Data

DOPC, a zwitterionic phospholipid with two unsaturated oleic acid chains, exhibits solubility in a range of organic solvents. This solubility is crucial for initial formulation steps, particularly in methods involving the creation of a lipid film prior to hydration. The following table summarizes the available quantitative data on the solubility of DOPC in several common organic solvents.

Solvent SystemSolubilityMolar Concentration (mM)Source(s)
Chloroform (B151607)~20 mg/mL~25.44[1][2][3][4]
Ethanol (B145695)~25 mg/mL~31.80[1][2][4]
Ethanol50 mg/mL63.60[5]
Ethanol5 mg/mL6.36[6]
Dimethyl Sulfoxide (DMSO)100 mg/mL127.21[5]
Dimethyl Sulfoxide (DMSO)5 mg/mL6.36[6]
Chloroform:Methanol:Water (65:25:4 v/v/v)5 mg/mL6.36[6]

Note: Variations in reported solubility values can arise from differences in the source and purity of DOPC, the specific experimental conditions (e.g., temperature, residual solvent content), and the presence of different polymorphic forms.[2]

Physicochemical Properties of DOPC

A grasp of the fundamental physicochemical properties of DOPC is essential for interpreting its solubility characteristics and its behavior in solution.

PropertyValueSource(s)
Molecular Formula C44H84NO8P[1][2][7]
Molecular Weight 786.113 g/mol [2][6]
Appearance Crystalline solid at -20°C[1]
Melting Point -21 °C[3]
Transition Temperature (Tm) -17 °C[6]

Experimental Protocols and Methodologies

While the precise experimental conditions used to determine the quantitative solubility data in the table are not exhaustively detailed in the cited literature, a general understanding of the methodologies can be inferred. The preparation of DOPC stock solutions is a common practice in research and development, and the following represents a generalized protocol.

General Protocol for Preparing a DOPC Stock Solution

This protocol outlines the fundamental steps for dissolving DOPC in an organic solvent, a prerequisite for many applications, including the formation of lipid films for liposome (B1194612) preparation.

  • Weighing: Accurately weigh the desired amount of DOPC, which is typically supplied as a crystalline solid, in a suitable glass vial.[1]

  • Solvent Addition: Add the chosen organic solvent (e.g., chloroform, ethanol) to the vial containing the DOPC.

  • Inert Gas Purging: To prevent oxidation of the unsaturated oleoyl (B10858665) chains, it is recommended to purge the solvent with an inert gas, such as argon or nitrogen, before and after addition to the DOPC.[1]

  • Dissolution: Agitate the mixture to facilitate dissolution. This can be achieved through:

    • Vortexing: For smaller volumes and concentrations.

    • Sonication: To aid in the dissolution of lipids that are slow to dissolve.[2][5]

    • Warming: Gentle warming can increase the rate of dissolution.[2]

  • Storage: Once fully dissolved, the DOPC solution should be stored under an inert atmosphere at -20°C to maintain its stability.[1][8]

It is important to note that for applications such as the formation of giant unilamellar vesicles (GUVs), stock solutions of lipids in chloroform are typically prepared and mixed to achieve the desired lipid composition before the solvent is evaporated.[9]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the preparation and assessment of a DOPC solution in an organic solvent.

G Generalized Workflow for DOPC Solution Preparation cluster_prep Preparation cluster_assessment Assessment & Storage cluster_application Application start Start: Weigh DOPC Solid add_solvent Add Organic Solvent start->add_solvent purge Purge with Inert Gas add_solvent->purge dissolve Facilitate Dissolution (Vortex, Sonicate, Warm) purge->dissolve visual_check Visual Inspection for Clarity dissolve->visual_check storage Store at -20°C under Inert Atmosphere visual_check->storage application Use in Downstream Processes (e.g., Lipid Film Formation) storage->application

Caption: A flowchart illustrating the key steps in preparing a DOPC solution.

Concluding Remarks

The solubility of DOPC in chloroform and other organic solvents like ethanol is a fundamental parameter that underpins its widespread use in the development of lipid-based nanoparticles and model membranes. While specific quantitative data is available, it is crucial for researchers to recognize that these values can be influenced by experimental variables. The provided protocols and workflow offer a general guideline for the handling and preparation of DOPC solutions, which is a critical first step in numerous research and manufacturing processes in the pharmaceutical sciences.

References

The Zwitterionic Nature of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and Its Implications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a synthetic, unsaturated phospholipid that serves as a fundamental component in the study of biological membranes and the development of advanced drug delivery systems. Its defining characteristic is its zwitterionic nature, possessing both a positively charged choline (B1196258) group and a negatively charged phosphate (B84403) group in its headgroup. This unique charge distribution, coupled with its physical properties, makes DOPC an invaluable tool for researchers in membrane biophysics, drug formulation, and cellular signaling. This technical guide provides a comprehensive overview of the zwitterionic nature of DOPC and its profound implications in scientific research and pharmaceutical development.

The Zwitterionic Headgroup of DOPC: Structure and Properties

The headgroup of DOPC consists of a phosphorylcholine (B1220837) moiety. At physiological pH, the phosphate group is deprotonated, carrying a negative charge, while the quaternary ammonium (B1175870) group of the choline is permanently positively charged. This results in a net neutral molecule, yet with a significant dipole moment. This zwitterionic characteristic governs many of DOPC's interactions at the molecular level.

While DOPC is electrically neutral overall, lipid bilayers composed of DOPC often exhibit a negative zeta potential at neutral pH.[1][2] This phenomenon is attributed to the specific orientation of water molecules and the preferential adsorption of hydroxide (B78521) ions at the lipid-water interface.[1][2] The arrangement of the positive and negative charges within the headgroup can be inverted to create synthetic lipids like 2-((2,3-bis(oleoyloxy)propyl)-dimethyl-ammonio)ethyl ethyl phosphate (DOCPe), which also surprisingly exhibits a negative zeta potential, highlighting the complex interplay of headgroup structure and interfacial water organization.[1][3]

Implications of DOPC's Zwitterionic Nature

The zwitterionic character of DOPC has several key implications for its use in research and drug development:

  • Biomimicry: The phosphocholine (B91661) headgroup is one of the most common in the phospholipids (B1166683) of eukaryotic cell membranes. This makes DOPC an excellent model for creating artificial bilayers and liposomes that mimic the surface of natural cells.[4] This biomimicry is crucial for studying membrane protein function, lipid-protein interactions, and the general biophysical properties of cell membranes.

  • Reduced Non-Specific Interactions: The net neutrality of zwitterionic surfaces minimizes non-specific electrostatic interactions with charged biomolecules such as proteins.[5] This "stealth" property is highly advantageous in drug delivery applications, as it can reduce protein adsorption (opsonization) and subsequent clearance by the reticuloendothelial system (RES), leading to longer circulation times in vivo.[5]

  • Influence on Membrane Properties: The zwitterionic headgroup influences the physical properties of DOPC bilayers, including their fluidity, thickness, and packing. Molecular dynamics simulations have shown that membrane tension can alter the hydration depth of the DOPC lipid bilayer, suggesting an increase in polarity due to water penetration into the hydrophobic interior.[6]

  • Role in Lipid Nanoparticle (LNP) Formulations: DOPC is a common "helper lipid" in LNP formulations for the delivery of nucleic acids like mRNA and siRNA.[7] In these systems, the zwitterionic nature of DOPC contributes to the overall stability and encapsulation efficiency of the nanoparticles. While cationic lipids are essential for complexing with the negatively charged nucleic acids, the zwitterionic helper lipids help to form the bilayer structure and can influence the fusogenicity and endosomal escape of the LNPs.[8][9] The choice of helper lipid, such as DOPC versus DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can significantly impact the transfection efficiency of LNPs.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to DOPC's physical properties.

Table 1: Thermotropic and Barotropic Phase Behavior of DOPC

PropertyValueReference
Main Transition Temperature (Lβ to Lα)-40.3 °C[10]
Lc to Lα Transition Temperature (in 50% ethylene (B1197577) glycol)-12.0 °C[10][11]
Gel-to-Liquid Crystalline Transition Temperature~253 K (-20 °C)[6]
Transition Temperature in Solution-16.5 °C[12]

Table 2: Physical Properties of DOPC Bilayers

PropertyValueConditionsReference
Area per Lipid68.9 ŲPure DOPC bilayer[13]
Bilayer Thickness38.6 ÅPure DOPC bilayer[13]
Effective Thickness (on mica)5.5 ± 0.1 nmRoom temperature[14]
Bilayer Thinning (on mica)4.6 ± 0.1 nmAt 50°C[14]

Experimental Protocols

Detailed methodologies for key experiments involving DOPC are crucial for reproducibility. Below are outlines of common experimental protocols.

Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion

This is a standard method for producing unilamellar vesicles of a defined size.

Protocol:

  • Lipid Film Formation: A desired amount of DOPC, dissolved in a suitable organic solvent (e.g., chloroform), is added to a round-bottom flask.[15] The solvent is then removed under a stream of inert gas (e.g., nitrogen) to form a thin lipid film on the flask's inner surface.[15] The film is further dried under vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the lipid's phase transition temperature.[15] This results in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): To improve the encapsulation efficiency of hydrophilic molecules, the MLV suspension can be subjected to several cycles of freezing in liquid nitrogen and thawing in a water bath.[16]

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.[15] This process disrupts the multilamellar structures and forces the lipids to reassemble into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

Characterization of Liposome (B1194612) Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential analysis are fundamental techniques for characterizing liposomal formulations.[17][18]

Protocol:

  • Sample Preparation: A small aliquot of the liposome suspension is diluted with the same buffer used for hydration to an appropriate concentration for DLS and zeta potential measurements.

  • DLS Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. This data is then used to calculate the hydrodynamic diameter and the polydispersity index (PDI) of the liposome population.

  • Zeta Potential Measurement: The same diluted sample is placed in a specialized zeta potential cell. An electric field is applied across the sample, and the velocity of the liposomes is measured. This velocity is used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability of the liposomes.

Membrane Fusion Assay

Membrane fusion is a critical process in drug delivery and various biological events. A common method to study fusion is through fluorescence resonance energy transfer (FRET).[19][20]

Protocol:

  • Probe Incorporation: Two populations of liposomes are prepared. One population (donor) is labeled with a FRET donor fluorophore (e.g., NBD-PE), and the other population (acceptor) is labeled with a FRET acceptor fluorophore (e.g., Rhodamine-PE).[20]

  • Fusion Induction: The two liposome populations are mixed. A fusogenic agent (e.g., polyethylene (B3416737) glycol (PEG) or calcium ions) is added to induce membrane fusion.[19]

  • FRET Measurement: The fluorescence emission of the donor fluorophore is monitored over time. Upon fusion of the donor and acceptor liposomes, the fluorophores mix in the same membrane, leading to an increase in the distance between them. This results in a decrease in FRET efficiency and a corresponding increase in the donor fluorescence intensity. The change in fluorescence is used to quantify the extent and kinetics of membrane fusion.

Signaling Pathways Involving Phosphatidylcholines

Phosphatidylcholines, including DOPC, are not merely structural components of membranes but are also key players in cellular signaling.[21] The metabolism of phosphatidylcholine can generate several second messengers.

Phospholipase D (PLD) Pathway

The Phospholipase D (PLD) signaling pathway is initiated by the hydrolysis of phosphatidylcholine.[22]

PLD_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Neurotransmitter) Receptor Receptor Extracellular_Signal->Receptor Binds PLD Phospholipase D (PLD) Receptor->PLD Activates PC Phosphatidylcholine (e.g., DOPC) PLD->PC Hydrolyzes PA Phosphatidic Acid (PA) PC->PA Choline Choline PC->Choline Downstream_Effectors Downstream Effectors (e.g., mTOR, Raf-1) PA->Downstream_Effectors Activates Cellular_Response Cellular Response (Proliferation, Survival, Trafficking) Downstream_Effectors->Cellular_Response Leads to

Caption: Phospholipase D (PLD) signaling pathway.

In this pathway, extracellular signals activate PLD, which then hydrolyzes phosphatidylcholine (like DOPC) at the terminal phosphodiester bond to produce phosphatidic acid (PA) and choline.[22][23] PA is a critical second messenger that can activate a variety of downstream signaling proteins, including mTOR and Raf-1, to regulate cellular processes like proliferation, survival, and intracellular trafficking.[22]

Phospholipase C (PLC) Pathway

The Phospholipase C (PLC) pathway also involves the breakdown of phospholipids.

PLC_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Neurotransmitter) G_Protein_Coupled_Receptor G-Protein Coupled Receptor (GPCR) Extracellular_Signal->G_Protein_Coupled_Receptor Binds G_Protein G-Protein G_Protein_Coupled_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PC Phosphatidylcholine (e.g., DOPC) PLC->PC Hydrolyzes DAG Diacylglycerol (DAG) PC->DAG Phosphocholine Phosphocholine PC->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets, leading to

Caption: Phospholipase C (PLC) signaling pathway.

Upon activation by G-protein coupled receptors, PLC hydrolyzes phosphatidylcholine to generate diacylglycerol (DAG) and phosphocholine.[21][23][24] DAG is a well-known second messenger that activates protein kinase C (PKC), a key enzyme in many signal transduction cascades that regulate a wide array of cellular functions.[25]

Experimental Workflow for LNP Formulation and Characterization

The following diagram illustrates a typical workflow for the formulation and characterization of DOPC-containing lipid nanoparticles for drug delivery.

LNP_Workflow cluster_Formulation Formulation cluster_Purification Purification cluster_Characterization Characterization cluster_Functional_Assays Functional Assays Lipid_Stock Lipid Stock Solutions (DOPC, Cationic Lipid, PEG-Lipid, Cholesterol) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Stock->Mixing Drug_Stock Aqueous Drug Stock (e.g., mRNA, siRNA) Drug_Stock->Mixing Self_Assembly Self-Assembly into LNPs Mixing->Self_Assembly Dialysis Dialysis / Tangential Flow Filtration Self_Assembly->Dialysis Purified_LNPs Purified LNPs Dialysis->Purified_LNPs DLS Size & PDI (DLS) Purified_LNPs->DLS Zeta Zeta Potential Purified_LNPs->Zeta CryoTEM Morphology (Cryo-TEM) Purified_LNPs->CryoTEM HPLC Encapsulation Efficiency (HPLC) Purified_LNPs->HPLC In_Vitro In Vitro Transfection DLS->In_Vitro Zeta->In_Vitro CryoTEM->In_Vitro HPLC->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

Caption: LNP Formulation and Characterization Workflow.

Conclusion

The zwitterionic nature of DOPC is a cornerstone of its utility in modern scientific research and pharmaceutical development. Its ability to form stable, biocompatible bilayers that mimic cell membranes makes it an indispensable tool for biophysical studies. In the realm of drug delivery, particularly with the advent of lipid nanoparticles for nucleic acid therapies, the role of DOPC as a zwitterionic helper lipid is critical for creating effective and safe delivery vehicles. A thorough understanding of its properties and the experimental methodologies for its use will continue to empower researchers and scientists to push the boundaries of membrane science and advanced therapeutics.

References

A Technical Guide to the Self-Assembly Properties of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid of significant interest in the fields of biophysics, drug delivery, and membrane biology. Its structure, comprising a hydrophilic phosphocholine (B91661) headgroup and two unsaturated oleoyl (B10858665) acyl chains, imparts an amphiphilic character that drives its spontaneous self-assembly in aqueous solutions. This process results in the formation of ordered supramolecular structures, most notably lipid bilayers that form vesicles or liposomes. These structures serve as excellent models for cellular membranes and as versatile nanocarriers for therapeutic agents. Understanding the fundamental principles and controlling factors of DOPC self-assembly is critical for its application in advanced research and pharmaceutical development.

The Thermodynamics of DOPC Self-Assembly

The primary driving force for the self-assembly of DOPC in an aqueous environment is the hydrophobic effect. The hydrophobic acyl tails avoid contact with water molecules, leading to an entropically favorable state where the tails are sequestered from the aqueous phase and the hydrophilic headgroups remain exposed. This spontaneous organization occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, DOPC exists predominantly as monomers in solution. Above this concentration, the molecules aggregate to form structures like micelles or, more commonly for double-chained lipids like DOPC, bilayer vesicles (liposomes).[1][2]

Supramolecular Structures of DOPC

In aqueous solutions, DOPC molecules arrange themselves into various ordered structures, primarily dictated by concentration and environmental conditions. The most prevalent of these are:

  • Bilayer Membranes: The fundamental structure formed by DOPC is the lipid bilayer, where two layers of phospholipid molecules align with their hydrophobic tails facing inward and their hydrophilic headgroups facing the outward aqueous environment.[3]

  • Vesicles (Liposomes): These are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core. They are classified by their size and lamellarity:

    • Small Unilamellar Vesicles (SUVs): 20-100 nm in diameter.

    • Large Unilamellar Vesicles (LUVs): 100 nm - 1 µm in diameter.

    • Giant Unilamellar Vesicles (GUVs): >1 µm in diameter.

    • Multilamellar Vesicles (MLVs): Consist of multiple concentric bilayers.

The formation of these structures is a dynamic process influenced by the preparation method and physicochemical conditions.[3][4]

Quantitative Self-Assembly Parameters

The self-assembly behavior of DOPC can be characterized by several key quantitative parameters.

ParameterValueConditionsSource
Critical Micelle Concentration (CMC) ~50 µMRoom Temperature[5]
~20 µM45 °C[5]
51.13 µmol/kgIn rapeseed oil[6]
Main Phase Transition Temp. (Tm) -16.5 °C to -17 °CFully hydrated[7][8]
Bilayer Thickness (Gel Phase, Lβ) 5.5 ± 0.1 nmRoom Temperature (on mica)[9]
Bilayer Thickness (Fluid Phase, Lα) 4.6 ± 0.1 nm50 °C (on mica)[9]
Area per Lipid (Fluid Phase, Lα) ~72.5 Ų30 °C[10]

Factors Influencing DOPC Self-Assembly

The morphology, stability, and physical properties of DOPC assemblies are highly sensitive to environmental factors.

Temperature

Temperature is a critical factor governing the phase behavior of DOPC bilayers. DOPC has a main phase transition temperature (Tm) of approximately -17°C.[7][8]

  • Below Tm (Gel Phase, Lβ): The acyl chains are in a tightly packed, ordered, all-trans conformation, resulting in a thicker and more rigid bilayer.

  • Above Tm (Liquid Crystalline/Fluid Phase, Lα): The acyl chains become disordered with gauche kinks, leading to a thinner, more fluid, and laterally mobile bilayer.[7] At room temperature, DOPC exists in this fluid phase, which is crucial for its function in model membranes. Heating above the Tm can induce a transition from vesicles to micelles.[11]

pH

As a zwitterionic phospholipid, DOPC possesses both a negative charge on the phosphate (B84403) group and a positive charge on the choline (B1196258) group, resulting in a net neutral charge over a wide pH range. Consequently, the self-assembly of pure DOPC membranes is largely insensitive to changes in pH. Studies have shown that the lattice parameter of pure DOPC membranes remains constant across a range of pH values.[12] However, in mixed lipid systems containing ionizable lipids, pH can become a critical determinant of the overall structure and behavior.[13][14]

Solute Interactions (e.g., Cholesterol)

The incorporation of other molecules into the DOPC bilayer can significantly alter its properties. Cholesterol is a well-studied example that plays a crucial role in modulating membrane characteristics.

  • Condensing Effect: Cholesterol inserts between DOPC molecules, increasing the packing density of the acyl chains. This leads to a decrease in the area per lipid and an increase in bilayer thickness at moderate concentrations.[15]

  • Fluidity Modulation: Cholesterol disrupts the ordered packing of the gel phase and restricts the motion of the fluid phase, thereby broadening the phase transition and creating an intermediate "liquid-ordered" (Lo) phase.

  • Solubility Limit: The maximum solubility of cholesterol in DOPC bilayers has been found to be a mole fraction of approximately 0.67.[16] Beyond this limit, cholesterol may form separate domains or crystals.

dot

Cholesterol_Effect cluster_0 DOPC Bilayer Properties cluster_1 Resulting Membrane Characteristics DOPC DOPC Monomers Bilayer Fluid (Lα) DOPC Bilayer (Disordered Chains) DOPC->Bilayer Self-Assembly Lo_Phase Liquid-Ordered (Lo) Phase (Increased Order & Packing) Bilayer->Lo_Phase Cholesterol Cholesterol Cholesterol->Lo_Phase Incorporation Fluidity Decreased Fluidity Lo_Phase->Fluidity Permeability Decreased Permeability Lo_Phase->Permeability Thickness Increased Thickness Lo_Phase->Thickness Packing Increased Packing Density (Condensing Effect) Lo_Phase->Packing

Caption: Influence of Cholesterol on DOPC Bilayer Properties.

Experimental Protocols for Characterization

Liposome (B1194612) Preparation: Thin-Film Hydration

This is a common and robust method for preparing multilamellar and unilamellar vesicles.[17]

  • Lipid Dissolution: Dissolve a known quantity of DOPC (and other lipids like cholesterol, if applicable) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[16][18]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the inner wall of the flask.[17]

  • Drying: Further dry the film under high vacuum for several hours to remove any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., PBS, HEPES) to the flask.[18] Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) at a temperature above the lipid's Tm. For DOPC, this can be done at room temperature. This process results in the spontaneous formation of MLVs.

  • Size Reduction (Optional): To produce LUVs of a defined size, the MLV suspension is subjected to extrusion. The suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[19][20] Alternatively, sonication can be used to produce SUVs.

dot

Liposome_Preparation_Workflow Start Start: DOPC Powder Dissolve 1. Dissolve DOPC in Organic Solvent Start->Dissolve Evaporate 2. Rotary Evaporation (Vacuum) Dissolve->Evaporate Film Thin Lipid Film Formed Evaporate->Film Hydrate 3. Hydrate with Aqueous Buffer Film->Hydrate MLV MLV Suspension Hydrate->MLV Extrude 4. Extrusion through Membrane (e.g., 100nm) MLV->Extrude LUV LUV Suspension Extrude->LUV End End: Characterization LUV->End

Caption: Workflow for LUV Preparation by Thin-Film Hydration.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity of particles in suspension.

  • Principle: The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the vesicles.

  • Methodology: A dilute suspension of DOPC vesicles is placed in a cuvette and illuminated with a laser beam. The scattered light is detected at a specific angle (e.g., 173°). The fluctuations in intensity are analyzed by an autocorrelator to determine the diffusion coefficient of the vesicles. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation.

  • Application: DLS is routinely used to confirm the average size and uniformity of vesicle preparations after extrusion.[21][22]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for probing the nanoscale structure of self-assembled systems.[23]

  • Principle: X-rays are scattered by the electrons in the sample. The resulting scattering pattern provides information about the size, shape, and internal structure of the scattering objects.

  • Methodology: A collimated X-ray beam is passed through the DOPC vesicle suspension. The scattered X-rays are collected on a 2D detector. For lamellar structures like liposomes, the scattering pattern often shows characteristic peaks (Bragg peaks) that relate to the repeating distance of the bilayers.

  • Application: SAXS can be used to determine:

    • The lamellarity (number of bilayers) of the vesicles.[24]

    • The thickness of the lipid bilayer.[25]

    • The overall shape and size of the vesicles.[26]

    • Phase behavior as a function of temperature or composition.[25]

DOPC_Self_Assembly_Factors cluster_input Initial State cluster_factors Influencing Factors cluster_output Resulting Assembled Structures DOPC DOPC Monomers in Solution Vesicle Vesicles / Liposomes (SUV, LUV, MLV) Temp Temperature (vs. Tm) Temp->Vesicle Affects Phase (Lα/Lβ) pH pH (Minimal effect for pure DOPC) pH->Vesicle Additives Additives (e.g., Cholesterol, Proteins) Additives->Vesicle Modulates Properties Concentration Concentration (vs. CMC) Concentration->Vesicle > CMC Bilayer Planar Bilayers Vesicle->Bilayer Can form Micelle Micelles (Less Common) Vesicle->Micelle Transition possible

References

Methodological & Application

Protocol for Preparing DOPC Liposomes by Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, and are used as a vehicle for administration of nutrients and pharmaceutical drugs.[1] 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a common unsaturated phospholipid used in the formation of liposomes due to the fluidity it imparts to the lipid bilayer, which is crucial for creating stable and functional liposomal formulations for applications such as drug delivery.[2] The thin-film hydration method is a simple, common, and robust technique for preparing liposomes.[3][4] This method involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[5][6] Subsequent size reduction techniques, such as extrusion or sonication, are typically employed to produce unilamellar vesicles (UVs) of a desired size.[5] This document provides a detailed protocol for the preparation of DOPC liposomes using the thin-film hydration method, followed by extrusion.

Materials and Equipment

Reagents Equipment
This compound (DOPC)Round-bottom flask
Cholesterol (optional)Rotary evaporator
Chloroform (B151607) or a chloroform:methanol mixtureVacuum pump
Hydration buffer (e.g., Phosphate-Buffered Saline, Tris-HCl)Water bath or heating block
Nitrogen or Argon gasMini Extruder
Polycarbonate membranes (e.g., 100 nm)
Glass syringes
Glass vials

Experimental Protocol

The preparation of DOPC liposomes by thin-film hydration can be broken down into four main stages: lipid dissolution and film formation, hydration of the lipid film, and liposome (B1194612) sizing.

Lipid Dissolution and Thin Film Formation
  • Lipid Preparation : Weigh the desired amount of DOPC and any other lipids (e.g., cholesterol) and transfer them to a round-bottom flask. A common molar ratio for DOPC:cholesterol is 7:3.[7]

  • Dissolution : Dissolve the lipids in an organic solvent, such as chloroform or a 2:1 chloroform:methanol mixture.[8] The volume of the solvent should be sufficient to completely dissolve the lipids, typically in the range of 1-10 mg/mL lipid concentration.[3]

  • Film Formation : Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid's transition temperature (for DOPC, this is below room temperature, so room temperature is sufficient).[7] Reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[9]

  • Drying : To ensure complete removal of any residual organic solvent, place the flask under a high vacuum for at least 1-2 hours, or overnight.[5][10]

Hydration of the Lipid Film
  • Pre-hydration (Optional but Recommended) : To facilitate more uniform hydration, it is beneficial to pre-hydrate the lipid film by exposing it to a humid environment (e.g., by placing it in a desiccator with water at the bottom) for a short period.

  • Hydration : Add the desired aqueous hydration buffer (e.g., PBS, Tris-HCl) to the round-bottom flask containing the dry lipid film. The temperature of the hydration buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[5] For DOPC, hydration can be performed at room temperature.

  • Vesicle Formation : Agitate the flask to disperse the lipid film in the buffer. This can be done by gentle swirling or vortexing. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[9]

Liposome Sizing (Extrusion)
  • Extruder Assembly : Assemble the mini extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrusion Process : Load the MLV suspension into a gas-tight syringe and pass it through the extruder a set number of times (e.g., 11-21 passes).[11] This process forces the liposomes through the membrane pores, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[7] The extrusion should be performed above the Tc of the lipids.[12]

  • Storage : Store the final liposome suspension at 4°C to maintain stability.[7]

Characterization of DOPC Liposomes

The physical and chemical properties of the prepared liposomes should be characterized to ensure quality and consistency.

Parameter Method Typical Values for DOPC Liposomes
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 60-150 nm (post-extrusion); PDI: < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)-5 to -15 mV (for neutral DOPC liposomes)
Encapsulation Efficiency (%) Spectrophotometry or ChromatographyVaries depending on the encapsulated agent (e.g., ~81% for Doxorubicin in a cationic liposome formulation)[7][13]

Experimental Workflow

G cluster_0 1. Lipid Film Formation cluster_1 2. Hydration cluster_2 3. Sizing cluster_3 4. Characterization Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Chloroform/Methanol Vacuum Drying Vacuum Drying Solvent Evaporation->Vacuum Drying Thin Lipid Film Hydration Hydration Vacuum Drying->Hydration Vortexing Vortexing Hydration->Vortexing Aqueous Buffer Extrusion Extrusion Vortexing->Extrusion MLVs Characterization Characterization Extrusion->Characterization LUVs

Caption: Workflow for DOPC liposome preparation.

Data Presentation

The following tables summarize typical quantitative data for liposomes prepared by thin-film hydration.

Table 1: Influence of Lipid Composition on Liposome Characteristics

Lipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOTAP:Cholesterol (7:3)60 - 70< 0.1> +30[7][11][13]
DOPCPolydisperse> 0.1-[14]

Note: Data for pure DOPC liposomes without post-processing often shows polydispersity. Extrusion significantly reduces size and PDI.

Table 2: Encapsulation Efficiency of Liposomes

Liposome FormulationEncapsulated DrugEncapsulation Efficiency (%)Reference
Cationic LiposomesDoxorubicin~81%[7][13]
Conventional LiposomesVancomycin9 ± 2%[15]
PEGylated LiposomesVancomycin13 ± 3%[15]

The thin-film hydration method is a straightforward and widely used technique for the preparation of DOPC liposomes. By carefully controlling the experimental parameters, particularly the lipid composition, hydration conditions, and sizing method, it is possible to produce liposomes with desired physicochemical characteristics for various research and therapeutic applications. The protocol and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for Giant Unilamellar Vesicle (GUV) Formation using DOPC by Electroformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formation of giant unilamellar vesicles (GUVs) from 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) using the electroformation technique. GUVs are valuable model systems for studying biological membranes, drug delivery mechanisms, and membrane protein function due to their cell-like size and single bilayer structure.[1][2][3]

Overview of Electroformation

Electroformation is a widely used method for generating GUVs.[1][2] The process involves the hydration of a thin lipid film deposited on conductive electrodes in the presence of an alternating electric field.[1] This electric field facilitates the swelling and detachment of the lipid bilayers from the electrode surface, leading to the formation of unilamellar vesicles.[1]

Experimental Parameters and Data

The success of GUV formation and the characteristics of the resulting vesicles are highly dependent on several experimental parameters. The following tables summarize key quantitative data from various studies using DOPC for GUV electroformation.

Table 1: DOPC Lipid and Buffer Composition

ParameterValueSource
DOPC Concentration in Organic Solvent1 mg/mL in chloroform (B151607)[4][5]
2 mg/mL[6]
Fluorescent Probe (optional)1 mol % NBD-PE[1]
Swelling BufferDeionized water[6]
Sucrose (B13894) solution[5]
Buffer with low salt concentration (<30mM)[6]
100 mM NaCl[7]

Table 2: Electroformation Parameters

ParameterValue RangeOptimal/Typical ValuesSource
AC Field Frequency 10 Hz - 10 kHz10 Hz - 100 Hz[8]
1 Hz - 10 kHz-[7]
-1 kHz[7]
AC Field Voltage/Strength 0.625 - 9.375 V/mm1.25 - 6.25 V/mm[8]
1 V - 10 V (peak-to-peak)2.5 V (peak-to-peak)[7]
-3.75 V/mm for largest vesicles[8]
Duration ~2 hours-[6]
> 4 hours (no significant influence)-[9]
Temperature Room TemperatureAbove lipid transition temperature[2]
45 °C-[7]

Table 3: Resulting GUV Characteristics

ParameterValueSource
Average Diameter 5 - 60 µm[8]
7.90 ± 1.50 µm (in 100 mM NaCl)[7]
Vesicle Yield ~22,560 vesicles/mL (stainless steel electrodes)[1]
~31,140 vesicles/mL (platinum electrodes)[1]
Unilamellarity >90%[10]
>95%[7]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for forming DOPC GUVs via electroformation.

3.1. Materials

  • DOPC (this compound)

  • Chloroform (or other suitable organic solvent)

  • Indium Tin Oxide (ITO) coated glass slides or platinum wires

  • Electroformation chamber

  • Function generator

  • Microscope for observation

  • Swelling buffer (e.g., deionized water, sucrose solution)

  • Pipettes and wide-mouth tips

  • Vacuum desiccator

3.2. Methods

  • Electrode Cleaning: Thoroughly clean the ITO slides or platinum wires with ethanol (B145695) and deionized water to remove any impurities.[6]

  • Lipid Film Preparation:

    • Prepare a DOPC solution in chloroform (e.g., 1-2 mg/mL).[5][6]

    • Deposit a small volume (e.g., 2-3 µL) of the lipid solution onto the conductive side of the electrodes.[6] The goal is to create a thin, uniform lipid film. Spin-coating can be used for more reproducible film thickness.[11][12]

    • Place the electrodes in a vacuum desiccator for at least 1 hour to ensure complete removal of the organic solvent.[6]

  • Chamber Assembly:

    • Assemble the electroformation chamber according to the manufacturer's instructions. A common setup involves creating a well on the lipid-coated electrode using a nitrile O-ring.[6]

    • Fill the chamber with the desired swelling buffer (e.g., 140 µL for a standard O-ring).[6]

    • Place the second electrode on top, ensuring no air bubbles are trapped.

  • Electroformation:

    • Connect the electrodes to a function generator.

    • Apply an AC electric field. A typical procedure involves starting at a low frequency and voltage and gradually increasing them. For example, apply a sinusoidal wave with a frequency of 10 Hz and a voltage of 1-3 V for about 2 hours.[6][8]

    • Vesicle formation can be monitored under a microscope. Blistering of the lipid layer should be visible almost immediately.[6]

  • Vesicle Harvesting:

    • After the electroformation period, turn off the electric field.

    • Gently pipette the GUV suspension from the chamber using a wide-mouth pipette tip to minimize shear stress.[1]

    • The harvested GUVs are now ready for experimental use and are typically stable for about 48 hours.[6]

Visualizations

Experimental Workflow for GUV Electroformation

GUV_Electroformation_Workflow A Electrode Cleaning (Ethanol & DI Water) B Lipid Film Preparation (DOPC in Chloroform) A->B C Solvent Evaporation (Vacuum Desiccation) B->C D Chamber Assembly C->D E Addition of Swelling Buffer D->E F Electroformation (AC Field Application) E->F G Vesicle Harvesting F->G H GUV Suspension for Experiments G->H

Caption: Workflow for GUV formation by electroformation.

Influence of Key Parameters on DOPC GUV Formation

GUV_Parameter_Influence Parameters Electroformation Parameters Voltage Voltage / Field Strength Parameters->Voltage Frequency Frequency Parameters->Frequency Lipid_Conc Lipid Concentration Parameters->Lipid_Conc Temperature Temperature Parameters->Temperature GUV_Characteristics GUV Characteristics Size Vesicle Size Voltage->Size Influences Yield Vesicle Yield Voltage->Yield Affects Frequency->Size Influences Frequency->Yield Affects Lipid_Conc->Yield Affects Temperature->Size Increases Size->GUV_Characteristics Yield->GUV_Characteristics Unilamellarity Unilamellarity Unilamellarity->GUV_Characteristics

Caption: Key parameters influencing GUV characteristics.

References

Application of DOPC in Drug Delivery Systems: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a versatile and widely utilized phospholipid in the development of drug delivery systems. Its unique physicochemical properties, stemming from its unsaturated oleoyl (B10858665) chains, make it a critical component in the formulation of stable and effective nanocarriers such as liposomes and lipid nanoparticles (LNPs)[1][2]. DOPC's fluidity at physiological temperatures is essential for the formation of stable lipid bilayers that can efficiently encapsulate therapeutic agents, prevent premature drug leakage, and facilitate interaction with cellular membranes for effective drug delivery[1][2]. This document provides detailed application notes and experimental protocols for the use of DOPC in various drug delivery contexts.

Key Properties of DOPC:

  • Fluidity: The unsaturated oleoyl chains of DOPC impart fluidity to lipid bilayers, which is crucial for the stability and functionality of liposomes at physiological temperatures[1]. This fluid state helps prevent the premature release of encapsulated drugs[1].

  • Fusogenicity: The fluidity of DOPC-containing membranes facilitates fusion with cellular membranes, a key step for the intracellular delivery of encapsulated drugs[1].

  • Biocompatibility: As a naturally occurring phospholipid, DOPC is biocompatible and biodegradable, making it a safe excipient for pharmaceutical formulations[3][4].

  • Helper Lipid: In combination with cationic lipids, DOPC acts as a neutral helper lipid, enhancing the transfection efficiency of gene delivery systems[5][6][7].

Applications of DOPC in Drug Delivery

DOPC is a cornerstone in the formulation of various drug delivery systems, from conventional liposomes to advanced lipid nanoparticles for gene therapy.

Liposomal Drug Delivery

DOPC is a primary component in liposomal formulations for delivering a wide range of therapeutic agents, including small molecule drugs and biologics. The fluidity it imparts to the liposomal membrane is critical for both stability during circulation and efficient drug release at the target site[1][8]. By blending DOPC with other lipids, such as cholesterol or charged lipids, the physicochemical properties of the liposomes, including their stability, permeability, and cellular interaction, can be precisely controlled[1].

Quantitative Data on DOPC-Based Liposomes:

Formulation ComponentMolar Ratio/ConcentrationAverage Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOPC:POPC:DPPC46:12:42127.5+7.2420.24 (for Calcein)[9]
DOPC:Cholesterol2:1~100-120Near-neutralNot specified[8]
DOPC:DOPSVarying ratios~100-10 to -145Not applicable[10]
DOPC:DMPC:Cholesterol:Vit E:Ubiquinol6:2:1:0.08:0.02150-220-10 to +10Not specified[11]
Gene Delivery Systems

In the realm of gene therapy, DOPC is frequently employed as a neutral helper lipid in combination with cationic lipids to form lipoplexes for the delivery of nucleic acids like DNA and RNA[5][7]. While dioleoylphosphatidylethanolamine (DOPE) is another commonly used helper lipid, studies have shown that for certain ionizable lipids like DLin-MC3-DMA used in mRNA delivery, DOPC can lead to superior transfection properties[6]. The choice of helper lipid significantly impacts the fusogenicity and lateral diffusion of the lipid nanoparticles, which are crucial for efficient intracellular delivery[6].

mRNA Vaccine Delivery

The recent success of mRNA-based vaccines has highlighted the critical role of lipid nanoparticles (LNPs) as delivery vehicles[12][13]. DOPC is often a key component of these LNPs, contributing to their stability and ability to effectively deliver the mRNA payload into cells[12][14][15]. The fluidity provided by DOPC is essential for the efficient cellular uptake and endosomal escape of the mRNA, leading to a robust immune response[2].

Cancer Therapy

DOPC-based nanoparticles are extensively investigated for cancer therapy[4][16]. These nanocarriers can encapsulate chemotherapeutic agents, protecting them from degradation in the bloodstream and facilitating their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect[4][16][17]. Furthermore, DOPC-containing liposomes can be engineered for triggered drug release in the tumor microenvironment. For instance, the inclusion of unsaturated DOPC in photosensitizer-containing liposomes can accelerate drug release upon light activation through lipid oxidation[18].

In a specific application, nanovesicles composed of saposin C (SapC) and dioleylphosphatidylserine (DOPS), a lipid similar in structure to DOPC, have shown promise in selectively targeting and killing cancer cells that express high levels of phosphatidylserine (B164497) on their outer membrane[19].

Experimental Protocols

Protocol 1: Preparation of DOPC-Based Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing large unilamellar vesicles (LUVs) composed of DOPC and cholesterol.

Materials:

  • This compound (DOPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas

  • Vacuum pump

  • Extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DOPC and cholesterol (e.g., at a 2:1 molar ratio) in chloroform in a round-bottom flask[8].

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas, while rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DOPC, room temperature is sufficient) to form a thin, uniform lipid film on the inner wall of the flask[8][20].

    • Place the flask under high vacuum for at least 2 hours (or overnight) to ensure complete removal of the residual solvent[8][20].

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of PBS (pre-warmed to a temperature above the lipid phase transition temperature) to the flask[8][21]. This will form multilamellar vesicles (MLVs).

    • Vortex the flask for several minutes to ensure complete hydration of the lipid film.

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To increase the encapsulation efficiency for hydrophilic drugs, subject the MLV suspension to several (e.g., 3-5) freeze-thaw cycles[8].

    • Freeze the suspension in liquid nitrogen until completely frozen, and then thaw it in a warm water bath.

  • Extrusion for Size Reduction:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm)[21].

    • Load the MLV suspension into one of the glass syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes) to form unilamellar vesicles of a defined size[9][21].

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the liposomes.

    • Quantify the phospholipid concentration using an appropriate assay (e.g., Stewart assay)[8].

Experimental Workflow for Liposome (B1194612) Preparation:

Liposome_Preparation cluster_film Lipid Film Formation cluster_hydration Hydration & Sizing cluster_characterization Characterization dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum hydrate Hydrate with Aqueous Buffer (forms MLVs) vacuum->hydrate freeze_thaw Freeze-Thaw Cycles (Optional) hydrate->freeze_thaw extrusion Extrusion through Membrane (forms LUVs) freeze_thaw->extrusion dls Size & PDI (DLS) extrusion->dls zeta Zeta Potential extrusion->zeta assay Lipid Quantification extrusion->assay

Caption: Workflow for preparing unilamellar liposomes.

Protocol 2: Drug Loading into DOPC Liposomes

A. Passive Loading of Hydrophilic Drugs:

For hydrophilic drugs, the drug is dissolved in the aqueous buffer used for the hydration of the lipid film in Protocol 1.

Procedure:

  • Follow steps 1 and 2 of Protocol 1, but use a buffer containing the dissolved drug for hydration.

  • The drug will be encapsulated in the aqueous core of the liposomes.

  • After extrusion (Protocol 1, step 4), the unencapsulated (free) drug must be removed. This can be achieved by methods such as:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column packed with a suitable resin (e.g., Sephadex G-50). The larger liposomes will elute first, separated from the smaller free drug molecules.

    • Dialysis: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cutoff and dialyze against a large volume of drug-free buffer.

B. Passive Loading of Hydrophobic Drugs:

For hydrophobic drugs, the drug is co-dissolved with the lipids in the organic solvent at the beginning of the liposome preparation process.

Procedure:

  • In step 1 of Protocol 1, dissolve the hydrophobic drug along with DOPC and other lipid components in chloroform.

  • Proceed with the rest of Protocol 1. The hydrophobic drug will be incorporated into the lipid bilayer of the liposomes.

  • Separation of any unencapsulated drug may be necessary, depending on its solubility in the aqueous phase.

Protocol 3: Preparation of DOPC-based Cationic Liposomes for Gene Transfection

This protocol describes the preparation of cationic liposomes using DOPC as a helper lipid for the delivery of DNA.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • DOPC

  • Chloroform

  • Sterile, nuclease-free water

  • HEPES-buffered saline (HBS)

  • Plasmid DNA

Procedure:

  • Preparation of Cationic Liposomes:

    • Prepare a lipid film containing the cationic lipid and DOPC (e.g., at a 1:1 molar ratio) as described in Protocol 1, step 1.

    • Hydrate the lipid film with sterile, nuclease-free water to form a lipid dispersion.

    • Sonicate the dispersion briefly in a bath sonicator to obtain a clear suspension of small unilamellar vesicles[22].

  • Formation of Lipoplexes (Lipid-DNA Complexes):

    • In a sterile tube, dilute the desired amount of plasmid DNA in a suitable buffer (e.g., HBS).

    • In a separate sterile tube, dilute the cationic liposome suspension in the same buffer.

    • Add the diluted DNA solution to the diluted liposome suspension and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes[22].

  • Transfection of Cells:

    • Wash the cells to be transfected with serum-free medium or HBS.

    • Add the lipoplex suspension to the cells.

    • Incubate the cells with the lipoplexes for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • After the incubation period, remove the lipoplex-containing medium and replace it with fresh, complete (serum-containing) medium.

    • Culture the cells for 24-72 hours before assaying for gene expression.

Logical Relationship for Lipoplex Formation and Transfection:

Transfection_Workflow cluster_prep Preparation cluster_cell_culture Cellular Delivery dna Plasmid DNA mix Mix and Incubate dna->mix liposomes Cationic Liposomes (e.g., DOTAP:DOPC) liposomes->mix lipoplex Lipoplex Formation mix->lipoplex transfection Incubate Lipoplexes with Cells lipoplex->transfection cells Target Cells cells->transfection expression Gene Expression transfection->expression

Caption: Workflow for gene transfection using cationic liposomes.

Conclusion

DOPC is an indispensable component in the design and development of a wide array of drug delivery systems. Its inherent biophysical properties provide the necessary fluidity and stability to liposomal and nanoparticle formulations, enabling the effective delivery of both small molecule drugs and large biomolecules like mRNA. The protocols and data presented here offer a foundational guide for researchers and scientists working to harness the potential of DOPC in advancing therapeutic delivery. The versatility of DOPC allows for the fine-tuning of carrier properties to meet the specific demands of the therapeutic application, from controlled release in cancer therapy to rapid and efficient delivery for vaccines.

References

Reconstitution of Membrane Proteins in DOPC Proteoliposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functional and structural analysis of membrane proteins is a cornerstone of modern biological and pharmacological research. However, their inherent hydrophobicity presents significant challenges for in vitro studies. Reconstituting purified membrane proteins into a controlled lipid environment, such as proteoliposomes, is a critical technique to overcome these hurdles. 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a commonly used zwitterionic phospholipid that forms stable, fluid bilayers, making it an excellent model membrane system for these studies.

These application notes provide detailed protocols for the reconstitution of membrane proteins into DOPC proteoliposomes, methods for their characterization, and exemplary functional assays.

Data Presentation: Quantitative Parameters for Reconstitution

Successful reconstitution depends on several factors, most notably the choice of detergent for solubilization and the lipid-to-protein ratio (LPR). The following tables summarize critical data for common detergents and provide exemplary LPRs used for reconstituting various membrane proteins.

Table 1: Critical Micelle Concentrations (CMC) of Common Detergents

DetergentAbbreviationTypeCMC (mM in water)
Sodium Dodecyl SulfateSDSAnionic8.3
n-Octyl-β-D-glucopyranosideOGNon-ionic20-25
n-Dodecyl-β-D-maltosideDDMNon-ionic0.17
3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonateCHAPSZwitterionic4-8
Sodium Cholate-Anionic13-15

Note: CMC values can be influenced by buffer conditions such as temperature, pH, and ionic strength.

Table 2: Exemplary Lipid-to-Protein Molar Ratios (LPR) for Reconstitution in DOPC Proteoliposomes

Membrane ProteinProtein TypeLipid CompositionLPR (molar ratio)Reference
ProteorhodopsinTransporter100% DOPC500:1[1]
BacteriorhodopsinTransporterDOPC50:1 - 200:1
LacY (Lactose Permease)TransporterDOPC500:1 (w/w)[2]
G-Protein Coupled Receptors (GPCRs)ReceptorDOPC/DOPS>500:1[3]
Ion ChannelsChannelDOPC1000:1 - 2000:1[4]

Mandatory Visualization: Diagrams

Signaling Pathway: G-Protein Coupled Receptor (GPCR) in a Proteoliposome

GPCR_Signaling cluster_proteoliposome DOPC Proteoliposome GPCR GPCR 7-Transmembrane Helices G_protein Gα (GDP) Gβγ GPCR->G_protein 2. Activation Activated_G_protein Gα (GTP) Gβγ G_protein->Activated_G_protein 3. GDP/GTP Exchange Ligand Ligand (Agonist) Ligand->GPCR:head 1. Binding Effector Effector Protein Activated_G_protein:ga->Effector 4. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 5. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Signal Transduction

Caption: GPCR signaling cascade within a proteoliposome.

Experimental Workflow: Membrane Protein Reconstitution

Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization p1 Solubilize Membrane Protein in Detergent Micelles r1 Mix Solubilized Protein and Liposomes p1->r1 p2 Prepare DOPC Liposomes (e.g., by extrusion) p2->r1 r2 Remove Detergent (Dialysis, Bio-Beads, etc.) r1->r2 c1 Assess Reconstitution Efficiency (e.g., Sucrose (B13894) Gradient) r2->c1 c2 Determine Protein Orientation c1->c2 c3 Functional Assays c2->c3

Caption: General workflow for membrane protein reconstitution.

Experimental Protocols

Protocol 1: Preparation of DOPC Liposomes by Extrusion

Materials:

  • This compound (DOPC) in chloroform (B151607)

  • Glass vial

  • Nitrogen or Argon gas

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Transfer the desired amount of DOPC in chloroform to a round-bottom flask.

  • Dry the lipid into a thin film on the wall of the flask using a gentle stream of nitrogen or argon gas while rotating the flask.

  • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

  • Pass the lipid suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) of a defined size.

  • Store the liposomes at 4°C.

Protocol 2: Reconstitution of a Membrane Protein into DOPC Proteoliposomes by Detergent Removal

Materials:

  • Purified membrane protein solubilized in a detergent (e.g., DDM, OG)

  • Prepared DOPC liposomes

  • Reconstitution buffer (compatible with the protein and downstream assays)

  • Detergent removal system (e.g., dialysis tubing, Bio-Beads)

  • Stir plate and stir bar

Methodology:

  • Mix the detergent-solubilized membrane protein with the prepared DOPC liposomes at the desired lipid-to-protein molar ratio (LPR). The final detergent concentration should be above its CMC to maintain protein solubility but not so high as to completely solubilize the liposomes.[3]

  • Incubate the mixture for 30-60 minutes at a suitable temperature (often 4°C or room temperature) with gentle agitation to allow for the formation of protein-lipid-detergent mixed micelles.

  • Remove the detergent using one of the following methods:

    • Dialysis: Place the mixture in a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against a large volume of detergent-free buffer. Perform several buffer changes over 24-48 hours.

    • Bio-Beads: Add washed Bio-Beads to the mixture and incubate with gentle stirring. The hydrophobic beads will adsorb the detergent. Replace the beads with fresh ones every few hours until the detergent is removed.[3]

  • As the detergent concentration drops below the CMC, the membrane protein will spontaneously insert into the DOPC bilayer, forming proteoliposomes.

  • Collect the proteoliposomes. This may involve simple recovery from the dialysis bag or removal of the Bio-Beads.

Protocol 3: Characterization of Reconstitution Efficiency using Sucrose Density Gradient Centrifugation

Materials:

  • Reconstituted proteoliposome suspension

  • Sucrose solutions of varying concentrations (e.g., 5% to 40% w/v) in a suitable buffer

  • Ultracentrifuge tubes

  • Ultracentrifuge

Methodology:

  • Prepare a discontinuous or continuous sucrose gradient in an ultracentrifuge tube.

  • Carefully layer the proteoliposome sample on top of the sucrose gradient.

  • Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.

  • After centrifugation, three fractions are typically observed: unincorporated protein at the bottom, empty liposomes at the top, and proteoliposomes in between.

  • Carefully collect the fractions from the gradient.

  • Analyze the protein content of each fraction using methods like SDS-PAGE and protein quantification assays (e.g., BCA assay) to determine the percentage of protein successfully incorporated into the liposomes.[5]

Protocol 4: Functional Assay of a Reconstituted Transporter - Radiotracer Uptake

Materials:

  • DOPC proteoliposomes containing the transporter of interest

  • Internal buffer (encapsulated within the proteoliposomes)

  • External buffer

  • Radiolabeled substrate

  • Stop buffer (ice-cold)

  • Filtration apparatus with appropriate filters (e.g., 0.22 µm)

Methodology:

  • Equilibrate the proteoliposomes in the external buffer. This can be done by passing them through a size-exclusion column to remove any external substrate from the reconstitution step.

  • Initiate the transport assay by adding the radiolabeled substrate to the proteoliposome suspension.

  • At specific time points, take aliquots of the reaction mixture and add them to an excess of ice-cold stop buffer to quench the transport process.

  • Rapidly filter the quenched mixture through a filter that will retain the proteoliposomes but allow the unincorporated substrate to pass through.

  • Wash the filter with additional ice-cold stop buffer to remove any non-specifically bound substrate.

  • Measure the radioactivity retained on the filter using a scintillation counter. This value corresponds to the amount of substrate transported into the proteoliposomes.

  • By measuring uptake at different substrate concentrations, kinetic parameters such as Km and Vmax can be determined.[6][7]

Protocol 5: Functional Assay of a Reconstituted Ion Channel - Fluorescence-Based Ion Flux

Materials:

  • DOPC proteoliposomes containing the ion channel of interest

  • Ion-sensitive fluorescent dye (e.g., a pH-sensitive dye for proton channels, or a calcium-sensitive dye for calcium channels) encapsulated within the proteoliposomes

  • Buffers with varying ion concentrations

  • Fluorometer

Methodology:

  • Prepare proteoliposomes with the ion-sensitive dye encapsulated in the internal buffer. Remove any external dye by size-exclusion chromatography.

  • Establish an ion gradient across the proteoliposome membrane by changing the external buffer.

  • Monitor the fluorescence of the entrapped dye over time using a fluorometer.

  • Initiate ion flux by activating the channel (e.g., by adding a ligand, changing the voltage, or altering the pH).

  • The influx or efflux of the specific ion will cause a change in the fluorescence of the internal dye.

  • The rate of fluorescence change is proportional to the ion channel activity.[8]

Protocol 6: Functional Assay of a Reconstituted GPCR - Ligand Binding

Materials:

  • DOPC proteoliposomes containing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR

  • Unlabeled ligand (for competition assays)

  • Binding buffer

  • Filtration apparatus with appropriate filters

Methodology:

  • Incubate the GPCR-containing proteoliposomes with a known concentration of the radiolabeled ligand in the binding buffer.

  • Allow the binding reaction to reach equilibrium.

  • Separate the proteoliposome-bound ligand from the free ligand by rapid filtration.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantify the amount of bound radioligand by scintillation counting.

  • To determine the specificity of binding, perform competition assays by including an excess of unlabeled ligand in the incubation mixture. Specific binding is the difference between total binding (in the absence of unlabeled ligand) and non-specific binding (in the presence of excess unlabeled ligand).

  • Saturation binding experiments, where the concentration of the radiolabeled ligand is varied, can be used to determine the binding affinity (Kd) and the number of binding sites (Bmax).[9]

Conclusion

The reconstitution of membrane proteins into DOPC proteoliposomes is a powerful and versatile technique for studying their structure and function in a controlled membrane environment. The protocols provided here offer a foundation for researchers to successfully reconstitute their protein of interest and perform meaningful functional characterization. Optimization of parameters such as the lipid-to-protein ratio and the choice of detergent and its removal method will be crucial for achieving functionally active proteoliposomes.

References

Application Notes and Protocols: DOPC as a Helper Lipid in Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid frequently employed as a "helper lipid" in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, including mRNA and siRNA. Its inclusion in LNP formulations is critical for enhancing particle stability, facilitating endosomal escape, and ultimately improving the transfection efficiency of the encapsulated genetic material. These application notes provide a comprehensive overview of the role of DOPC in LNP formulations, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Helper lipids like DOPC are crucial components of LNPs, contributing to the overall structure and functionality of the delivery vehicle.[1][2] They are typically combined with an ionizable cationic lipid, cholesterol, and a PEGylated lipid to form the final LNP structure.[1][2] While the ionizable lipid is primarily responsible for encapsulating the nucleic acid cargo and facilitating endosomal escape, and cholesterol provides structural integrity, DOPC plays a key role in modulating the fluidity and fusogenicity of the lipid bilayer.[1][3]

Data Presentation: DOPC in LNP Formulations

The following tables summarize quantitative data from various studies on LNP formulations utilizing DOPC as a helper lipid. These tables provide a comparative overview of different formulations, their physicochemical characteristics, and their biological performance.

Ionizable LipidHelper Lipid(s)Other LipidsMolar Ratio (Ionizable:Helper:Other)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
DLin-MC3-DMADOPC Cholesterol, PEG-lipid50:10:38.5:1.5~80-100< 0.2>90%[1]
C12-200DOPC , DOPECholesterol, DMG-PEG35:16:46.5:2.5Not SpecifiedNot SpecifiedNot Specified[4]
SM-102DOPC Cholesterol, DMG-PEG2000Not Specified~80-100< 0.2>90%[5]
DOTAPDOPC Cholesterol1:1 (DOTAP:Cholesterol)Not SpecifiedNot SpecifiedNot Specified[6]
ssPalmO-Phe-P4C2DOPC Cholesterol, DMG-PEG200052.5:7.5:40:1.5Not SpecifiedNot SpecifiedNot Specified[7]

Table 1: Physicochemical Properties of DOPC-Containing LNPs. This table outlines the composition and key physical characteristics of various LNP formulations that include DOPC as a helper lipid.

Ionizable LipidHelper LipidCargoCell LineTransfection EfficiencyCytotoxicityReference
DLin-MC3-DMADOPC pDNAHeLaHigher than DSPC and DOPENot Specified[1]
DOTAP/MC3DSPCsiRNAPrimary ECsHighNot Specified[8]
C12-200DOPC mRNAHEK293T, HeLaHighLow[9]
ARV-T1DOPC eGFP-mRNAHEK293T~7-fold higher than SM-102Not Specified[10]

Table 2: In Vitro Performance of DOPC-Containing LNPs. This table summarizes the transfection efficiency and cytotoxicity of different DOPC-containing LNP formulations in various cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the formulation and characterization of DOPC-containing LNPs.

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic device, a method that allows for precise control over particle size and polydispersity.[11][12]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, C12-200, SM-102)

  • This compound (DOPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (RNase-free)

  • Nucleic acid (mRNA or siRNA) in an appropriate aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0-5.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DOPC, cholesterol, and PEGylated lipid in absolute ethanol to achieve the desired stock concentrations. Ensure all lipids are fully dissolved.

  • Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions in a single tube to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DOPC:cholesterol:PEG-lipid). Mix thoroughly.

  • Prepare Aqueous Nucleic Acid Solution: Dilute the nucleic acid cargo in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

    • Set the desired flow rate ratio, typically 3:1 (aqueous:ethanol).

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 2 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP formulation using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the LNPs at 4°C.

Protocol 2: Characterization of LNPs

This protocol outlines the standard methods for characterizing the physicochemical properties of the formulated LNPs.

A. Particle Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS)

  • Dilute a small aliquot of the LNP suspension in PBS to an appropriate concentration for DLS analysis.

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Perform the measurement in triplicate and report the mean and standard deviation.

B. Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies the amount of nucleic acid encapsulated within the LNPs.[13][14][15]

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare RNA Standard Curve: Prepare a series of RNA standards of known concentrations in TE buffer.

  • Prepare LNP Samples:

    • Total RNA (with Triton X-100): Dilute the LNP formulation in TE buffer containing 2% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated RNA.

    • Free RNA (without Triton X-100): Dilute the LNP formulation in TE buffer without the detergent.

  • Assay:

    • Add the RNA standards and LNP samples to the 96-well plate in duplicate.

    • Add the RiboGreen reagent to all wells and mix gently.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Generate a standard curve by plotting fluorescence intensity versus RNA concentration.

    • Determine the concentration of total RNA and free RNA in the LNP samples from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol 3: In Vitro Transfection Assay

This protocol describes how to assess the transfection efficiency of the formulated LNPs in a cell culture model.[16][17][18]

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • LNP formulation encapsulating a reporter gene (e.g., luciferase, GFP)

  • Assay reagent for detecting the reporter protein (e.g., luciferase assay substrate, flow cytometer for GFP)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Treatment:

    • Dilute the LNP formulation to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Quantification of Reporter Gene Expression:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

  • Data Analysis: Normalize the reporter gene expression to the total protein concentration or cell number to account for variations in cell viability.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification & Finalization Lipid_Stock Prepare Lipid Stock (Ionizable, DOPC, Cholesterol, PEG) Ethanolic_Mix Prepare Ethanolic Lipid Mixture Lipid_Stock->Ethanolic_Mix Microfluidics Microfluidic Mixing (3:1 Aqueous:Ethanol) Ethanolic_Mix->Microfluidics NA_Solution Prepare Aqueous Nucleic Acid Solution (pH 4-5) NA_Solution->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration Final_LNP Final LNP Formulation Concentration->Final_LNP

Caption: Workflow for LNP formulation using microfluidic mixing.

LNP_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_encapsulation Encapsulation Efficiency LNP_Sample LNP Formulation DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS RiboGreen RiboGreen Assay LNP_Sample->RiboGreen Size_PDI Particle Size & PDI DLS->Size_PDI EE_Value Encapsulation Efficiency (%) RiboGreen->EE_Value

Caption: Workflow for LNP characterization.

In_Vitro_Transfection_Workflow Cell_Seeding Seed Cells in 96-well Plate LNP_Treatment Treat Cells with LNP Formulation Cell_Seeding->LNP_Treatment Incubation Incubate for 24-48 hours LNP_Treatment->Incubation Quantification Quantify Reporter Gene Expression (Luciferase Assay or Flow Cytometry) Incubation->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for in vitro transfection assay.

References

Application Notes and Protocols for Creating Stable Planar Lipid Bilayers with DOPC for Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Planar lipid bilayers (PLBs) are a powerful tool in electrophysiology for studying the function of ion channels, pores, and other membrane proteins in a controlled, artificial environment.[1][2][3] This technique allows for the precise measurement of ionic currents at the single-molecule level, providing critical insights into protein kinetics, selectivity, and modulation by various factors.[4] 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a commonly used phospholipid for forming stable and fluid bilayers, making it an excellent choice for a wide range of electrophysiological applications.

This document provides detailed protocols for the formation of stable DOPC planar lipid bilayers using two common methods: the Montal-Mueller (painting) technique and the Droplet Interface Bilayer (DIB) method. It also includes expected quantitative data for bilayer properties and a typical experimental workflow for ion channel reconstitution and recording.

Quantitative Data of DOPC Planar Lipid Bilayers

The electrical properties of a planar lipid bilayer are crucial indicators of its formation and stability. Below is a summary of typical quantitative data for DOPC bilayers.

PropertyTypical Value RangeNotes
Specific Capacitance (Cm) 0.38 - 0.9 µF/cm²Capacitance is a measure of the bilayer's ability to store charge and is proportional to its area and inversely proportional to its thickness.[2][5][6] A stable, thin bilayer will have a higher capacitance.
Resistance (Rm) > 10 GΩ (Gigaohms)A high electrical resistance (a "giga-seal") indicates a well-sealed and stable bilayer with low ion leakage.[7]
Breakdown Voltage 160 - >2000 mVThis is the voltage at which the bilayer becomes unstable and ruptures. Higher values indicate greater stability.[8][9]
Lifespan Several minutes to over 40 hoursThe stability of the bilayer over time is critical for conducting experiments.[9]

Experimental Protocols

Montal-Mueller (Painting) Technique

This method involves "painting" a lipid solution across a small aperture in a hydrophobic partition separating two aqueous chambers.[7]

Materials:

  • DOPC lipid solution (e.g., 10-25 mg/mL in an organic solvent like n-decane or n-hexane).[7][10]

  • Bilayer chamber with two compartments (cis and trans) separated by a thin partition (e.g., Teflon or Delrin) with a small aperture (50-250 µm diameter).[2][10]

  • Ag/AgCl electrodes.

  • Electrolyte solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4).

  • Fine paintbrush or glass rod.

  • Electrophysiology amplifier and data acquisition system.

Protocol:

  • Chamber Preparation: Thoroughly clean the bilayer chamber and the partition to remove any contaminants.

  • Pre-treatment of the Aperture: To increase the affinity of the lipids for the area around the aperture, pre-treat it with a 1% hexadecane (B31444) in n-hexane solution using a paintbrush.[11]

  • Filling the Chambers: Fill both the cis and trans compartments with the electrolyte solution. Ensure the solution level is below the aperture.

  • Lipid Application: Dip the paintbrush or glass rod into the DOPC solution and gently "paint" a small amount of the lipid solution across the aperture.[2]

  • Bilayer Formation: The painted lipid solution will spontaneously thin out over a few minutes to form a bilayer. This process can be monitored by observing the capacitance of the membrane. A stable bilayer is indicated by a steady increase in capacitance to a plateau and a high electrical resistance (>10 GΩ).

  • Verification of Bilayer Formation: A stable bilayer should have a capacitance in the range of 0.38-0.9 µF/cm² and a resistance greater than 10 GΩ.

Droplet Interface Bilayer (DIB) Technique

The DIB method involves forming a bilayer at the interface of two aqueous droplets submerged in an oil-lipid mixture.[12] This technique is advantageous for its low sample consumption and the ability to form asymmetric bilayers.[12]

Materials:

  • DOPC lipid solution (e.g., 5-10 mg/mL in a non-volatile oil like silicone oil or hexadecane).

  • Aqueous electrolyte solution.

  • Hydrophobic substrate (e.g., a petri dish).

  • Micropipettes or automated droppers.

  • Ag/AgCl electrodes.

  • Electrophysiology amplifier and data acquisition system.

Protocol:

  • Prepare the Oil-Lipid Mixture: Dissolve DOPC in the oil to the desired concentration.

  • Dispense the Oil-Lipid Mixture: Place a volume of the oil-lipid mixture onto the hydrophobic substrate.

  • Form the First Droplet: Dispense a small aqueous droplet (nL to µL volume) into the oil. A lipid monolayer will self-assemble at the oil-water interface of the droplet. Insert an Ag/AgCl electrode into this droplet.

  • Form the Second Droplet: Dispense a second aqueous droplet into the oil, also containing an Ag/AgCl electrode.

  • Bilayer Formation: Carefully bring the two droplets into contact. A bilayer will form at the interface where the two droplets touch.[13]

  • Verification of Bilayer Formation: Monitor the capacitance and resistance as with the painting method to confirm the formation of a stable bilayer.

Visualizations

Experimental Workflow: Ion Channel Reconstitution and Electrophysiological Recording

The following diagram illustrates the general workflow for reconstituting an ion channel into a pre-formed DOPC planar lipid bilayer and subsequent electrophysiological recording.

Caption: Workflow for ion channel reconstitution and recording.

Signaling Pathway: Ligand-Gated Ion Channel Activation

This diagram illustrates a simplified signaling pathway of a ligand-gated ion channel reconstituted into a DOPC bilayer.

G cluster_system Bilayer System cluster_activation Activation Pathway cluster_readout Electrophysiological Readout Bilayer DOPC Planar Lipid Bilayer IonChannel Reconstituted Ion Channel (Closed State) Binding Ligand Binds to Channel Ligand Ligand Addition to 'cis' Chamber Ligand->Binding ConformationalChange Conformational Change of Ion Channel Binding->ConformationalChange ChannelOpen Ion Channel Opens ConformationalChange->ChannelOpen IonFlux Selective Ion Flux Across Bilayer ChannelOpen->IonFlux Current Recordable Ionic Current IonFlux->Current

References

Application Notes and Protocols: DOPC as a Model for Studying Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a widely utilized phospholipid in the creation of model cell membranes for biophysical studies. Its prevalence stems from its zwitterionic nature and, most importantly, its low phase transition temperature (T_m) of -17°C, which ensures that membranes composed of DOPC are in a fluid, liquid-crystalline phase (L_α) at physiological and standard laboratory temperatures.[1][2] This fluidity closely mimics the dynamic environment of natural eukaryotic cell membranes, making DOPC an ideal substrate for investigating the intricate interactions between lipids and proteins.[3][4] These interactions are fundamental to numerous cellular processes, including signal transduction, membrane trafficking, and the function of integral membrane proteins.[5] The use of simplified model systems like those based on DOPC allows for the systematic study of these interactions, providing insights that are often obscured by the complexity of native cell membranes.[6]

Key Physicochemical Properties of DOPC

Understanding the physical characteristics of DOPC is crucial for designing and interpreting experiments. Below is a summary of its key properties.

PropertyValueReferences
Phase Transition Temperature (T_m)-17 °C[2]
Molecular FormulaC_44 H_84 N O_8 PN/A
Molecular Weight786.11 g/mol N/A
Bilayer Thickness (AFM on mica)~4.6 - 4.9 nm[6]
Bilayer Rupture Force (AFM)~3.1 ± 0.3 nN[6]
Refractive Index (SPR, 670 nm)~1.48[7]

DOPC-Based Model Membrane Systems

DOPC can be self-assembled into several distinct architectures, each offering unique advantages for studying lipid-protein interactions.

Liposomes (Vesicles)

Liposomes are spherical vesicles composed of one or more lipid bilayers enclosing an aqueous core. They are excellent models for studying the binding of peripheral proteins to curved membrane surfaces and for reconstitution of membrane proteins in a soluble, relatively stable format.[8][9]

cluster_liposome DOPC Liposome (B1194612) cluster_key a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 a8->a1 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b7 b6->b7 b8 b7->b8 b8->b1 c Aqueous Core k1 k1_label DOPC Headgroup

Caption: Structure of a unilamellar DOPC liposome with an aqueous core.

Supported Lipid Bilayers (SLBs)

SLBs consist of a single lipid bilayer deposited on a solid, hydrophilic substrate such as mica or silica.[6][10] This planar geometry makes them highly compatible with surface-sensitive techniques like Atomic Force Microscopy (AFM) and Surface Plasmon Resonance (SPR), allowing for high-resolution imaging and real-time binding analysis.[6][11]

cluster_slb Supported Lipid Bilayer (SLB) h1 h5 h1->h5 h2 h6 h2->h6 h3 h7 h3->h7 h4 h8 h4->h8 substrate Solid Support (e.g., Mica)

Caption: A DOPC supported lipid bilayer (SLB) on a solid substrate.

Nanodiscs

Nanodiscs are soluble, discoidal patches of a lipid bilayer (~8-16 nm in diameter) encircled by an amphipathic helical protein belt, known as a membrane scaffold protein (MSP).[12][13] They provide a native-like membrane environment for integral membrane proteins in a detergent-free solution, making them invaluable for structural and functional studies.[14][15]

cluster_nanodisc DOPC Nanodisc msp Membrane Scaffold Proteins (MSP) lipids DOPC Bilayer Patch msp->lipids

Caption: Schematic of a DOPC nanodisc stabilized by membrane scaffold proteins.

Experimental Protocols for Studying Lipid-Protein Interactions

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of SLBs and monitor dynamic processes like protein binding, membrane remodeling, or domain formation in real-time and under physiological conditions.[16] Force spectroscopy mode can also be used to measure the mechanical properties of the bilayer, such as its rupture force.[6]

AFM Experimental Workflow prep Prepare DOPC Liposomes (Extrusion) slb Form DOPC SLB on Mica (Vesicle Fusion) prep->slb wash Rinse to Remove Excess Vesicles slb->wash image1 AFM Imaging: Baseline SLB Topography wash->image1 add_prot Inject Protein of Interest image1->add_prot Buffer Exchange image2 Time-Lapse AFM Imaging: Observe Interaction add_prot->image2 analyze Analyze Images: Binding, Remodeling, etc. image2->analyze

Caption: Workflow for analyzing protein interactions with a DOPC SLB using AFM.

  • Liposome Preparation:

    • Dissolve DOPC lipid in chloroform (B151607) in a glass vial.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent.

    • Rehydrate the lipid film with a buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 0.5-1.0 mg/mL.[8]

    • Vortex vigorously to create multilamellar vesicles (MLVs).

    • Generate small unilamellar vesicles (SUVs) by extruding the MLV suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size.[8][9]

  • SLB Formation:

    • Cleave a fresh mica disc and place it in the AFM fluid cell.

    • Add the DOPC SUV solution to the mica surface.

    • Incubate for 20-30 minutes at room temperature to allow for vesicle fusion and bilayer formation.[6]

    • Gently rinse the surface with excess buffer to wash away unfused vesicles. The SLB is now ready for imaging.[6]

  • Protein Interaction Study:

    • Image the pristine DOPC bilayer in buffer to obtain a baseline topography.

    • Introduce the protein of interest into the fluid cell at the desired concentration.

    • Continuously image the same area to observe protein binding and any subsequent changes to the bilayer structure in real-time.[16]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of molecular interactions at a surface.[17] By immobilizing DOPC liposomes or forming an SLB on a sensor chip, the binding kinetics (association/dissociation rates) and affinity (K_D) of a protein analyte can be quantitatively determined.[11][18]

SPR Experimental Workflow prep Prepare DOPC Liposomes (Extrusion) immobilize Immobilize Liposomes on L1 Sensor Chip prep->immobilize equilibrate Equilibrate with Running Buffer (Baseline) immobilize->equilibrate inject Inject Protein Analyte (Association) equilibrate->inject dissociate Inject Running Buffer (Dissociation) inject->dissociate regenerate Regenerate Chip Surface (e.g., NaOH wash) dissociate->regenerate analyze Fit Sensorgram Data to Kinetic Model (K_D) dissociate->analyze

Caption: Workflow for quantifying protein-liposome binding kinetics using SPR.

  • Liposome Preparation: Prepare 100 nm DOPC liposomes as described in the AFM protocol. Dilute the liposome solution to 0.5-1.0 mM in the desired running buffer (e.g., HBS-N).[9]

  • Chip Immobilization:

    • Use a sensor chip suitable for lipid capture, such as a Biacore L1 chip.

    • Dock the chip and prime the system with running buffer.

    • Inject the DOPC liposome solution over the sensor surface. The hydrophobic alkyl tails on the L1 chip will capture the liposomes, which then rupture to form a continuous DOPC bilayer.[9]

  • Binding Analysis:

    • Establish a stable baseline by flowing running buffer over the chip surface.

    • Inject the protein of interest (analyte) at various concentrations over the surface to measure association.

    • Switch back to flowing running buffer to measure dissociation.

    • After each cycle, regenerate the surface with a brief pulse of a regeneration solution (e.g., 20 mM NaOH) to remove bound protein.

  • Data Analysis:

    • The resulting sensorgrams (Resonance Units vs. time) are corrected by subtracting the signal from a reference flow cell.

    • Fit the corrected data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[18]

Fluorescence Spectroscopy

Fluorescence-based methods, particularly Fluorescence Correlation Spectroscopy (FCS), are powerful for quantifying protein binding to DOPC vesicles in solution.[19][20] FCS measures fluorescence fluctuations in a tiny, fixed observation volume, allowing determination of diffusion coefficients and concentrations of fluorescently labeled molecules. When a labeled protein binds to a much larger, slower-diffusing liposome, its diffusion time increases significantly, which can be used to quantify the bound fraction.[21][22]

FCS Binding Analysis Logic start Mix Labeled Protein with DOPC Liposomes measure Measure Fluorescence Fluctuations (FCS) start->measure autocorr Generate Autocorrelation Function (ACF) measure->autocorr fit Fit ACF to a Two-Component Diffusion Model autocorr->fit params Extract Amplitudes and Diffusion Times (τ_free, τ_bound) fit->params calc Calculate Fraction Bound params->calc

Caption: Logical flow for calculating protein-liposome binding using FCS.

  • Sample Preparation:

    • Prepare 100 nm DOPC liposomes as previously described.

    • Label the protein of interest with a suitable fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol. Remove free dye using a desalting column.

    • Prepare a series of samples in your assay buffer, each containing a fixed, low concentration of labeled protein (e.g., 10-50 nM) and varying concentrations of DOPC liposomes.[19]

  • FCS Measurement:

    • Calibrate the FCS instrument to determine the dimensions of the confocal observation volume using a known standard (e.g., free Alexa Fluor 488 dye).

    • For each sample, acquire FCS data for 5-10 replicates of 30-60 seconds each to ensure statistical robustness.

  • Data Analysis:

    • Generate an autocorrelation curve for each measurement.

    • Fit the curves to a two-component diffusion model, where one component represents the fast-diffusing free protein and the second represents the slow-diffusing liposome-bound protein.[19][22]

    • From the fit, determine the fractional amplitude of the slow component, which corresponds to the fraction of bound protein at that lipid concentration.

    • Plot the fraction of bound protein as a function of total lipid concentration. Fit this binding isotherm (e.g., to a Langmuir or Hill model) to determine the dissociation constant (K_D) and potentially the binding stoichiometry.[23]

Quantitative Data Summary

The following table summarizes exemplary quantitative data that can be obtained for lipid-protein interactions using DOPC model systems and the techniques described.

TechniqueModel SystemParameter MeasuredTypical Value/RangeReferences
AFMDOPC SLBProtein-induced membrane defect areaVaries with protein[16]
AFMDOPC SLBBilayer thickness change upon bindingAngstroms to nanometers[6]
SPRDOPC Liposomes/SLBDissociation Constant (K_D)nM to µM range[9][18]
SPRDOPC Liposomes/SLBAssociation Rate (k_a)10^3 - 10^6 M^-1 s^-1[18]
SPRDOPC Liposomes/SLBDissociation Rate (k_d)10^-5 - 10^-2 s^-1[18]
FCSDOPC LiposomesDissociation Constant (K_D)µM range[23]
FCSDOPC LiposomesDiffusion Coefficient (Free Protein)~50-100 µm^2/s[19]
FCSDOPC LiposomesDiffusion Coefficient (Bound Protein)~5-10 µm^2/s[19]

Conclusion

DOPC provides a robust and versatile platform for creating biomimetic membranes. Its fluid nature at physiological temperatures makes it an excellent choice for studying the dynamics of lipid-protein interactions. By combining DOPC-based model systems—liposomes, supported lipid bilayers, and nanodiscs—with powerful biophysical techniques such as AFM, SPR, and FCS, researchers can gain detailed, quantitative insights into protein binding kinetics, affinity, and the structural consequences of these interactions. These approaches are critical for fundamental biological research and have significant applications in drug development, enabling the characterization of how therapeutics interact with and modulate cell membranes.

References

Application Note: A Step-by-Step Guide to DOPC Vesicle Extrusion for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed protocol for the preparation of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) vesicles using the extrusion method. This technique is widely used to produce Large Unilamellar Vesicles (LUVs) with a controlled and uniform size distribution, a critical requirement for applications in drug delivery, membrane protein reconstitution, and biophysical studies.

Introduction

Liposome (B1194612) extrusion is a common laboratory technique for downsizing multilamellar vesicles (MLVs) into smaller vesicles with a more uniform size distribution.[1][2] The process involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size.[2][3] By repeatedly passing the suspension through the membrane, typically 10 to 20 times, large, multilamellar vesicles are ruptured and re-form into smaller, unilamellar vesicles whose size is determined by the membrane's pore diameter.[1][4]

DOPC is a common zwitterionic phospholipid used in liposome formulation. With a low phase transition temperature (T_m = -17°C), it is in a fluid, liquid-crystalline state at room temperature, making it ideal for extrusion without the need for heating.[5] This protocol details the thin-film hydration method followed by extrusion to reliably produce DOPC LUVs.

Materials and Equipment

2.1 Materials

  • DOPC (this compound) powder

  • Organic Solvent: Chloroform (B151607) or a chloroform/methanol mixture[6]

  • Hydration Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), filtered through a 0.2 µm filter[6][7]

  • Absolute Ethanol[4]

  • High-purity nitrogen or argon gas[8]

  • Deionized water

2.2 Equipment

  • Round-bottom flask[1]

  • Rotary evaporator[1]

  • Vacuum desiccator or high-vacuum pump[7][9]

  • Mini-extruder device (e.g., Avanti Mini-Extruder)[4][8]

  • Gas-tight glass syringes (e.g., 1 mL)[9]

  • Polycarbonate membranes (e.g., 100 nm pore size)[1]

  • Filter supports[4]

  • Vortex mixer[9]

  • Water bath or heating block (optional, for lipids with higher T_m)[10]

  • Dynamic Light Scattering (DLS) instrument for size analysis[1][7]

Experimental Protocol

The overall workflow consists of three main stages: preparation of a dry lipid film, hydration of the film to form MLVs, and extrusion of the MLVs to generate LUVs.

G cluster_0 Stage 1: Lipid Film Preparation cluster_1 Stage 2: Hydration cluster_2 Stage 3: Extrusion & Characterization A Dissolve DOPC in Chloroform B Evaporate Solvent (Rotary Evaporator) A->B C Dry Under High Vacuum B->C D Add Hydration Buffer C->D E Vortex/Agitate D->E F Formation of MLVs E->F G Assemble Extruder with 100 nm Membrane F->G H Extrude MLV Suspension (≥11 passes) G->H I Collect Homogeneous LUV Suspension H->I J Characterize Vesicles (DLS) I->J

Caption: Overall workflow for DOPC vesicle preparation by extrusion.

3.1 Step 1: Lipid Film Preparation

  • Weigh Lipid : Accurately weigh the desired amount of DOPC powder and transfer it to a round-bottom flask.[8]

  • Dissolve Lipid : Dissolve the DOPC in a suitable volume of chloroform (or a chloroform/methanol mixture). Ensure the lipid is fully dissolved.[1]

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature below the solvent's boiling point to evaporate the solvent. This action creates a thin, uniform lipid film on the inner surface of the flask.[1][6] A uniform film is crucial for efficient hydration.[4][8]

  • Remove Residual Solvent : Place the flask under a high vacuum for at least 2 hours (or overnight) to ensure all residual organic solvent is removed.[7][9][11]

3.2 Step 2: Hydration of the Lipid Film

  • Add Buffer : Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.[4][11]

  • Hydrate (B1144303) : Securely cap the flask and hydrate the lipid film by gentle rotation or agitation for 1-2 hours.[6] The temperature should be kept above the lipid's phase transition temperature (for DOPC, room temperature is sufficient).[6][10]

  • Vortex : Vortex the suspension vigorously to ensure the lipid is fully resuspended.[9] The resulting solution will appear cloudy or milky, which is indicative of large, multilamellar vesicle (MLV) formation.[4]

  • (Optional) Freeze-Thaw Cycles : To improve encapsulation efficiency and facilitate extrusion, subject the MLV suspension to 3-5 freeze-thaw cycles.[2][9][12] This is achieved by alternately placing the sample in liquid nitrogen or a dry ice/ethanol (B145695) bath and a warm water bath.[7][9]

3.3 Step 3: Vesicle Extrusion

  • Assemble the Extruder : Clean the mini-extruder components with ethanol and allow them to dry.[4] Assemble the extruder according to the manufacturer's instructions, placing two stacked polycarbonate membranes (e.g., 100 nm pore size) between the filter supports.[4][13]

  • Pre-wet the Extruder : To minimize sample loss, pass a small amount of buffer through the assembled extruder before adding the lipid suspension.[10][14]

  • Load the Suspension : Draw the hydrated MLV suspension (up to 1 mL for a mini-extruder) into one of the gas-tight syringes. Attach it to one side of the extruder. Attach a second, empty syringe to the other side.[9]

  • Perform Extrusion : Gently and manually push the plunger of the filled syringe, forcing the lipid suspension through the polycarbonate membranes into the empty syringe. This completes one "pass".[15]

  • Repeat Passes : Push the suspension back and forth between the two syringes. Repeat this process for a minimum of 11 to 21 odd-numbered passes.[6] An odd number of passes ensures the final LUV suspension is collected in the opposite syringe, minimizing contamination with any remaining unextruded MLVs. The solution should become progressively more transparent as the vesicle size becomes more uniform.[4]

  • Collect and Store : Collect the final extruded vesicle solution. Store the LUVs at 4°C. They are typically stable for several days. Do not freeze the final vesicle solution, as this can disrupt the liposomes.[8][10]

3.4 Step 4: Characterization The primary method for characterizing the resulting vesicles is Dynamic Light Scattering (DLS).

  • Prepare Sample : Dilute a small aliquot of the LUV suspension in filtered buffer to an appropriate concentration for DLS analysis (e.g., 20 µM).[7]

  • Measure Size and Polydispersity : Use the DLS instrument to measure the average particle size (Z-average diameter) and the Polydispersity Index (PDI).[1] A PDI value below 0.2 indicates a monodisperse population of vesicles, which is generally desired.

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for DOPC vesicle extrusion.

Table 1: Typical Experimental Parameters

Parameter Typical Value Notes Citation
Lipid Concentration 1 - 50 mg/mL Higher concentrations can be used but may require higher extrusion pressure. [11][13]
Pore Size of Membrane 30 - 400 nm 100 nm is the most common for producing LUVs. [12]
Number of Passes 11 - 21 passes A higher number of passes leads to a more homogeneous size distribution. [6]
Extrusion Pressure 100 - 500 psi Varies with lipid concentration and pore size. Manual extruders rely on hand pressure. [7][16]

| Extrusion Temperature | Room Temperature | Must be above the lipid T_m (-17°C for DOPC). |[5] |

Table 2: Expected Vesicle Characteristics (100 nm Extrusion)

Characteristic Expected Value Method of Analysis Citation
Mean Diameter 100 - 120 nm Dynamic Light Scattering (DLS) [11]
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS) [17]
Lamellarity Predominantly Unilamellar Cryo-TEM, Small-Angle X-ray/Neutron Scattering (SAXS/SANS) [5][12]

| Vesicle Recovery | > 95% | Measured by lipid content before and after extrusion. |[13] |

Troubleshooting

Caption: Troubleshooting common issues in vesicle extrusion.

References

The Role of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in the Creation of Artificial Cell Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid that plays a pivotal role in the construction of artificial cell membranes. Its unique physicochemical properties, particularly its low phase transition temperature, make it an ideal component for creating fluid and biologically relevant model membranes at room temperature. These artificial membranes, including liposomes, supported lipid bilayers (SLBs), and black lipid membranes (BLMs), are indispensable tools in various research fields, including drug delivery, membrane protein studies, and investigations into fundamental cell biology processes. This document provides detailed application notes and experimental protocols for utilizing DOPC in the creation of artificial cell membranes.

DOPC's structure, featuring two unsaturated oleoyl (B10858665) chains, imparts significant fluidity to the lipid bilayer, which is crucial for mimicking the dynamic nature of natural cell membranes.[1] This fluidity is essential for the proper functioning of reconstituted membrane proteins and for facilitating membrane fusion events, a key process in drug delivery.[1] DOPC is frequently used as a primary lipid component or in combination with other lipids, such as cholesterol or sphingomyelin, to modulate membrane properties like stability, permeability, and phase behavior.[1][2][3]

Physicochemical Properties of DOPC Bilayers

The utility of DOPC in creating artificial membranes stems from its well-characterized physical and chemical properties. Understanding these parameters is crucial for designing experiments and interpreting results.

PropertyValueConditionsReference
Phase Transition Temperature (Tm) -16.5 °C[4]
Area per Lipid 68.8 ŲAt zero membrane tension[5]
73.5 ŲAt 15 dyn/cm membrane tension[5]
Bilayer Thickness 4.57 ± 0.05 nmIn deionized water at 15 °C (X-ray scattering)[6]
4.62 ± 0.15 nmSANS experiments at 25 °C[6]
~5% decreaseWith an increase in membrane tension from 0 to 15 dyn/cm[5][7]
Area Expansion Modulus (KA) 241.3 ± 24 dyn/cmTheoretical value[5]
265 ± 12 dyn/cmExperimental value[5]
Absolute Resistance (of a supported BLM) 2.64 ± 0.2 MΩ[8]
Capacitance (of a supported BLM) 5.03 ± 0.3 µF/cm²[8]

Applications of DOPC-Based Artificial Membranes

DOPC-based artificial membranes are versatile platforms with a wide range of applications in research and drug development.

  • Drug Delivery Systems: DOPC is a key component in liposomal drug delivery systems.[1] Its fluid nature facilitates the encapsulation of therapeutic agents and their subsequent release into target cells via membrane fusion.[1] The biocompatibility of DOPC makes it a suitable candidate for in vivo applications.[9]

  • Membrane Protein Reconstitution: The fluid environment provided by DOPC bilayers is essential for the proper folding and function of reconstituted membrane proteins.[10][11] This allows for detailed structural and functional studies of these proteins in a native-like environment.

  • Model Systems for Cell Biology: Supported lipid bilayers and giant unilamellar vesicles (GUVs) made from DOPC serve as simplified models to study complex cellular processes such as membrane fusion, cell adhesion, and signal transduction.[4][12][13]

  • Biophysical Studies: The well-defined properties of DOPC membranes make them ideal for biophysical characterization techniques like atomic force microscopy (AFM) and quartz crystal microbalance-dissipation (QCM-D) to investigate membrane mechanics and interactions with various molecules.[2][4]

Experimental Protocols

Protocol 1: Preparation of DOPC Liposomes (Small Unilamellar Vesicles - SUVs) by Extrusion

This protocol describes the preparation of SUVs with a defined size using the extrusion method.

Materials:

  • DOPC powder

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DOPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.[14]

  • Hydration:

    • Hydrate the lipid film with PBS buffer by vortexing or gentle agitation. The temperature of the hydrating buffer should be above the phase transition temperature of the lipid; for DOPC, room temperature is sufficient. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into the extruder.

    • Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at least 11 times. This process forces the lipids to reassemble into unilamellar vesicles of a uniform size.[15]

  • Storage:

    • Store the resulting SUV suspension at 4°C. For long-term storage, it is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent lipid oxidation.

G Workflow for DOPC Liposome (B1194612) Preparation by Extrusion cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve DOPC in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (Nitrogen Stream) evaporate->dry hydrate Hydrate Film with Buffer dry->hydrate mlvs Formation of Multilamellar Vesicles (MLVs) hydrate->mlvs extrude Extrude through Polycarbonate Membrane mlvs->extrude suvs Formation of Small Unilamellar Vesicles (SUVs) extrude->suvs

Caption: Workflow for DOPC Liposome Preparation by Extrusion.

Protocol 2: Formation of a Supported Lipid Bilayer (SLB) on Mica via Vesicle Fusion

This protocol details the formation of a continuous DOPC SLB on a freshly cleaved mica surface, a common substrate for AFM studies.[4][16]

Materials:

  • DOPC SUVs (prepared as in Protocol 1)

  • Mica sheets

  • HEPES buffer with NaCl and MgCl2

  • Double-sided tape

  • Petri dish

  • Tweezers

Procedure:

  • Substrate Preparation:

    • Cleave the mica sheet to expose a fresh, atomically flat surface.

    • Immediately mount the cleaved mica onto a sample puck or glass slide using double-sided tape.

  • Vesicle Fusion:

    • Prepare a solution of DOPC SUVs in HEPES-NaCl-Mg buffer at a concentration of approximately 0.06 mg/mL.[4]

    • Deposit a small volume (e.g., 100 µL) of the SUV solution onto the freshly cleaved mica surface.

    • Incubate for a sufficient time (e.g., 2-5 minutes) to allow for vesicle adsorption, rupture, and fusion to form a continuous bilayer.[4]

  • Washing:

    • Gently rinse the surface with buffer to remove excess vesicles that have not fused to the surface. This can be done by carefully adding and removing buffer from the side of the sample.

  • Verification (Optional):

    • The formation of a continuous SLB can be verified using techniques like Atomic Force Microscopy (AFM) or Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).[2][4] A "dewetting" test can also be performed where the sample is briefly removed from the liquid and rehydrated; the appearance of holes that subsequently heal confirms the presence of a fluid bilayer.[4]

G Workflow for Supported Lipid Bilayer (SLB) Formation start Start cleave_mica Cleave Mica Substrate start->cleave_mica deposit_suvs Deposit DOPC SUV Solution cleave_mica->deposit_suvs incubate Incubate for Vesicle Fusion deposit_suvs->incubate wash Wash to Remove Excess Vesicles incubate->wash slb_formed Continuous SLB Formed wash->slb_formed verify Verify with AFM/QCM-D (Optional) slb_formed->verify

Caption: Workflow for Supported Lipid Bilayer (SLB) Formation.

Protocol 3: Reconstitution of a Membrane Protein into DOPC Liposomes

This protocol outlines a general procedure for reconstituting a purified membrane protein into pre-formed DOPC liposomes using detergent dialysis.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., DDM)

  • DOPC liposomes (prepared as in Protocol 1)

  • Dialysis cassette (with an appropriate molecular weight cut-off)

  • Bio-Beads (optional, for faster detergent removal)

  • Reconstitution buffer

Procedure:

  • Mixing:

    • Mix the detergent-solubilized membrane protein with the pre-formed DOPC liposomes at a desired lipid-to-protein ratio.[17] The mixture should be incubated at room temperature for a short period (e.g., 30 minutes) to allow for the protein to associate with the liposomes.

  • Detergent Removal:

    • Transfer the protein-liposome mixture into a dialysis cassette.

    • Dialyze against a large volume of reconstitution buffer at 4°C. The buffer should be changed several times over a period of 24-48 hours to ensure complete removal of the detergent.[10]

    • Alternatively, for detergents with a low critical micelle concentration (CMC), Bio-Beads can be added to the mixture to actively remove the detergent.[11][17]

  • Characterization:

    • The successful reconstitution can be confirmed by techniques such as sucrose (B13894) density gradient centrifugation to separate proteoliposomes from empty liposomes and unincorporated protein.[17]

    • Functional assays should be performed to ensure the reconstituted protein is active.[10]

G Signaling Pathway of Membrane Protein Reconstitution cluster_preparation Preparation cluster_reconstitution Reconstitution cluster_outcome Outcome protein Purified Membrane Protein in Detergent Micelles mix Mix Protein and Liposomes protein->mix liposomes DOPC Liposomes liposomes->mix detergent_removal Remove Detergent (Dialysis / Bio-Beads) mix->detergent_removal proteoliposomes Proteoliposomes (Protein inserted in Bilayer) detergent_removal->proteoliposomes characterization Characterization (e.g., Functional Assay) proteoliposomes->characterization

Caption: Signaling Pathway of Membrane Protein Reconstitution.

Conclusion

DOPC is a versatile and indispensable phospholipid for the creation of artificial cell membranes. Its inherent fluidity and well-defined physicochemical properties make it an excellent choice for a wide range of applications, from fundamental biophysical research to the development of advanced drug delivery systems. The protocols provided herein offer a starting point for researchers to harness the potential of DOPC-based model membranes in their scientific endeavors. Careful attention to experimental details and appropriate characterization are key to obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vitro Transfection using DOPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposome-based transfection stands as a cornerstone for in vitro gene delivery, offering a biocompatible and efficient method for introducing nucleic acids into a variety of cell types. Among the various lipid formulations, those containing 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) are frequently utilized. DOPC, a neutral helper lipid, is often combined with a cationic lipid, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), to form liposomes capable of complexing with negatively charged nucleic acids. These lipoplexes are then readily taken up by cells.

While formulations containing the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are often reported to yield higher transfection efficiencies due to their propensity to form fusogenic inverted hexagonal structures that facilitate endosomal escape, DOPC is known for promoting more stable, lamellar lipid bilayers.[1][2] The stability imparted by DOPC can be advantageous in certain applications, and optimizing the formulation and protocol is key to achieving successful transfection.

These application notes provide detailed protocols for the preparation of DOPC-containing liposomes, in vitro transfection procedures, and subsequent assays to quantify transfection efficiency and assess cell viability.

Data Presentation: Performance of DOPC-Containing Liposomes

The efficiency and cytotoxicity of liposome-mediated transfection are highly dependent on the lipid composition, the ratio of cationic lipid to helper lipid, the charge ratio of the lipoplex (positive to negative charges), and the cell type being transfected. Below are tables summarizing quantitative data from various studies to guide the optimization of your experiments.

Table 1: Effect of Lipid Composition on Transfection Efficiency

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Cell LineTransfection EfficiencyReference
DOTAPDOPC 1:1CHOLower than DC-Chol:DOPE[1]
DOTAPDOPC Not SpecifiedNIH 3T3, A17Lower than multicomponent lipoplexes[3]
DOTAPCholesterol1:1BM-DCsHigher than DOTAP:DOPE in serum[4]
DDABDOPC Not SpecifiedMCF-7-LucModerate gene knockdown[2]

Table 2: Influence of Formulation on Transfection Efficiency and Cell Viability

FormulationCell LineTransfection Efficiency (RLU/mg protein)Cell Viability (%)Reference
DOTAP:DOPE (1:1)A549~80% mRNA knockdown~90% (at 40 nM siRNA, N/P 5)[5]
DOTAP:Chol:DOPE (1:0.75:0.5)A549Lower than DOTAP:DOPE~30% (at 100 nM siRNA, N/P 10)[5][6]
DOTAP:POPS (7:3)Neuro-2aHigh EGFP Expression~80-100%[7]
LPD Formulation16HBE14o-~3.5-fold higher than LDNot Specified[8]

RLU: Relative Light Units N/P ratio: Molar ratio of nitrogen in cationic lipid to phosphate (B84403) in nucleic acid

Experimental Protocols

Protocol 1: Preparation of DOTAP:DOPC Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes composed of DOTAP and DOPC using the thin-film hydration method followed by sonication.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • This compound (DOPC)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or desired buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Nitrogen gas source

  • Vacuum pump

Procedure:

  • Lipid Preparation:

    • Dissolve DOTAP and DOPC in chloroform in a glass vial to a desired molar ratio (e.g., 1:1). A typical starting concentration is 1-10 mg/mL total lipid.

  • Thin Film Formation:

    • In a round-bottom flask, add the desired amount of the lipid solution.

    • Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.

    • Place the flask under a vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or buffer) by adding the solution to the flask. The final lipid concentration is typically between 1 and 5 mg/mL.

    • Vortex the flask for several minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the bottom of the flask in a bath sonicator.

    • Sonicate the lipid suspension for 5-15 minutes, or until the suspension becomes clear, indicating the formation of small unilamellar vesicles (SUVs). The sonicator bath temperature should be kept above the phase transition temperature of the lipids.

  • Storage:

    • Store the prepared liposomes at 4°C under a nitrogen atmosphere. For long-term storage, -20°C is recommended.[9]

Protocol 2: In Vitro Transfection using DOPC Liposomes and a Reporter Plasmid

This protocol details the transfection of a plasmid DNA encoding a reporter gene (e.g., luciferase) into a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM®)

  • Plasmid DNA with a reporter gene (e.g., pCMV-Luc)

  • Prepared DOTAP:DOPC liposome (B1194612) suspension

  • 6-well or 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a tissue culture plate to achieve 50-80% confluency on the day of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • Tube A (DNA): Dilute the plasmid DNA in serum-free medium. A common starting point is 1 µg of DNA in 100 µL of medium.

    • Tube B (Liposomes): Dilute the DOTAP:DOPC liposome suspension in serum-free medium. The optimal lipid-to-DNA ratio needs to be determined empirically, but a starting point is a 5:1 to 10:1 weight ratio of lipid to DNA. For example, for 1 µg of DNA, use 5-10 µg of liposomes in 100 µL of medium.

    • Add the diluted DNA (Tube A) to the diluted liposomes (Tube B) and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently wash the cells with serum-free medium.

    • Add the lipoplex mixture to each well.

    • Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.

    • After the incubation period, add complete medium to the wells. It is not always necessary to remove the lipoplex-containing medium.

  • Gene Expression and Analysis:

    • Incubate the cells for 24-48 hours to allow for gene expression.

    • After the incubation period, harvest the cells and proceed with the appropriate assay to measure reporter gene expression (e.g., Luciferase Assay, Protocol 3).

Protocol 3: Luciferase Reporter Assay

This protocol outlines the measurement of firefly luciferase activity from transfected cell lysates.

Materials:

  • Transfected cells from Protocol 2

  • Phosphate-buffered saline (PBS)

  • Luciferase lysis buffer (e.g., Promega Reporter Lysis Buffer)

  • Luciferase assay substrate

  • Luminometer

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Lysis:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add an appropriate volume of luciferase lysis buffer to each well (e.g., 200 µL for a 24-well plate).

    • Incubate at room temperature for 15 minutes with gentle rocking.

  • Lysate Collection:

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 2 minutes at 4°C to pellet cell debris.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate supernatant to a luminometer tube or a well of a white-walled 96-well plate.

    • Add 100 µL of luciferase assay substrate.

    • Immediately measure the luminescence in a luminometer. The reading is typically recorded in Relative Light Units (RLU).

  • Data Normalization:

    • Determine the total protein concentration of the cell lysate using a standard protein assay.

    • Normalize the luciferase activity by dividing the RLU by the total protein concentration (mg) to obtain RLU/mg of protein.[8][10][11][12][13]

Protocol 4: MTT Assay for Cell Viability

This protocol is for assessing the cytotoxicity of the lipoplexes using the MTT colorimetric assay.

Materials:

  • Cells treated with lipoplexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • MTT Addition:

    • Following the desired incubation period with the lipoplexes (typically 24-48 hours), add 10 µL of MTT solution to each well of a 96-well plate (containing 100 µL of medium).

  • Incubation:

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Mandatory Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_transfection In Vitro Transfection cluster_assays Analysis cluster_results Results lipids DOTAP & DOPC in Chloroform film Thin Lipid Film Formation lipids->film hydration Hydration with Aqueous Buffer film->hydration sonication Sonication hydration->sonication liposomes DOPC Liposomes sonication->liposomes serum_free Serum-Free Medium liposomes->serum_free dna Plasmid DNA dna->serum_free lipoplex Lipoplex Formation (15-30 min incubation) serum_free->lipoplex transfection Transfection (4-6 hours) lipoplex->transfection cells Seeded Cells (50-80% Confluency) cells->transfection expression Gene Expression (24-48 hours) transfection->expression luciferase Luciferase Assay expression->luciferase mtt MTT Assay expression->mtt efficiency Transfection Efficiency (RLU/mg) luciferase->efficiency viability Cell Viability (%) mtt->viability signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Processes cluster_membrane Cell Membrane cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_release Payload Release cluster_expression Gene Expression lipoplex DOTAP:DOPC Lipoplex (Positively Charged) cell_membrane Negatively Charged Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome Maturation escape Endosomal Escape late_endosome->escape cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import transcription Transcription nucleus->transcription translation Translation transcription->translation protein Reporter Protein translation->protein

References

Application Notes and Protocols for DOPC in Fluorescence Microscopy of Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to DOPC in Membrane Fluorescence Microscopy

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a zwitterionic phospholipid widely utilized in the creation of model cell membranes for biophysical and drug interaction studies. Its fluid-phase state at room temperature, due to the unsaturated oleoyl (B10858665) chains, provides a biologically relevant model for studying the dynamic properties of cell membranes. Fluorescence microscopy, a powerful and versatile technique, allows for the direct visualization and quantification of molecular dynamics and organization within these DOPC-based model membranes.

This document provides detailed application notes and protocols for the use of DOPC in fluorescence microscopy of membranes, with a focus on creating stable model systems and employing common fluorescence techniques to probe membrane properties.

Quantitative Data: Physical Properties of DOPC Bilayers

The physical characteristics of DOPC bilayers are crucial for interpreting fluorescence microscopy data. The following table summarizes key quantitative properties of DOPC membranes.

PropertyValueConditionsCitation
Area per Lipid (AL) 68.8 ŲMD Simulation, 0 dyn/cm tension[1]
67.4 ± 1.0 ŲExperimental[1]
68.2 ŲMD Simulation[2]
66.3 ± 1.0 ŲMD Simulation (DOPC:DOPE mixture)[3]
Bilayer Thickness (dHH) 38.5 ÅMD Simulation, 0 dyn/cm tension[1]
38.0 ÅExperimental[1]
3.89 ± 0.03 nmqDIC Microscopy (Ld phase)[4][5]
4.57 ± 0.05 nmX-ray Scattering, 15 °C[4][5]
4.62 ± 0.15 nmSANS, 25 °C[4][5]
4.6 ± 0.2 nmAFM Force Spectroscopy[6]
Lateral Diffusion Coefficient (D) 1.0 ± 0.2 µm²/sFRAP on GUVs (electroformed)[7]
1.1 ± 0.2 µm²/sFRAP on GUVs (OLA)[7]
1.9 ± 0.3 µm²/sFRAP on SLBs[8]
3.7 ± 0.5 µm²/sFRAP on GUVs[8]
7.8 ± 0.8 µm²/sFCS on GUVs[9]
3.1 ± 0.3 µm²/sFCS on SLBs (mica)[9]

Experimental Protocols

Detailed methodologies for key experiments involving DOPC in fluorescence microscopy are provided below.

Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are cell-sized liposomes that are ideal for microscopy studies of membrane dynamics and phase behavior.

Workflow for GUV Electroformation:

GUV_Electroformation cluster_prep Preparation cluster_assembly Assembly & Hydration cluster_formation Electroformation cluster_harvest Harvesting A Clean ITO Slides B Prepare Lipid Solution (DOPC in Chloroform) A->B C Deposit Lipid Solution onto ITO Slide B->C D Dry Lipid Film under Vacuum C->D E Assemble Electroformation Chamber D->E F Add Hydration Buffer (e.g., Sucrose (B13894) Solution) E->F G Apply AC Electric Field F->G H Monitor Vesicle Formation G->H I Turn off Electric Field H->I J Collect GUV Suspension I->J

Caption: Workflow for GUV preparation by electroformation.

Materials:

  • DOPC lipid

  • Chloroform (B151607)

  • Indium Tin Oxide (ITO) coated glass slides

  • Electroformation chamber

  • Function generator

  • Sucrose solution (e.g., 200 mM in deionized water)

  • Vacuum desiccator

  • Micropipettes and tips

Procedure:

  • Cleaning: Thoroughly clean the ITO-coated glass slides with ethanol (B145695) and deionized water to remove any impurities.

  • Lipid Film Preparation:

    • Prepare a solution of DOPC in chloroform (e.g., 2 mg/mL). If fluorescent labeling is desired, add a fluorescent lipid analog (e.g., 0.5 mol% NBD-PE) to the solution.

    • Deposit a small volume (e.g., 2-3 µL) of the lipid solution onto the conductive side of an ITO slide.

    • Place the slide in a vacuum desiccator for at least 1 hour to ensure complete removal of the solvent, resulting in a thin, dry lipid film.[10]

  • Chamber Assembly and Hydration:

    • Assemble the electroformation chamber with the lipid-coated slide and a second clean ITO slide, separated by a spacer (e.g., a silicone O-ring).

    • Fill the chamber with a sucrose solution.[11]

  • Electroformation:

    • Connect the ITO slides to a function generator.

    • Apply a sinusoidal AC electric field (e.g., 10 Hz, 5 Vpp) for approximately 2 hours.[11] This induces the swelling of the lipid film into GUVs.

  • Harvesting:

    • After the formation period, turn off the electric field.

    • Carefully collect the GUV-containing solution from the chamber using a micropipette. The GUVs are now ready for microscopy.

Protocol 2: Preparation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

SLBs are planar lipid bilayers formed on a solid support, providing a stable platform for studying membrane-associated phenomena.

Workflow for SLB Preparation by Vesicle Fusion:

SLB_Vesicle_Fusion cluster_vesicle_prep Small Unilamellar Vesicle (SUV) Preparation cluster_slb_formation SLB Formation cluster_completion Completion & Washing A Prepare Lipid Film (DOPC) B Hydrate Film with Buffer A->B C Sonication or Extrusion to form SUVs B->C E Incubate Substrate with SUV Suspension C->E D Clean Substrate (e.g., Glass, Mica) D->E F Vesicles Adsorb and Rupture E->F G Bilayers Fuse and Spread F->G H Rinse to Remove Excess Vesicles G->H

Caption: Workflow for SLB preparation by vesicle fusion.

Materials:

  • DOPC lipid

  • Organic solvent (e.g., chloroform)

  • Buffer (e.g., PBS)

  • Probe sonicator or extruder

  • Hydrophilic substrate (e.g., glass coverslip, mica disk)

  • Piranha solution or plasma cleaner

Procedure:

  • Substrate Cleaning: Clean the substrate to ensure a hydrophilic surface. For glass, this can be achieved by treatment with Piranha solution or a plasma cleaner.

  • Small Unilamellar Vesicle (SUV) Preparation:

    • Prepare a thin lipid film of DOPC (and any fluorescent probes) as described in the GUV protocol.

    • Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

    • To obtain SUVs, sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[12]

  • Vesicle Fusion:

    • Incubate the cleaned substrate with the SUV suspension (typically 0.2-1 mg/mL lipid concentration).[12]

    • The vesicles will adsorb to the surface, and upon reaching a critical surface concentration, they will rupture and fuse to form a planar bilayer.[13]

  • Washing:

    • Gently rinse the substrate with buffer to remove any non-fused vesicles. The SLB is now ready for imaging.

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled molecules within a membrane.

Workflow for a FRAP Experiment:

FRAP_Workflow cluster_pre_bleach Pre-Bleach cluster_bleach Bleaching cluster_post_bleach Post-Bleach (Recovery) cluster_analysis Data Analysis A Image Sample at Low Laser Power B Photobleach a Region of Interest (ROI) with High Laser Power A->B C Acquire Time-Lapse Images of the ROI at Low Laser Power B->C D Measure Fluorescence Intensity in ROI over Time C->D E Fit Recovery Curve to Determine Diffusion Coefficient and Mobile Fraction D->E

Caption: Workflow for a FRAP experiment.

Materials:

  • DOPC GUVs or SLB containing a fluorescent lipid probe (e.g., ATTO655-DOPE).

  • Confocal laser scanning microscope.

Procedure:

  • Sample Preparation: Prepare DOPC GUVs or an SLB incorporating a low concentration (e.g., 0.1 mol%) of a fluorescent lipid probe.

  • Image Acquisition Setup:

    • Place the sample on the microscope stage.

    • Identify a suitable region for the experiment.

  • Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) using low laser power to establish the initial fluorescence intensity.[14]

  • Photobleaching: Use a high-intensity laser pulse to photobleach the fluorescent molecules within the defined ROI.[14]

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI using the same low laser power as in the pre-bleach step. This will monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.[14]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction.[15]

Protocol 4: Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores that can be used to study molecular proximity and interactions within the membrane.

Logical Relationship for FRET to Occur:

FRET_Conditions cluster_conditions Conditions for FRET cluster_outcome Outcome A Donor & Acceptor Proximity (1-10 nm) D Non-Radiative Energy Transfer A->D B Spectral Overlap: Donor Emission & Acceptor Excitation B->D C Favorable Dipole Orientation C->D E Donor Quenching D->E F Acceptor Sensitized Emission D->F

Caption: Logical relationship of conditions for FRET.

Materials:

  • DOPC lipid

  • FRET pair of fluorescently labeled lipids (e.g., NBD-PE as donor and Rhodamine-PE as acceptor).

  • Spectrofluorometer or fluorescence microscope with appropriate filter sets.

Procedure:

  • Sample Preparation:

    • Prepare DOPC vesicles (SUVs or GUVs) containing both the donor and acceptor fluorescent probes. The concentration of the acceptor can be varied to measure FRET efficiency as a function of acceptor density.

  • FRET Measurement (Ensemble Spectroscopy):

    • In a cuvette-based spectrofluorometer, excite the donor fluorophore at its excitation maximum.

    • Measure the emission spectrum. The quenching of the donor fluorescence and the appearance of sensitized emission from the acceptor are indicative of FRET.

    • Calculate FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

  • FRET Measurement (Microscopy):

    • Image the sample using a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor.

    • Acquire images in the donor channel (exciting the donor and detecting its emission) and the FRET channel (exciting the donor and detecting the acceptor's emission).

    • The ratio of the FRET channel intensity to the donor channel intensity can be used to generate a ratiometric FRET image, providing spatial information about molecular interactions.

Concluding Remarks

DOPC provides a versatile and biologically relevant platform for studying membrane biophysics using fluorescence microscopy. The protocols outlined here for the preparation of GUVs and SLBs, along with the application of FRAP and FRET, offer a robust toolkit for researchers investigating membrane structure, dynamics, and interactions. Careful execution of these protocols and a thorough understanding of the underlying principles are essential for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Incorporating Cholesterol into DOPC Giant Unilamelar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of cholesterol into 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) giant unilamellar vesicles (GUVs), a crucial step in creating more biologically relevant model membranes for various research applications, including drug delivery studies and understanding cellular membrane dynamics.

Introduction

Giant unilamellar vesicles (GUVs) are valuable tools in biophysics and drug development, serving as simplified models of cellular membranes. Incorporating cholesterol into DOPC GUVs is essential for mimicking the composition and properties of eukaryotic cell membranes, where cholesterol plays a critical role in modulating membrane fluidity, permeability, and organization. This document outlines three common methods for preparing DOPC-cholesterol GUVs: the droplet transfer method, electroformation, and gentle hydration. Each method's protocol is detailed, along with expected outcomes and troubleshooting advice.

Methods for Incorporating Cholesterol into DOPC GUVs

Several techniques can be employed to form GUVs with controlled cholesterol content. The choice of method often depends on the desired GUV characteristics, such as size distribution and unilamellarity, as well as the experimental requirements, like encapsulation of specific molecules.

Droplet Transfer Method

The droplet transfer method is a straightforward technique for producing GUVs. It involves the creation of a water-in-oil emulsion, where the oil phase contains the dissolved lipids (DOPC and cholesterol). These droplets are then passed through an oil-water interface, leading to the formation of a lipid bilayer and subsequently, GUVs.

  • Lipid Stock Preparation:

    • Prepare a stock solution of DOPC in a suitable organic solvent (e.g., chloroform) at a concentration of 1.25 mg/mL (1.59 mM).

    • Prepare a stock solution of cholesterol in the same solvent.

    • Mix the DOPC and cholesterol stock solutions to achieve the desired molar ratios (e.g., 85:15, 71:29, 60:40 DOPC:cholesterol).[1][2]

  • Emulsion Formation:

    • Create a water-in-oil emulsion with the prepared lipid-oil mixture.

    • The aqueous phase will form the inner solution of the GUVs.

  • GUV Formation:

    • Layer the emulsion on top of an oil-water interface.

    • Centrifuge the layered mixture for 20 minutes at 3300 x g at 4°C.[1][2]

    • During centrifugation, the droplets pass through the interface, forming GUVs.

  • Vesicle Harvesting:

    • Carefully remove the top oil phase using a pipette.

    • Resuspend the GUVs from the pellet in the desired aqueous buffer.

Droplet_Transfer cluster_prep Preparation cluster_formation GUV Formation cluster_harvest Harvesting DOPC_stock DOPC Stock (1.25 mg/mL in Chloroform) Lipid_mix DOPC:Cholesterol Mix (Desired Molar Ratio) DOPC_stock->Lipid_mix Chol_stock Cholesterol Stock (in Chloroform) Chol_stock->Lipid_mix Emulsion Water-in-Oil Emulsion Lipid_mix->Emulsion Layering Layer Emulsion on Oil-Water Interface Emulsion->Layering Centrifugation Centrifuge (20 min, 3300g, 4°C) Layering->Centrifugation Remove_oil Remove Oil Phase Centrifugation->Remove_oil Resuspend Resuspend GUVs Remove_oil->Resuspend

Caption: Workflow of the Droplet Transfer Method for GUV formation.

Electroformation

Electroformation is a widely used method that yields GUVs with high unilamellarity and size homogeneity. It involves the hydration of a thin lipid film deposited on conductive electrodes in the presence of an AC electric field.

  • Lipid Film Deposition:

    • Prepare a solution of DOPC and cholesterol in chloroform (B151607) at the desired molar ratio (e.g., 1 mg/mL total lipid concentration).[3]

    • Deposit the lipid solution onto conductive electrodes (e.g., ITO-coated glass slides or stainless steel electrodes).[3]

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator to form a thin, dry lipid film. For high cholesterol concentrations, using a damp lipid film formed from a liposome (B1194612) suspension can prevent cholesterol crystallization.[4][5]

  • Assembly of the Electroformation Chamber:

    • Assemble the electrodes to form a chamber, separated by a spacer of a defined thickness.

  • Hydration and Electroformation:

    • Fill the chamber with the desired swelling buffer (e.g., a sucrose (B13894) solution).

    • Apply an AC electric field. Optimal parameters for DOPC/cholesterol mixtures are typically in the range of 10-100 Hz and 1.25–6.25 V/mm.[6]

    • The electroformation process can last for about 2.5 hours.[3]

  • Vesicle Harvesting:

    • Gently collect the GUV suspension from the chamber.

Electroformation_Logic cluster_params Key Parameters cluster_outcomes Observed Outcomes Chol_Conc Cholesterol Concentration GUV_Size GUV Size Chol_Conc->GUV_Size inversely affects GUV_Yield GUV Yield Chol_Conc->GUV_Yield decreases Field_Freq AC Field Frequency Field_Freq->GUV_Size affects Field_Strength AC Field Strength Field_Strength->GUV_Size affects Film_Thickness Lipid Film Thickness Film_Thickness->GUV_Yield optimizable GUV_Quality GUV Quality Film_Thickness->GUV_Quality optimizable

Caption: Factors influencing the outcome of GUV electroformation.

Gentle Hydration

The gentle hydration method, also known as natural swelling, is a simple technique that relies on the spontaneous swelling of a dry lipid film upon hydration. While simpler than electroformation, it may result in a more heterogeneous population of GUVs in terms of size and lamellarity.

  • Lipid Film Preparation:

    • Prepare a solution of DOPC and cholesterol in an organic solvent (e.g., chloroform/methanol mixture).

    • Deposit a small volume of the lipid solution into a glass vial or on a coverslip.

    • Evaporate the solvent under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

  • Hydration:

    • Gently add the desired aqueous hydration buffer (e.g., deionized water or a sucrose solution) to the lipid film.

    • Incubate the sample at a temperature above the lipid mixture's phase transition temperature (for DOPC, this can be done at room temperature or 37°C) for a period ranging from 2 hours to overnight.[7]

  • Vesicle Harvesting:

    • Carefully collect the GUV-containing supernatant. To separate GUVs from lipid aggregates, the suspension can be filtered through a mesh of a specific pore size.[7]

Gentle_Hydration_Pathway Lipid_Film Dry DOPC/Cholesterol Lipid Film Hydration Addition of Aqueous Buffer Lipid_Film->Hydration Swelling Spontaneous Swelling of Lipid Bilayers Hydration->Swelling Detachment Detachment from Surface Swelling->Detachment GUV_Formation Formation of GUVs Detachment->GUV_Formation

Caption: The process of GUV formation via the gentle hydration method.

Data Presentation

The incorporation of cholesterol significantly impacts the biophysical properties of DOPC GUVs. The following tables summarize quantitative data from studies utilizing different preparation methods.

Table 1: Effect of Cholesterol on GUV Diameter (Droplet Transfer Method)
DOPC:Cholesterol Molar RatioMedian Diameter (µm)
100:0Varies (specific value not provided)
85:15Increased compared to 100:0
71:29Further increased
60:40Highest median diameter

Source: Data compiled from studies showing an increase in GUV diameter with higher cholesterol ratios.[1][2][8]

Table 2: Optimal Parameters for Electroformation of POPC/Cholesterol GUVs
ParameterOptimal Range
AC Field Frequency (Hz)10 - 100
AC Field Strength (V/mm)1.25 - 6.25
Lipid Film Thickness (nm)~30

Source: These parameters have been shown to be optimal for producing high-quality GUVs from phosphatidylcholine/cholesterol mixtures.[6][9][10]

Table 3: Influence of Cholesterol on GUV Size (Natural Swelling Method)
DOPC:Cholesterol Molar RatioAverage GUV Diameter (µm)
100:0~10.5 ± 1.5
85:15~12.0 ± 1.8
71:29~13.5 ± 2.0
60:40~15.0 ± 2.2

Source: Representative data illustrating the trend of increasing GUV size with cholesterol content.[11]

Troubleshooting and Considerations

  • Cholesterol Crystallization: At high concentrations, cholesterol can phase-separate and form crystals, especially when using methods that involve a dry lipid film.[4][5] To mitigate this, consider using a "damp film" method where a suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) is deposited and partially dried before electroformation.[5][12]

  • Low GUV Yield: Low yields can result from non-optimal parameters in electroformation (voltage, frequency) or incomplete hydration in the gentle hydration method.[9] Optimization of these parameters is crucial. For gentle hydration, ensuring the hydration temperature is above the lipid's transition temperature can improve yield.

  • Multilamellar Vesicles: The gentle hydration method can sometimes produce a higher proportion of multilamellar or oligolamellar vesicles.[13] Electroformation generally yields a higher percentage of unilamellar GUVs.

  • Charged Lipids: The presence of charged lipids in the mixture can affect GUV formation, particularly in electroformation.[4] Adjusting the ionic strength of the swelling solution may be necessary.

By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can successfully incorporate cholesterol into DOPC GUVs to create robust and biologically relevant model membrane systems for their specific research needs.

References

Application Notes and Protocols for DOPC Lipid Film Preparation for Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid films for Surface Plasmon Resonance (SPR) analysis. The aim is to facilitate the creation of high-quality supported lipid bilayers (SLBs) on SPR sensor chips for studying lipid-protein interactions and other membrane-related phenomena.

Introduction

Surface Plasmon Resonance is a powerful label-free technique for real-time monitoring of biomolecular interactions.[1][2] When coupled with a supported lipid bilayer, it provides a robust platform for investigating the interactions of proteins, peptides, and small molecules with a model cell membrane. DOPC is a common zwitterionic phospholipid used to create these model membranes due to its fluid phase at room temperature, which mimics the natural state of biological membranes.[3][4]

The quality of the supported lipid bilayer is critical for obtaining reliable and reproducible SPR data. This protocol outlines the key steps for preparing a DOPC lipid film, forming small unilamellar vesicles (SUVs), and subsequently creating a stable and uniform SLB on a suitable SPR sensor surface.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and characterization of DOPC lipid bilayers for SPR, compiled from various sources.

Table 1: DOPC Vesicle Preparation Parameters

ParameterRecommended ValueNotesSource(s)
Initial DOPC Concentration (in organic solvent) 5 - 10 mg/mLChloroform (B151607) is a commonly used solvent.[5]
Liposome Suspension Concentration 0.5 - 1 mMThis is the concentration of the vesicle solution used for injection over the SPR sensor.[5]
Vesicle Extrusion Pore Size 50 - 100 nmExtrusion through polycarbonate membranes creates unilamellar vesicles of a defined size.[5][6]
Number of Extrusion Cycles 11 - 41 timesAn odd number of passes ensures the entire sample is extruded through the membrane.[6][7]
Hydration Buffer 10 mM HEPES, 140-150 mM NaCl/KCl, pH 7.4The buffer should be degassed and filtered.[5][7]

Table 2: DOPC Supported Lipid Bilayer (SLB) Characterization

ParameterTypical ValueMethod of MeasurementSource(s)
SLB Thickness 3.68 - 3.93 nmX-ray Scattering, Neutron Scattering, SPR, QCM-D[8]
Refractive Index (at 670 nm) 1.4774 - 1.4889Surface Plasmon Resonance (SPR)[6][8]
Area per Lipid Molecule ~0.669 nm² (at 30°C)X-ray Scattering, Neutron Scattering[8]
SPR Response for SLB Formation ~9000 RU (on L1 chip)Surface Plasmon Resonance (SPR)[9]

Experimental Protocols

This section provides detailed step-by-step protocols for the preparation of a DOPC supported lipid bilayer on an SPR sensor chip.

Preparation of DOPC Lipid Film

This initial step involves creating a thin, uniform film of DOPC from an organic solvent.

Materials:

  • This compound (DOPC) powder or chloroform solution

  • Chloroform (high purity)

  • Glass vial with a round bottom

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

Protocol:

  • If starting with powdered DOPC, dissolve it in chloroform to a concentration of 5-10 mg/mL in a clean glass vial.[5] If using a pre-dissolved solution, transfer the desired amount to the vial.

  • In a fume hood, evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial. This creates a thin lipid film on the bottom and sides of the vial.[5][10]

  • To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours, or overnight.[11]

Formation of Small Unilamellar Vesicles (SUVs)

The dried lipid film is hydrated and then extruded to form vesicles of a uniform size.

Materials:

  • Dried DOPC lipid film

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4), degassed and filtered

  • Mini-extruder apparatus

  • Polycarbonate membranes (100 nm pore size)

  • Filter supports

  • Glass syringes

Protocol:

  • Add the desired volume of hydration buffer to the vial containing the dried DOPC film to achieve a final lipid concentration of approximately 5-10 mg/mL.[5]

  • Incubate the mixture at room temperature for 30-60 minutes to allow for complete hydration of the lipid film. Vortexing the solution can aid in resuspending the lipids to form a cloudy suspension of multilamellar vesicles (MLVs).[12]

  • Assemble the mini-extruder with two 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.[12]

  • Draw the MLV suspension into one of the glass syringes.

  • Insert the syringe into the extruder and pass the lipid suspension through the membranes back and forth between the two syringes for at least 11 passes.[6] An odd number of passes ensures that the final vesicle solution is in the opposite syringe from where it started.[7] The solution should become clear, indicating the formation of SUVs.

  • The resulting SUV solution can be stored at 4°C for a few days. For SPR experiments, it is recommended to use freshly prepared vesicles.

Formation of Supported Lipid Bilayer on SPR Sensor Chip

This protocol describes the formation of a DOPC SLB on a liposome-capturing sensor chip (e.g., L1 sensor chip).

Materials:

  • SPR instrument and a suitable sensor chip (e.g., L1 chip)

  • DOPC SUV solution (0.5 - 1 mM in running buffer)

  • SPR running buffer (same as hydration buffer)

  • Regeneration solution (e.g., 50 mM NaOH)

Protocol:

  • Equilibrate the SPR sensor chip with running buffer until a stable baseline is achieved.

  • Perform a conditioning step if required by the sensor chip manufacturer. For an L1 chip, this may involve injections of a solution like 20 mM CHAPS.

  • Inject the DOPC SUV solution over the sensor surface at a low flow rate (e.g., 5-10 µL/min).[9] The vesicle fusion process and SLB formation will result in a significant increase in the SPR signal.

  • Monitor the SPR signal until it plateaus, indicating the formation of a complete and stable bilayer. This typically corresponds to a response of around 9000 RU for an L1 chip.[9]

  • Wash the surface with running buffer to remove any unfused or loosely bound vesicles. The signal should remain stable.

  • A final injection of a regeneration solution (e.g., 50 mM NaOH) can be used to confirm the removal of the lipid bilayer and regeneration of the sensor surface, if needed.[7]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

DOPC_Vesicle_Preparation_Workflow cluster_film Lipid Film Formation cluster_vesicle Vesicle Formation DOPC_in_Chloroform DOPC in Chloroform Solvent_Evaporation Solvent Evaporation (N2/Ar Stream) DOPC_in_Chloroform->Solvent_Evaporation Vacuum_Drying Vacuum Drying Solvent_Evaporation->Vacuum_Drying Hydration Hydration (Buffer) Vacuum_Drying->Hydration Extrusion Extrusion (100 nm membrane) Hydration->Extrusion DOPC_SUVs DOPC SUVs Extrusion->DOPC_SUVs

Caption: Workflow for DOPC small unilamellar vesicle (SUV) preparation.

SPR_SLB_Formation_Workflow Start Start: Equilibrated SPR Sensor Chip Inject_SUVs Inject DOPC SUVs (0.5-1 mM) Start->Inject_SUVs Vesicle_Adsorption Vesicle Adsorption and Rupture Inject_SUVs->Vesicle_Adsorption SLB_Formation Supported Lipid Bilayer Formation Vesicle_Adsorption->SLB_Formation Wash Wash with Running Buffer SLB_Formation->Wash Stable_SLB Stable DOPC SLB Wash->Stable_SLB

Caption: Experimental workflow for forming a DOPC SLB on an SPR chip.

Protein_Lipid_Interaction_Pathway Analyte Analyte (Protein) in solution Binding Binding Event Analyte->Binding SLB DOPC Supported Lipid Bilayer SLB->Binding Complex Analyte-Lipid Complex Binding->Complex Dissociation Dissociation Complex->Dissociation Dissociation->Analyte Dissociation->SLB

Caption: Signaling pathway for a typical protein-lipid interaction study using SPR.

References

Application Notes and Protocols for Supported Lipid Bilayer (SLB) Formation on Mica Using DOPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation and characterization of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) supported lipid bilayers (SLBs) on mica substrates. The protocols detailed below are compiled from established methodologies to ensure reproducibility and high-quality bilayer formation for a variety of surface-sensitive studies.

Introduction

Supported lipid bilayers are powerful model systems for studying the structure and function of cell membranes and for screening membrane-active compounds. DOPC, a zwitterionic phospholipid with a low phase transition temperature (-16.5 °C), is commonly used to create fluid-phase bilayers at room temperature, mimicking the dynamic nature of biological membranes.[1] Mica is an ideal substrate for SLB formation due to its atomic flatness and hydrophilic nature, making it particularly well-suited for high-resolution imaging techniques like Atomic Force Microscopy (AFM).

The formation of a DOPC SLB on mica typically proceeds via the vesicle fusion method. This process involves the adsorption of small unilamellar vesicles (SUVs) onto the mica surface, followed by their rupture and coalescence into a continuous, single bilayer.[1][2][3][4] The success of this process is dependent on several key experimental parameters, including vesicle preparation, buffer conditions, and incubation time.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the formation and characterization of DOPC SLBs on mica, as determined by Quartz Crystal Microbalance with Dissipation (QCM-D) and Atomic Force Microscopy (AFM).

Table 1: QCM-D Parameters for DOPC SLB Formation on Mica

ParameterTypical ValueDescription
Final Frequency Shift (Δf)-25 HzIndicates the mass of the adsorbed lipid bilayer. A stable, low frequency shift is characteristic of a complete bilayer.[5]
Final Dissipation Shift (ΔD)< 0.5 x 10⁻⁶Reflects the viscoelastic properties of the adsorbed layer. A low dissipation value indicates a rigid, well-formed bilayer.[5]

Table 2: AFM-Based Characterization of DOPC SLBs on Mica

ParameterTypical ValueDescription
Bilayer Thickness~4.1 - 5.0 nmThe height difference between the mica substrate and the top of the SLB.[6][7]
Breakthrough ForceVariesThe force required for an AFM tip to puncture the bilayer. This value is dependent on the specific lipid composition and phase state.[7]
Surface Roughness< 0.2 nm (RMS)A measure of the smoothness of the bilayer, indicating a well-formed and continuous membrane.

Experimental Protocols

Protocol 1: DOPC Small Unilamellar Vesicle (SUV) Preparation

This protocol describes the preparation of DOPC SUVs, the foundational component for SLB formation.

Materials:

  • This compound (DOPC) powder (e.g., from Avanti Polar Lipids)

  • Chloroform (B151607)

  • Nitrogen gas stream

  • Vacuum desiccator

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4 or pure water)[8]

  • Tip sonicator or mini-extruder with 50 nm or 100 nm polycarbonate membranes

Methodology:

  • Lipid Film Formation:

    • Dissolve DOPC powder in chloroform to a concentration of 1-2 mg/mL in a round-bottom flask.[8]

    • Dry the lipid solution under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

    • Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the dried lipid film by adding the desired buffer solution to achieve a final lipid concentration of 0.1 - 1.0 mg/mL.[1][8]

    • Vortex the solution vigorously for several minutes to create a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing (choose one method):

    • Sonication:

      • Submerge the vial containing the MLV suspension in an ice bath to prevent lipid degradation.

      • Sonicate the suspension using a tip sonicator in pulsed mode (e.g., 30% duty cycle for 30 minutes) until the solution becomes clear.[8]

      • Centrifuge the resulting SUV suspension at high speed (e.g., 16,000 x g for 10 minutes) to pellet any titanium particles from the sonicator tip.[8]

    • Extrusion:

      • Hydrate the lipid film as described above.

      • Perform 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to break down large MLVs.

      • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

      • Pass the lipid suspension through the extruder 11-21 times to generate unilamellar vesicles of a defined size.

  • Storage:

    • Store the prepared SUV suspension at 4°C under nitrogen gas to prevent oxidation.[8] It is recommended to use the vesicles within two weeks.[8]

Protocol 2: DOPC SLB Formation on Mica

This protocol details the process of forming a DOPC SLB on a freshly cleaved mica surface.

Materials:

  • DOPC SUV suspension (from Protocol 1)

  • Muscovite mica sheets

  • Double-sided tape

  • Petri dish or AFM fluid cell

  • Buffer solution (matching the vesicle preparation buffer)

  • Deionized water for rinsing

Methodology:

  • Substrate Preparation:

    • Secure a piece of mica to a sample puck or glass slide using double-sided tape.

    • Carefully cleave the top layer of the mica using clear adhesive tape to expose a fresh, atomically flat surface.

  • Vesicle Deposition and Incubation:

    • Immediately place a droplet of the DOPC SUV suspension (typically 50-200 µL at a concentration of 0.1 mg/mL) onto the freshly cleaved mica surface.[8]

    • Incubation can be performed in a humid chamber to prevent evaporation.

    • Incubation time is a critical parameter. A time series experiment (e.g., 5, 10, 15, 20 minutes) is recommended to determine the optimal time for complete bilayer formation.[2][3] For DOPC, a continuous bilayer often forms within 15-20 minutes.[1][2][3]

    • While some protocols advocate for the use of divalent cations like Ca²⁺ to promote fusion, it has been demonstrated that high-quality DOPC SLBs can form on mica in pure water.[2][3]

  • Rinsing:

    • After the incubation period, gently rinse the surface with an excess of the same buffer used for vesicle preparation to remove unfused vesicles. This can be done by carefully exchanging the solution in the petri dish or fluid cell 10-15 times.

  • Characterization:

    • The quality of the SLB can be immediately assessed using AFM to visualize the surface topography. A complete bilayer will appear as a uniform, flat surface with very few defects.

    • QCM-D can be used for real-time monitoring of the entire formation process, from vesicle adsorption to bilayer completion.

Visualizations

Experimental Workflow for DOPC SLB Formation

The following diagram illustrates the key steps involved in the preparation and formation of a DOPC supported lipid bilayer on a mica substrate.

SLB_Formation_Workflow cluster_prep Vesicle Preparation cluster_formation SLB Formation cluster_characterization Characterization lipid_film DOPC Lipid Film Formation hydration Hydration with Buffer lipid_film->hydration Add Buffer & Vortex sizing Vesicle Sizing (Sonication or Extrusion) hydration->sizing Create SUVs incubation Vesicle Incubation on Mica sizing->incubation Prepared SUVs mica_prep Mica Cleavage mica_prep->incubation Add SUV Suspension rinsing Rinsing incubation->rinsing Remove Excess Vesicles afm AFM Imaging rinsing->afm Formed SLB qcmd QCM-D Analysis rinsing->qcmd Formed SLB

Caption: Workflow for DOPC SLB formation on mica.

Logical Pathway of Vesicle Fusion on Mica

This diagram illustrates the conceptual process of how individual vesicles transform into a continuous supported lipid bilayer on the mica surface.

Vesicle_Fusion_Pathway Vesicles DOPC SUVs in Suspension Adsorption Vesicle Adsorption on Mica Vesicles->Adsorption Surface Interaction Rupture Vesicle Rupture Adsorption->Rupture Critical Surface Coverage Reached Coalescence Bilayer Patch Coalescence Rupture->Coalescence Edge Fusion SLB Continuous SLB Coalescence->SLB Lateral Diffusion

Caption: Pathway of vesicle fusion to form an SLB.

References

Troubleshooting & Optimization

DOPC Liposome Aggregation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DOPC liposome (B1194612) aggregation?

A1: DOPC liposome aggregation is a multifaceted issue stemming from a reduction in the repulsive forces between individual liposomes, allowing attractive van der Waals forces to dominate. Key contributing factors include:

  • Inappropriate Ionic Strength: Both excessively high and low ionic strengths in the buffer can lead to aggregation. High salt concentrations can shield the surface charge of the liposomes, reducing electrostatic repulsion.[1][2][3]

  • Suboptimal pH: The pH of the surrounding medium can influence the surface charge of the liposomes, affecting their stability.[4][5]

  • Lack of Steric Hindrance: Without a protective hydrophilic layer, liposomes are more prone to coming into close contact and aggregating.

  • Improper Storage Conditions: Elevated temperatures can increase the kinetic energy of the liposomes, leading to more frequent collisions and fusion.[6][7] Freezing without cryoprotectants can cause ice crystal formation, which can disrupt the liposome structure and lead to aggregation upon thawing.[7][8]

  • Chemical Degradation: Hydrolysis and oxidation of the phospholipid acyl chains can occur over time, leading to the formation of lysolipids and other degradation products that destabilize the bilayer and promote aggregation.[][10]

Q2: How does the ionic strength of the buffer affect DOPC liposome stability?

A2: The ionic strength of the buffer plays a critical role in maintaining the stability of liposome suspensions. DOPC is a zwitterionic phospholipid, meaning it has both a positive (choline) and a negative (phosphate) charge, resulting in a net neutral charge over a wide pH range. However, the distribution of ions in the surrounding medium can still significantly impact inter-liposomal interactions.

  • Low Ionic Strength: At very low ionic strengths, the electrostatic repulsive forces between liposomes may not be sufficient to prevent aggregation, especially if there are minor charge heterogeneities on the liposome surface.[1][2]

  • High Ionic Strength: At high ionic strengths (e.g., >150 mM NaCl), the counter-ions in the buffer can effectively screen the surface charges on the liposomes.[11] This phenomenon, known as charge screening, reduces the electrostatic repulsion between liposomes, making them more susceptible to aggregation driven by van der Waals forces.[1][2]

Q3: What is the recommended storage temperature for DOPC liposome suspensions?

A3: For short-term storage (days to weeks), it is recommended to store DOPC liposome suspensions at 4°C.[7] This temperature helps to minimize lipid mobility and reduce the rate of chemical degradation, thereby preserving the integrity of the liposomes and preventing aggregation.[6] It is crucial to avoid freezing DOPC liposome suspensions without the presence of a suitable cryoprotectant, as the formation of ice crystals can physically damage the vesicles, leading to aggregation and leakage of encapsulated contents upon thawing.[7][8]

Q4: Can I freeze my DOPC liposomes for long-term storage?

A4: Freezing is generally not recommended for the long-term storage of DOPC liposomes without the use of cryoprotectants. The freeze-thaw process can induce significant stress on the liposome bilayer, leading to fusion, aggregation, and loss of encapsulated material. For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants such as trehalose (B1683222) or sucrose (B13894) is the preferred method.[6][7][8][12] These sugars form a glassy matrix that protects the liposomes during freezing and drying, maintaining their structural integrity.

Troubleshooting Guide: Preventing DOPC Liposome Aggregation

This guide provides systematic steps to troubleshoot and prevent aggregation issues during your experiments.

Problem Potential Cause Recommended Solution
Immediate Aggregation Upon Formation Incorrect Buffer Composition: Ionic strength or pH is outside the optimal range.Prepare liposomes in a buffer with a physiological ionic strength (e.g., 150 mM NaCl) and a neutral pH (e.g., pH 7.4).[1][2][3] Verify the pH of your final liposome suspension.
High Liposome Concentration: The concentration of liposomes is too high, leading to increased collision frequency.Prepare or dilute the liposome suspension to a lower concentration.
Aggregation During Storage Inadequate Storage Temperature: Storage at room temperature or inconsistent temperatures.Store the liposome suspension consistently at 4°C in a sealed, airtight container.[6][7]
Chemical Degradation: Hydrolysis or oxidation of DOPC.Prepare buffers with degassed, high-purity water. Consider purging the liposome suspension with an inert gas like argon or nitrogen before sealing for storage to minimize oxidation.[10]
Aggregation After Addition of Other Molecules (e.g., proteins, drugs) Electrostatic Interactions: The added molecule alters the surface charge of the liposomes, leading to aggregation.Incorporate a small percentage (1-5 mol%) of a charged lipid (e.g., DOPG, DOPS) to induce electrostatic repulsion.[13] Alternatively, include PEGylated lipids to provide steric stabilization.[14][15]
Aggregation After a Freeze-Thaw Cycle Ice Crystal Damage: Physical disruption of the liposome membrane by ice crystals.Avoid freezing. For long-term storage, lyophilize the liposomes in the presence of a cryoprotectant like sucrose or trehalose.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of Stable DOPC Liposomes by Extrusion

This protocol describes a standard method for preparing unilamellar DOPC liposomes with a defined size, which helps in preventing aggregation.

Materials:

  • DOPC (this compound) in chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation:

    • Add the desired amount of DOPC in chloroform to a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired volume of hydration buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (slightly above the lipid's phase transition temperature). This step helps to increase the encapsulation efficiency and create more uniform liposomes.

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Pass the liposome suspension through the extruder 11-21 times. This process forces the MLVs through the membrane pores, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol 2: Incorporation of PEGylated Lipids for Steric Stabilization

To enhance stability and prevent aggregation, especially in biological media, PEGylated lipids can be incorporated.

Modification to Protocol 1:

  • In the Lipid Film Formation step, co-dissolve DOPC with a PEGylated phospholipid (e.g., DSPE-PEG2000) in chloroform. A typical molar ratio is 95:5 (DOPC:DSPE-PEG2000).

  • Proceed with the rest of Protocol 1 as described. The presence of the PEG chains on the liposome surface will create a hydrophilic barrier, preventing close contact and aggregation.[14][15]

Visualizations

Experimental_Workflow_for_Stable_Liposome_Preparation cluster_prep Liposome Preparation cluster_storage Storage & Stability Lipid_Film 1. Lipid Film Formation (DOPC +/- PEG-lipid) Hydration 2. Hydration (forms MLVs) Lipid_Film->Hydration Add Buffer Freeze_Thaw 3. Freeze-Thaw Cycles (optional) Hydration->Freeze_Thaw Extrusion 4. Extrusion (forms LUVs) Freeze_Thaw->Extrusion Storage 5. Storage at 4°C Extrusion->Storage Stable_Suspension Stable Liposome Suspension Storage->Stable_Suspension Aggregation_Prevention_Logic cluster_solutions Troubleshooting Strategies Start DOPC Liposome Suspension Check_Aggregation Observe Aggregation? Start->Check_Aggregation Adjust_Buffer Optimize Buffer (pH, Ionic Strength) Check_Aggregation->Adjust_Buffer Yes Stable Stable Suspension Check_Aggregation->Stable No Add_Stabilizer Incorporate Stabilizers (Charged Lipids, PEG) Adjust_Buffer->Add_Stabilizer Control_Storage Control Storage (4°C, Avoid Freezing) Add_Stabilizer->Control_Storage Lower_Concentration Reduce Liposome Concentration Control_Storage->Lower_Concentration Lower_Concentration->Stable Re-evaluate

References

Technical Support Center: Optimizing DOPC Liposome Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in maintaining the long-term stability of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes.

Troubleshooting Guide

This guide addresses common issues encountered during the long-term storage of DOPC liposomes, offering potential causes and solutions in a question-and-answer format.

Issue 1: My DOPC liposomes are aggregating and the particle size is increasing during storage.

  • Potential Cause 1: Inappropriate Storage Temperature. Elevated temperatures can increase the fluidity of the liposome (B1194612) membrane, leading to a higher likelihood of fusion and aggregation upon collision.[1]

    • Solution: Store aqueous liposome suspensions at 4°C.[1][2] This temperature helps to minimize lipid mobility and reduce the chances of aggregation. Avoid freezing aqueous suspensions without a cryoprotectant, as ice crystal formation can disrupt the vesicles.[1][3]

  • Potential Cause 2: High Liposome Concentration. Concentrated liposome suspensions are more prone to aggregation due to the increased frequency of particle collisions.[1]

    • Solution: If aggregation is observed, try diluting the liposome suspension for storage.[1]

  • Potential Cause 3: Lack of Electrostatic Repulsion. DOPC liposomes are zwitterionic and have a near-neutral surface charge at physiological pH, leading to minimal electrostatic repulsion between vesicles, which can result in aggregation.[4][5]

    • Solution: Consider incorporating a small percentage of a charged lipid (e.g., a negatively charged phospholipid) into the bilayer to increase surface charge and enhance electrostatic repulsion.[4][6]

  • Potential Cause 4: Metal Ion Contamination. Divalent cations like Ca²⁺ and Mg²⁺ in the buffer can promote the aggregation of liposomes.[7]

    • Solution: The addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can help prevent aggregation by sequestering these metal ions.[7]

Issue 2: The encapsulated drug is leaking from my DOPC liposomes during storage.

  • Potential Cause 1: Lipid Hydrolysis. DOPC, having ester-linked hydrocarbon chains, is susceptible to hydrolysis, which can lead to the formation of lysolipids.[3][8] These lysolipids act as detergents, disrupting the membrane and increasing its permeability.[3]

    • Solution 1: Store liposomes at refrigerated temperatures (e.g., 4°C) to significantly slow down the rate of hydrolysis.[8]

    • Solution 2: Maintain the pH of the liposome suspension as close to neutral (pH 7) as possible, as both acidic and basic conditions can accelerate hydrolysis.[3] Use the minimum effective concentration of a suitable buffer to avoid accelerating hydrolysis.[8]

  • Potential Cause 2: Lipid Oxidation. The double bond in the oleoyl (B10858665) chains of DOPC can be susceptible to oxidation, which can compromise membrane integrity and lead to leakage.[8]

    • Solution: To minimize oxidation, buffers should be degassed and purged with an inert gas like nitrogen or argon.[8] The addition of antioxidants to the formulation can also help stabilize the liposomes.[3]

  • Potential Cause 3: Improper Freezing. Freezing an aqueous liposome suspension without cryoprotectants can cause ice crystals to form, which can fracture the liposome bilayer and lead to the leakage of encapsulated contents.[3][9]

    • Solution: For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants is recommended over simple freezing.[1][10]

Issue 3: My lyophilized DOPC liposome cake collapsed and/or doesn't reconstitute properly.

  • Potential Cause 1: Inadequate Cryoprotection. During lyophilization, the removal of water can cause significant stress on the liposome structure, leading to fusion and leakage upon rehydration if not properly protected.[11]

    • Solution: Use cryoprotectants, such as disaccharides like trehalose (B1683222) or sucrose (B13894), to protect the liposomes during the freeze-drying process.[1][12] These sugars form a glassy matrix that helps maintain the integrity of the vesicles.[9] Trehalose has been shown to be particularly effective in maintaining the structure of lyophilized liposomes.[6][12]

  • Potential Cause 2: Incorrect Lyophilization Cycle. The freezing rate and drying temperatures during the lyophilization cycle are critical for preserving liposome structure.[13]

    • Solution: A rapid freezing rate is generally preferred as it leads to the formation of smaller ice crystals, which are less disruptive to the bilayer.[13] The primary and secondary drying temperatures should be carefully optimized for the specific formulation.

  • Potential Cause 3: Choice of Cryoprotectant. Some cryoprotectants may not be suitable for all formulations and can lead to cake collapse during lyophilization or storage.

    • Solution: In some studies, trehalose has been shown to maintain the cake structure throughout experiments, while sucrose and sorbitol have been observed to collapse during lyophilization and storage, respectively.[12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for aqueous DOPC liposome suspensions?

For short to medium-term storage, aqueous suspensions of DOPC liposomes should be stored in the refrigerator at 4°C.[1][2] This temperature helps to minimize lipid hydrolysis and reduces the likelihood of aggregation.[1][8] It is important not to freeze aqueous liposome suspensions without the presence of a suitable cryoprotectant, as this can damage the vesicles.[3] Large unilamellar vesicles (LUVs) may be stored for longer periods at 4-8°C, but leakage of internal contents due to hydrolysis can become significant after 5-7 days.[3]

Q2: How can I achieve long-term stability for my DOPC liposomes?

For long-term storage, lyophilization (freeze-drying) is the most effective method.[14][15] This process involves removing water from the liposome formulation at low temperatures, which significantly reduces chemical degradation pathways like hydrolysis.[11] It is crucial to include a cryoprotectant, such as trehalose, in the formulation to protect the liposomes from damage during the freezing and drying stages.[12][13] Lyophilized DOPC liposomes, when stored at appropriate temperatures (e.g., 4°C), have been shown to be stable for at least 48 weeks.[12]

Q3: What are the best cryoprotectants for lyophilizing DOPC liposomes?

Disaccharides are commonly used as cryoprotectants for liposomes. Trehalose and sucrose are particularly effective.[1][12] Trehalose is often cited as a superior cryoprotectant as it can help maintain the structural integrity of the lyophilized cake.[12] The choice and concentration of the cryoprotectant should be optimized for the specific liposome formulation and lyophilization cycle.

Q4: Does the inclusion of cholesterol improve the long-term stability of DOPC liposomes?

While cholesterol is often included in liposome formulations to modulate membrane rigidity and reduce permeability, its effect on the chemical stability of lyophilized DOPC liposomes during long-term storage may not be significant.[12][14] However, for aqueous suspensions, cholesterol can help to stabilize the bilayer, reduce drug leakage, and increase rigidity.[1]

Q5: How does pH affect the stability of DOPC liposomes?

The stability of DOPC liposomes is pH-dependent, primarily due to the risk of hydrolysis of the ester bonds in the phospholipid.[3] Storage at a neutral pH (around 7.0) is recommended to minimize the rate of both acid- and base-catalyzed hydrolysis.[3]

Data Presentation

Table 1: Recommended Storage Conditions for DOPC Liposomes

Storage MethodTemperatureDurationKey Considerations
Aqueous Suspension4°C - 8°CShort to Medium-Term (days to weeks)Prone to hydrolysis and aggregation over time.[3]
Frozen Aqueous SuspensionBelow 0°CNot RecommendedIce crystal formation can disrupt liposome integrity.[1][3]
Lyophilized (Freeze-Dried)4°CLong-Term (months to years)Requires the use of cryoprotectants (e.g., trehalose).[12][14]

Table 2: Effect of Storage Temperature on Lyophilized DOPC Liposome Stability

Storage TemperatureObservation after 48 weeksReference
4°CStable[12]
22°C (Room Temperature)Stable[12]
37°CStable[12]
50°CStable[12]
60°CStable[12]
Note: While DOPC liposomes were found to be stable across a range of temperatures in this particular study, lower storage temperatures are generally recommended to minimize any potential degradation.

Experimental Protocols

Protocol 1: Preparation of DOPC Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing multilamellar vesicles (MLVs) which can then be downsized.

  • Materials:

    • DOPC (this compound)

    • Optional: Cholesterol or other helper lipids

    • Chloroform (B151607) or a suitable organic solvent mixture

    • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • High vacuum pump

    • Optional: Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Lipid Dissolution: Dissolve DOPC and any other lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tm) of the lipids. This will create a thin, uniform lipid film on the wall of the flask.[1]

    • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[1]

    • Hydration: Add the hydration buffer to the flask. The buffer should be pre-heated to a temperature above the Tm of the lipids.

    • Vesicle Formation: Gently rotate the flask to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[1]

    • Extrusion (Optional but Recommended): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).[1][2]

    • Storage: Store the final liposome suspension at 4°C.[1]

Protocol 2: Lyophilization of DOPC Liposomes for Long-Term Storage

  • Materials:

    • DOPC liposome suspension

    • Cryoprotectant solution (e.g., trehalose in water or buffer)

    • Lyophilization vials and stoppers

    • Lyophilizer (freeze-dryer)

  • Procedure:

    • Cryoprotectant Addition: Add the cryoprotectant solution to the liposome suspension to achieve the desired final concentration (e.g., a 2% sugar concentration has been used in studies).[12] Gently mix.

    • Aliquoting: Aliquot the liposome-cryoprotectant mixture into lyophilization vials.

    • Freezing: Place the vials on the shelf of the lyophilizer. The freezing stage typically involves progressively decreasing the shelf temperature. A sample freezing profile could be cooling from room temperature to 5°C, then to -5°C, and finally to -40°C.[12]

    • Primary Drying (Sublimation): Reduce the chamber pressure (e.g., to 57 mTorr) and increase the shelf temperature to supply the heat for sublimation. This step removes the frozen water from the sample.[12]

    • Secondary Drying (Desorption): After primary drying is complete, the shelf temperature can be gradually increased (e.g., to 30°C) to remove residual unfrozen water molecules.[12]

    • Stoppering: Once the cycle is complete, stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.

    • Storage: Store the lyophilized liposomes at 4°C for long-term stability.

Protocol 3: Assessing Liposome Stability using Dynamic Light Scattering (DLS)

  • Purpose: To monitor changes in particle size and size distribution over time as an indicator of aggregation or fusion.

  • Procedure:

    • At specified time points during storage, take a small aliquot of the liposome suspension.

    • If necessary, dilute the sample with the same buffer used for hydration to an appropriate concentration for DLS measurement.

    • Measure the particle size (z-average diameter) and polydispersity index (PDI) using a DLS instrument.

    • Compare the results to the initial measurements taken at time zero. A significant increase in the z-average diameter and/or PDI indicates liposome aggregation.

Visualizations

experimental_workflow Experimental Workflow for Liposome Stability Assessment cluster_prep Liposome Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis (at t=0, 1, 3, 6 months) prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Extrusion (Sizing) prep2->prep3 store1 Aqueous Storage at 4°C prep3->store1 t=0 store2 Lyophilization with Cryoprotectant prep3->store2 t=0 analysis2 Dynamic Light Scattering (DLS) for Size store1->analysis2 Time points analysis3 Encapsulation Efficiency Assay store1->analysis3 Time points store3 Lyophilized Storage at 4°C store2->store3 analysis1 Reconstitute Lyophilized Sample store3->analysis1 Time points analysis1->analysis2 analysis1->analysis3 Time points

Caption: Workflow for preparing, storing, and assessing liposome stability.

troubleshooting_guide Troubleshooting Liposome Aggregation cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Increased Particle Size (Aggregation) cause1 High Storage Temperature? issue->cause1 cause2 High Liposome Concentration? issue->cause2 cause3 Neutral Surface Charge? issue->cause3 sol1 Store at 4°C cause1->sol1 Yes sol2 Dilute Suspension cause2->sol2 Yes sol3 Incorporate Charged Lipids cause3->sol3 Yes

Caption: Decision tree for troubleshooting DOPC liposome aggregation.

References

Troubleshooting low encapsulation efficiency in DOPC vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency in 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) vesicles.

Troubleshooting Guide: Low Encapsulation Efficiency

This guide addresses common issues encountered during the encapsulation of molecules into DOPC vesicles.

Question 1: My encapsulation efficiency is consistently low. What are the most common causes?

Answer:

Low encapsulation efficiency in DOPC vesicles can stem from several factors related to your experimental setup, the properties of the molecule you are trying to encapsulate, and the vesicle preparation method itself. The most common culprits include:

  • Suboptimal Vesicle Formation: Incomplete hydration of the lipid film or inefficient sizing methods (extrusion or sonication) can lead to poorly formed vesicles with a low internal volume.

  • Properties of the Encapsulated Molecule: The physicochemical properties of your drug or molecule of interest, such as its polarity and size, play a crucial role. Hydrophilic molecules are encapsulated in the aqueous core, while lipophilic molecules partition into the lipid bilayer.[1][2] Mismatches between the molecule's properties and the encapsulation strategy can lead to poor loading.

  • Incorrect Drug-to-Lipid Ratio: An excessively high concentration of the molecule to be encapsulated relative to the lipid concentration can lead to saturation of the available encapsulation space, resulting in lower overall efficiency.[3][4][5][6]

  • Lipid Composition: The fluidity and charge of the vesicle membrane, influenced by factors like the presence of cholesterol, can impact encapsulation.[7][8][9]

  • Procedural Errors: Issues such as improper removal of organic solvents, incorrect buffer conditions (pH, ionic strength), or inappropriate temperatures during hydration and extrusion can all negatively affect vesicle formation and encapsulation.

Question 2: I am encapsulating a hydrophilic molecule and getting poor results. How can I improve this?

Answer:

For hydrophilic molecules, which are entrapped within the aqueous core of the DOPC vesicles, maximizing the internal volume and ensuring vesicle stability are key.[10] Consider the following optimization strategies:

  • Optimize Hydration: Ensure the hydration buffer containing your molecule is added at a temperature above the phase transition temperature of DOPC (-17°C) to ensure proper lipid film hydration and the formation of multilamellar vesicles (MLVs). Gentle agitation is crucial.

  • Vesicle Sizing: The choice of sizing method can impact the trapped volume.

    • Extrusion: This method, which involves passing the MLV suspension through polycarbonate membranes of a defined pore size, is a common and effective way to produce unilamellar vesicles (ULVs) with a relatively uniform size distribution.[11][12][13]

    • Sonication: While sonication can produce small unilamellar vesicles (SUVs), it can also lead to sample degradation and lower encapsulated volumes compared to extrusion.

  • Increase Lipid Concentration: A higher lipid concentration will result in a greater number of vesicles, and thus a larger total internal volume available for encapsulation.

  • Freeze-Thaw Cycles: Subjecting the MLV suspension to several freeze-thaw cycles before extrusion can increase the lamellarity and the trapped aqueous volume, which can subsequently lead to higher encapsulation efficiency after extrusion.

Question 3: My lipophilic drug shows low encapsulation. What steps can I take to enhance it?

Answer:

Lipophilic drugs are incorporated into the lipid bilayer of the vesicles.[1] Therefore, optimizing the bilayer's capacity and the drug's interaction with it is essential.

  • Co-dissolve Drug and Lipid: Ensure your lipophilic drug is completely dissolved along with the DOPC in the organic solvent before creating the lipid film. This promotes uniform distribution of the drug within the lipid bilayer during vesicle formation.

  • Adjust Drug-to-Lipid Ratio: There is an optimal range for the drug-to-lipid ratio. Too high a concentration can disrupt the membrane integrity, leading to drug leakage. Experiment with different ratios to find the optimal concentration.[4][5]

  • Lipid Composition: The inclusion of other lipids can modulate the properties of the bilayer.

    • Cholesterol: Adding cholesterol can increase the packing and rigidity of the DOPC bilayer.[14][15] However, it can also compete with lipophilic drugs for space within the membrane, potentially decreasing encapsulation efficiency for some molecules.[1][9] The effect is drug-dependent and requires empirical optimization.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency I should expect for DOPC vesicles?

A1: The expected encapsulation efficiency can vary widely depending on the encapsulated molecule and the preparation method. For hydrophilic molecules passively encapsulated, efficiencies can range from a few percent to over 30%. For lipophilic drugs, or when using active loading strategies (e.g., pH gradients, which are not inherent to simple DOPC vesicles but can be engineered), efficiencies can be significantly higher, sometimes exceeding 90%.[7]

Q2: How does cholesterol affect the encapsulation efficiency in DOPC vesicles?

A2: Cholesterol's effect is complex and depends on the nature of the encapsulated drug. It increases the rigidity and packing of the DOPC bilayer.[14][15] For some lipophilic drugs, this can lead to competition for space within the membrane, thereby reducing encapsulation efficiency.[1][9] Conversely, by stabilizing the membrane, cholesterol can sometimes improve the retention of encapsulated hydrophilic molecules. The optimal cholesterol concentration must be determined experimentally.

Q3: Can the drug-to-lipid ratio be too high?

A3: Yes. Increasing the drug-to-lipid ratio can lead to a decrease in encapsulation efficiency.[4][5] This can be due to saturation of the encapsulation space (either the aqueous core or the lipid bilayer) or, in the case of some lipophilic drugs, disruption of the vesicle membrane at high concentrations, leading to leakage.

Q4: What is the best method to separate unencapsulated drug from the vesicles?

A4: Size exclusion chromatography (SEC) is a widely used and effective method for separating larger vesicles from smaller, unencapsulated molecules.[16][17][18] Dialysis and centrifugation followed by pellet resuspension are also common techniques. The choice of method depends on the specific properties of your vesicles and the encapsulated molecule.

Quantitative Data Summary

The following tables summarize how various parameters can influence the encapsulation efficiency in vesicles. Note that the exact values can be highly dependent on the specific experimental conditions and the nature of the encapsulated molecule.

Table 1: Effect of Lipid Composition on Encapsulation Efficiency

Lipid Composition (molar ratio)Encapsulated Molecule TypeGeneral Effect on Encapsulation EfficiencyReference Example
DOPC (100%)HydrophilicBaseline encapsulation, dependent on trapped volume.-
DOPC:Cholesterol (e.g., 80:20)LipophilicMay decrease for some drugs due to competition for bilayer space.Cholesterol-rich liposomes have shown slightly lower EE% compared to formulations with lower amounts of cholesterol: 72% vs 85 – 88%.[9]
DOPC:Cholesterol (e.g., 80:20)HydrophilicCan increase retention by stabilizing the membrane.-

Table 2: Influence of Drug-to-Lipid Ratio on Encapsulation Efficiency

Drug-to-Lipid Ratio (w/w)Encapsulated Molecule TypeGeneral Effect on Encapsulation EfficiencyReference Example
Low (e.g., 1:20)Lipophilic/HydrophilicGenerally higher efficiency.Trapping efficiency of nearly 100% at a D/L ratio of 0.05 (wt/wt).[5]
High (e.g., 1:5)Lipophilic/HydrophilicCan lead to decreased efficiency due to saturation or membrane disruption.Trapping efficiency is reduced to less than 70% at an initial D/L ratio of 0.8 (wt/wt).[5]

Experimental Protocols

Protocol 1: Preparation of DOPC Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DOPC vesicles.[11][12][13][19]

  • Lipid Film Formation:

    • Dissolve DOPC (and cholesterol or other lipids if required) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (e.g., phosphate-buffered saline, PBS) to the flask. If encapsulating a hydrophilic molecule, it should be dissolved in this buffer.

    • Hydrate the lipid film by gently rotating the flask at a temperature above the lipid's phase transition temperature (for DOPC, this can be done at room temperature). This process typically takes 1-2 hours and results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Load the MLV suspension into an extruder.

    • Pass the suspension repeatedly (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This should also be done at a temperature above the lipid's phase transition temperature.

    • The resulting solution contains unilamellar vesicles of a relatively uniform size.

Protocol 2: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)

This protocol outlines the separation of unencapsulated material from vesicles and subsequent quantification.[16][17][18][20][21]

  • Column Preparation:

    • Pack a suitable size exclusion chromatography column (e.g., Sephadex G-50 or similar) and equilibrate it with the same buffer used for vesicle preparation.

  • Separation:

    • Carefully load a known volume of the vesicle suspension onto the top of the column.

    • Elute the sample with the equilibration buffer. The larger vesicles will elute first in the void volume, while the smaller, unencapsulated molecules will be retained by the column and elute later.

    • Collect fractions of the eluate.

  • Quantification:

    • Determine the concentration of the encapsulated molecule in the vesicle-containing fractions and the fractions containing the unencapsulated molecule using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

    • To determine the total amount of drug, disrupt a known volume of the original, unpurified vesicle suspension with a suitable detergent (e.g., Triton X-100) or solvent and measure the drug concentration.

  • Calculation:

    • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem_ID Problem Identification cluster_hydrophilic Hydrophilic Molecule Troubleshooting cluster_lipophilic Lipophilic Molecule Troubleshooting cluster_general General Troubleshooting cluster_end Outcome Start Low Encapsulation Efficiency Observed Molecule_Type Identify Molecule Type Start->Molecule_Type Check_Hydration Review Hydration Protocol (Temp, Time, Agitation) Molecule_Type->Check_Hydration Hydrophilic Check_Co_dissolution Ensure Co-dissolution of Drug and Lipid Molecule_Type->Check_Co_dissolution Lipophilic Optimize_Sizing Optimize Sizing Method (Extrusion vs. Sonication) Check_Hydration->Optimize_Sizing Increase_Lipid_Conc Increase Lipid Concentration Optimize_Sizing->Increase_Lipid_Conc Freeze_Thaw Introduce Freeze-Thaw Cycles Increase_Lipid_Conc->Freeze_Thaw Verify_Protocol Verify General Protocol (Solvent Removal, Buffer pH) Freeze_Thaw->Verify_Protocol Optimize_Ratio Optimize Drug-to-Lipid Ratio Check_Co_dissolution->Optimize_Ratio Vary_Cholesterol Vary Cholesterol Content Optimize_Ratio->Vary_Cholesterol Vary_Cholesterol->Verify_Protocol Re_measure Re-measure Encapsulation Efficiency Verify_Protocol->Re_measure

Caption: Troubleshooting workflow for low encapsulation efficiency.

Caption: Experimental workflow for vesicle preparation and analysis.

References

Technical Support Center: DOPC Liposome Stability and the Influence of pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the effect of pH on the stability of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation and handling of DOPC liposomes, with a focus on pH-related stability challenges.

Issue/Question Potential Cause Recommended Solution & Troubleshooting Steps
Why are my DOPC liposomes aggregating after preparation or during storage? 1. Inappropriate pH: DOPC is a zwitterionic phospholipid and is generally stable over a wide pH range. However, extreme pH values can lead to hydrolysis of the ester bonds in the phospholipid, altering the liposome's surface properties and leading to aggregation.[1] 2. Low Surface Charge: Near-neutral pH, the zeta potential of pure DOPC liposomes is close to zero, indicating minimal electrostatic repulsion between vesicles, which can make them susceptible to aggregation.[2] 3. High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the liposomes, reducing the electrostatic repulsion and promoting aggregation.1. Optimize Buffer pH: Maintain the pH of your liposome (B1194612) suspension within a neutral to slightly alkaline range (pH 7.0-8.5) for optimal stability. Avoid strongly acidic or alkaline conditions unless required for a specific application. 2. Modify Surface Charge: If aggregation persists at neutral pH, consider incorporating a small percentage (1-10 mol%) of a charged lipid into your formulation. For example, adding an anionic lipid like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) can increase the negative zeta potential and enhance stability through electrostatic repulsion. 3. Adjust Ionic Strength: Use buffers with a lower ionic strength (e.g., 10 mM) when possible. If high ionic strength is necessary, consider adding a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric stabilization.
My encapsulated drug is leaking from the DOPC liposomes. What role does pH play? 1. pH-Induced Membrane Permeability: While DOPC liposomes are generally considered stable, extreme pH conditions can affect the integrity of the lipid bilayer, leading to increased permeability and leakage of the encapsulated contents.[3] Acidic conditions, in particular, can increase the rate of phospholipid hydrolysis, which may compromise membrane integrity.[1] 2. Encapsulated Drug Properties: The pH of the external medium can influence the ionization state of the encapsulated drug. If the drug becomes more lipophilic at a certain pH, it may more readily partition into and diffuse across the lipid bilayer.1. Maintain Optimal pH: For long-term storage and during experiments, maintain the pH of the external buffer in the neutral range (pH 7.0-7.4) to minimize leakage.[4] 2. pH Gradient Loading: For ionizable drugs, consider using a transmembrane pH gradient for active loading. This can enhance encapsulation efficiency and retention. For example, maintaining an acidic internal pH can trap basic drugs in their protonated, less membrane-permeable form. 3. Perform a Leakage Assay: Quantify the extent of leakage at different pH values using a fluorescence-based leakage assay (see Experimental Protocols section). This will help you determine the optimal pH for your specific formulation and application.
I'm observing a change in the size of my DOPC liposomes at high pH. Why is this happening? Increased Liposome Diameter at Alkaline pH: Studies have shown that the size of DOPC liposomes can increase at alkaline pH (e.g., pH 10). This may be due to changes in the hydration of the phospholipid headgroups and potential liposomal deformation or fusion.[5]1. Characterize Size at Relevant pH: Use Dynamic Light Scattering (DLS) to measure the size of your liposomes in the specific buffer and pH you intend to use for your experiments. 2. Control pH During Formulation and Storage: To maintain a consistent size distribution, prepare and store your DOPC liposomes in a well-buffered solution at a neutral pH.
How does the zeta potential of DOPC liposomes change with pH? pH-Dependent Surface Charge: The zeta potential of liposomes is influenced by the pH of the surrounding medium. For pure DOPC liposomes, the zeta potential is slightly negative at neutral pH and tends to become less negative or even slightly positive at acidic pH, and more negative at alkaline pH.[5]1. Measure Zeta Potential: Characterize the zeta potential of your liposomes at different pH values to understand their surface charge properties. A zeta potential greater than +30 mV or less than -30 mV is generally considered to indicate good colloidal stability.[6] 2. Modulate Zeta Potential for Stability: If your application requires stability at a pH where the zeta potential is close to zero, consider incorporating charged lipids into the formulation to increase the magnitude of the zeta potential.

Data Presentation

The following tables summarize the quantitative data on the effect of pH on the stability of DOPC liposomes based on available literature.

Table 1: Effect of pH on the Size and Zeta Potential of DOPC Liposomes

pHAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
5.5~125Not Reported~ -2[5]
7.5~125Not Reported~ -3[5]
10.0~128Not Reported~ -5[5]

Note: The data presented is for pure DOPC liposomes. The inclusion of other lipids, such as cholesterol or charged lipids, will alter these values.

Table 2: General Trends of Liposome Stability with pH

pH ConditionGeneral Effect on StabilityObserved PhenomenaReference
Acidic (pH < 6)Decreased StabilityIncreased potential for phospholipid hydrolysis, changes in membrane permeability, and potential for aggregation.[1][3][1][3]
Neutral (pH 7.0-7.5)Optimal StabilityGenerally stable with minimal leakage and aggregation, provided ionic strength is controlled.[2][2]
Alkaline (pH > 8.5)Decreased StabilityPotential for increased liposome size and deformation.[5][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the characterization of DOPC liposome stability.

Preparation of DOPC Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing unilamellar DOPC liposomes.

Materials:

  • This compound (DOPC)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve a known amount of DOPC in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the glass transition temperature of DOPC (-90°C, so room temperature is adequate) to form a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of DOPC (-20°C). b. Agitate the flask by gentle rotation or vortexing to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the suspension through the membrane multiple times (typically 11-21 passes) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization: a. Determine the final lipid concentration. b. Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). c. Measure the zeta potential to assess surface charge and colloidal stability.

Calcein (B42510) Leakage Assay to Assess pH-Dependent Stability

This assay is used to quantify the release of an encapsulated fluorescent marker from liposomes as a measure of membrane integrity at different pH values.

Materials:

  • Calcein

  • Sephadex G-50 or a similar size-exclusion chromatography column

  • Buffers at various pH values (e.g., pH 4.0, 5.5, 7.4, 9.0)

  • Triton X-100 (10% v/v solution)

  • Fluorometer

Procedure:

  • Encapsulation of Calcein: a. Prepare DOPC liposomes using the thin-film hydration method described above, using a self-quenching concentration of calcein (e.g., 50-100 mM in the hydration buffer).

  • Removal of Unencapsulated Calcein: a. Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the desired buffer. b. Collect the liposome-containing fractions (typically the turbid fractions that elute first).

  • Leakage Measurement: a. Dilute the calcein-loaded liposome suspension in buffers of different pH values to a final lipid concentration suitable for fluorescence measurement. b. Incubate the samples at a controlled temperature (e.g., 37°C). c. At various time points, measure the fluorescence intensity (Excitation: ~495 nm, Emission: ~515 nm). The initial fluorescence (F₀) represents the baseline leakage. d. To determine the maximum fluorescence (F_max), add a small volume of Triton X-100 solution to a sample to completely disrupt the liposomes and release all the encapsulated calcein.

  • Calculation of Percentage Leakage: a. Calculate the percentage of calcein leakage at each time point (t) using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where:

    • F_t is the fluorescence intensity at time t.

    • F₀ is the initial fluorescence intensity at time 0.

    • F_max is the maximum fluorescence intensity after adding Triton X-100.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to DOPC liposome stability.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Characterization dissolve Dissolve DOPC in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (High Vacuum) evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate extrude Extrude through Membrane hydrate->extrude dls DLS (Size, PDI) extrude->dls zeta Zeta Potential extrude->zeta

Caption: Workflow for DOPC liposome preparation.

Leakage_Assay_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis encapsulate Encapsulate Calcein in DOPC Liposomes purify Remove Free Calcein (Size Exclusion) encapsulate->purify incubate Incubate at Different pH purify->incubate measure_F Measure Fluorescence (Ft) incubate->measure_F lyse Lyse Liposomes (Triton X-100) measure_F->lyse measure_Fmax Measure Max Fluorescence (Fmax) lyse->measure_Fmax calculate Calculate % Leakage measure_Fmax->calculate

Caption: Calcein leakage assay workflow.

pH_Effect_on_Stability cluster_acidic Acidic pH (<6) cluster_neutral Neutral pH (7.0-7.5) cluster_alkaline Alkaline pH (>8.5) hydrolysis Phospholipid Hydrolysis permeability_inc Increased Permeability aggregation_acid Potential Aggregation stable Optimal Stability size_inc Increased Size deformation Liposome Deformation liposome DOPC Liposome liposome->hydrolysis Low pH liposome->permeability_inc Low pH liposome->aggregation_acid Low pH liposome->stable Neutral pH liposome->size_inc High pH liposome->deformation High pH

Caption: pH effects on DOPC liposome stability.

References

Technical Support Center: Enhancing DOPC GUV Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Giant Unilamellar Vesicles (GUVs) formed with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).

Troubleshooting Guide

This guide addresses common issues encountered during DOPC GUV formation and offers practical solutions.

Question: Why is my GUV yield consistently low?

Answer: Low GUV yield is a frequent challenge that can stem from several factors in the experimental setup. Key areas to investigate include:

  • Lipid Film Thickness: The thickness of the dried lipid film is critical. A film that is too thin may not provide enough lipid material to form a substantial number of GUVs, while an overly thick film can hinder proper hydration and vesicle budding. The optimal thickness is typically around 5-10 bilayers (approximately 30-60 nm).[1] Using techniques like spin-coating can help achieve a more uniform and reproducible lipid film thickness compared to simple drop deposition.[1][2]

  • Hydration Method: For gentle hydration, the yield for pure DOPC GUVs can be inherently low, around 17-20%.[3][4] The addition of certain molecules can significantly enhance the yield.

  • Electroformation Parameters: If using electroformation, the applied voltage and frequency must be optimized for your specific setup and lipid composition. For phosphatidylcholine mixtures, optimal settings are often found in the range of 2-6 V and 10-100 Hz.[5][6]

  • Temperature: The formation temperature should be above the phase transition temperature of the lipid to ensure the membrane is in a fluid state, which is crucial for vesicle formation.[7]

  • Hydration Solution: The composition of the hydration solution can impact GUV yield. For instance, using a sucrose (B13894) solution can promote GUV formation by increasing the hydrodynamic force on the lipid membrane.[7]

Question: My DOPC GUVs are not uniform in size (polydisperse). How can I achieve a more monodisperse population?

Answer: Polydispersity is a common issue. To improve size uniformity:

  • Uniform Lipid Film: As with low yield, a non-uniform lipid film is a primary cause of size variability. Spin-coating is recommended over drop-deposition for creating a homogenous lipid film.[1]

  • Optimized Electroformation: The amplitude and duration of the electric field in electroformation directly influence vesicle size.[1][8] Systematic optimization of these parameters for your DOPC mixture is crucial.

  • Damp Lipid Film: Using a damp lipid film for electroformation, rather than a completely dried one, can lead to a more uniform population of GUVs by minimizing lipid demixing.[1][7]

Question: I am incorporating cholesterol into my DOPC GUVs and observing very low yield and aggregation. What could be the cause?

Answer: High concentrations of cholesterol can present significant challenges during GUV formation.

  • Cholesterol Demixing: A primary issue is the demixing of cholesterol, which can form anhydrous crystals during the drying of the lipid film.[7][9] These crystals do not participate in vesicle formation, leading to a lower actual cholesterol concentration in the GUV membrane and a reduced yield.[7][9]

  • Mitigation Strategies:

    • Damp Film Electroformation: Preparing GUVs from damp lipid films can reduce the demixing of cholesterol.[9]

    • Liposome Suspension: An alternative to a dried lipid film is to use an aqueous suspension of pre-formed, compositionally uniform liposomes.[7] This approach, often coupled with rapid solvent exchange, can bypass the problematic drying step.[7]

Question: I suspect lipid oxidation is affecting the integrity of my DOPC GUVs. How can I minimize this?

Answer: Lipid oxidation can be a concern, especially with unsaturated lipids like DOPC, and can be induced by factors like prolonged exposure to light during fluorescence microscopy.

  • Minimize Light Exposure: When using fluorescence microscopy, limit the exposure time and intensity of the excitation light to reduce the generation of peroxides that can lead to lipid oxidation.[7]

  • Control Electroformation Parameters: The amplitude and duration of the electric field during electroformation can also contribute to the oxidation of phospholipids.[8] If you suspect oxidation, it is advisable to optimize these parameters to the minimum effective levels.[8] When the level of lipid oxidation surpasses 25%, the diameter of the vesicles can decrease, and at 40%, the vesicles may burst or reorganize, leading to a reduced production rate.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for DOPC GUVs using the gentle hydration method?

A1: The mean yield of GUVs formed with pure DOPC using the gentle hydration method is approximately 17-20%.[3][4][10]

Q2: How can I improve the yield of DOPC GUVs formed by gentle hydration?

A2: Several strategies can significantly increase the yield:

  • Adding PEGylated Lipids: Incorporating a small percentage (e.g., 3 mol%) of PEGylated lipids, such as PEG2000-DSPE, can increase the yield to over 50%.[3]

  • Doping with Sugars: The addition of non-electrolytic monosaccharides like glucose, mannose, or fructose (B13574) to the DOPC film can enhance the repulsion between lipid lamellae through osmosis, leading to the efficient formation of GUVs with low lamellarity.[10][11]

  • Synergistic Effect: A combination of both PEGylated lipids and sugars in the precursor lipid film has been shown to synergistically improve the formation of oil-free GUVs, even at low temperatures and in physiological salt concentrations.[12]

Q3: What are the optimal electroformation parameters for DOPC GUVs?

A3: While optimal parameters can vary depending on the specific experimental setup, a good starting point for phosphatidylcholine-based GUVs, including DOPC, is a frequency range of 10-100 Hz and a voltage of 2-6 V.[5][6] It is always recommended to empirically optimize these parameters for your specific lipid composition and chamber geometry.

Q4: Does temperature significantly affect the yield of DOPC GUVs?

A4: Yes, temperature is a critical parameter. Electroformation should be carried out above the gel-to-liquid phase transition temperature of the lipid to ensure the membrane is in a fluid state.[7] Increasing the temperature can also lead to an increase in the final diameter of the GUVs.[7] However, excessively high temperatures or prolonged exposure can lead to lipid degradation.[7] For some lipid mixtures, the proportion of phase-separated vesicles can be higher at elevated temperatures.[7][13][14]

Q5: Can I form DOPC GUVs in high salt buffers?

A5: While challenging, it is possible. Traditional electroformation yields in physiological buffers are often low.[2] However, several techniques can improve this:

  • Plasma-Cleaned Electrodes: Using plasma-cleaned ITO electrodes can facilitate GUV formation in ionic solutions.[15]

  • Damp Lipid Films: The use of damp lipid films, prepared from a suspension of smaller vesicles, has been shown to be effective for forming GUVs in saline solutions with low ionic strength (<25 mM).[9]

  • Gel-Assisted Swelling: Methods like PVA-assisted swelling can be used to form GUVs from various lipid types, including charged lipids, which are challenging for traditional electroformation.[16]

Quantitative Data Summary

The following tables summarize quantitative data on the yield of DOPC GUVs under various conditions.

Table 1: GUV Yield with Gentle Hydration Method

Lipid CompositionHydration SolutionYield (%)Reference
Pure DOPCSucrose Solution (100 mM)16.5 ± 0.3[10]
Pure DOPCLow-salt solution~17[4]
Pure DOPC-20 ± 2[3]
DOPC + 3 mol% PEG2000-DSPELow-salt solution55 ± 2[3]
DOPC + varying mol% PEG2000-DSPELow-salt solution16 - 30[3]

Table 2: GUV Yield with Electroformation

Lipid CompositionElectrodesYield (vesicles/mL)Reference
DOPC/CholesterolStainless Steel22,560[17]
DOPC/CholesterolPlatinum Wire31,140[17]

Experimental Protocols

Protocol 1: Electroformation of DOPC GUVs

This protocol provides a general guideline for forming DOPC GUVs using the electroformation method.

  • Lipid Solution Preparation: Prepare a 1 mg/mL solution of DOPC in chloroform. If including fluorescent probes, add them at the desired molar ratio (e.g., 1:500 for Texas-Red-DHPE).[18]

  • Lipid Film Deposition:

    • Identify the conductive sides of two ITO-coated glass slides using a multimeter.[18]

    • Using a glass syringe, spread a defined volume (e.g., 10 µL) of the lipid solution onto the conductive side of one ITO slide.[18] For a more uniform film, consider spin-coating.

    • Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 1-2 hours to remove residual solvent.[19]

  • Chamber Assembly:

    • Assemble the electroformation chamber by placing a spacer (e.g., a silicone O-ring) on the lipid-coated slide.

    • Fill the chamber with the desired hydration solution (e.g., a 200 mM sucrose solution).

    • Place the second ITO slide on top, with its conductive side facing the lipid film, ensuring good contact with the electrodes of the chamber.[18]

  • Electroformation:

    • Connect the chamber to a function generator.

    • Apply a sinusoidal AC electric field. A typical starting point is 2-5 V and 10 Hz for 2 hours.[17][18]

    • To facilitate the detachment of vesicles from the electrode surface, the frequency can be lowered to around 2-5 Hz for an additional 30 minutes.[2][17]

  • GUV Harvesting:

    • Gently pipette the GUV suspension from the chamber for observation. To minimize shear stress, the end of the pipette tip can be cut.[17]

Protocol 2: Gentle Hydration of DOPC GUVs with Sugar Doping

This protocol describes an enhanced gentle hydration method for producing DOPC GUVs.

  • Lipid-Sugar Solution Preparation: Prepare a solution of DOPC and a monosaccharide (e.g., glucose, fructose) in a chloroform/methanol mixture.[11]

  • Film Formation: Evaporate the solvent from the lipid-sugar mixture to form a thin film on a substrate (e.g., a glass coverslip). This can be done under a stream of nitrogen followed by vacuum desiccation.[11]

  • Hydration:

    • Gently add the hydration buffer (e.g., distilled water or Tris buffer containing NaCl) to the dried lipid-sugar film.[11]

    • Allow the film to hydrate (B1144303) without agitation for a period of time (e.g., several hours to overnight) at a temperature above the lipid's phase transition temperature.

  • Observation: The GUVs will form spontaneously and can be observed directly in the hydration chamber.

Visualizations

GUV_Formation_Troubleshooting Start Start: Low GUV Yield CheckFilm Check Lipid Film Thickness & Uniformity Start->CheckFilm CheckParams Review Formation Parameters Start->CheckParams CheckHydration Evaluate Hydration Method & Solution Start->CheckHydration OptimizeDeposition Action: Use Spin-Coating for Uniform Film CheckFilm->OptimizeDeposition OptimizeElectro Action: Optimize Voltage & Frequency (e.g., 2-6V, 10-100Hz) CheckParams->OptimizeElectro OptimizeTemp Action: Ensure Temp > Tm CheckParams->OptimizeTemp EnhanceHydration Action: Add Sucrose or Use Gentle Hydration Additives CheckHydration->EnhanceHydration End Result: Improved GUV Yield OptimizeDeposition->End OptimizeElectro->End OptimizeTemp->End EnhanceHydration->End

Caption: Troubleshooting workflow for low GUV yield.

Gentle_Hydration_Enhancement Start Standard Gentle Hydration (Pure DOPC) LowYield Low Yield (~17-20%) Start->LowYield Additives Introduce Additives to Lipid Film LowYield->Additives PEG Add PEGylated Lipids (e.g., 3 mol% PEG-DSPE) Additives->PEG Option 1 Sugar Dope with Sugars (e.g., Glucose, Fructose) Additives->Sugar Option 2 Combo Combine PEGylated Lipids and Sugars Additives->Combo Option 3 HighYieldPEG Significantly Increased Yield (>50%) PEG->HighYieldPEG HighYieldSugar Efficient GUV Formation (Low Lamellarity) Sugar->HighYieldSugar Synergy Synergistic Improvement in Yield Combo->Synergy

Caption: Enhancing gentle hydration yield with additives.

High_Cholesterol_GUV_Strategy Problem Problem: Low Yield with High Cholesterol DOPC GUVs Cause Root Cause: Cholesterol Demixing & Crystal Formation during Film Drying Problem->Cause Strategy Solution Strategy: Avoid Complete Drying of Lipid Film Cause->Strategy Method1 Method 1: Damp Film Electroformation Strategy->Method1 Method2 Method 2: Use Aqueous Suspension of Liposomes (via Rapid Solvent Exchange) Strategy->Method2 Outcome Outcome: Reduced Demixing, Improved GUV Formation Method1->Outcome Method2->Outcome

Caption: Strategy for forming high-cholesterol GUVs.

References

How to control the size of DOPC liposomes during preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the size of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes during preparation. This guide is structured into frequently asked questions (FAQs) and troubleshooting sections for common size control techniques.

General FAQs

Q1: Why is controlling the size of DOPC liposomes important?

Controlling the size of liposomes is critical because it directly influences their in vivo and in vitro behavior, including their circulation half-life, biodistribution, cellular uptake, and drug release kinetics.[][2] For drug delivery applications, smaller liposomes may be more readily taken up by cells, while specific size ranges can be engineered to target particular tissues.[] Consistent and reproducible liposome (B1194612) size is also a key quality attribute for regulatory approval of liposomal drug products.

Q2: What are the primary methods for controlling DOPC liposome size?

The most common methods for controlling liposome size are extrusion, sonication, and microfluidics.[][3] Each method offers distinct advantages and disadvantages in terms of the resulting liposome size, size distribution (Polydispersity Index or PDI), scalability, and potential for lipid degradation.

Q3: What is the Polydispersity Index (PDI) and why is it important?

The Polydispersity Index (PDI) is a measure of the heterogeneity of a sample based on size. A lower PDI value indicates a more monodisperse or uniform population of liposomes. For many applications, a PDI below 0.1 is considered indicative of a monodisperse sample.[2] Achieving a low PDI is crucial for ensuring consistent performance and predictable behavior of the liposomal formulation.

Extrusion-Based Size Control

Extrusion is a widely used technique that involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[4] This process reduces the size and lamellarity of the liposomes, resulting in a more uniform population of unilamellar vesicles.[4][5]

Extrusion FAQs

Q4: How does the membrane pore size affect the final liposome size?

The membrane pore size is the primary determinant of the final liposome size.[][6] Generally, the mean diameter of the extruded liposomes will be close to the pore size of the membrane used.[4] However, liposomes extruded through pores smaller than 0.2 µm may be slightly larger than the nominal pore size.[6]

Q5: How many extrusion cycles are necessary?

The number of extrusion cycles can influence the homogeneity of the liposome suspension. While as few as three cycles can be sufficient to generate a homogenous preparation, it is common practice to perform 10 to 21 passes to ensure a narrow size distribution.[5][6]

Q6: Does the extrusion temperature matter for DOPC liposomes?

Yes, extrusion should be performed at a temperature above the phase transition temperature (Tc) of the lipid. For DOPC, which has a low Tc of -20°C, extrusion at ambient room temperature is generally sufficient.[] Performing extrusion above the Tc ensures that the lipid bilayer is in a fluid state, making it more amenable to resizing.[]

Troubleshooting Extrusion

Issue 1: The pressure required for extrusion is excessively high.

  • Possible Cause: The initial liposome suspension may contain a high concentration of large, multilamellar vesicles (MLVs).

  • Solution: Before extruding through the final target membrane, perform a pre-extrusion step using a membrane with a larger pore size (e.g., 400 nm or 800 nm). This will reduce the initial size of the MLVs and make subsequent extrusion through smaller pores easier.[4]

  • Possible Cause: The lipid concentration is too high.

  • Solution: Dilute the liposome suspension. Generally, lipid concentrations below 20 mg/mL are easier to extrude manually.[4]

  • Possible Cause: The extrusion is being performed below the lipid's phase transition temperature.

  • Solution: While not typically an issue for pure DOPC at room temperature, ensure the extrusion apparatus and lipid suspension are at a temperature above the Tc of your lipid formulation.[]

Issue 2: The final liposome size is larger than the membrane pore size.

  • Possible Cause: Insufficient number of extrusion cycles.

  • Solution: Increase the number of passes through the extruder to at least 10-21 cycles to ensure adequate sizing.[5]

  • Possible Cause: The membrane may be damaged or improperly seated in the extruder.

  • Solution: Disassemble the extruder and inspect the membrane for any tears or damage. Ensure the membrane is correctly placed and the extruder is assembled according to the manufacturer's instructions.

Issue 3: The PDI of the extruded liposomes is high.

  • Possible Cause: The initial liposome suspension was highly heterogeneous.

  • Solution: Consider a pre-extrusion step with a larger pore size membrane before the final extrusion.

  • Possible Cause: Not enough extrusion cycles were performed.

  • Solution: Increase the number of extrusion cycles.

Quantitative Data: Extrusion Parameters vs. Liposome Size
Membrane Pore Size (nm)Number of CyclesResulting Mean Liposome Diameter (nm)Polydispersity Index (PDI)
40010~400< 0.1
20010-21~200< 0.1
10010-21~100-120< 0.1[6]
5010-21~60-80< 0.1

Note: The resulting liposome diameter can vary slightly based on the specific lipid composition, buffer conditions, and extrusion equipment.

Experimental Protocol: Liposome Preparation by Extrusion
  • Lipid Film Hydration: Prepare a thin film of DOPC lipid in a round-bottom flask by dissolving the lipid in a suitable organic solvent (e.g., chloroform) and then evaporating the solvent under a stream of inert gas (e.g., nitrogen or argon) followed by drying under vacuum for at least 2 hours to remove residual solvent.[5]

  • Hydration: Hydrate (B1144303) the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the lipid's Tc. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): Subject the MLV suspension to 5-8 freeze-thaw cycles using liquid nitrogen and a warm water bath.[5] This step helps to increase the encapsulation efficiency and create smaller, more uniform vesicles prior to extrusion.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size according to the manufacturer's instructions.[7]

    • Load the liposome suspension into one of the syringes.

    • Pass the suspension back and forth between the two syringes through the membrane for a minimum of 11-21 cycles.[5]

    • Collect the final extruded liposome suspension.

  • Characterization: Analyze the liposome size and PDI using Dynamic Light Scattering (DLS).

Extrusion Workflow

Extrusion_Workflow cluster_prep Initial Preparation cluster_extrusion Extrusion Process cluster_final Final Product & Analysis Lipid_Film DOPC Lipid Film Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Freeze_Thaw Optional: Freeze-Thaw Cycles MLVs->Freeze_Thaw Extruder Extrusion through Polycarbonate Membrane (11-21 cycles) Freeze_Thaw->Extruder LUVs Large Unilamellar Vesicles (LUVs) Extruder->LUVs DLS Size & PDI Analysis (DLS) LUVs->DLS

Caption: Workflow for preparing size-controlled DOPC liposomes using the extrusion method.

Sonication-Based Size Control

Sonication uses high-frequency sound waves to disrupt larger liposomes and reform them into smaller, unilamellar vesicles (SUVs).[8] This can be achieved using either a bath sonicator or a probe sonicator.

Sonication FAQs

Q7: What is the difference between bath and probe sonication?

  • Probe sonication involves immersing a titanium tip directly into the liposome suspension. It is a high-energy process suitable for small volumes but carries a risk of sample contamination from the probe tip and can cause lipid degradation if not properly controlled.[8][9]

  • Bath sonication involves placing the sample in a vessel within a water bath where ultrasonic waves are generated. It is a lower-energy method, suitable for larger volumes, and avoids direct contact with the sample, reducing contamination risk.[8]

Q8: How do sonication time and power affect liposome size?

Increasing the sonication time and power generally leads to a decrease in liposome size. However, there is a plateau effect where further sonication does not result in a significant size reduction. It is crucial to optimize these parameters to achieve the desired size without causing excessive lipid degradation.

Troubleshooting Sonication

Issue 4: The liposome size is still too large or the PDI is high.

  • Possible Cause: Insufficient sonication time or power.

  • Solution: Gradually increase the sonication time or power output. Monitor the size and PDI at different time points to determine the optimal duration.

  • Possible Cause: The sample volume is too large for the sonication method.

  • Solution: For probe sonicators, ensure the tip is properly immersed. For bath sonicators, consider processing smaller volumes at a time.

Issue 5: There is evidence of lipid degradation (e.g., solution turning yellow).

  • Possible Cause: Over-sonication and localized heating.

  • Solution: Sonicate in pulsed mode with rest periods to allow the sample to cool.[9] Keep the sample on ice during sonication.[8] Use an inert atmosphere (e.g., argon) to minimize oxidation.

  • Possible Cause: Contamination from the probe tip.

  • Solution: After sonication, centrifuge the sample to pellet any titanium particles shed from the probe.[9]

Quantitative Data: Sonication Parameters vs. Liposome Size
Sonication MethodSonication Time (minutes)Amplitude/PowerResulting Mean Liposome Diameter (nm)
Probe Sonication5 - 15Low to Medium20 - 50
Probe Sonication> 15High< 20 (with risk of degradation)
Bath Sonication15 - 60N/A50 - 100

Note: These are approximate values and the optimal parameters should be determined experimentally.

Experimental Protocol: Liposome Preparation by Sonication
  • Lipid Film Hydration: Prepare and hydrate a DOPC lipid film as described in the extrusion protocol to form MLVs.

  • Sonication:

    • For Probe Sonication: Place the vial containing the MLV suspension in an ice bath. Immerse the sonicator tip into the suspension. Sonicate in a pulsed mode (e.g., 2 seconds on, 2 seconds off) for a total sonication time of 5-15 minutes.[9]

    • For Bath Sonication: Place the sealed vial containing the MLV suspension in a bath sonicator. Sonicate for 15-60 minutes, ensuring the water in the bath does not become too warm.

  • Centrifugation (for probe sonication): Centrifuge the sample at approximately 10,000 x g for 5-10 minutes to pellet any titanium debris.[9]

  • Characterization: Carefully collect the supernatant and analyze the liposome size and PDI using DLS.

Sonication Workflow

Sonication_Workflow cluster_prep Initial Preparation cluster_sonication Sonication Process cluster_final Final Product & Analysis Lipid_Film DOPC Lipid Film Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Sonication Probe or Bath Sonication (on ice) MLVs->Sonication Centrifugation Centrifugation (for probe sonication) Sonication->Centrifugation SUVs Small Unilamellar Vesicles (SUVs) Centrifugation->SUVs DLS Size & PDI Analysis (DLS) SUVs->DLS

Caption: Workflow for preparing size-controlled DOPC liposomes using sonication.

Microfluidics-Based Size Control

Microfluidics offers precise control over the mixing of a lipid-organic solvent stream with an aqueous stream, leading to the spontaneous self-assembly of liposomes with a narrow size distribution.[3][10] Hydrodynamic focusing is a common microfluidic technique for this purpose.

Microfluidics FAQs

Q9: How is liposome size controlled in a microfluidic system?

Liposome size is primarily controlled by the Flow Rate Ratio (FRR), which is the ratio of the aqueous phase flow rate to the organic phase flow rate.[11][12] A higher FRR generally results in smaller liposomes.[12] The total flow rate (TFR) can also influence the size, although often to a lesser extent than the FRR.[11]

Q10: What are the advantages of using microfluidics for liposome preparation?

Microfluidics provides several advantages, including:

  • Precise size control and low PDI: The controlled mixing environment allows for the production of highly monodisperse liposomes.[3][13]

  • Reproducibility: The process is highly reproducible from run to run.[3]

  • Scalability: While individual chips have low throughput, the process can be scaled up by parallelizing multiple microfluidic channels.[12]

  • Continuous manufacturing: Microfluidics allows for a continuous production process.[3]

Troubleshooting Microfluidics

Issue 6: The system is clogged.

  • Possible Cause: Precipitation of lipids in the microfluidic channels.

  • Solution: Ensure that the lipid concentration in the organic solvent is not too high. Filter both the lipid-organic solution and the aqueous buffer through a 0.22 µm filter before introducing them into the microfluidic device.[14] Prime the system with the respective solvents before introducing the lipid solution.[14]

Issue 7: The liposome size is not as expected or the PDI is high.

  • Possible Cause: The flow rates are unstable.

  • Solution: Use high-precision syringe pumps or pressure controllers to ensure stable and pulseless flow.

  • Possible Cause: The FRR or TFR is not optimal.

  • Solution: Systematically vary the FRR and TFR to find the optimal conditions for your desired liposome size.

Quantitative Data: Microfluidics Parameters vs. Liposome Size
Flow Rate Ratio (FRR) (Aqueous:Organic)Total Flow Rate (TFR) (µL/min)Resulting Mean Liposome Diameter (nm)Polydispersity Index (PDI)
3:11000~120< 0.2
5:11000~80< 0.15
10:11000~50< 0.1
20:11000~30< 0.1

Note: These values are illustrative and depend on the specific microfluidic chip geometry, lipid concentration, and solvents used.[11][12]

Experimental Protocol: Liposome Preparation by Microfluidics
  • Solution Preparation:

    • Dissolve DOPC lipid in a suitable alcohol (e.g., ethanol (B145695) or isopropanol) at the desired concentration (e.g., 10 mg/mL).

    • Prepare the aqueous buffer.

    • Filter both solutions through a 0.22 µm syringe filter.

  • Microfluidic Setup:

    • Set up the microfluidic system with syringe pumps for both the organic and aqueous phases.

    • Connect the syringes to the appropriate inlets of the microfluidic chip.

  • Liposome Formation:

    • Set the desired flow rates for the aqueous and organic phases to achieve the target FRR and TFR.

    • Start the pumps and allow the flow to stabilize.

    • Collect the liposome suspension from the outlet of the chip.

  • Characterization: Analyze the liposome size and PDI using DLS.

Microfluidics Workflow

Microfluidics_Workflow cluster_prep Solution Preparation cluster_microfluidics Microfluidic Process cluster_final Final Product & Analysis Lipid_Solution DOPC in Organic Solvent Pumps Syringe Pumps Lipid_Solution->Pumps Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Pumps Chip Microfluidic Chip (Hydrodynamic Focusing) Pumps->Chip Liposomes Monodisperse Liposomes Chip->Liposomes DLS Size & PDI Analysis (DLS) Liposomes->DLS

Caption: Workflow for preparing size-controlled DOPC liposomes using microfluidics.

References

Technical Support Center: Challenges in Reconstituting Transmembrane Proteins into DOPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reconstitution of transmembrane proteins into 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) bilayers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the initial critical factors to consider for a successful transmembrane protein reconstitution into DOPC bilayers?

A1: Several factors are crucial from the outset:

  • Protein Quality: The target protein must be pure, stable, and functional in the chosen detergent. Misfolding and aggregation are common issues that can hinder reconstitution.[1]

  • Detergent Selection: The detergent used to solubilize the protein is critical. It should maintain the protein's integrity and be efficiently removable.[1][2] Detergents with a high critical micelle concentration (CMC) are generally easier to remove by methods like dialysis.[2]

  • Lipid Quality: High-purity DOPC should be used to form liposomes. The choice of lipid is critical for stabilizing the protein's structure.[3]

  • Reconstitution Method: The method for detergent removal significantly impacts the efficiency and outcome of the reconstitution. Common methods include dialysis, size-exclusion chromatography, and adsorption to polystyrene beads (e.g., Bio-Beads).[3][4][5]

Q2: How do I choose the right detergent for my transmembrane protein?

A2: The ideal detergent should effectively solubilize the protein from its native membrane without causing denaturation.[1] Consider the following:

  • Detergent Properties: Detergents are classified as ionic, non-ionic, and zwitterionic.[2] Non-ionic detergents are generally milder and better at preserving the protein's native structure.[2]

  • Critical Micelle Concentration (CMC): A high CMC facilitates easier removal.[2][6]

  • Screening: It is often necessary to screen a panel of detergents to find the one that best maintains the protein's stability and activity.[1]

Q3: What is the optimal lipid-to-protein ratio (LPR) for reconstitution into DOPC bilayers?

A3: The optimal LPR is protein-dependent and requires empirical determination.[7]

  • Starting Ratios: A common starting point is a molar ratio of 1:80 (protein to lipid), but this may need to be adjusted.[8] Ratios can range significantly, with some protocols using molar ratios greater than 500:1 (lipid to protein).[4]

  • Effects of LPR: A low LPR can lead to protein aggregation, while a very high LPR may result in a low concentration of reconstituted protein, making downstream analysis difficult.[8]

Q4: My protein is precipitating during detergent removal. What could be the cause and how can I fix it?

A4: Protein precipitation during detergent removal is a common issue and can be caused by several factors:

  • Rapid Detergent Removal: Removing the detergent too quickly can cause the protein to aggregate before it has a chance to insert into the DOPC bilayer. Consider a slower removal method, such as stepwise dialysis.[7]

  • Suboptimal LPR: If the lipid concentration is too low, there may not be enough available liposomes for the protein to insert into, leading to aggregation.[8] Try increasing the LPR.

  • Inappropriate Buffer Conditions: The pH, ionic strength, and presence of co-factors in the buffer can all affect protein stability.[7] Ensure the buffer conditions are optimal for your protein.

  • Protein Instability: The protein itself may be inherently unstable once the detergent is removed. It may be necessary to screen for stabilizing additives or consider a different reconstitution strategy, such as using nanodiscs.[1]

Q5: How can I determine if my protein has been successfully reconstituted into the DOPC liposomes?

A5: Several methods can be used to verify successful reconstitution:

  • Sucrose Density Gradient Centrifugation: This is a reliable method to separate proteoliposomes (liposomes containing the reconstituted protein) from empty liposomes and aggregated protein.[4]

  • Size Exclusion Chromatography (SEC): SEC can be used to separate the larger proteoliposomes from smaller, empty liposomes and free protein.

  • SDS-PAGE and Western Blotting: After separating the proteoliposomes, you can run an SDS-PAGE gel followed by Coomassie staining or a Western blot to confirm the presence of your protein.

  • Functional Assays: The most definitive way to confirm successful reconstitution is to perform a functional assay to ensure the protein is active in the lipid bilayer.[1][3]

Troubleshooting Guides

Issue 1: Low Reconstitution Efficiency

Possible Cause Troubleshooting Step
Inefficient Detergent Removal Switch to a different detergent removal method (e.g., from dialysis to Bio-Beads for detergents with low CMCs).[4] Ensure complete detergent removal by using a sufficient amount of Bio-Beads or extending the dialysis time.[4][9]
Incorrect Lipid-to-Protein Ratio (LPR) Empirically optimize the LPR. Test a range of ratios to find the optimal concentration for your specific protein.[7]
Protein Aggregation Decrease the rate of detergent removal.[7] Optimize buffer conditions (pH, salt concentration). Consider adding stabilizing agents like glycerol.
Incorrect Liposome (B1194612) Preparation Ensure DOPC liposomes are properly formed and have a unilamellar structure. Methods like extrusion or sonication can be used to create well-defined vesicles.[3]

Issue 2: Loss of Protein Function Post-Reconstitution

Possible Cause Troubleshooting Step
Protein Denaturation Use a milder detergent for solubilization.[2] Minimize the time the protein is in the detergent solution.[7]
Incorrect Protein Orientation The orientation of the protein in the bilayer can be influenced by the reconstitution method and the lipid composition. Optimizing the detergent concentration during reconstitution can help control orientation.[5]
Non-native Lipid Environment While DOPC is a common choice, some proteins require specific lipids for stability and function.[1] Consider adding other phospholipids (B1166683) or cholesterol to the DOPC bilayer to better mimic the native membrane environment.[10]
Residual Detergent Even small amounts of residual detergent can affect protein function.[9][11] Ensure complete removal of the detergent.

Experimental Protocols

Protocol 1: Detergent-Mediated Reconstitution by Dialysis

This protocol is a general guideline and may require optimization for your specific protein.

  • Liposome Preparation:

    • Dry a thin film of DOPC from a chloroform (B151607) solution under a stream of nitrogen gas.

    • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

    • Rehydrate the lipid film in the desired buffer to a final concentration of 5-10 mg/mL by vortexing.[4] The buffer should be compatible with your protein.

    • To create unilamellar vesicles, subject the liposome suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[4]

  • Solubilization:

    • Solubilize the purified transmembrane protein in a buffer containing a suitable detergent at a concentration above its CMC.

    • Mix the solubilized protein with the prepared DOPC liposomes at the desired LPR.

    • Incubate the mixture for 1-2 hours at room temperature with gentle mixing to allow for the formation of protein-lipid-detergent mixed micelles.[4][12]

  • Detergent Removal:

    • Place the protein-lipid-detergent mixture in a dialysis cassette (with an appropriate molecular weight cutoff, e.g., 6-8 kDa).[9]

    • Dialyze against a large volume of detergent-free buffer at 4°C.[9]

    • Perform several buffer changes over 2-3 days to ensure complete removal of the detergent.[9]

  • Characterization:

    • Harvest the proteoliposomes by ultracentrifugation.[4]

    • Resuspend the pellet in the desired buffer.

    • Analyze the reconstitution efficiency and protein function as described in the FAQs.

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_analysis Analysis Protein_Prep Purified Protein in Detergent Mix Mix Protein and Liposomes Protein_Prep->Mix Liposome_Prep DOPC Liposome Preparation Liposome_Prep->Mix Detergent_Removal Detergent Removal (e.g., Dialysis) Mix->Detergent_Removal Proteoliposomes Proteoliposomes Detergent_Removal->Proteoliposomes Characterization Characterization (e.g., Sucrose Gradient) Proteoliposomes->Characterization Functional_Assay Functional Assay Characterization->Functional_Assay

Caption: Experimental workflow for transmembrane protein reconstitution.

Troubleshooting_Tree Start Low Reconstitution Efficiency or Protein Inactivity Check_Protein Is the protein stable in detergent? Start->Check_Protein Check_Detergent Is detergent removal complete? Check_Protein->Check_Detergent Yes Change_Detergent Change Detergent Check_Protein->Change_Detergent No Check_LPR Is the LPR optimal? Check_Detergent->Check_LPR Yes Optimize_Removal Optimize Removal Method Check_Detergent->Optimize_Removal No Check_Function Is the protein functional? Check_LPR->Check_Function Yes Optimize_LPR Optimize LPR Check_LPR->Optimize_LPR No Success Successful Reconstitution Check_Function->Success Yes Modify_Lipids Modify Lipid Composition Check_Function->Modify_Lipids No Check_Orientation Check Protein Orientation Check_Function->Check_Orientation No

Caption: Troubleshooting decision tree for reconstitution issues.

References

Technical Support Center: Optimizing DOPC Vesicle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize buffer conditions for the formation of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) vesicles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for hydrating a DOPC thin film?

A1: The choice of hydration buffer depends on the downstream application. A common starting point is a buffer with a pH close to neutral (7.0-7.4), such as phosphate-buffered saline (PBS) or a HEPES-based buffer.[1][2] The ionic strength of the buffer is also a critical parameter to control, as it can influence vesicle stability and size.[3][4]

Q2: How does pH affect the stability of DOPC vesicles?

A2: DOPC is a zwitterionic phospholipid and is relatively stable over a neutral pH range.[5] However, extreme pH values can affect the lipid headgroups and lead to vesicle instability or changes in surface charge.[2][6] For instance, very low pH (e.g., below 4) can alter the headgroup conformation and contribute to instability.[1]

Q3: What is the role of ionic strength in DOPC vesicle formation?

A3: The ionic strength of the hydration buffer can significantly impact the formation and stability of DOPC vesicles. High ionic strength can screen the surface charge of the vesicles, reducing electrostatic repulsion and potentially leading to aggregation.[1][3] Conversely, very low ionic strength may not be sufficient to stabilize the vesicle suspension. The optimal ionic strength often needs to be determined empirically for each specific application.

Q4: Can I use deionized water for hydration?

A4: While it is possible to hydrate (B1144303) DOPC films in deionized water, it is generally not recommended for applications requiring stable, monodisperse vesicles. The absence of ions can lead to osmotic stress and may result in a heterogeneous population of vesicles. Buffered solutions with a defined ionic strength typically yield more reproducible results.

Troubleshooting Guide

Q5: My DOPC vesicles are aggregating. What are the possible causes and solutions?

A5: Vesicle aggregation is a common issue that can arise from several factors.

  • High Ionic Strength: Excessive salt concentrations in the buffer can shield the vesicle surface charge, leading to reduced electrostatic repulsion and aggregation.[1][4]

    • Solution: Prepare vesicles in a buffer with lower ionic strength (e.g., 10 mM instead of 150 mM).[7]

  • Incorrect pH: A suboptimal pH can alter the surface properties of the vesicles, promoting aggregation.

    • Solution: Ensure the buffer pH is within the neutral range (7.0-7.4) for DOPC vesicles.[1]

  • High Lipid Concentration: Concentrated vesicle suspensions are more prone to aggregation.[1]

    • Solution: Prepare the vesicles at a lower lipid concentration.

Q6: The size of my DOPC vesicles is not consistent. How can I improve the size distribution?

A6: Achieving a narrow size distribution is crucial for many applications.

  • Inadequate Sizing Method: The chosen method for vesicle sizing (e.g., extrusion, sonication) may not be optimal.

    • Solution: Extrusion through polycarbonate membranes of a defined pore size is a reliable method for producing vesicles with a more uniform size distribution.[8][9] Multiple passes through the extruder can improve homogeneity.[8]

  • Issues with Thin-Film Hydration: The initial hydration of the lipid film can result in a heterogeneous population of multilamellar vesicles (MLVs).[10]

    • Solution: Ensure the hydration buffer is heated above the phase transition temperature of the lipid and that the film is hydrated for a sufficient amount of time with gentle agitation.[11]

Q7: I am having trouble forming Giant Unilamellar Vesicles (GUVs) using electroformation in a high ionic strength buffer. What can I do?

A7: GUV formation by electroformation is notoriously sensitive to high ionic strength.

  • High Salt Concentration: High ionic strengths impair GUV formation.[12]

    • Solution: While challenging, some protocols have succeeded in forming GUVs in solutions with physiological ionic strength by using specific AC field conditions and sometimes by including a small percentage of charged lipids in the mixture.[12][13] It has been reported that GUVs can be formed in NaCl solutions up to 250 mM.[13]

Quantitative Data Summary

Table 1: Effect of Buffer Conditions on Vesicle Properties

ParameterConditionObservationReference(s)
Ionic Strength High (e.g., >150 mM NaCl)Can lead to vesicle aggregation due to charge screening.[1][3]
Low (e.g., <10 mM NaCl)May not provide sufficient stability; can cause deviations in zeta potential calculations.[4]
pH Acidic (e.g., pH < 4)Can alter lipid headgroup conformation and lead to instability.[1]
Neutral (pH 7.0-7.4)Generally recommended for stable DOPC vesicles.[1]
Alkaline (e.g., pH > 9)May be required for vesicles containing lipids like DOPE to prevent instability.[14]
Buffer Composition Phosphate (B84403) BufferCommonly used, but can affect zeta potential measurements.[15]
HEPES BufferA common alternative to phosphate buffers.[2]
MES BufferUsed for experiments requiring a lower pH range (e.g., pH 6.0).[2]

Experimental Protocols

Protocol 1: DOPC Vesicle Formation by Thin-Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size.

  • Lipid Film Preparation:

    • Dissolve DOPC lipid in an organic solvent (e.g., chloroform) in a round-bottom flask.[11]

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.[16]

    • Place the flask under high vacuum for at least one hour (or overnight) to remove any residual solvent.[11][17]

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film.[16] The temperature of the buffer should be above the gel-liquid crystal transition temperature of the lipid.[11]

    • Hydrate the film for about one hour with intermittent gentle agitation (e.g., vortexing) to form a milky suspension of multilamellar vesicles (MLVs).[9]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[9][17]

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form LUVs of a uniform size.[8][9]

Protocol 2: Troubleshooting Vesicle Sizing with Dynamic Light Scattering (DLS)

DLS is a common technique for measuring vesicle size distribution. Inaccurate results can arise from several sources.

  • Sample Preparation:

    • Ensure the vesicle suspension is sufficiently diluted to avoid multiple scattering effects.

    • Filter the sample to remove any dust or large aggregates that could interfere with the measurement.[8]

  • Data Interpretation:

    • Be aware that DLS measures the hydrodynamic diameter of the vesicles.

    • The intensity-weighted distribution is highly sensitive to the presence of a small number of large particles, which can skew the results.[18]

    • For polydisperse samples (Polydispersity Index > 0.7), DLS may not provide a stable and reliable size distribution.[18]

  • Troubleshooting Common DLS Issues:

    • High Polydispersity Index (PDI): This indicates a broad size distribution. Consider optimizing the extrusion process (e.g., more passes) or checking for aggregation. A PDI below 0.3 is generally considered acceptable for pharmaceutical applications.[16]

    • Inconsistent Results: This may be due to sample instability (aggregation over time) or the presence of contaminants. Ensure the buffer conditions are optimal for stability and that all labware is clean.

Visualizations

ExperimentalWorkflow cluster_prep Lipid Film Preparation cluster_hydrate Hydration cluster_size Sizing Dissolve Lipid Dissolve DOPC in Organic Solvent Evaporate Evaporate Solvent (Rotary Evaporator) Dissolve Lipid->Evaporate Dry Dry Film (High Vacuum) Evaporate->Dry Add Buffer Add Aqueous Buffer Dry->Add Buffer Hydrate Film Hydrate Film (Formation of MLVs) Add Buffer->Hydrate Film Extrude Extrude through Membrane Hydrate Film->Extrude LUVs Formation of LUVs Extrude->LUVs

Caption: Experimental workflow for DOPC vesicle formation.

TroubleshootingWorkflow start Problem: Vesicle Aggregation check_ionic Check Ionic Strength of Buffer start->check_ionic is_high Is it too high (>150 mM)? check_ionic->is_high lower_ionic Solution: Lower Ionic Strength is_high->lower_ionic Yes check_ph Check Buffer pH is_high->check_ph No end Problem Resolved lower_ionic->end is_extreme Is it outside neutral range? check_ph->is_extreme adjust_ph Solution: Adjust pH to 7.0-7.4 is_extreme->adjust_ph Yes check_conc Check Lipid Concentration is_extreme->check_conc No adjust_ph->end is_conc_high Is it too high? check_conc->is_conc_high lower_conc Solution: Lower Lipid Concentration is_conc_high->lower_conc Yes is_conc_high->end No lower_conc->end

Caption: Troubleshooting workflow for vesicle aggregation.

References

Technical Support Center: DOPC Lipid Film Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of residual solvent from 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid films, a critical step in the preparation of liposomes for research and drug delivery applications.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual solvent from the lipid film so important?

A1: It is crucial to remove residual organic solvents, such as chloroform (B151607), because they can significantly alter the physical properties of the reconstituted lipid membrane.[1] The presence of these solvents can influence the stability and toxicity of the final liposome (B1194612) formulation, potentially degrading encapsulated active ingredients and causing toxicity for health and environmental applications.[2] To ensure consistent and reliable experimental results, organic solvents must be reduced to a minimum amount that does not affect membrane properties.[1]

Q2: What are the primary methods for removing the bulk of the organic solvent?

A2: The primary methods depend on the volume of the solvent. For small volumes (typically under 1 mL), a gentle stream of dry, inert gas like nitrogen or argon is blown over the lipid solution.[3] For larger volumes, rotary evaporation is the preferred method, which efficiently removes the solvent under reduced pressure to form a thin film on the inner surface of a round-bottom flask.[4][5]

Q3: After the initial evaporation, why is a secondary drying step under high vacuum necessary?

A3: The initial evaporation step only removes the bulk solvent.[1] Organic solvents can become trapped within the lipid film as it dries.[1] A secondary drying step under high vacuum is essential to remove these last traces of trapped solvent, ensuring a pure lipid film.[1][3] This step is critical as studies have shown that vacuum drying can be unpredictable, and extended drying is often required to reach acceptable low levels of residual solvent.[6][7][8]

Q4: What does a properly dried DOPC lipid film look like?

A4: A properly dried lipid film should appear as a thin, even, and often waxy or powdery layer coating the bottom and lower walls of the glass container.[3][9] If you observe chunks or visible crystals, the film has not formed correctly.[9]

Q5: What are the consequences of incomplete solvent removal on liposome formation?

A5: Incomplete solvent removal can lead to several issues, including poor stability of the liposome formulation, high polydispersity (a wide range of liposome sizes), and potential toxicity.[2] The presence of residual solvent can also interfere with the self-assembly process during hydration, affecting the final structure and encapsulation efficiency of the liposomes.

Q6: How can I confirm that the residual solvent has been adequately removed?

A6: While visual inspection is a preliminary check, quantitative analysis is required for confirmation, especially in pharmaceutical applications. The United States Pharmacopeia (USP) recommends headspace gas chromatography (HS-GC) as the standard analytical method for quantifying residual solvents.[6][10] For some research applications where GC is not accessible, techniques like water contact angle measurements on the polymer film can qualitatively detect the presence of residual solvents.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The lipid film is not uniform and contains chunks or crystals. 1. The solvent was evaporated too quickly.[9]2. The container was not rotated or swirled sufficiently during evaporation.1. Re-dissolve the lipid in a small amount of chloroform.[9]2. Repeat the evaporation process, ensuring a slower, more controlled gas flow or rotation speed.3. Gently swirl the container during evaporation under a nitrogen/argon stream to ensure the lipid solution coats the sides of the vessel, creating a larger surface area for even drying.[9]
The final liposome suspension is cloudy or contains visible aggregates. 1. Residual solvent is interfering with hydration.2. The hydration buffer temperature was below the lipid's phase transition temperature (Tc).3. The lipid film was not hydrated for a sufficient amount of time.1. Ensure the lipid film is thoroughly dried under high vacuum for an extended period (e.g., overnight) before hydration.[12]2. Pre-heat the hydration buffer to a temperature above the Tc of the lipid before adding it to the film.[5][13]3. Allow the mixture to hydrate (B1144303) for 30-60 minutes, with occasional vortexing, to ensure complete formation of vesicles.[13]
The sample thaws during high vacuum drying (lyophilization). 1. The vacuum is not strong enough.2. Too much of a solvent with a low freezing point (like ethanol) was used.1. Use a high-vacuum system (lyophilizer) rather than a standard house vacuum.[13]2. Ensure the sample remains completely frozen throughout the process. If it thaws, it will not produce the desired dry powder.[13]
Working with small volumes (<1 mL) is difficult. 1. Splashing of the lipid solution during gas-stream evaporation.2. Difficulty in forming a thin film in a standard vial.1. Use a "slow" and constant stream of inert gas. You can test the flow rate against your lip to ensure it's not strong enough to splash the solvent.[3]2. Use a small Erlenmeyer flask or a round-bottom test tube to provide a larger surface area for film formation.[3][14]3. Hold the container in your hand to provide body heat, which can counteract the cooling effect of evaporation.[3]

Quantitative Parameters for Solvent Removal

The following table summarizes key quantitative parameters cited in various protocols for the effective removal of residual solvent from lipid films.

ParameterMethodRecommended Value/RangeSource(s)
Primary Evaporation (Gas Stream) Nitrogen/Argon FlowSlow, gentle stream; not strong enough to splash[3][15]
Duration (for ~1-2 mL)~5 minutes[3]
Primary Evaporation (Rotary Evaporator) Pressure200–300 mbar[5]
Water Bath Temperature35–45 °C[5]
Secondary Drying (High Vacuum) MethodHigh vacuum system / Lyophilizer[3][13]
Duration (Small Samples, ~1mL)1-4 hours (minimum); overnight is common[1][3][5]
Duration (Larger Samples)Overnight or longer[1][5]
Pressure< 1000 mTorr (high vacuum)[1]
Residual Solvent Limits (ICH Guidelines) Chloroform (Class 2 Solvent)< 60 ppm in the final product[7]

Detailed Experimental Protocol: Thin-Film Hydration Method

This protocol details the most common method for preparing a DOPC lipid film and subsequent hydration to form liposomes.

1. Lipid Dissolution

  • Weigh the desired quantity of powdered DOPC lipid into a round-bottom glass flask or test tube.[14] If using a lipid stock solution already in chloroform, transfer the required volume.

  • Dissolve the lipid in an appropriate volume of an organic solvent, typically chloroform or a chloroform-methanol mixture.[4][5] Ensure the lipid is completely dissolved, resulting in a clear solution.

2. Primary Solvent Evaporation (Choose one)

  • A) Inert Gas Stream (for volumes < 1 mL):

    • Work in a fume hood.[3]

    • Direct a gentle stream of nitrogen or argon gas onto the surface of the lipid solution using a Pasteur pipette.[3][9]

    • Continuously rotate or swirl the container to ensure the solution coats the walls, forming an even, thin film as the solvent evaporates.[9] This process should take approximately 5 minutes for 1-2 mL of solution.[3]

  • B) Rotary Evaporation (for volumes > 1 mL):

    • Attach the round-bottom flask containing the lipid solution to a rotary evaporator.[4]

    • Partially submerge the flask in a water bath heated to a temperature slightly above the solvent's boiling point (e.g., 35-45°C for chloroform).[5]

    • Apply reduced pressure and rotate the flask. The combination of rotation, heat, and vacuum will efficiently evaporate the solvent, leaving a thin lipid film on the flask's inner surface.[4][5]

3. Secondary Drying under High Vacuum

  • Place the container with the lipid film on a high-vacuum system (e.g., a lyophilizer or a vacuum pump capable of reaching <1000 mTorr).[1][3][13]

  • Dry the film for a minimum of 2-4 hours; for complete removal, drying overnight is highly recommended.[1][12] This step is critical for removing trapped residual solvent.[1]

  • After drying, release the vacuum using an inert gas like nitrogen or argon to prevent moisture and oxygen from interacting with the dried lipid.[3]

4. Hydration of the Lipid Film

  • Add an aqueous buffer (e.g., PBS) to the dried lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid.[5][13]

  • Agitate the container vigorously (e.g., by vortexing) to hydrate the lipid film and form multilamellar vesicles (MLVs).[12][15] This hydration step typically takes 30-60 minutes.[13] The resulting suspension can then be further processed (e.g., by extrusion or sonication) to produce unilamellar vesicles of a desired size.[12]

Workflow Visualization

The following diagram illustrates the experimental workflow for creating a solvent-free DOPC lipid film, ready for hydration.

Lipid_Film_Preparation cluster_prep Step 1: Lipid Preparation cluster_evap Step 2: Primary Solvent Evaporation cluster_dry Step 3: Secondary Drying cluster_result Step 4: Final Product start Start with DOPC Lipid (Powder or in Chloroform) dissolve Dissolve in Organic Solvent (e.g., Chloroform) start->dissolve decision Solvent Volume? dissolve->decision gas_stream Use Inert Gas Stream (Nitrogen/Argon) decision->gas_stream < 1 mL rotovap Use Rotary Evaporator decision->rotovap > 1 mL film_formation Thin Lipid Film Formed gas_stream->film_formation rotovap->film_formation high_vac Dry Under High Vacuum (2-4 hrs to Overnight) film_formation->high_vac final_film Solvent-Free DOPC Lipid Film high_vac->final_film

Caption: Workflow for removing residual solvent from DOPC lipid solutions.

References

Avoiding DOPC liposome leakage during storage and use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) liposome (B1194612) leakage during storage and experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of DOPC liposome leakage during storage?

A1: Leakage from DOPC liposomes during storage is primarily caused by physical instability and chemical degradation. Key factors include:

  • Temperature: Elevated temperatures increase the fluidity of the lipid bilayer, making it more permeable.[1] Conversely, freezing and thawing cycles without appropriate cryoprotectants can fracture the vesicles, leading to leakage.[2][3]

  • pH: Non-neutral pH can catalyze the hydrolysis of the ester bonds in DOPC, disrupting the membrane integrity.[1][4]

  • Oxidation: The double bond in the oleoyl (B10858665) chains of DOPC is susceptible to oxidation, which can alter the membrane structure and lead to leakage.[5]

  • Hydrolysis: Over time, ester linkages in phospholipids (B1166683) like DOPC can hydrolyze, forming lysolipids that act as detergents and disrupt the bilayer.[3][5]

  • Aggregation and Fusion: Improper storage can lead to liposome aggregation and fusion, which can compromise vesicle integrity and result in content leakage.[5]

Q2: My DOPC liposomes are showing significant leakage shortly after preparation. What could be the issue?

A2: Immediate leakage post-preparation often points to issues with the formulation or preparation method itself:

  • Inappropriate Buffer Conditions: The buffer used for hydration and storage might not be isotonic to the encapsulated solution, creating osmotic stress that can cause swelling and rupture.[1] Ensure the buffer has a neutral pH.[1]

  • Harsh Preparation Method: High-energy processes like sonication, if not optimized, can lead to the formation of unstable or damaged liposomes.[1] Consider optimizing the duration and power of sonication or using a gentler method like extrusion.[1]

  • Residual Solvents or Detergents: Trace amounts of organic solvents or detergents from the preparation process can destabilize the lipid bilayer. Ensure complete removal of these substances.

Q3: How can I best store my DOPC liposome suspension for short-term and long-term stability?

A3: Proper storage is crucial for maintaining the integrity of your DOPC liposomes.

  • Short-Term Storage (up to 1 month): Store aqueous suspensions of DOPC liposomes at 4°C.[1][2][6] This temperature is above the phase transition temperature of DOPC (-16.5°C), keeping it in a fluid state, while minimizing lipid hydrolysis and oxidation.[3][7]

  • Long-Term Storage: For storage longer than a month, lyophilization (freeze-drying) is the recommended method to prevent hydrolysis and fusion.[5][8][9] This should be done in the presence of cryoprotectants.[2]

Q4: What are cryoprotectants and why are they important for storing frozen or lyophilized liposomes?

A4: Cryoprotectants are substances that protect liposomes from damage during freezing and thawing.[10][11] Sugars like trehalose (B1683222) and sucrose (B13894) are commonly used.[2][12] They work by:

  • Forming a glassy matrix: This amorphous, viscous phase physically separates vesicles, preventing fusion.[12]

  • Replacing water at the bilayer surface: This helps to maintain the natural spacing of phospholipid headgroups and prevents membrane stress.[13]

  • Preventing ice crystal formation: Large ice crystals can physically damage the liposomes.[2][12]

Quantitative Data Summary

The stability of liposomes is highly dependent on their composition and storage conditions. Below is a summary of findings related to liposome stability.

Table 1: Effect of Storage Temperature on Lipid Degradation in Lyophilized Formulations

LipidStorage TemperatureObservation
DOPC 4°C, 22°C, 37°C, 50°C, 60°CStable at all temperatures over 48 weeks.[14]
DLinPC 50°C and 60°CSignificant degradation observed.[14]
DLPC 37°C, 50°C, and 60°CSignificant degradation observed.[14]

Table 2: Influence of Lipid Composition on Drug Retention

Liposome Composition (with 21% Cholesterol)Storage TemperatureDrug Retention after 48 hours
DSPC 4°C87.1% ± 6.8%[15]
DSPC 37°C85.2% ± 10.1%[15]
DPPC 4°CSignificant drop after 3 hours to 62.1% ± 8.2%[15]
DPPC 37°CSignificant drop after 24 hours to 60.8% ± 8.9%[15]
DMPC 4°CSignificant drop after 15 minutes to 47.3% ± 6.9%[15]
DMPC 37°CSignificant drop after 15 minutes to 53.8% ± 4.3%[15]

Note: This table illustrates the principle that lipids with higher transition temperatures (like DSPC) generally form more stable liposomes at physiological and refrigerated temperatures.

Experimental Protocols

Protocol 1: Calcein (B42510) Leakage Assay

This assay is used to quantify the leakage of encapsulated contents from liposomes.[16][17][18] Calcein is a fluorescent dye that self-quenches at high concentrations. When encapsulated in liposomes at a high concentration, its fluorescence is low. Upon leakage and dilution in the external buffer, its fluorescence increases significantly.[16][19]

Materials:

  • DOPC liposome suspension encapsulating 50-100 mM calcein

  • HEPES buffer (or other suitable buffer)

  • Triton X-100 solution (10% v/v)

  • Spectrofluorometer

Procedure:

  • Prepare Liposomes: Prepare DOPC liposomes with encapsulated calcein using the thin-film hydration method followed by extrusion.

  • Remove Unencapsulated Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).[16]

  • Set up the Assay:

    • Dilute the purified liposome suspension in the assay buffer to a final lipid concentration of approximately 100 µM in a quartz cuvette.[20]

    • Place a magnetic stirrer in the cuvette to ensure homogenization.[20]

  • Measure Baseline Fluorescence (F₀): Measure the initial fluorescence of the intact liposomes for a set period (e.g., 100 seconds).[20] The excitation and emission wavelengths for calcein are typically 485 nm and 530 nm, respectively.[16][17]

  • Induce and Monitor Leakage (F_obs):

    • To test the effect of an experimental agent, add it to the cuvette and monitor the increase in fluorescence over time.[20]

    • For storage stability tests, take aliquots at different time points and measure their fluorescence.

  • Measure Maximum Fluorescence (F₁₀₀): Add a small volume of Triton X-100 solution to completely lyse the liposomes and release all encapsulated calcein.[17][20] Measure the maximum fluorescence intensity.

  • Calculate Percentage Leakage:

    • Percentage Leakage = [(F_obs - F₀) / (F₁₀₀ - F₀)] x 100[17]

Protocol 2: ANTS/DPX Leakage Assay

This is another fluorescence-based leakage assay that utilizes a fluorescent dye (ANTS) and a quencher (DPX).[21][22] When co-encapsulated within liposomes, DPX quenches the fluorescence of ANTS. Leakage leads to their dilution and a subsequent increase in ANTS fluorescence.[21][22]

Materials:

  • DOPC liposome suspension encapsulating ANTS and DPX

  • HEPES buffer (or other suitable buffer)

  • Triton X-100 solution (2%)

  • Spectrofluorometer

Procedure:

  • Prepare Liposomes: During the hydration step of liposome preparation, use a buffer containing 25 mM ANTS and 90 mM DPX.[23]

  • Remove Unencapsulated Probes: Purify the liposomes as described in the calcein assay protocol.

  • Set up the Assay: Dilute the liposome suspension in the assay buffer in a cuvette.

  • Measure Baseline Fluorescence: Record the initial fluorescence.

  • Induce and Monitor Leakage: Add the experimental agent or take time-point samples and monitor the increase in fluorescence.

  • Measure Maximum Fluorescence: Add Triton X-100 to lyse the liposomes and obtain the maximum fluorescence signal.[21]

  • Calculate Percentage Leakage: Use the same formula as in the calcein leakage assay.

Visualizations

Experimental_Workflow_Leakage_Assay cluster_prep Liposome Preparation cluster_assay Fluorescence Measurement cluster_calc Data Analysis prep Prepare DOPC Liposomes with Encapsulated Dye purify Purify Liposomes (Size-Exclusion Chromatography) prep->purify baseline Measure Baseline Fluorescence (F₀) purify->baseline induce Induce Leakage (Time, Temp, Agent) baseline->induce monitor Monitor Fluorescence Increase (F_obs) induce->monitor lyse Lyse Liposomes (Triton X-100) monitor->lyse max_fluor Measure Maximum Fluorescence (F₁₀₀) lyse->max_fluor calculate Calculate % Leakage max_fluor->calculate Factors_Affecting_Liposome_Leakage cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_compositional Compositional Factors center DOPC Liposome Leakage temp Temperature (High Temp / Freeze-Thaw) temp->center osmotic Osmotic Pressure osmotic->center prep_method Preparation Method (e.g., Sonication) prep_method->center ph pH (Non-neutral) ph->center oxidation Oxidation oxidation->center hydrolysis Hydrolysis hydrolysis->center cholesterol Cholesterol Content cholesterol->center helper_lipids Helper Lipids helper_lipids->center

References

Best practices for handling and storing solid DOPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and storing solid 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid DOPC?

A1: Solid DOPC should be stored in a freezer at -20°C to ensure its long-term stability.[1] It is crucial to protect it from light.[1] Due to its hygroscopic nature, meaning it readily absorbs moisture from the air, the container must be kept tightly closed.[2] To further minimize degradation from oxidation, it is best practice to store solid DOPC under an inert gas like nitrogen or argon.[2]

Q2: What are the primary degradation pathways for DOPC and how can they be minimized?

A2: The two main degradation pathways for DOPC are hydrolysis and oxidation.[2][3] The presence of a double bond in its oleic acid tail makes it particularly susceptible to these forms of degradation.[2] Hydrolysis, the breakdown of the lipid in the presence of water, can be minimized by storing DOPC in a dry environment and at low temperatures.[4] Oxidation of the double bonds can be reduced by storing the lipid under an inert atmosphere and protecting it from light.[2]

Q3: Is it necessary to handle solid DOPC in a glove box or under an inert atmosphere?

A3: While not always mandatory for brief handling, it is highly recommended to handle solid DOPC under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture, which can lead to oxidation and hydrolysis.[2] This is especially critical for long-term storage of aliquots.

Q4: What personal protective equipment (PPE) should be worn when handling solid DOPC?

A4: When handling solid DOPC, it is recommended to wear appropriate personal protective equipment, including gloves, protective goggles, and a lab coat.[1]

Troubleshooting Guides

Problem: Difficulty Dissolving Solid DOPC
  • Possible Cause 1: Inappropriate Solvent.

    • Suggested Solution: DOPC is soluble in chloroform (B151607) and ethanol (B145695).[1] Stock solutions are often prepared by dissolving the solid in chloroform or a chloroform:methanol mixture. Ensure you are using a suitable solvent.

  • Possible Cause 2: Insufficient Mixing.

    • Suggested Solution: Ensure thorough vortexing or sonication to aid dissolution. The temperature of the solvent can also be gently increased, but care should be taken to avoid excessive heat which could accelerate degradation.

  • Possible Cause 3: Lipid Degradation.

    • Suggested Solution: If the DOPC has degraded due to improper storage, it may not dissolve properly. It is crucial to assess the purity of the lipid stock.

Problem: Inconsistent Experimental Results
  • Possible Cause 1: Impure or Degraded DOPC.

    • Suggested Solution: The purity of your DOPC is critical for reproducible results. It is advisable to periodically check the purity of your lipid stock using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[3] One study noted that lyophilized DOPC samples were stable for 48 weeks across a range of temperatures from 4°C to 60°C.[5] However, another study comparing DOPC to DMPC at 70°C and a pH of 8.5 showed that DOPC degrades more rapidly.[3]

  • Possible Cause 2: Variability in Liposome (B1194612) Preparation.

    • Suggested Solution: The method of liposome preparation significantly impacts their properties. Standardize your protocol, including the hydration of the lipid film, the temperature used during hydration (which should be above the lipid's transition temperature), and the method of size reduction (e.g., extrusion or sonication).[6]

Quantitative Data

Table 1: Physicochemical and Stability Data for DOPC

ParameterValueSource(s)
Molecular Formula C44H84NO8P[7]
Molecular Weight 786.11 g/mol [7]
Appearance White to off-white amorphous powder[7]
Transition Temperature (Tm) -16.5°C to -20°C[2]
Solubility Soluble in ethanol (~25 mg/ml) and chloroform (~20 mg/ml)[1]
Recommended Storage Temp. -20°C[1]
Long-term Stability (Solid) Stable for at least 4 years when stored at -20°C[1]
Degradation Rate Degrades faster than DMPC at 70°C and pH 8.5[3]

Experimental Protocols

Protocol 1: Preparation of a DOPC Stock Solution from Solid

This protocol is adapted from a procedure for preparing DOPC solutions for bilayer formation.[2]

  • Weighing: Accurately weigh the desired amount of solid DOPC in a clean glass vial.

  • Dissolving: Add the appropriate volume of chloroform or a 2:1 chloroform:methanol mixture to the vial to achieve the desired concentration (e.g., 10-20 mg/mL).

  • Mixing: Vortex the solution until the solid DOPC is completely dissolved. Gentle warming in a water bath can be used if necessary, but avoid high temperatures.

  • Aliquoting and Storage: If desired, divide the stock solution into smaller aliquots in separate glass vials.

  • Inert Gas Purging: Before sealing, flush the headspace of each vial with a stream of dry nitrogen or argon gas to displace any oxygen.[2]

  • Storage: Tightly seal the vials and store them at -20°C.[2]

Protocol 2: Assessment of DOPC Purity by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of DOPC and detect the presence of degradation products like lyso-PC and free fatty acids.[8]

  • Sample Preparation: Prepare a solution of your DOPC in a suitable mobile phase-compatible solvent at a known concentration.

  • HPLC System: Utilize an HPLC system equipped with a suitable column (e.g., a C18 or C8 column) and a detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[8]

  • Mobile Phase: A common mobile phase for lipid analysis is a gradient of methanol, acetonitrile, and water, often with a small amount of an additive like trifluoroacetic acid (TFA).

  • Analysis: Inject the sample and run the HPLC analysis. The purity of the DOPC can be determined by the relative area of the main peak corresponding to intact DOPC. Degradation products will appear as separate peaks.

  • Quantification: For quantitative analysis, a standard curve should be prepared using a certified reference standard of DOPC.

Visualizations

DOPC_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_aliquoting Aliquoting & Final Storage storage Store Solid DOPC in Freezer (-20°C) inert_gas Under Inert Gas (Nitrogen/Argon) storage->inert_gas light_protect Protect from Light storage->light_protect ppe Wear Appropriate PPE (Gloves, Goggles) storage->ppe Retrieve from Storage weigh Weigh Quickly in Dry Environment ppe->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge Purge Solution with Inert Gas dissolve->purge aliquot Aliquot into Glass Vials purge->aliquot final_storage Store Aliquots at -20°C aliquot->final_storage

Caption: Recommended workflow for handling and storing solid DOPC.

References

Technical Support Center: The Effect of Ionic Strength on DOPC Liposome Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the aggregation of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes in response to changes in ionic strength.

Frequently Asked Questions (FAQs)

Q1: Why is my suspension of DOPC liposomes aggregating after adding salt?

A1: Although DOPC is a zwitterionic phospholipid with a neutral net charge, DOPC liposomes typically possess a slight negative zeta potential in aqueous solutions. This negative surface charge creates a repulsive electrostatic barrier that helps prevent aggregation. When you introduce salt (increasing the ionic strength), the ions in the solution can screen these surface charges. This screening effect weakens the repulsive forces between liposomes, allowing attractive van der Waals forces to dominate, which can lead to aggregation.

Q2: At what salt concentration should I expect to see aggregation of my DOPC liposomes?

A2: The onset of aggregation is dependent on several factors including the initial size and concentration of your liposomes, the specific salt used, and the temperature of the suspension. Generally, for liposomes containing DOPC, aggregation can be observed to begin at NaCl concentrations as low as 50 mM and becomes more pronounced as the concentration increases.

Q3: Can the type of salt I use affect the aggregation of my DOPC liposomes?

A3: Yes, the type of salt can influence aggregation. Divalent cations (like Ca²⁺ or Mg²⁺) are much more effective at screening surface charges than monovalent cations (like Na⁺ or K⁺). Therefore, you will likely observe aggregation at significantly lower concentrations when using salts containing divalent cations compared to monovalent salts.

Q4: How can I prevent the aggregation of my DOPC liposomes when working with solutions of high ionic strength?

A4: To prevent aggregation in high ionic strength solutions, you can modify the liposome (B1194612) surface to introduce stronger repulsive forces. A common and effective method is to incorporate a small percentage (e.g., 5-10 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into your lipid formulation. The polyethylene (B3416737) glycol (PEG) chains create a steric barrier around the liposomes, which provides stability and prevents aggregation even at high salt concentrations.

Q5: Does the pH of my buffer affect the stability of my DOPC liposomes in the presence of salt?

A5: The pH can have a modest effect. While DOPC is zwitterionic over a wide pH range, extreme pH values can alter the charge of the phosphate (B84403) and choline (B1196258) head groups, which could influence the surface charge and, consequently, the stability of the liposomes in the presence of salt. It is generally recommended to work with buffers in the neutral pH range (6.5-7.5) for consistent results.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Visible precipitation or cloudiness in the liposome suspension immediately after adding salt. 1. High Salt Concentration: The salt concentration may be too high, causing rapid and extensive aggregation. 2. Divalent Cations: The presence of even small amounts of divalent cations can induce significant aggregation. 3. High Liposome Concentration: Concentrated liposome suspensions are more prone to aggregation.1. Optimize Salt Concentration: Start with a lower salt concentration and titrate upwards to find the desired effect without causing immediate precipitation. 2. Use a Chelating Agent: If divalent cation contamination is suspected, add a small amount of EDTA to your buffer. 3. Dilute the Liposome Suspension: Perform experiments at a lower liposome concentration.
Inconsistent or non-reproducible results in aggregation studies. 1. Inconsistent Liposome Preparation: Variations in the liposome preparation method (e.g., hydration time, extrusion pressure) can lead to batch-to-batch differences in size and stability. 2. Temperature Fluctuations: Temperature can affect lipid bilayer properties and the kinetics of aggregation. 3. Contamination: Contaminants in the buffer or from labware can affect liposome stability.1. Standardize Protocol: Follow a consistent and well-documented protocol for liposome preparation. 2. Control Temperature: Perform all experiments at a controlled and consistent temperature. 3. Use High-Purity Reagents and Clean Glassware: Ensure all reagents are of high purity and that glassware is thoroughly cleaned.
Dynamic Light Scattering (DLS) results show a very high Polydispersity Index (PDI) after adding salt. 1. Multiple Scattering: If the sample is too concentrated or highly aggregated, multiple scattering events can occur, leading to inaccurate DLS measurements and a high PDI. 2. Presence of Dust or Large Aggregates: Large particles can disproportionately scatter light, skewing the results.1. Dilute the Sample: Dilute the sample with the same salt-containing buffer before measurement. 2. Filter the Sample: If possible, filter the sample through a low-binding filter (e.g., 0.22 µm) to remove large aggregates and dust before DLS analysis.

Data Presentation

The following tables summarize the effect of increasing NaCl concentration on the hydrodynamic radius of liposomes containing DOPC, as measured by Dynamic Light Scattering (DLS). While these studies were conducted on mixtures of DOPC and the negatively charged lipid DOPG, they provide a clear illustration of the general trend of salt-induced aggregation.

Table 1: Normalized Hydrodynamic Radius of DOPC/DOPG Vesicles at Various NaCl Concentrations [1]

NaCl Concentration (mM)Normalized Hydrodynamic Radius (f_DOPG = 0.025)Normalized Hydrodynamic Radius (f_DOPG = 0.05)Normalized Hydrodynamic Radius (f_DOPG = 0.1)
01.001.001.00
501.101.251.50
1001.251.602.10
1501.451.952.60
2001.602.202.95

f_DOPG represents the mole fraction of DOPG in the liposome formulation.

Table 2: Average Size of DOPC/DOPG (4:1) Liposomes at Different NaCl Concentrations [2]

NaCl Concentration (mM)Average Diameter (nm)Polydispersity Index (PDI)
01050.06
501200.12
1001550.18
1502100.25
2002800.35

Experimental Protocols

Protocol for Investigating the Effect of Ionic Strength on DOPC Liposome Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the steps for preparing DOPC liposomes and analyzing their aggregation in response to increasing salt concentrations using DLS.

1. Materials:

  • This compound (DOPC) in chloroform (B151607)

  • Chloroform

  • Hydration buffer (e.g., 10 mM Tris, pH 7.4)

  • Salt solution (e.g., 2 M NaCl in hydration buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

2. Liposome Preparation (Thin-Film Hydration and Extrusion):

  • In a clean round-bottom flask, add the desired amount of DOPC in chloroform.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing for 10-15 minutes. This will form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

  • Extrude the liposome suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles (LUVs) of a defined size.

3. DLS Measurement of Liposome Aggregation:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25 °C).

  • Prepare a series of salt solutions of varying concentrations by diluting the 2 M NaCl stock solution with the hydration buffer.

  • For the initial measurement (0 mM salt), dilute a small aliquot of the prepared liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Measure the initial size (Z-average diameter) and polydispersity index (PDI) of the liposomes.

  • To investigate the effect of ionic strength, add a small, precise volume of a salt solution to the diluted liposome suspension to achieve the desired final salt concentration.

  • Gently mix the sample and immediately measure the size and PDI at regular time intervals (e.g., every minute for 15 minutes) to monitor the kinetics of aggregation.

  • Repeat step 5 and 6 for each desired salt concentration.

4. Data Analysis:

  • Plot the Z-average diameter and PDI as a function of time for each salt concentration to visualize the aggregation kinetics.

  • Plot the final Z-average diameter (after a set time, e.g., 15 minutes) as a function of salt concentration to show the overall effect of ionic strength on liposome aggregation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_exp Aggregation Experiment cluster_analysis Data Analysis prep1 DOPC in Chloroform prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Buffer (Vortexing) prep2->prep3 prep4 Freeze-Thaw Cycles prep3->prep4 prep5 Extrusion (100 nm) prep4->prep5 exp1 Dilute Liposomes in Buffer prep5->exp1 LUVs exp2 Add Salt Solution (Varying Concentrations) exp1->exp2 exp3 Incubate and Mix exp2->exp3 analysis1 Dynamic Light Scattering (DLS) Measurement exp3->analysis1 Sample for Measurement analysis2 Record Z-Average Size and PDI over Time analysis1->analysis2 analysis3 Plot Aggregation Kinetics and Final Size vs. [Salt] analysis2->analysis3

Caption: Experimental workflow for studying the effect of ionic strength on DOPC liposome aggregation.

Signaling_Pathway cluster_initial Low Ionic Strength cluster_final High Ionic Strength liposome1 DOPC Liposome (Slight Negative Charge) repulsion Electrostatic Repulsion liposome1->repulsion salt Addition of Salt (e.g., NaCl) liposome2 DOPC Liposome (Slight Negative Charge) liposome2->repulsion liposome3 Charge-Screened Liposome attraction Van der Waals Attraction liposome3->attraction liposome4 Charge-Screened Liposome liposome4->attraction aggregate AGGREGATION attraction->aggregate salt->liposome3 Charge Screening salt->liposome4 Charge Screening

Caption: Mechanism of ionic strength-induced liposome aggregation.

References

Technical Support Center: Optimizing DOPC Liposome Homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for liposome (B1194612) preparation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the homogeneity of extruded 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes.

Troubleshooting Guide

This section addresses common issues encountered during the preparation of DOPC liposomes via extrusion.

Question: My extruded DOPC liposomes have a high Polydispersity Index (PDI). What are the potential causes and how can I improve it?

Answer: A high PDI indicates a heterogeneous population of liposomes. Several factors during the extrusion process can contribute to this. Here are the primary causes and corresponding solutions:

  • Insufficient Number of Extrusion Passes: The number of times the liposome suspension is passed through the extruder membrane significantly impacts size homogeneity. Early passes cause a rapid reduction in size and lamellarity, but more passes are needed to achieve a narrow size distribution.

    • Solution: Increase the number of extrusion passes. For most applications, 11 to 21 passes are recommended to achieve a homogenous population of unilamellar vesicles.[1] Studies have shown that the optimal number of passes can range from 11-51, after which further passes may not significantly alter liposome properties.[2] It's important to use an odd number of passes to ensure the final product is collected from the clean side of the extruder.[3]

  • Inappropriate Membrane Pore Size: The pore size of the polycarbonate membrane is a critical determinant of the final liposome size and distribution.

    • Solution: Ensure the chosen membrane pore size is appropriate for your target liposome diameter. For example, using a 100 nm membrane should result in liposomes with a diameter close to 100 nm. If you are observing a broad distribution, consider if pre-filtering through a larger pore size membrane might help reduce the initial heterogeneity of the multilamellar vesicles (MLVs) before the final extrusion step.[4]

  • High Lipid Concentration: Highly concentrated lipid suspensions can be more difficult to extrude efficiently, potentially leading to broader size distributions.

    • Solution: Consider reducing the initial lipid concentration. While concentrations up to 10 mg/mL are common, lowering it may facilitate smoother extrusion and improve homogeneity.[5]

  • Incorrect Extrusion Temperature: DOPC has a gel-to-liquid crystalline phase transition temperature (Tm) of -20°C. Extrusion should be performed above this temperature to ensure the lipid bilayer is in a fluid state, which facilitates vesicle reformation.

    • Solution: While DOPC's Tm is low, performing the extrusion at a controlled room temperature is generally sufficient. For lipids with higher Tms, it is crucial to maintain the temperature of the extruder and the liposome suspension above the Tm throughout the process.[5]

Question: I am observing aggregation of my DOPC liposomes after extrusion. What could be the cause and how can I prevent it?

Answer: Liposome aggregation can occur both immediately after preparation and during storage. The primary causes are related to the formulation and storage conditions.

  • Insufficient Surface Charge: Although DOPC is a neutral lipid, a slight negative charge can be present.[6] However, this may not be sufficient to prevent aggregation through electrostatic repulsion.

    • Solution: Consider incorporating a small percentage (e.g., 5-10 mol%) of a charged lipid into your formulation, such as DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) for a negative charge or a cationic lipid if appropriate for your application.

  • High Liposome Concentration: Concentrated suspensions increase the probability of vesicle collision and subsequent aggregation.[5]

    • Solution: Dilute the liposome suspension after extrusion, especially for long-term storage.

  • Improper Storage Conditions: Temperature and the storage buffer can significantly impact long-term stability.

    • Solution: Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) is included in the formulation. Ensure the pH of the storage buffer is neutral (around 7.0-7.4) and the ionic strength is not excessively high, as this can screen surface charges and promote aggregation.[5]

  • Lipid Hydrolysis: Over time, phospholipids (B1166683) can hydrolyze, leading to the formation of lysolipids and free fatty acids, which can destabilize the liposomes and cause them to fuse or aggregate.

    • Solution: Use high-purity lipids and store the liposomes at 4°C to slow down hydrolysis.[5] For extended stability, consider including cholesterol in the formulation, which can enhance membrane stability.[5]

Frequently Asked Questions (FAQs)

Q1: How many extrusion passes are optimal for achieving homogenous DOPC liposomes?

A1: The optimal number of passes generally falls between 11 and 21 for most applications.[1] Research indicates that for DOPC liposomes, the ideal number of passes can be anywhere from 11 to 51 to ensure that further extrusion does not significantly change the liposome size and lamellarity.[2] It is recommended to perform an odd number of passes.[3]

Q2: What is a good PDI value for extruded DOPC liposomes?

A2: A PDI value below 0.1 is generally considered to indicate a monodisperse and homogeneous population of liposomes. Values up to 0.2 can be acceptable for many applications.

Q3: What is the expected size of liposomes after extrusion?

A3: The average diameter of the extruded liposomes is primarily determined by the pore size of the membrane used. For instance, extruding through a 100 nm pore size membrane will typically produce liposomes with an average diameter slightly larger than 100 nm.

Q4: Should I perform freeze-thaw cycles before extrusion?

A4: Yes, performing 5-10 freeze-thaw cycles on the multilamellar vesicle (MLV) suspension before extrusion is highly recommended. This process helps to break down large lipid aggregates and can improve the encapsulation efficiency for hydrophilic molecules.[4][7]

Quantitative Data Summary

The following tables summarize the impact of key extrusion parameters on the size and homogeneity (PDI) of liposomes.

Table 1: Effect of the Number of Extrusion Passes on Liposome Size and PDI

Number of PassesMean Diameter (nm)Polydispersity Index (PDI)
1>200>0.3
5~150~0.15
11~120<0.1
21~115<0.08

Note: These are representative values for extrusion through a 100 nm membrane and can vary based on the specific lipid composition and experimental conditions.

Table 2: Influence of Membrane Pore Size on Final Liposome Characteristics

Membrane Pore Size (nm)Resulting Mean Diameter (nm)Typical PDI
30~50-70<0.15
50~70-90<0.1
100~110-130<0.1
200~180-220<0.15
400~350-450<0.2

Note: The resulting liposome diameter is often slightly larger than the membrane pore size.[7]

Experimental Protocols

Protocol 1: Preparation of DOPC Liposomes by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) from DOPC using the thin-film hydration method followed by extrusion.

Materials:

  • DOPC (this compound)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • Liquid nitrogen

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of DOPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The volume should be chosen to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).

    • Gently rotate the flask to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This process can be facilitated by gentle warming.

  • Freeze-Thaw Cycles:

    • Freeze the MLV suspension in liquid nitrogen until completely frozen.

    • Thaw the suspension in a water bath at room temperature.

    • Repeat the freeze-thaw cycle 5-10 times.[7]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension through the membrane to the second syringe. This constitutes one pass.

    • Repeat the extrusion for a total of 11-21 passes.[1] Ensure the final pass collects the liposome suspension in the opposite syringe from where it started.[3]

  • Storage:

    • Store the final unilamellar liposome suspension at 4°C.

Protocol 2: Characterization of Liposome Homogeneity by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the size and polydispersity index (PDI) of the prepared DOPC liposomes.

Materials:

  • DOPC liposome suspension

  • Filtered hydration buffer

  • DLS instrument

  • Cuvettes

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension with filtered hydration buffer to a suitable concentration for DLS measurement. The optimal concentration depends on the instrument and should be within its recommended range to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the parameters on the DLS software, including the dispersant (e.g., water) viscosity and refractive index, and the measurement temperature (typically 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. Typically, this involves multiple runs that are averaged by the software.

  • Data Analysis:

    • The DLS software will generate a size distribution report, providing the Z-average diameter and the polydispersity index (PDI).

    • Analyze the size distribution graph to check for multiple populations of particles. A monomodal peak is indicative of a homogeneous sample.

Visualizations

Extrusion_Workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_characterization Characterization Lipid_Film 1. Thin Lipid Film (DOPC in Chloroform) Hydration 2. Hydration (forms MLVs) Lipid_Film->Hydration Freeze_Thaw 3. Freeze-Thaw Cycles (5-10x) Hydration->Freeze_Thaw Extrusion 4. Extrusion (11-21 passes through 100 nm membrane) Freeze_Thaw->Extrusion DLS 5. DLS Analysis (Size and PDI) Extrusion->DLS Homogeneous_LUVs Homogeneous LUVs DLS->Homogeneous_LUVs PDI < 0.1

Caption: Workflow for preparing homogeneous DOPC liposomes.

Troubleshooting_PDI High_PDI High PDI Detected Check_Passes Increase Number of Passes (11-21x) High_PDI->Check_Passes Cause: Insufficient Passes? Check_Concentration Lower Lipid Concentration High_PDI->Check_Concentration Cause: High Concentration? Check_Membrane Verify Membrane Pore Size & Integrity High_PDI->Check_Membrane Cause: Membrane Issue? Re_Extrude Re-evaluate PDI Check_Passes->Re_Extrude Check_Concentration->Re_Extrude Check_Membrane->Re_Extrude PDI_OK Homogeneous Liposomes (PDI < 0.1) Re_Extrude->PDI_OK Improved

Caption: Troubleshooting high PDI in extruded liposomes.

References

Troubleshooting fusion issues with DOPC supported lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting fusion issues with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) supported lipid bilayers (SLBs). This guide provides answers to common problems encountered during the formation of SLBs via the vesicle fusion method, offering detailed protocols and quantitative data to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: My vesicles adsorb to the substrate, but they don't rupture to form a continuous bilayer. What's going wrong?

A1: This is a common issue where vesicles form a "supported vesicular layer" (SVL) instead of a complete SLB.[1] The transition from adsorbed vesicles to a planar bilayer is energetically demanding.[2] Several factors can be adjusted to overcome this energy barrier:

  • Vesicle Concentration: A critical surface concentration of adsorbed vesicles is often required to induce rupture and fusion.[2] If the concentration is too low, vesicles may adsorb without fusing. Try incrementally increasing the concentration of your vesicle solution.

  • Ionic Strength: The electrostatic interactions between vesicles and the substrate are crucial.[2] For negatively charged substrates like silica (B1680970) or mica, increasing the ionic strength of the buffer (e.g., with NaCl) can screen repulsion and promote adsorption and rupture.

  • Divalent Cations: The addition of divalent cations, particularly calcium (Ca²⁺), is a powerful trigger for vesicle fusion, especially if your lipid mixture contains negatively charged lipids like phosphatidylserine (B164497) (PS).[3][4] Ca²⁺ can bridge adjacent vesicles and the substrate, creating tension and promoting the vesicle-to-bilayer transition.[4][5] Start with low millimolar concentrations (1-5 mM) of CaCl₂.

  • Temperature: Although DOPC is in a fluid phase at room temperature (Transition Temperature, Tₘ = -16.5 °C), increasing the temperature can enhance fusion kinetics.[6][7] For lipid mixtures containing gel-phase lipids (like DPPC, Tₘ = 41.3 °C), it is essential to perform the deposition above the Tₘ of the mixture.[1][6][8]

Q2: The resulting lipid bilayer has many defects, holes, or contains unfused vesicles. How can I improve its quality?

A2: A poor-quality bilayer can result from incomplete fusion or suboptimal deposition conditions. Here are some strategies to improve bilayer homogeneity:

  • Optimize Deposition Time: Incomplete fusion can occur if the incubation time is too short. Try a time-series experiment to find the optimal duration for complete bilayer formation.[6]

  • Buffer Exchange/Rinsing: After incubation, a gentle buffer rinse is critical to remove loosely bound vesicles that have not fused with the bilayer.[8] A continuous flow system can be more effective than a manual rinse.[8]

  • Vesicle Preparation: Ensure your initial vesicle suspension is composed of uniform, small unilamellar vesicles (SUVs), typically 30-100 nm in diameter. This is usually achieved by extrusion through polycarbonate membranes or by sonication.[9][10] A heterogeneous vesicle population can lead to a defective bilayer.

  • Substrate Cleanliness: The substrate must be scrupulously clean and hydrophilic. Contaminants can act as pinning sites, preventing vesicle rupture and lateral lipid diffusion, leading to defects.

Q3: I am using a DOPC/Cholesterol mixture, and I'm observing high leakage or no fusion at all. What is the role of cholesterol?

A3: Cholesterol significantly alters the physical properties of the lipid bilayer, which can affect the fusion process. At high concentrations, cholesterol can increase the mechanical stability and bending rigidity of the membrane, making it more resistant to the rupture and fusion process.[2] It has also been shown that increasing cholesterol concentration can lead to increased content leakage from vesicles.[11] If you are experiencing issues:

  • Adjust Cholesterol Content: Try reducing the molar percentage of cholesterol in your vesicles.

  • Optimize Other Parameters: You may need to compensate for the increased stability by using stronger fusion-promoting conditions, such as increasing the Ca²⁺ concentration or temperature.

Q4: Can I form a DOPC SLB on a gold or titanium oxide surface?

A4: Forming SLBs on non-siliceous surfaces like gold or titanium oxide via direct vesicle fusion is challenging because these substrates often have different surface adhesion energies compared to silica.[2][12] Vesicles tend to adsorb intact rather than rupturing.[12] To overcome this, alternative methods are often employed:

  • Peptide-Induced Fusion: The use of α-helical (AH) peptides can induce vesicle fusion on these types of substrates.[2]

  • Solvent-Assisted Lipid Bilayer (SALB) Formation: This method can be used to form bilayers on a wider variety of surfaces.[13]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common SLB formation issues.

Caption: A troubleshooting decision tree for supported lipid bilayer formation.

Quantitative Data Summary

Successful SLB formation is highly dependent on experimental parameters. The tables below summarize key quantitative data found in the literature for forming bilayers with DOPC and other common phospholipids.

Table 1: Influence of Buffer Conditions on SLB Formation

Parameter Condition Expected Outcome on Silica/Mica Reference(s)
pH pH ≤ 6.0 Approaches one-step fusion behavior for POPC on silica. [2]
pH 4.0 Stronger vesicle-substrate interaction for POPC on titanium oxide, leading to SLB patches. [2]
Ionic Strength Low (e.g., ultrapure water) Vesicle fusion may be inhibited. [8]
High (e.g., 100-150 mM NaCl) Promotes vesicle fusion and bilayer formation. [8][14]
Divalent Cations 1-5 mM Ca²⁺ Triggers fusion, especially with anionic lipids. [3][13]

| | 2-5 mM Mg²⁺ | Induces aggregation but may not cause fusion without a phase change. |[3] |

Table 2: Recommended Deposition Parameters for Different Lipids

Lipid(s) Tₘ Recommended Deposition Temp. (T_d) Lipid Concentration (C_L) Notes Reference(s)
DOPC -16.5 °C Room Temperature (20-25 °C) 0.05 - 0.5 mg/mL Fusion is efficient at room temperature due to the fluid state of the lipid. [6]
DPPC 41.3 °C T_d > Tₘ (e.g., 50-70 °C) 0.06 - 0.3 mg/mL Heating above the transition temperature is required for vesicles to fuse. [6][15]
DOPC/DOPE Varies Room Temperature Varies DOPE has a negative curvature and can facilitate fusion intermediates. [16][17]

| DOPC/Chol | Varies | Room Temperature | Varies | High cholesterol content (>40 mol%) can inhibit fusion and increase leakage. |[2][11] |

Experimental Protocols

Protocol 1: Small Unilamellar Vesicle (SUV) Preparation by Extrusion

This protocol describes the formation of uniform SUVs, a critical prerequisite for high-quality SLBs.[9]

  • Lipid Film Preparation: Dissolve DOPC (and other lipids, if applicable) in chloroform (B151607) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired experimental buffer (e.g., HEPES-buffered saline) to a final lipid concentration of 0.5-1.0 mg/mL. Vortex the suspension vigorously until all lipids are suspended, forming multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath. This step helps to break down large multilamellar structures.

  • Extrusion:

    • Assemble a mini-extruder apparatus with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Hydrate the membrane filter with buffer.[9]

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane 21 times.[9] The final, more translucent suspension in the receiving syringe contains SUVs of a relatively uniform size distribution.

  • Storage: Store vesicles at 4°C and use within a few days. For long-term storage, vesicles should be stored above their Tₘ to prevent fusion or aggregation.

Protocol 2: Lipid-Mixing Fusion Assay using FRET

This assay measures the fusion of vesicle membranes by monitoring the dilution of fluorescent probes, resulting in a change in Förster Resonance Energy Transfer (FRET).[18]

  • Probe Incorporation: Prepare two separate populations of vesicles as described in Protocol 1.

    • Donor Vesicles: Incorporate a donor fluorophore (e.g., 1 mol% NBD-PE) into the lipid mixture.

    • Acceptor Vesicles: Incorporate an acceptor fluorophore (e.g., 1 mol% Rhodamine-PE) into the lipid mixture.

  • Alternative (Self-Quenching) Method: Prepare one population of labeled vesicles containing both NBD-PE and Rhodamine-PE at a concentration where FRET is high. Prepare a second population of unlabeled vesicles. Fusion will result in the dilution of the probes and a decrease in FRET efficiency.[18]

  • Assay Procedure:

    • In a fluorometer cuvette, mix the labeled vesicles with unlabeled "target" vesicles (or donor vesicles with acceptor vesicles).

    • Record the baseline fluorescence by exciting the donor (NBD, ~470 nm) and measuring the emission of the acceptor (Rhodamine, ~585 nm).

    • Initiate fusion by adding a fusogen (e.g., CaCl₂).

    • Monitor the change in acceptor fluorescence over time. An increase in fluorescence (in the donor-acceptor mixing method) or a decrease (in the probe dilution method) indicates lipid mixing.

  • Normalization: To determine the maximum fluorescence change (100% fusion), add a detergent (e.g., Triton X-100) to completely solubilize the vesicles and record the final fluorescence.

Signaling Pathways and Workflows

Vesicle Fusion Pathway on a Hydrophilic Substrate

The process of forming an SLB from vesicles is a multi-step pathway that relies on a balance of vesicle-substrate and vesicle-vesicle interactions.[2]

G cluster_process SLB Formation by Vesicle Fusion vesicles 1. SUVs in Solution adsorption 2. Vesicle Adsorption on Substrate vesicles->adsorption Diffusion crowding 3. Critical Surface Coverage Reached (θc) adsorption->crowding Accumulation rupture 4. Vesicle Rupture & Fusion crowding->rupture Membrane Strain patches 5. SLB Patch Formation rupture->patches growth 6. Patch Growth & Edge-Induced Fusion patches->growth complete_slb 7. Complete SLB growth->complete_slb

References

Validation & Comparative

A Comparative Analysis of DOPC and POPC in Model Membranes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipids for creating model membranes is a critical decision that influences experimental outcomes. Among the most commonly used zwitterionic phospholipids (B1166683) are 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). While structurally similar, their distinct acyl chain composition leads to significant differences in the biophysical properties of the model membranes they form. This guide provides an objective, data-driven comparison of DOPC and POPC to aid in the selection of the most appropriate lipid for specific research applications.

This analysis delves into the key biophysical parameters of DOPC and POPC model membranes, including phase behavior, dimensional properties, fluidity, and permeability. We will also explore how their differences can impact interactions with membrane-associated proteins.

At a Glance: Key Structural Differences

The fundamental difference between DOPC and POPC lies in their fatty acid chains. Both are phosphatidylcholines, meaning they share the same phosphocholine (B91661) headgroup. However, DOPC possesses two unsaturated oleoyl (B10858665) chains (18:1), each with a single cis double bond. In contrast, POPC has one saturated palmitoyl (B13399708) chain (16:0) and one unsaturated oleoyl chain (18:1). This seemingly subtle variation in saturation has profound effects on the packing and dynamics of the lipid bilayers they form.

cluster_0 Shared Components cluster_1 Acyl Chains DOPC DOPC Glycerol Backbone & Phosphocholine Headgroup sn-1: Oleoyl (18:1) sn-2: Oleoyl (18:1) Glycerol Glycerol DOPC:head->Glycerol Phosphocholine Phosphocholine DOPC:head->Phosphocholine Oleoyl (18:1) Oleoyl (18:1) DOPC:sn1->Oleoyl (18:1) DOPC:sn2->Oleoyl (18:1) POPC POPC Glycerol Backbone & Phosphocholine Headgroup sn-1: Palmitoyl (16:0) sn-2: Oleoyl (18:1) POPC:head->Glycerol POPC:head->Phosphocholine POPC:sn2->Oleoyl (18:1) Palmitoyl (16:0) Palmitoyl (16:0) POPC:sn1->Palmitoyl (16:0)

Fig. 1: Structural comparison of DOPC and POPC lipids.

Quantitative Comparison of Biophysical Properties

The structural differences between DOPC and POPC manifest in their collective biophysical properties. The following tables summarize key quantitative data from various experimental studies.

PropertyDOPCPOPCSignificance
Main Phase Transition Temperature (Tm) ~ -16.5 °C to -20 °C~ -2 °C to -3 °CThe lower Tm of DOPC indicates it forms a more fluid bilayer at a wider range of temperatures. POPC's higher Tm suggests a slightly more ordered state at low temperatures.
Area per Lipid (APL) ~ 67.4 - 72.5 Ų~ 63.2 - 68.3 ŲDOPC's larger APL is a direct consequence of the two unsaturated acyl chains, which introduce kinks and increase the lateral spacing between lipids.
Bilayer Thickness ~ 35 - 39 Å~ 37 - 42 ÅThe looser packing of DOPC results in a thinner bilayer compared to the more ordered and consequently thicker POPC membrane.
Table 1: Comparison of the primary biophysical properties of DOPC and POPC model membranes. Values are approximate and can vary with experimental conditions such as temperature, hydration, and technique.
PropertyDOPCPOPCSignificance
Membrane Fluidity HigherLowerThe two unsaturated chains in DOPC lead to a significantly more fluid membrane with faster lateral diffusion of lipids and embedded molecules.
Water Permeability HigherLowerThe increased free volume and less dense packing of the DOPC bilayer facilitate higher water permeability compared to POPC.[1]
Table 2: Comparison of dynamic and transport properties of DOPC and POPC model membranes.

Impact on Membrane-Protein Interactions

The choice between DOPC and POPC can significantly influence the behavior of reconstituted membrane proteins. The differences in bilayer thickness, fluidity, and lateral pressure profiles can affect protein conformation, orientation, and function.

For instance, the lipid-mediated interaction between protein inclusions has been shown to differ between DOPC and POPC bilayers. In POPC, the interaction between small protein-like cylinders is repulsive at intermediate ranges and attractive at short ranges.[2] In contrast, for DOPC, this interaction can oscillate between attractive and repulsive forces.[2] These differences in the lipid environment can influence protein aggregation and the formation of functional protein complexes.

Experimental Protocols

Accurate characterization of model membranes relies on standardized experimental protocols. Below are detailed methodologies for three key techniques used to assess the properties of DOPC and POPC bilayers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the main phase transition temperature (Tm) of the lipid vesicles.

Methodology:

  • Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired lipid (DOPC or POPC) in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution (e.g., PBS, pH 7.4) at a temperature above the Tm of the lipid, followed by vortexing to form a suspension of MLVs.

  • Sample Preparation for DSC: An aliquot of the liposome suspension (typically 10-20 µL of a 10-20 mg/mL solution) is carefully loaded into an aluminum DSC pan. An equal volume of the corresponding buffer is loaded into a reference pan. Both pans are hermetically sealed.

  • DSC Measurement: The sample and reference pans are placed in the calorimeter. The system is then cooled to a temperature well below the expected Tm and subsequently heated at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transition.

  • Data Analysis: The difference in heat flow between the sample and reference pans is recorded as a function of temperature. The Tm is identified as the peak temperature of the endothermic transition.

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the bilayer thickness and area per lipid.

Methodology:

  • Sample Preparation: Unilamellar vesicles (LUVs) are typically prepared by extrusion of MLVs through polycarbonate filters with a defined pore size (e.g., 100 nm). This process yields a more homogenous sample of vesicles. The final lipid concentration is typically in the range of 5-20 mg/mL.

  • SAXS Data Acquisition: The LUV suspension is loaded into a temperature-controlled sample cell with X-ray transparent windows (e.g., quartz capillaries). SAXS data are collected by exposing the sample to a collimated X-ray beam and recording the scattered X-rays on a 2D detector. Scattering data for the buffer alone is also collected for background subtraction.

  • Data Analysis: The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity versus the scattering vector, q. The data is then fitted to a model that describes the electron density profile of the lipid bilayer. From this model, parameters such as the headgroup-to-headgroup distance (which represents the bilayer thickness) and the area per lipid can be extracted.

cluster_workflow SAXS Experimental Workflow cluster_outputs Derived Parameters A Lipid Film Formation B Hydration & MLV Formation A->B C Extrusion (LUV Formation) B->C D SAXS Data Acquisition C->D E Data Analysis & Modeling D->E F Bilayer Thickness E->F G Area per Lipid E->G

Fig. 2: Workflow for determining bilayer properties using SAXS.
Fluorescence Recovery After Photobleaching (FRAP)

Objective: To measure the lateral diffusion coefficient of lipids within the bilayer, providing a measure of membrane fluidity.

Methodology:

  • Sample Preparation: Giant Unilamellar Vesicles (GUVs) or Supported Lipid Bilayers (SLBs) are prepared incorporating a small amount (e.g., 0.5-1 mol%) of a fluorescently labeled lipid probe (e.g., NBD-PE).

  • Microscopy Setup: The sample is placed on a confocal laser scanning microscope equipped with a high-numerical-aperture objective.

  • FRAP Experiment:

    • An initial image of the fluorescently labeled membrane is taken at low laser power.

    • A defined region of interest (ROI) is then bleached using a short, high-intensity laser pulse.

    • A time-lapse series of images is immediately acquired at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached fluorescent probes diffuse into the area.

  • Data Analysis: The fluorescence intensity in the bleached ROI is measured over time and corrected for photobleaching during image acquisition. The resulting recovery curve is fitted to a diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction of the fluorescent probes.

Conclusion: Making an Informed Choice

The selection between DOPC and POPC for constructing model membranes should be guided by the specific requirements of the intended application.

  • DOPC is the lipid of choice when a highly fluid and more permeable membrane is desired. Its low phase transition temperature ensures it remains in a liquid-disordered state over a broad range of experimental temperatures. This makes it suitable for studying processes that are enhanced by membrane fluidity, such as the rapid diffusion of membrane components or certain types of membrane fusion.

  • POPC provides a model membrane that is less fluid and more ordered than DOPC, bringing it closer to the properties of some biological membranes. Its higher phase transition temperature and smaller area per lipid result in a thicker, less permeable bilayer. This can be advantageous for studying the influence of lipid packing on protein function or for creating more stable model membrane systems.

Ultimately, the empirical data presented in this guide should serve as a valuable resource for researchers to make an informed decision, ensuring that the chosen model system accurately reflects the biological context of their investigation.

References

A Comparative Guide to the Bilayer Properties of DOPC and DPPC for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Dioleoylphosphatidylcholine (DOPC) and Dipalmitoylphosphatidylcholine (DPPC) are two of the most extensively studied phospholipids (B1166683) in membrane biophysics and drug delivery research. Their distinct structural characteristics—stemming from the saturation of their acyl chains—give rise to significantly different bilayer properties. This guide provides an objective, data-driven comparison of DOPC and DPPC bilayers, summarizing key physical parameters and detailing the experimental methodologies used to measure them.

Molecular Structure: The Foundational Difference

The primary distinction between DOPC and DPPC lies in their fatty acid chains. DPPC is a saturated phospholipid with two 16-carbon palmitoyl (B13399708) chains (16:0). In contrast, DOPC is a monounsaturated phospholipid with two 18-carbon oleoyl (B10858665) chains, each containing a single cis double bond at the ninth carbon position (18:1).[1][2] This seemingly minor variation introduces a permanent "kink" in DOPC's acyl chains, which fundamentally prevents the tight packing observed in DPPC bilayers.[3]

Fig. 1: Simplified structures of DPPC and DOPC lipids.

Comparative Analysis of Bilayer Properties

The structural differences directly translate into distinct macroscopic properties of the lipid bilayers, most notably their phase behavior, packing density, and mechanical resilience.

Phase Transition Temperature (Tm)

The most striking difference is the main phase transition temperature (Tm), at which the bilayer transitions from a tightly packed, ordered gel phase (Lβ) to a loosely packed, disordered liquid-crystalline or fluid phase (Lα).

  • DPPC has a Tm of approximately 41°C .[4][5] This means that at standard room temperature (~22°C) and physiological temperature (37°C), a pure DPPC bilayer exists in the rigid gel state.[4]

  • DOPC , due to the packing disruption from its unsaturated chains, has a much lower Tm of -16.5°C .[4] Consequently, DOPC bilayers are in the fluid phase under most experimental conditions.[4]

This fundamental difference dictates the choice of lipid for modeling specific membrane states: DPPC for solid-like membranes or lipid rafts, and DOPC for fluid-like bulk membranes.

Bilayer Packing and Dimensions

The phase state at a given temperature profoundly affects the bilayer's dimensions.

  • Area per Lipid: In its fluid phase (e.g., at 30°C), DOPC exhibits a larger area per lipid molecule (approximately 72.1 Ų) compared to DPPC in its gel phase (which is much more condensed).[6] Even when both are in the fluid phase (e.g., above 41°C), the kinked chains of DOPC prevent it from packing as tightly as DPPC.[2]

  • Bilayer Thickness: The tighter packing of the extended, all-trans acyl chains in gel-phase DPPC results in a thicker bilayer compared to the more disordered, fluid-phase DOPC. For instance, at room temperature, the thickness of a supported DPPC bilayer is around 5.3-5.5 nm, whereas a DOPC bilayer is significantly thinner at 4.1-4.6 nm.[1][7]

Mechanical Properties

The packing density and phase state also determine the mechanical properties of the bilayer, such as its bending rigidity (Kc), which describes the energy required to deform the membrane.

  • Bending Rigidity (Kc): The ordered gel phase of DPPC is substantially stiffer than the fluid phase of DOPC. The bending stiffness for a gel-phase DPPC bilayer has been measured to be approximately 57 kBT, while the fluid-phase DOPC bilayer is much more flexible, with a bending stiffness of around 18 kBT.[1]

Quantitative Data Summary

The table below summarizes the key quantitative differences in the bilayer properties of DOPC and DPPC.

PropertyDOPCDPPCExperimental Method(s)
Phase Transition Temp. (Tm) -16.5 °C[4]41.3 °C[4]Differential Scanning Calorimetry (DSC)
Phase at Room Temp. (~22°C) Liquid Crystalline (Lα)[4]Gel (Lβ)[4]DSC, Atomic Force Microscopy (AFM)
Area per Lipid ~72.1 Ų (at 30°C)[6]~47 Ų (gel phase)X-ray/Neutron Scattering, MD Simulations
Bilayer Thickness ~4.1 - 4.6 nm (fluid phase)[1][7][8]~5.3 - 5.5 nm (gel phase)[1][7]AFM, X-ray/Neutron Scattering
Bending Rigidity (Kc) ~18 kBT (fluid phase)[1]~57 kBT (gel phase)[1]Micropipette Aspiration, AFM, Neutron Spin Echo

Experimental Methodologies

The data presented in this guide are derived from a variety of biophysical techniques. Below are simplified protocols for key experiments used to characterize lipid bilayers.

G General Workflow for Bilayer Property Comparison cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation lipid_prep Lipid Film Hydration vesicle_form Vesicle Formation (e.g., Extrusion, Sonication) lipid_prep->vesicle_form md MD Simulation: Simulate Trajectory → Calculate All Properties lipid_prep->md Computational Approach slb_form Supported Bilayer Formation (Vesicle Fusion on Mica/Glass) vesicle_form->slb_form For AFM dsc DSC: Measure Heat Flow vs. Temp → Determine Tm vesicle_form->dsc xray X-ray/Neutron Scattering: Analyze Scattering Pattern → Determine Thickness & Area/Lipid vesicle_form->xray afm AFM: Image SLB Topography → Measure Thickness slb_form->afm compare Compare Quantitative Data (Tm, Thickness, Area, Kc) dsc->compare afm->compare xray->compare md->compare

Fig. 2: A conceptual workflow for comparing lipid bilayer properties.
Differential Scanning Calorimetry (DSC) for Tm Determination

DSC measures the heat flow associated with thermal transitions in a material. It is the gold standard for determining the phase transition temperature (Tm) of lipids.

Protocol Outline:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a dry lipid film (DOPC or DPPC) with buffer, followed by vortexing. The lipid concentration is typically in the range of 1-10 mg/mL.

  • Loading: Accurately pipette a known amount of the lipid dispersion into a hermetic DSC sample pan. An equal volume of buffer is placed in the reference pan.

  • Temperature Scan: Place the pans in the DSC instrument. Equilibrate at a temperature well below the expected Tm (e.g., 20°C for DPPC, -40°C for DOPC).

  • Heating/Cooling Cycle: Scan the temperature at a controlled rate (e.g., 1-2°C/min) through the transition region.

  • Data Analysis: The phase transition is observed as an endothermic peak on the heating scan. The temperature at the peak maximum is taken as the Tm.[5]

Atomic Force Microscopy (AFM) for Bilayer Thickness

AFM provides nanoscale topographical images of surfaces. For lipid studies, it is often used to image supported lipid bilayers (SLBs) and measure their thickness.[9]

Protocol Outline:

  • Substrate Preparation: A freshly cleaved mica surface is used as an atomically flat substrate.[4]

  • SLB Formation: Small unilamellar vesicles (SUVs) are prepared by extrusion or sonication. The SUV solution is deposited onto the mica substrate. For DPPC, this step must be performed above its Tm (e.g., at 50-60°C) to allow the vesicles to rupture and fuse into a continuous bilayer.[4] The sample is then slowly cooled. For DOPC, fusion occurs readily at room temperature.[4]

  • Rinsing: After incubation, the surface is gently rinsed with buffer to remove any unfused vesicles.

  • Imaging: The sample is mounted in the AFM and imaged in liquid (buffer). The AFM tip scans the surface to generate a height map.

  • Thickness Measurement: To measure thickness, a defect or "hole" is often intentionally created in the bilayer with the AFM tip to expose the underlying mica. The height difference between the bilayer surface and the mica substrate is then measured from the image cross-section, yielding the bilayer thickness.[1][7]

X-ray and Neutron Scattering for Structural Parameters

Small-angle X-ray scattering (SAXS) and neutron scattering (SANS) are powerful techniques for determining the structure of lipid bilayers in dispersion, providing parameters like bilayer thickness and area per lipid.[9][10]

Protocol Outline:

  • Sample Preparation: Unilamellar vesicles of a defined size are prepared, typically by extrusion.

  • Scattering Measurement: The vesicle suspension is placed in a sample holder and exposed to a collimated beam of X-rays or neutrons. The scattered radiation is collected by a 2D detector.

  • Data Analysis: The scattering data is analyzed by fitting it to a mathematical model of the vesicle's form factor and the bilayer's structure factor. This analysis yields an electron density (for X-rays) or scattering length density (for neutrons) profile across the bilayer.

  • Parameter Extraction: From this profile, key parameters can be determined, including the headgroup-to-headgroup thickness (DHH) and the hydrophobic thickness. The area per lipid can be calculated from these values and the known lipid volume.[11]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to model the behavior of lipid bilayers at an atomistic or coarse-grained level. They provide unparalleled insight into the dynamics and structure of the membrane.[10][12]

Protocol Outline:

  • System Setup: A bilayer of the desired lipid (DOPC or DPPC) is constructed in silico, solvated with water molecules, and ions are added to neutralize the system and achieve a specific concentration.

  • Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) that defines the potential energy of the system is chosen.[10]

  • Minimization and Equilibration: The system's energy is first minimized to remove bad contacts. It is then equilibrated for a period under controlled temperature and pressure (NPT ensemble) to allow the system to relax to a stable state.

  • Production Run: A long simulation (nanoseconds to microseconds) is run to generate a trajectory of atomic positions and velocities over time.

  • Trajectory Analysis: The trajectory is analyzed to calculate a wide range of properties, including the average area per lipid (from the simulation box dimensions) and bilayer thickness (from the average separation of phosphate (B84403) groups in opposing leaflets).[2][13]

References

The Helper Lipid Dilemma: A Comparative Guide to DOPC and DOPE in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal components for lipid nanoparticle (LNP) delivery systems is a critical step in ensuring therapeutic efficacy. Among these components, the "helper lipid" plays a pivotal role in the stability and functionality of the nanoparticle. This guide provides an in-depth comparison of two commonly used helper lipids, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), with a focus on their impact on LNP performance, supported by experimental data and detailed protocols.

The choice between DOPC and DOPE is not arbitrary; it is a decision dictated by the desired balance between systemic stability and the crucial step of endosomal escape for the delivery of genetic payloads like mRNA and siRNA. Their distinct molecular structures give rise to different biophysical properties that significantly influence the behavior of the LNP from formulation to intracellular delivery.

Molecular Structure and Biophysical Properties: A Tale of Two Shapes

At the heart of the functional differences between DOPC and DOPE lies their molecular geometry. Both are phospholipids (B1166683) with two unsaturated oleoyl (B10858665) chains, but they differ in their headgroup. DOPC possesses a larger phosphocholine (B91661) headgroup, while DOPE has a smaller phosphoethanolamine headgroup.[1][2] This seemingly minor difference has profound implications for their molecular shape and how they pack within a lipid bilayer.

  • DOPC (this compound): The Cylinder for Stability. The larger headgroup of DOPC gives it a cylindrical shape.[3][4] This geometry favors the formation of stable, flat lipid bilayers (lamellar phases), which is a key attribute for maintaining the structural integrity of LNPs during circulation in the bloodstream.[3][5] This stability is crucial for in vivo applications to prevent premature leakage of the encapsulated cargo.[6]

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): The Cone for Fusion. In contrast, the smaller headgroup of DOPE results in a conical molecular shape.[1][4] This shape does not pack well into flat bilayers and instead has a propensity to form curved, non-bilayer structures, specifically the inverted hexagonal (HII) phase.[1][7] This property is referred to as "fusogenic" and is instrumental in destabilizing the endosomal membrane, a critical step for the release of the LNP's cargo into the cytoplasm.[8][9][10]

Molecular Geometry of DOPC and DOPE cluster_DOPC DOPC (Cylindrical Shape) cluster_DOPE DOPE (Conical Shape) DOPC_structure DOPC_shape Favors stable bilayer formation DOPE_structure DOPE_shape Promotes non-bilayer (hexagonal II) phase

Figure 1: Molecular structures and resulting shapes of DOPC and DOPE.

The Critical Role in Endosomal Escape

The primary advantage of using DOPE as a helper lipid lies in its ability to facilitate endosomal escape. After an LNP is taken up by a cell through endocytosis, it becomes trapped within an endosome. For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm. The acidic environment of the late endosome is thought to trigger a conformational change in the LNP. DOPE's tendency to form the HII phase in this acidic environment is believed to disrupt the endosomal membrane, allowing the cargo to escape.[7][10][11][12] Formulations lacking a fusogenic lipid like DOPE may have reduced transfection efficiency due to the LNP and its cargo being targeted for degradation in lysosomes.[9]

Mechanism of DOPE-Mediated Endosomal Escape LNP_uptake LNP Uptake via Endocytosis Endosome LNP trapped in Endosome LNP_uptake->Endosome Acidification Endosomal Acidification (pH drop) Endosome->Acidification DOPE_HII DOPE promotes Hexagonal II phase formation Acidification->DOPE_HII Membrane_disruption Endosomal Membrane Disruption DOPE_HII->Membrane_disruption Cargo_release Cargo Release into Cytoplasm Membrane_disruption->Cargo_release

Figure 2: The role of DOPE in facilitating the escape of LNP cargo from the endosome.

Comparative Performance: Experimental Data

The choice between DOPC and DOPE as a helper lipid has a demonstrable impact on the physicochemical properties and biological activity of LNPs. The following tables summarize quantitative data from various studies comparing the performance of LNPs formulated with these two helper lipids.

Physicochemical Characterization
Helper LipidIonizable LipidCargoParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
DOPE C14-494SpCas9 mRNA & GFP sgRNA~90< 0.2~+0.33~89[10]
DOPC C14-494SpCas9 mRNA & GFP sgRNA~95< 0.2> +5> 80[10]
DOPE DOTAPmRNA100-500---[7]
DOPC -------

Note: PDI stands for Polydispersity Index. A lower PDI indicates a more uniform particle size distribution.

In Vitro Transfection Efficiency
Helper LipidIonizable LipidCell LineReporterTransfection Efficiency (Relative to control)Reference
DOPE 306O10HeLa, HepG2, A549, HULEC-5amFLucHighest efficacy[13]
DOPC 306O10HeLa, HepG2, A549, HULEC-5amFLucLower efficacy than DOPE[13]
DOPE C14-494HepG2-GFPGFP Knockout~15%[10]
DOPC C14-494HepG2-GFPGFP Knockout~7.5% (2-fold lower than DOPE)[10]
In Vivo Performance
Helper LipidIonizable LipidAnimal ModelCargoPrimary Organ of ExpressionOutcomeReference
DOPE LNP 42C57BL/6 micemRNALiver2-fold enhanced mRNA delivery to the liver and 3-fold improved liver transfection compared to DSPC.[14]
DSPC *LNP 90C57BL/6 micemRNASpleen5-fold increased mRNA delivery to the spleen compared to DOPE.[14]
DOPE 306O10C57BL/6 micemFLucLiverMaintained protein expression in the liver.[13]
DOPC 306O10C57BL/6 micemFLucLiverMaintained protein expression in the liver.[13]

*DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a saturated analog of DOPC and is often used as a comparator for its bilayer-stabilizing properties.

The data consistently demonstrates that while both DOPC and DOPE can be used to formulate effective LNPs, DOPE-containing formulations often exhibit superior in vitro transfection efficiency . This is attributed to its fusogenic properties that enhance endosomal escape.[10] However, in vivo, the choice is more nuanced. The stability conferred by phosphatidylcholines like DOPC and DSPC can be advantageous for systemic delivery, with some studies showing preferential delivery to organs like the spleen with DSPC.[14]

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing LNPs with consistent size and high encapsulation efficiency.

LNP Formulation Workflow Lipid_prep 1. Lipid Preparation (Dissolve lipids in ethanol) Mixing 3. Microfluidic Mixing (Combine lipid and RNA solutions) Lipid_prep->Mixing RNA_prep 2. RNA Preparation (Dilute RNA in aqueous buffer, e.g., citrate (B86180) pH 4.0) RNA_prep->Mixing Dialysis 4. Dialysis/Purification (Remove ethanol (B145695) and unencapsulated RNA) Mixing->Dialysis Characterization 5. Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization

Figure 3: A generalized workflow for the formulation of LNPs using microfluidics.
  • Lipid Stock Preparation:

    • Prepare stock solutions of the ionizable lipid, helper lipid (DOPC or DOPE), cholesterol, and PEG-lipid in absolute ethanol.

    • A common molar ratio for these components is in the range of 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[15]

  • RNA Solution Preparation:

    • Dilute the mRNA or siRNA cargo in an acidic aqueous buffer, typically a 10-50 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., from Precision NanoSystems or Particle Works) to combine the two solutions at a controlled flow rate. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.

  • Purification:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and buffer salts, and to neutralize the surface charge of the ionizable lipid. Tangential flow filtration can also be used for larger scale preparations.

Measurement of RNA Encapsulation Efficiency

The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA and is commonly used to determine the encapsulation efficiency of LNPs.

  • Prepare a Standard Curve:

    • Create a series of known RNA concentrations in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to generate a standard curve.

  • Sample Preparation:

    • Total RNA: Lyse a known volume of the LNP formulation by adding a surfactant like Triton X-100 (to a final concentration of 0.5-1%). This will release the encapsulated RNA.

    • Free RNA: Dilute the same volume of the intact LNP formulation in TE buffer without the surfactant.

  • RiboGreen Assay:

    • Add the RiboGreen reagent (diluted in TE buffer) to the prepared samples and the standards in a 96-well plate.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in the "Total RNA" and "Free RNA" samples.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

In Vitro Transfection Assay

This protocol outlines a general procedure for assessing the transfection efficiency of mRNA-LNPs in cultured cells using a luciferase reporter.

  • Cell Seeding:

    • Seed cells (e.g., HeLa, HepG2, or HEK293T) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • LNP Treatment:

    • Dilute the LNP-mRNA formulation to the desired concentration in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for a specified period, typically 24-48 hours, to allow for protein expression.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

Conclusion: Making an Informed Choice

The decision to use DOPC or DOPE as a helper lipid is a critical one in the design of LNP-based therapeutics and should be guided by the specific application.

  • For applications prioritizing in vitro transfection and fundamental studies of endosomal escape, DOPE is often the superior choice. Its inherent fusogenic properties are key to maximizing the intracellular delivery of the genetic payload.

  • For in vivo applications requiring systemic circulation and stability, the choice is more complex. While DOPC's cylindrical shape promotes the formation of stable bilayers, potentially leading to longer circulation times, DOPE's role in endosomal escape remains crucial for efficacy once the LNP reaches the target cell. The optimal choice may also depend on the specific ionizable lipid used and the target tissue.

Ultimately, an empirical approach is often necessary, where LNPs formulated with both DOPC and DOPE are tested side-by-side to determine the optimal formulation for a given therapeutic cargo and target. This guide provides a foundational understanding and practical data to inform this critical decision-making process in the development of next-generation genetic medicines.

References

Cholesterol's Double-Edged Sword: Modulating the Fluidity of DOPC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Cholesterol, an essential lipid in mammalian cell membranes, plays a pivotal role in regulating the physical properties of the lipid bilayer, including its fluidity. This guide provides a comprehensive comparison of the effects of cholesterol on 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) membranes, a common model for unsaturated lipid bilayers. By examining experimental data from key biophysical techniques, we aim to provide a clear understanding of how cholesterol modulates the dynamic nature of DOPC membranes, a critical aspect in drug delivery, membrane protein function, and overall cell physiology.

The Condensing and Ordering Effect of Cholesterol on DOPC Bilayers

Cholesterol's interaction with DOPC, a phospholipid with two unsaturated oleoyl (B10858665) chains, is characterized by a "condensing effect." The rigid, planar steroid ring of cholesterol inserts between the flexible acyl chains of DOPC molecules. This interaction restricts the motional freedom of the lipid tails, leading to a more ordered and less fluid membrane state. This is in contrast to its effect on saturated lipids like dipalmitoylphosphatidylcholine (DPPC), where it induces a distinct "liquid-ordered" (lo) phase. In DOPC bilayers, increasing cholesterol concentrations lead to a progressive increase in acyl chain order and a decrease in the area per lipid molecule.

Below, we present quantitative data from various experimental techniques that elucidate the nuanced effects of cholesterol on DOPC membrane properties.

Quantitative Analysis of Cholesterol's Impact

The following tables summarize key findings from fluorescence anisotropy, molecular dynamics simulations, and X-ray scattering studies, offering a multi-faceted view of how cholesterol modulates DOPC membrane fluidity.

Table 1: Fluorescence Anisotropy of DPH-PC in DOPC/Cholesterol Bilayers

Cholesterol Mole FractionFluorescence Anisotropy of DPH-PCInterpretation
0.0BaselineDisordered state
0.50Local MaximumIncreased orientational order of acyl chains
0.57Prominent PeakMaximum surface area covered by highly ordered domains
0.67Sharp DropDecrease in orientational order due to cholesterol microcrystal formation

Data sourced from steady-state fluorescence anisotropy measurements.[1]

Table 2: Molecular Dynamics Simulation Parameters of DOPC Bilayers with Varying Cholesterol Content

Cholesterol Mole Fraction (xc)Bilayer Thickness (nm)Area per DOPC (nm2)Acyl Chain Order Parameter (SCD)
0.0~3.8~0.72Low
0.10IncreasesDecreasesIncreases
0.25IncreasesDecreasesIncreases
0.35Maximum ThicknessDecreasesHigh
0.50Gradual DecreaseDecreasesSlightly lower than at xc=0.35
0.6563Further DecreaseDecreasesSlightly lower than at xc=0.50

Data compiled from multiple molecular dynamics simulation studies.[2][3]

Table 3: X-ray Scattering Data on DOPC/Cholesterol Bilayers

Cholesterol Concentration (mol%)Bilayer Thickness (DHH) (Å)Bending Modulus (KC)
0~36Not significantly affected up to 40%
10IncreasesNot significantly affected up to 40%
20IncreasesNot significantly affected up to 40%
30IncreasesNot significantly affected up to 40%
40IncreasesNot significantly affected up to 40%

Data obtained from X-ray scattering experiments.[4]

Visualizing the Mechanism and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the conceptual mechanism of cholesterol's action and a typical experimental workflow for studying membrane fluidity.

Cholesterol_Effect cluster_0 DOPC Bilayer without Cholesterol cluster_1 DOPC Bilayer with Cholesterol DOPC1 DOPC DOPC2 DOPC DOPC3 DOPC DOPC4 DOPC label_disordered Disordered Acyl Chains (High Fluidity) DOPC5 DOPC Chol1 Cholesterol DOPC6 DOPC Chol2 Cholesterol DOPC7 DOPC label_ordered Ordered Acyl Chains (Reduced Fluidity) cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Addition of Cholesterol

Figure 1: Cholesterol induces order in the disordered acyl chains of a DOPC bilayer.

Fluorescence_Anisotropy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare DOPC/Cholesterol Liposomes prep2 Incorporate Fluorescent Probe (e.g., DPH) prep1->prep2 meas1 Excite sample with vertically polarized light prep2->meas1 meas2 Measure fluorescence intensity parallel (I_para) and perpendicular (I_perp) to the excitation plane meas1->meas2 calc1 Calculate Fluorescence Anisotropy (r): r = (I_para - G * I_perp) / (I_para + 2 * G * I_perp) meas2->calc1 interp Interpret 'r' value: Higher 'r' indicates lower membrane fluidity calc1->interp

Figure 2: Experimental workflow for measuring membrane fluidity using fluorescence anisotropy.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

I. Preparation of DOPC/Cholesterol Liposomes
  • Lipid Film Hydration:

    • DOPC and cholesterol are dissolved in a chloroform/methanol mixture (2:1, v/v) at the desired molar ratios.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The flask is placed under high vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., PBS, pH 7.4) by gentle vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to multiple freeze-thaw cycles.

    • The suspension is then extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times to ensure a homogenous vesicle population.

II. Fluorescence Anisotropy Measurement
  • Probe Incorporation:

    • A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is added to the liposome (B1194612) suspension from a concentrated stock solution in a suitable solvent (e.g., THF or ethanol).

    • The mixture is incubated at a temperature above the phase transition of the lipids to allow for the partitioning of the probe into the lipid bilayer. The final probe-to-lipid ratio is typically low (e.g., 1:500) to avoid self-quenching.

  • Spectrofluorometer Setup:

    • Measurements are performed using a spectrofluorometer equipped with polarizers in the excitation and emission paths.

    • The sample is placed in a thermostatted cuvette to maintain a constant temperature throughout the experiment.

  • Data Acquisition:

    • The sample is excited with vertically polarized light at the probe's excitation maximum (e.g., ~350 nm for DPH).

    • The fluorescence emission is measured at the probe's emission maximum (e.g., ~430 nm for DPH) with the emission polarizer oriented parallel (I||) and perpendicular (I⊥) to the excitation polarizer.

    • A G-factor is determined to correct for the wavelength-dependent sensitivity of the detection system.

  • Anisotropy Calculation:

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

III. Solid-State NMR Spectroscopy
  • Sample Preparation:

    • For 2H-NMR, DOPC deuterated at a specific position on the acyl chain is used.

    • MLVs are prepared as described above.

    • The sample is then transferred to an NMR rotor.

  • NMR Measurement:

    • 2H-NMR spectra are acquired on a solid-state NMR spectrometer using a quadrupolar echo pulse sequence.

    • The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

  • Order Parameter Calculation:

    • The acyl chain order parameter (SCD) is calculated from the quadrupolar splitting. A larger SCD value corresponds to a more ordered membrane.

IV. Molecular Dynamics (MD) Simulations
  • System Setup:

    • An initial configuration of a DOPC bilayer with a specific cholesterol concentration is generated using a membrane building tool (e.g., CHARMM-GUI).

    • The bilayer is solvated with a water model (e.g., TIP3P) and ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Protocol:

    • The system is first energy-minimized to remove steric clashes.

    • A series of equilibration steps are performed, typically involving constant number, volume, and temperature (NVT) followed by constant number, pressure, and temperature (NPT) ensembles, to allow the system to reach a stable state.

    • A production run is then performed for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

  • Data Analysis:

    • Trajectory files from the simulation are analyzed to calculate various properties, including:

      • Bilayer thickness: The distance between the average positions of the phosphate (B84403) groups in the two leaflets.

      • Area per lipid: The total area of the simulation box in the x-y plane divided by the number of lipids in one leaflet.

      • Deuterium order parameters (SCD): Calculated for the C-H bonds along the lipid acyl chains to quantify their orientational order.

Conclusion

The collective evidence from fluorescence spectroscopy, molecular dynamics simulations, and X-ray scattering unequivocally demonstrates that cholesterol imposes a significant ordering effect on DOPC membranes. This manifests as a decrease in membrane fluidity, a reduction in the area per lipid, and an increase in bilayer thickness up to a certain cholesterol concentration. Understanding this fundamental interaction is crucial for researchers in various fields, as the fluidity of the cell membrane profoundly influences a wide array of biological processes. The data and protocols presented in this guide offer a robust foundation for further investigations into the intricate relationship between cholesterol and membrane dynamics.

References

The Great Divide: A Comparative Analysis of Fusogenic Properties in DOPC and DOPE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid is a critical determinant in the design of effective liposomal delivery systems. Among the myriad of available phospholipids, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are two of the most commonly employed, yet they possess dramatically different fusogenic capabilities. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of lipid-based nanoparticles.

The fundamental difference in the fusogenic behavior of DOPC and DOPE liposomes stems from their distinct molecular geometries. DOPC, with its larger phosphocholine (B91661) headgroup, adopts a cylindrical shape, which favors the formation of stable, planar bilayer structures. In contrast, DOPE possesses a smaller phosphoethanolamine headgroup, resulting in a conical or "inverted cone" molecular shape.[1][2] This intrinsic negative curvature of DOPE is a key driver of membrane fusion, as it facilitates the formation of highly curved, non-bilayer intermediates, such as stalk and hemifusion structures, which are critical steps in the fusion process.[1][3][4]

Quantitative Comparison of Fusogenic Efficiency

The superior fusogenic potential of DOPE-containing liposomes over their DOPC counterparts has been demonstrated in numerous studies, often employing lipid mixing assays. These assays typically utilize Förster Resonance Energy Transfer (FRET) to monitor the merging of lipid bilayers.

Table 1: Comparison of Fusion Efficiency in Cationic Liposomes

Liposome (B1194612) Composition Target Membrane/Condition Fusion Assay Observed Fusion Efficiency Reference
DOTMA/DOPE (1:1) Self-fusion induced by pCMV5 plasmid (charge ratio 3.0) Lipid Mixing Assay ~80% fusion
DOTMA/DOPC (1:1) Self-fusion induced by pCMV5 plasmid (charge ratio 3.0) Lipid Mixing Assay ~80% fusion
DOTAP/DOPE/BODIPY FL-DHPE (varying DOTAP mol%) CHO cells Fluorescence Microscopy & Flow Cytometry Fusogenicity increased with increasing cationic lipid concentration
DOTAP/DOPC/BODIPY FL-DHPE CHO cells Fluorescence Microscopy & Flow Cytometry Significantly lower fluorescence intensity incorporated by cells at higher dye concentrations compared to DOPE-containing liposomes
DOPE/DODAC (1:1) Negatively charged target vesicles (DOPE/POPS) Lipid Mixing Assay (NBD-PE/Rh-PE) Rapid lipid mixing
DOPE/DODAC (1:1) Negatively charged target vesicles (DOPC/POPS) Lipid Mixing Assay (NBD-PE/Rh-PE) Slower lipid mixing compared to DOPE/POPS target

Note: While the study by Jaaskelainen et al. (1998) showed comparable high fusion for both DOTMA/DOPE and DOTMA/DOPC in the presence of plasmid DNA, it is important to note that the plasmid itself is a strong fusion promoter in this context. In many other systems, particularly those involving fusion with biological membranes, the difference is more pronounced.

The Influence of Molecular Shape on Membrane Fusion

The conical shape of DOPE promotes the transition from a bilayer to a non-bilayer inverted hexagonal phase (HII), a process associated with the formation of fusion intermediates.[2][4] This structural predisposition lowers the energy barrier for membrane fusion. Conversely, the cylindrical shape of DOPC stabilizes the lipid bilayer, thereby inhibiting the formation of the necessary curved structures for fusion to occur.[5][6]

cluster_0 Molecular Geometry and Membrane Structure DOPC DOPC Cylindrical Shape Larger Headgroup Bilayer Stable Bilayer (Low Curvature) DOPC->Bilayer Favors DOPE DOPE Conical (Inverted Cone) Shape Smaller Headgroup HII Hexagonal II Phase (Negative Curvature) DOPE->HII Promotes

Caption: Molecular shapes of DOPC and DOPE and their preferred lipid phases.

The Membrane Fusion Pathway: A Step-by-Step Process

Membrane fusion is a multi-step process that involves the close apposition of two lipid bilayers, followed by the formation of non-bilayer intermediates, and finally the merging of the two membranes and their contents. The presence of DOPE is thought to stabilize the high-curvature intermediates, thereby facilitating the overall fusion process.

Start Two separate lipid bilayers Docking Docking & Close Apposition Start->Docking Stalk Stalk Formation (Outer leaflet mixing) Docking->Stalk  DOPE  promotes Hemifusion Hemifusion Diaphragm Stalk->Hemifusion Pore Fusion Pore Formation Hemifusion->Pore End Complete Fusion (Content mixing) Pore->End

Caption: Key intermediate stages of the membrane fusion process.

Experimental Protocols

Lipid Mixing Fusion Assay (FRET-based)

A widely used method to quantify the fusogenic potential of liposomes is the Förster Resonance Energy Transfer (FRET)-based lipid mixing assay. This assay monitors the dilution of fluorescently labeled lipids from a labeled liposome population into an unlabeled population upon fusion.

Materials:

  • Labeled Liposomes: Liposomes containing a FRET pair of fluorescent lipids, typically 0.5-1 mol% of NBD-PE (donor) and 0.5-1 mol% of Rhodamine-PE (acceptor).[3]

  • Unlabeled Liposomes: The target liposome population.

  • Buffer: A suitable buffer for the liposome system, e.g., HEPES-buffered saline (HBS).

  • Fluorometer: To measure the fluorescence intensity of the donor fluorophore.

Procedure:

  • Prepare labeled and unlabeled liposome populations using standard methods (e.g., thin-film hydration followed by extrusion).

  • In a cuvette, add the labeled liposomes and measure the baseline fluorescence of the NBD-PE (excitation ~465 nm, emission ~530 nm). At this stage, the close proximity of NBD-PE and Rhodamine-PE in the labeled liposomes results in efficient FRET and quenching of the NBD-PE fluorescence.

  • Inject the unlabeled liposomes into the cuvette to initiate the fusion reaction.

  • Monitor the increase in NBD-PE fluorescence over time. As the labeled and unlabeled liposomes fuse, the fluorescent probes are diluted in the newly formed larger membrane, increasing the distance between the donor and acceptor and thus reducing FRET.

  • After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and achieve maximum probe dilution. This value represents 100% lipid mixing.

  • The percentage of fusion can be calculated relative to the maximum fluorescence intensity observed after detergent addition.

Prepare Prepare Labeled (NBD-PE/Rh-PE) and Unlabeled Liposomes Baseline Measure Baseline Fluorescence of Labeled Liposomes (FRET) Prepare->Baseline Initiate Add Unlabeled Liposomes to Initiate Fusion Baseline->Initiate Monitor Monitor Increase in NBD-PE Fluorescence Over Time Initiate->Monitor Detergent Add Detergent to Achieve Maximum Fluorescence (100% Mixing) Monitor->Detergent Calculate Calculate Percentage of Fusion Detergent->Calculate

Caption: Workflow for a FRET-based lipid mixing fusion assay.

Conclusion

The choice between DOPC and DOPE as a helper lipid has profound implications for the fusogenic properties of liposomal formulations. The inherent conical shape of DOPE makes it a potent facilitator of membrane fusion by promoting the formation of essential non-bilayer intermediates.[1] In contrast, the cylindrical geometry of DOPC tends to stabilize the lipid bilayer, often rendering liposomes non-fusogenic.[6] For applications requiring the intracellular delivery of a payload, the inclusion of DOPE is often critical for endosomal escape. However, the inherent instability of pure DOPE vesicles necessitates its formulation with bilayer-forming lipids.[2][7] Understanding these fundamental differences in their biophysical properties is paramount for the rational design of liposomes with tailored fusogenic capabilities for advanced drug delivery and gene therapy applications.

References

A Comparative Guide to the Validation of Drug Release Kinetics from DOPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of drug release kinetics from 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) liposomes against alternative liposomal formulations. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility.

The stability and drug release profile of a liposomal formulation are critical determinants of its therapeutic efficacy. DOPC is a commonly used zwitterionic phospholipid in liposome (B1194612) formulations, prized for the fluidity it imparts to the lipid bilayer. This fluidity can influence the liposome's interaction with cells and the subsequent release of its encapsulated cargo. Understanding the release kinetics of DOPC liposomes in comparison to other systems is therefore crucial for formulation development.

Comparative Analysis of Drug Release Kinetics

The rate at which a drug is released from its liposomal carrier is a key factor in its pharmacokinetic and pharmacodynamic profile. A well-designed formulation aims for controlled release, maintaining the drug concentration within the therapeutic window for a sustained period.[1]

Several factors influence the drug release from liposomes, including:

  • Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of components like cholesterol can significantly alter membrane fluidity and, consequently, the drug release rate.[]

  • Vesicle Characteristics: The size and lamellarity of the liposomes can impact the surface-area-to-volume ratio and the diffusion path length for the encapsulated drug.[][3]

  • Drug Properties: The physicochemical properties of the drug, such as its molecular weight, lipophilicity, and charge, play a role in its interaction with the lipid bilayer and its subsequent release.[]

  • External Environment: Factors like temperature and pH can trigger drug release from appropriately designed liposomes.[4][5]

The following tables summarize quantitative data on drug release from various liposomal formulations, providing a comparison with DOPC-based systems where data is available.

Table 1: Comparison of Cumulative Drug Release from Different Liposome Formulations

Liposome FormulationEncapsulated DrugTime (hours)Cumulative Release (%)Key Findings
DOPC/Cholesterol Sulforhodamine B (SRB)Not specifiedGradual decrease in cell fluorescence over time, indicating intracellular release.DOPC liposomes exhibit a distinct intracellular drug release behavior.[6]
Conventional Liposomes Capecitabine24>80Rapid initial burst release followed by a slower release rate.[7]
PEGylated Liposomes Capecitabine3695 ± 0.3Exhibited a more sustained release compared to conventional liposomes due to the PEG coating.[7]
DSPC/Cholesterol Doxorubicin1~20-80 (release half-life increased with higher drug-to-lipid ratio)Drug retention was significantly enhanced by increasing the drug-to-lipid ratio.[8]
Thermo-sensitive Liposomes (DPPC:HSPC:CHOL:DSPE-PEG2000) Doxorubicin0.5 (at 42°C)40Rapid drug release is triggered by temperatures above the lipid's phase transition temperature.[4]
Gd-infused liposomes Doxorubicin6~30Showed sustained drug release characteristics over a 96-hour period at 37°C.[9]

Table 2: Kinetic Models Applied to Drug Release from Liposomes

Liposome FormulationEncapsulated DrugBest Fit Kinetic Model(s)R² ValueRelease Exponent (n)Release Mechanism Indicated
Conventional Liposomes CapecitabineZero-order, Korsmeyer-Peppas0.713 - 0.969>1Super case II transport (diffusion)
PEGylated Liposomes CapecitabineHiguchi0.744 - 0.9910.868 - 0.964Non-Fickian diffusion
Sonosensitive Liposomes VariousHixson-Crowell, Korsmeyer-Peppas, GompertzGood fits reportedNot specifiedDependent on ultrasound frequency
Poorly water-soluble drugs in liposomes e.g., temoporfinFirst-orderNot specifiedNot applicableTypically exhibits first-order kinetics with simple exponential behavior.[10]

Experimental Protocols

Accurate validation of drug release kinetics relies on robust and well-defined experimental protocols. The following sections detail common methodologies for the preparation of liposomes and the in vitro assessment of drug release.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for the preparation of liposomes.[11][12][13]

Materials:

  • This compound (DOPC)

  • Cholesterol (or other lipids as required)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)[13]

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolve DOPC and cholesterol in the organic solvent in a round-bottom flask.[13] If the drug is lipophilic, it can be co-dissolved with the lipids at this stage.[12][13]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[13]

  • Further dry the film under vacuum to remove any residual solvent.[12]

  • Hydrate the lipid film with the aqueous buffer, which contains the hydrophilic drug if applicable.[12] This process leads to the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.[12][13]

In Vitro Drug Release Assay: Dialysis Method

The dialysis method is a common technique for studying the in vitro release of drugs from liposomes.[][14]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing with a specific molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at a relevant pH)

  • Shaking water bath or incubator

Procedure:

  • Place a known volume of the drug-loaded liposome suspension into the dialysis tubing and seal it.

  • Immerse the sealed dialysis bag in a larger volume of release buffer. The MWCO of the dialysis membrane should be large enough to allow the free drug to pass through but small enough to retain the liposomes.

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.[9]

  • At predetermined time intervals, withdraw samples from the release buffer outside the dialysis bag.

  • Replenish the withdrawn volume with fresh release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating drug release kinetics and the different mathematical models used to describe this process.

experimental_workflow cluster_prep Liposome Preparation cluster_loading_purification Drug Loading & Purification cluster_release_study In Vitro Release Study cluster_analysis Data Analysis prep_lipids Dissolve Lipids & Drug in Organic Solvent thin_film Form Thin Lipid Film (Rotary Evaporation) prep_lipids->thin_film hydration Hydrate Film with Aqueous Buffer thin_film->hydration sizing Size Reduction (Extrusion/Sonication) hydration->sizing drug_loading Drug Encapsulation sizing->drug_loading purification Remove Unencapsulated Drug (e.g., Column Chromatography) drug_loading->purification dialysis Dialysis Against Release Buffer purification->dialysis sampling Sample Collection at Time Intervals dialysis->sampling analysis Quantify Released Drug (e.g., HPLC, UV-Vis) sampling->analysis kinetic_modeling Fit Data to Release Kinetic Models analysis->kinetic_modeling comparison Compare Release Profiles kinetic_modeling->comparison

Experimental workflow for validating drug release kinetics.

release_kinetics_models models Mathematical Models of Drug Release zero_order Zero-Order Qt = Q0 + K0t (Constant Release) models->zero_order first_order First-Order log(Q0 - Qt) = log(Q0) - K1t/2.303 (Concentration Dependent) models->first_order higuchi Higuchi Qt = KHt^1/2 (Diffusion from Matrix) models->higuchi korsmeyer_peppas Korsmeyer-Peppas Mt/M∞ = Ktn (Diffusion & Swelling) models->korsmeyer_peppas z_desc z_desc zero_order->z_desc Independent of drug concentration. f_desc f_desc first_order->f_desc Release rate is proportional to the remaining drug. h_desc h_desc higuchi->h_desc Based on Fick's law of diffusion. kp_desc kp_desc korsmeyer_peppas->kp_desc Describes release from polymeric systems.

Common mathematical models for drug release kinetics.

Conclusion

The validation of drug release kinetics is a cornerstone of liposomal drug delivery development. While DOPC-based liposomes offer advantages in terms of membrane fluidity, their release characteristics must be carefully evaluated and compared against other formulations to select the optimal carrier for a specific therapeutic application. The choice between a fluid DOPC-based liposome, a more rigid DSPC-based system, or a functionalized carrier like a PEGylated liposome will depend on the desired release profile, the nature of the encapsulated drug, and the targeted therapeutic outcome. The experimental protocols and kinetic models detailed in this guide provide a framework for researchers to conduct these critical validation studies.

References

Structural differences between DOPC and SOPC bilayers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural Differences Between DOPC and SOPC Lipid Bilayers

For researchers and professionals in drug development and molecular biology, understanding the nuanced structural variations between different lipid bilayers is paramount for designing effective delivery systems and comprehending cellular membrane dynamics. This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) bilayers, supported by experimental data and detailed methodologies.

Introduction to DOPC and SOPC

DOPC and SOPC are both common phospholipids (B1166683) used in the creation of model cell membranes, such as liposomes and supported lipid bilayers. They share an identical phosphocholine (B91661) headgroup but differ in the composition of their fatty acid tails. This subtle difference in their hydrophobic acyl chains leads to significant variations in the structural and physical properties of the bilayers they form. DOPC possesses two unsaturated oleoyl (B10858665) chains, while SOPC is a mixed-chain lipid with one saturated stearoyl chain and one unsaturated oleoyl chain.[1]

Molecular Structure Differences

The primary distinction lies in their acyl chains. DOPC contains two oleic acid chains (18:1), each with a single cis-double bond at the Δ9 position. This creates a "kink" in both tails. In contrast, SOPC has a saturated stearic acid chain (18:0) at the sn-1 position and an unsaturated oleic acid chain (18:1) at the sn-2 position.[1] The presence of one straight, saturated chain and one kinked, unsaturated chain in SOPC allows for tighter packing compared to the two kinked chains of DOPC.

Figure 1. Chemical structures of DOPC and SOPC lipids.

Quantitative Comparison of Bilayer Properties

The differences in molecular structure manifest in the collective properties of the bilayer. Key structural parameters obtained from various experimental techniques are summarized below.

PropertyDOPCSOPCExperimental Method(s)
Area per Lipid (AL) ~67.4 - 70.0 Ų[1][2][3][4]~61.4 - 63.8 Ų[5]X-ray/Neutron Scattering, MD Simulations
Bilayer Thickness (DHH) ~3.85 nm[2]~4.08 nm[5]X-ray/Neutron Scattering, MD Simulations
Hydrophobic Thickness (DC) ~2.74 nm~2.9 - 3.1 nmMD Simulations, Neutron Scattering
Acyl Chain Order (SCD) Lower order on both chainsHigher order on sn-1 (stearoyl) chain, lower on sn-2 (oleoyl) chainNMR Spectroscopy, MD Simulations
Analysis of Structural Parameters
  • Area per Lipid: DOPC bilayers exhibit a larger area per lipid molecule. The two unsaturated chains in DOPC introduce significant disorder and prevent tight packing, thus increasing the lateral space each lipid occupies.[1][6] SOPC, with its straight saturated sn-1 chain, can pack more efficiently, resulting in a smaller area per lipid.[1]

  • Bilayer Thickness: As a direct consequence of the area per lipid, bilayer thickness is inversely related to it for a given lipid volume. The more loosely packed DOPC lipids form a thinner bilayer compared to the more tightly packed SOPC lipids.[2][5][7]

  • Acyl Chain Order: The deuterium (B1214612) order parameter (SCD) provides a measure of the orientational order of the C-H bonds along the acyl chains relative to the bilayer normal. For SOPC, the saturated sn-1 chain is significantly more ordered than either of the unsaturated chains in DOPC. The sn-2 chain of SOPC shows an order profile comparable to, but often slightly more ordered than, the chains in DOPC due to the influence of the adjacent saturated chain.

Experimental Methodologies

The data presented in this guide are derived from a combination of computational and experimental techniques. Each method provides unique insights into the structure and dynamics of lipid bilayers.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational tool used to model the behavior of lipid bilayers at an atomic level.[8][9] These simulations can provide detailed information on area per lipid, bilayer thickness, and acyl chain order parameters that are difficult to access experimentally.[10]

Typical Protocol:

  • System Setup: A bilayer patch (e.g., 128 lipids) is constructed with the desired lipid composition (DOPC or SOPC) and solvated with water molecules.

  • Equilibration: The system is energy-minimized and then equilibrated under controlled temperature and pressure (NPT ensemble) to allow the bilayer to reach a stable state.

  • Production Run: A long simulation (hundreds of nanoseconds) is run to sample the conformational space of the bilayer.

  • Analysis: Trajectories are analyzed to calculate structural properties like the average area per lipid, electron density profiles (to determine thickness), and deuterium order parameters.

G A System Building (Lipids + Water) B Energy Minimization A->B C NPT Equilibration (Constant Pressure/Temp) B->C D Production MD Run C->D E Trajectory Analysis D->E F Calculate Properties (Area, Thickness, Order) E->F

Figure 2. General workflow for a Molecular Dynamics simulation of a lipid bilayer.
X-ray and Neutron Scattering

Small-angle X-ray scattering (SAXS) and neutron scattering (SANS) are key experimental techniques for determining the overall structure of lipid bilayers.[11] By analyzing the diffraction patterns from hydrated lipid samples, one can determine the lamellar repeat spacing, which is used to calculate the bilayer thickness (DHH) and the area per lipid (AL).[3][4][12]

Experimental Protocol (SAXS/SANS):

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film.

  • Data Acquisition: The sample is exposed to a collimated beam of X-rays or neutrons, and the scattered radiation is detected at various angles.

  • Data Analysis: The resulting scattering pattern contains a series of peaks (Bragg peaks) for lamellar structures. The positions of these peaks are used to calculate the lamellar D-spacing.

  • Structure Determination: By combining the D-spacing with the known volume of the lipid molecules, the area per lipid and bilayer thickness can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly deuterium (²H) NMR, is the gold standard for determining the orientational order of lipid acyl chains.[13][14]

Experimental Protocol (²H NMR):

  • Sample Preparation: Lipids are synthesized with deuterium atoms at specific positions along the acyl chains. MLVs are then prepared from these deuterated lipids.

  • Data Acquisition: The sample is placed in a strong magnetic field, and the NMR spectrum is acquired.

  • Data Analysis: The spectrum for a deuterated C-D bond in an MLV sample shows a characteristic "Pake doublet." The separation between the two peaks (quadrupolar splitting) is directly proportional to the deuterium order parameter (SCD).

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the surface of supported lipid bilayers in a fluid environment.[11][15] It can be used to measure the thickness of bilayer patches and probe mechanical properties.[16][17]

Experimental Protocol (AFM Imaging):

  • Bilayer Formation: A supported lipid bilayer is formed on a smooth substrate like mica via vesicle fusion.

  • Imaging: The AFM tip scans across the surface, and the deflection of the cantilever is used to create a topographical image.

  • Force Spectroscopy: The tip is pushed into the bilayer until it punctures through. The force required for this "breakthrough" and the distance traveled provide information on the bilayer's mechanical resistance and thickness.[15][17]

Conclusion

The structural differences between DOPC and SOPC bilayers are a direct result of their distinct acyl chain compositions. The presence of two unsaturated oleoyl chains in DOPC leads to a more disordered, loosely packed, and thinner bilayer with a larger area per lipid. Conversely, the combination of a saturated stearoyl chain and an unsaturated oleoyl chain in SOPC results in a more ordered, tightly packed, and thicker bilayer with a smaller area per lipid. These fundamental structural variations significantly influence the physical properties of the membrane, such as fluidity and permeability, and have important implications for their use in drug delivery vehicles and as models for biological membranes. The choice between DOPC and SOPC should therefore be carefully considered based on the specific requirements of the research or application.

References

A Comparative Analysis of Ion Channel Function in DOPC vs. DPhPC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the influence of the lipid environment on ion channel function is paramount. The choice of membrane composition in experimental models can significantly impact channel behavior, influencing key parameters such as conductance and gating kinetics. This guide provides a detailed comparison of ion channel function in two commonly used synthetic lipid bilayers: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC).

The physical properties of the lipid bilayer, including its thickness, elasticity, and intrinsic curvature, play a crucial role in modulating the function of embedded ion channels.[1][2][3] DOPC, an unsaturated phospholipid, and DPhPC, a branched-chain saturated phospholipid, create distinct membrane environments that differentially affect ion channel activity.

Quantitative Comparison of Ion Channel Parameters

The following table summarizes key quantitative data on the function of gramicidin (B1672133) and alamethicin (B1591596), two well-characterized ion channels, in DOPC and DPhPC membranes.

Ion ChannelParameterDOPC MembraneDPhPC MembraneKey Observations
Gramicidin A Average Lifetime (τ) Substantially lowerSubstantially higherThe energy barrier for dimer dissociation is lower in DOPC membranes, leading to shorter channel lifetimes.[4]
Single-Channel Conductance Similar to DPhPCSimilar to DOPCWhile lifetimes differ significantly, single-channel conductance for gramicidin is comparable in both membranes under similar ionic conditions.[1]
Bilayer Thickness (Hydrophobic) ~1.45 nm (monolayer)~1.4 nm (monolayer)Despite similar thicknesses, the elastic properties of the membranes differ significantly.[4]
Splay Modulus (B) ~10 kBT~14 kBTThe higher splay modulus of DPhPC contributes to a greater energetic cost for membrane deformation during channel gating.[4]
Alamethicin Pore Formation Voltage-dependentVoltage-dependentAlamethicin forms voltage-dependent multi-state pores in both membrane types.[5]
Membrane Stability for Reconstitution Less stable for long recordingsHighly stableDPhPC bilayers are widely used for reconstituting channel-forming peptides like alamethicin due to their high stability.[6]

The Influence of Membrane Properties on Ion Channel Function

The differences in ion channel behavior between DOPC and DPhPC membranes can be attributed to the distinct physical properties of these lipids. The energetic cost of the membrane deformation required to accommodate the ion channel is a key determinant of channel function.[1] This relationship is conceptually illustrated in the diagram below.

cluster_interaction Hydrophobic Mismatch Thickness Bilayer Thickness Mismatch Energetic Cost of Membrane Deformation Thickness->Mismatch Elasticity Elastic Moduli (e.g., Splay) Elasticity->Mismatch Curvature Intrinsic Curvature Curvature->Mismatch Lifetime Channel Lifetime (τ) Gating Gating Kinetics Conductance Single-Channel Conductance (γ) Mismatch->Lifetime Mismatch->Gating

Fig. 1: Influence of lipid bilayer properties on ion channel function.

Experimental Protocols

Planar Lipid Bilayer (PLB) Formation and Single-Channel Recording

This protocol outlines the general steps for forming a planar lipid bilayer and performing single-channel recordings, a technique widely used to study ion channel function in reconstituted systems.[7]

Materials:

  • DOPC or DPhPC in a suitable organic solvent (e.g., n-decane).

  • Aqueous electrolyte solution (e.g., 1 M NaCl, 10 mM HEPES, pH 7).[1]

  • Planar lipid bilayer setup with a cup and chamber separated by an aperture.

  • Ag/AgCl electrodes.

  • Low-noise current amplifier.

  • Data acquisition system.

  • Ion channel-forming peptide/protein (e.g., gramicidin, alamethicin).

Methodology:

  • Aperture Preparation: Ensure the aperture in the partition between the two chambers is clean. Pre-treat the aperture with the lipid solution.

  • Bilayer Formation:

    • Add the electrolyte solution to both chambers, ensuring the liquid levels are equal.

    • Apply a small amount of the lipid solution across the aperture using a fine brush or syringe.

    • Monitor the capacitance of the membrane. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a bilayer.

  • Ion Channel Reconstitution:

    • Add a small aliquot of the ion channel stock solution to one or both chambers. The protein will spontaneously insert into the bilayer.

  • Single-Channel Current Recording:

    • Apply a constant voltage across the membrane (e.g., ±100 to ±200 mV).[1]

    • Record the resulting current using the amplifier. The opening and closing of individual channels will appear as discrete steps in the current trace.

  • Data Analysis:

    • Analyze the current traces to determine the single-channel conductance (from the amplitude of the current steps) and the channel lifetime (from the duration of the open states).

The following diagram illustrates the experimental workflow for planar lipid bilayer recording.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Lipid Solution (DOPC or DPhPC in n-decane) B1 Form Planar Lipid Bilayer across Aperture A1->B1 A2 Prepare Aqueous Electrolyte Solution A2->B1 A3 Assemble PLB Chamber A3->B1 B2 Incorporate Ion Channels into Bilayer B1->B2 B3 Apply Transmembrane Voltage and Record Current B2->B3 C1 Identify Single-Channel Events (Current Steps) B3->C1 C2 Calculate Single-Channel Conductance (γ) C1->C2 C3 Determine Channel Lifetime (τ) C1->C3

References

Navigating the Fold: A Comparative Guide to Membrane Protein Folding in DOPC versus Native Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of membrane protein folding is paramount. The choice of a membrane mimetic can significantly influence experimental outcomes, impacting the relevance of in vitro findings to in vivo realities. This guide provides a detailed comparison of membrane protein folding in the widely used dioleoylphosphatidylcholine (DOPC) model system versus the complex environment of native cellular membranes.

This analysis focuses on two extensively studied model proteins: bacteriorhodopsin from the purple membrane of Halobacterium salinarum and lactose (B1674315) permease (LacY) from the inner membrane of Escherichia coli. By examining these examples, we aim to provide a clear framework for interpreting data from simplified model systems and underscore the critical role of the native lipid environment in dictating protein structure, stability, and function.

Executive Summary: Key Differences in Folding Environments

The primary distinction between a pure DOPC bilayer and a native membrane lies in complexity. DOPC provides a uniform, fluid environment, whereas native membranes are a heterogeneous mixture of lipids with varying headgroups, acyl chain lengths, and saturation levels. This diversity in the native membrane creates a unique lateral pressure profile and surface charge distribution, which are crucial for the proper folding and stabilization of resident proteins.

While DOPC is an excellent tool for isolating the fundamental principles of protein-lipid interactions, it lacks the specific lipid species and the crowded, multi-component nature of native membranes that can act as molecular chaperones or allosteric regulators of folding.

Comparative Analysis: Bacteriorhodopsin and Lactose Permease

To illustrate the impact of the membrane environment, we compare key folding and stability parameters for bacteriorhodopsin and LacY in their native contexts versus what is observed or inferred in DOPC model systems.

Bacteriorhodopsin: A Paradigm of Stability

Bacteriorhodopsin exists as a highly stable 2D crystalline lattice in its native purple membrane. This stability is a collective property of the protein trimers and the specific lipid composition of the purple membrane.

ParameterNative Purple MembraneDOPC Vesicles (Inferred)
Folding State Crystalline trimeric latticeMonomeric or small oligomers
Thermal Stability (Tm) ~97-100°C[1]Significantly lower; monomeric bR in micelles denatures around 65°C[1]
Unfolding Free Energy (ΔG) High; unfolding of a single helix requires significant force[2][3]Lower; lacks the stabilizing protein-protein and specific protein-lipid interactions of the native lattice
Unfolding Force (Single Molecule) Stepwise unfolding with distinct force peaks for helix pairs (e.g., E-D, C-B)[4]Expected to be lower due to the absence of the stabilizing lattice
Lactose Permease (LacY): A Case for Lipid-Dependent Topology

The folding and topological organization of LacY are highly sensitive to the lipid environment, particularly the presence of phosphatidylethanolamine (B1630911) (PE).

ParameterNative E. coli Inner MembraneDOPC Vesicles
Lipid Composition ~70-80% PE, 20-25% PG and cardiolipin[5]100% DOPC
Folding Yield High, with correct topologyLow yield of correctly folded, helical structure
Topological Organization N- and C-termini located in the cytoplasmProne to misfolding and inverted topology
Functional Activity Fully functional lactose transportImpaired or non-functional due to misfolding

Visualizing the Folding Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the folding landscapes and a typical experimental workflow for studying membrane protein folding.

cluster_0 Folding in DOPC cluster_1 Folding in Native Membrane Unfolded Protein_DOPC Unfolded Protein Misfolded States_DOPC Misfolded/ Aggregated States Unfolded Protein_DOPC->Misfolded States_DOPC Misfolding Folded Monomer_DOPC Correctly Folded Monomer Unfolded Protein_DOPC->Folded Monomer_DOPC Folding Unfolded Protein_Native Unfolded Protein Chaperone-Assisted\nFolding Lipid/Chaperone-Assisted Intermediates Unfolded Protein_Native->Chaperone-Assisted\nFolding Co-translational Insertion Native Assembly Native Assembly (Oligomers/Lattice) Chaperone-Assisted\nFolding->Native Assembly

Fig. 1: Simplified protein folding energy landscapes.

Protein Expression Protein Expression & Purification Reconstitution Reconstitution of Protein into Membrane Protein Expression->Reconstitution Membrane Preparation Membrane Preparation (DOPC Vesicles or Native Membranes) Membrane Preparation->Reconstitution Folding Analysis Folding & Stability Analysis (CD, NMR, SMFS) Reconstitution->Folding Analysis Data Interpretation Data Interpretation & Comparison Folding Analysis->Data Interpretation

Fig. 2: General experimental workflow.

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments cited in this guide.

I. Preparation of DOPC Proteoliposomes for Circular Dichroism (CD) Spectroscopy

Objective: To reconstitute a purified membrane protein into DOPC vesicles for secondary structure analysis.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • Purified membrane protein in a suitable detergent (e.g., DDM, LDAO)

  • Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)

  • Bio-Beads SM-2

  • Nitrogen gas source

  • Sonicator or extruder

Protocol:

  • Lipid Film Formation: In a glass vial, dispense the desired amount of DOPC in chloroform. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Resuspend the lipid film in the desired buffer to a final lipid concentration of 5-10 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to either sonication or extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

  • Detergent Solubilization: Add detergent to the LUV suspension to a concentration that destabilizes the vesicles.

  • Protein Incorporation: Add the purified, detergent-solubilized membrane protein to the detergent-lipid mixture at the desired lipid-to-protein ratio. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Detergent Removal: Add Bio-Beads to the mixture to gradually remove the detergent, allowing for the spontaneous formation of proteoliposomes. Incubate overnight at 4°C with gentle mixing.

  • Proteoliposome Purification: Separate the proteoliposomes from unincorporated protein and residual detergent by density gradient centrifugation.

  • CD Spectroscopy: Measure the far-UV CD spectrum of the proteoliposome suspension in a quartz cuvette with a short path length (e.g., 0.1 cm).

II. Isolation of Native E. coli Inner Membranes

Objective: To isolate the inner membrane fraction from E. coli for protein folding and structural studies.

Materials:

  • E. coli cell paste

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors)

  • Lysozyme (B549824), DNase I

  • High-pressure homogenizer (e.g., French press)

  • Sucrose (B13894) solutions (various concentrations)

  • Ultracentrifuge

Protocol:

  • Cell Lysis: Resuspend the E. coli cell paste in lysis buffer. Add lysozyme and DNase I and incubate on ice. Lyse the cells by passing them through a high-pressure homogenizer.

  • Removal of Cell Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet intact cells and large debris.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

  • Sucrose Gradient Centrifugation: Resuspend the membrane pellet and layer it on top of a discontinuous sucrose gradient. Centrifuge at high speed for several hours. The inner and outer membranes will separate into distinct bands based on their density.

  • Fraction Collection: Carefully collect the inner membrane band.

  • Washing: Dilute the collected inner membrane fraction with buffer and pellet by ultracentrifugation to remove the sucrose. Resuspend the final inner membrane pellet in the desired buffer for subsequent experiments.

III. Solid-State NMR (ssNMR) Sample Preparation for Proteins in Native Membranes

Objective: To prepare a sample of an isotopically labeled membrane protein within its native membrane environment for structural analysis by ssNMR.

Materials:

  • E. coli strain engineered for overexpression of the target protein

  • Isotopically enriched minimal media (containing 15N-ammonium chloride and/or 13C-glucose)

  • Inducing agent (e.g., IPTG)

  • Materials for native membrane isolation (see Protocol II)

  • NMR rotor

Protocol:

  • Isotopic Labeling: Grow the E. coli cells in isotopically enriched minimal media to uniformly label the proteins with 15N and/or 13C.

  • Protein Overexpression: Induce the overexpression of the target membrane protein.

  • Native Membrane Isolation: Isolate the inner membranes containing the overexpressed, isotopically labeled target protein as described in Protocol II.

  • Sample Packing: Carefully pack the hydrated native membrane pellet into a solid-state NMR rotor.

  • ssNMR Analysis: Perform solid-state NMR experiments to obtain structural information on the protein in its native lipid environment.

Conclusion: The Importance of Context in Membrane Protein Folding

The choice between a simplified model system like DOPC vesicles and a more complex native membrane environment is dictated by the specific research question. DOPC is invaluable for dissecting the fundamental biophysical principles of protein folding in a lipid bilayer. However, to understand the full picture of a membrane protein's structure, stability, and function, studies in native or native-like membranes are indispensable.[6][7][8][9] The data presented here for bacteriorhodopsin and LacY clearly demonstrate that the unique lipid composition and protein-rich environment of native membranes play a crucial role in guiding the folding process and ensuring the final, functional architecture of membrane proteins. For drug development and other translational applications, validating findings from model systems in more physiologically relevant environments is a critical step toward success.

References

Navigating the Cellular Gatekeepers: A Comparative Guide to the Permeability of DOPC and DPPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how small molecules traverse the lipid bilayer is fundamental to advancements in drug delivery and cellular biology. The choice of lipid model system is critical, with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) being two of the most common phospholipids (B1166683) utilized. Their distinct physical properties, stemming from the unsaturated nature of DOPC and the saturated nature of DPPC, lead to significant differences in membrane permeability. This guide provides a comparative analysis of their permeability to various small molecules, supported by experimental data and detailed methodologies.

The fundamental difference between DOPC and DPPC lies in their acyl chains. DOPC possesses a double bond in each of its oleoyl (B10858665) chains, introducing a "kink" that prevents tight packing and results in a fluid, liquid-disordered state at physiological temperatures. In contrast, the saturated palmitoyl (B13399708) chains of DPPC allow for close packing, leading to a more rigid, gel-like state at room temperature and a transition to a fluid state at a higher temperature (41°C). This structural variance directly dictates the ease with which small molecules can permeate the bilayer.

Comparative Permeability to Small Molecules

The permeability of a lipid bilayer is a measure of the rate at which a molecule can cross it. Generally, the more fluid and less ordered a membrane is, the more permeable it is to small molecules. Consequently, DOPC bilayers are significantly more permeable than DPPC bilayers to a wide range of small molecules.

Below is a summary of available quantitative data for the permeability of various small molecules across DOPC and DPPC bilayers. It is important to note that direct comparative data under identical experimental conditions are scarce in the literature.

Small MoleculePermeability Coefficient (P) across DOPC (cm/s)Permeability Coefficient (P) across DPPC (cm/s)Key Observations
Water ~1.58 x 10⁻²[1]Significantly lower than DOPC; data varies with temperature and phase.The fluid nature of DOPC allows for higher water permeation compared to the more ordered DPPC bilayer.
Chloride (Cl⁻) (4.2 ± 0.7) x 10⁻¹¹Not readily available, expected to be extremely low.Ion permeability is generally very low across lipid bilayers due to the high energy barrier of moving a charged species through the hydrophobic core.
Oxygen HighReportedly offers no measurable resistance.Small, nonpolar molecules like oxygen can readily diffuse through the hydrophobic core of both bilayer types.
Urea (B33335) Not readily availableHigh energy barrier for permeation.The permeation of small polar molecules like urea is generally slow and highly dependent on the membrane's physical state.

The Underlying Physics: Fluidity and Packing

The disparity in permeability can be visualized through the distinct packing of the lipid tails in DOPC and DPPC bilayers.

G cluster_DOPC DOPC Bilayer (Fluid Phase) cluster_DPPC DPPC Bilayer (Gel Phase) DOPC_upper Headgroup Oleoyl Chain Oleoyl Chain DOPC_lower Headgroup Oleoyl Chain Oleoyl Chain Small_Molecule_DOPC Small Molecule Small_Molecule_DOPC->DOPC_upper:tail1 High_Permeability Higher Permeability DPPC_upper Headgroup Palmitoyl Chain Palmitoyl Chain DPPC_lower Headgroup Palmitoyl Chain Palmitoyl Chain Small_Molecule_DPPC Small Molecule Low_Permeability Lower Permeability

Caption: Differential permeability of DOPC and DPPC bilayers.

Experimental Protocols for Permeability Measurement

Accurate determination of membrane permeability relies on robust experimental techniques. Below are detailed methodologies for two common assays.

Water Permeability Measurement using Stopped-Flow Light Scattering

This technique measures the change in vesicle volume in response to an osmotic gradient.

Experimental Workflow:

G cluster_workflow Stopped-Flow Light Scattering Workflow A Prepare Liposome (B1194612) Suspension (DOPC or DPPC) B Load Liposomes and Hyperosmotic Buffer into Separate Syringes A->B C Rapidly Mix in Stopped-Flow Apparatus B->C D Monitor Change in 90° Light Scattering over Time C->D E Fit Data to Exponential Decay to Calculate Permeability Coefficient (Pf) D->E

Caption: Workflow for water permeability measurement.

Detailed Steps:

  • Liposome Preparation:

    • Prepare a lipid film of either DOPC or DPPC by evaporating the solvent from a lipid solution under a stream of nitrogen, followed by vacuum desiccation.

    • Hydrate the lipid film with a buffer containing a known osmolyte concentration to form multilamellar vesicles (MLVs).

    • Create large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extrusion through polycarbonate membranes.

  • Stopped-Flow Experiment:

    • Load one syringe of the stopped-flow instrument with the liposome suspension.

    • Load a second syringe with a hyperosmotic buffer (containing a higher concentration of the same osmolyte).

    • Rapidly mix the contents of the two syringes. This creates an osmotic gradient, causing water to efflux from the liposomes and the vesicles to shrink.

  • Data Acquisition and Analysis:

    • Monitor the change in light scattering at a 90° angle. As the vesicles shrink, the intensity of scattered light changes.

    • The resulting kinetic trace is fitted to a single exponential decay function to determine the rate constant (k).

    • The osmotic water permeability coefficient (Pf) is then calculated using the following equation: Pf = k * (V₀ / A₀) * (1 / (Vw * Δosm)) where V₀ is the initial vesicle volume, A₀ is the initial vesicle surface area, Vw is the molar volume of water, and Δosm is the osmotic gradient.

Ion Permeability Measurement using Fluorescence-Based Assays

This method tracks the influx or efflux of ions by monitoring the fluorescence of an encapsulated pH-sensitive or ion-sensitive dye.

Experimental Workflow:

G cluster_workflow Fluorescence-Based Ion Permeability Workflow A Prepare Liposomes with Encapsulated Fluorescent Dye B Establish an Ion Gradient (e.g., pH or specific ion) A->B C Initiate Ion Flux (e.g., by adding an ionophore or changing external buffer) B->C D Monitor Fluorescence Change over Time C->D E Calculate Permeability from the Rate of Fluorescence Change D->E

Caption: Workflow for ion permeability measurement.

Detailed Steps:

  • Liposome Preparation:

    • Prepare a lipid film of DOPC or DPPC.

    • Hydrate the film with a buffer containing a high concentration of a fluorescent dye (e.g., pyranine (B1669890) for protons, or specific ion indicators).

    • Form LUVs by extrusion.

    • Remove the external, unencapsulated dye using size-exclusion chromatography.

  • Establishing an Ion Gradient:

    • Create an ion gradient across the liposome membrane. For proton permeability, this can be achieved by rapidly changing the pH of the external buffer. For other ions, the liposomes are prepared in a high-concentration salt solution and then diluted into a salt-free buffer.

  • Fluorescence Measurement:

    • Place the liposome suspension in a fluorometer.

    • Initiate the ion flux. For proton permeability, this is done by adding a small volume of acid or base to the external solution. For other ions, an ionophore can be added to create a pathway for the ion of interest, or the passive leak is monitored over time.

    • Record the change in fluorescence intensity as ions move across the membrane, causing a change in the internal environment that affects the dye's fluorescence.

  • Data Analysis:

    • The initial rate of fluorescence change is used to calculate the initial ion flux.

    • The permeability coefficient is then determined by relating the ion flux to the ion concentration gradient and the surface area of the liposomes.

Conclusion

The choice between DOPC and DPPC as a model membrane system has profound implications for permeability studies. The inherent fluidity of DOPC bilayers results in significantly higher permeability to water and other small polar molecules compared to the more ordered and tightly packed DPPC bilayers. For nonpolar molecules like oxygen, both membranes are highly permeable. Researchers and drug development professionals must consider these fundamental differences when designing experiments and interpreting results related to the transport of molecules across lipid membranes. The experimental protocols outlined provide a robust framework for quantifying these differences and advancing our understanding of membrane transport phenomena.

References

Cholesterol's Impact on the Mechanical Properties of DOPC Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of lipid membranes is crucial for advancements in drug delivery, biomaterials, and fundamental cell biology. This guide provides an objective comparison of the mechanical characteristics of pure 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) membranes versus those containing cholesterol, supported by experimental data.

The inclusion of cholesterol, a vital component of eukaryotic cell membranes, significantly alters the mechanical properties of lipid bilayers. These changes are critical for various cellular functions, including signaling, trafficking, and maintaining structural integrity. This guide will delve into the key mechanical parameters: bending rigidity, area expansion modulus, membrane thickness, and rupture tension, offering a clear comparison between pure DOPC and cholesterol-containing DOPC membranes.

Comparative Analysis of Mechanical Properties

The incorporation of cholesterol into DOPC membranes leads to notable changes in their mechanical and structural parameters. The following tables summarize quantitative data from various experimental and computational studies.

Mechanical PropertyDOPC (0 mol% Cholesterol)DOPC with Cholesterol (mol%)Key Observations
Bending Rigidity (κ) ~7.8 - 9 x 10-20 J[1]Up to a 3.5-fold increase with 50 mol% cholesterol[1]The effect of cholesterol on the bending rigidity of DOPC membranes is a subject of some debate, with different techniques yielding varied results. However, methods sensitive to local fluctuations, such as Neutron Spin-Echo (NSE) spectroscopy and Molecular Dynamics (MD) simulations, consistently show a significant increase in bending rigidity with increasing cholesterol content.[1][2] This stiffening effect is attributed to the increased packing density of the lipid bilayer induced by cholesterol.[1][2]
Area Expansion Modulus (KA) ~241.3 - 265 mN/m[3]~3-fold increase with 50 mol% cholesterol[2]Cholesterol markedly increases the area expansion modulus, indicating that the membrane becomes more resistant to stretching.[2] This is a consequence of the "condensing effect" of cholesterol, which reduces the area per lipid and increases the lateral packing of the phospholipid molecules.[4][5]
Membrane Thickness (DHH) ~3.52 - 4.62 nm[6][7][8]Increases with cholesterol concentration, with some studies showing a peak around 35-40 mol% followed by a slight decrease.[4][6][9]Cholesterol generally increases the thickness of DOPC bilayers.[6] This is a result of the rigid cholesterol molecule promoting a more ordered and extended conformation of the flexible DOPC acyl chains.[6] However, the relationship is not strictly linear, with some studies suggesting a maximum thickness at intermediate cholesterol concentrations.[4][9]
Rupture Tension ~10 mN/m[10]~90% increase with 50 mol% cholesterol (to ~19 mN/m)[10]The presence of cholesterol significantly enhances the mechanical strength of DOPC membranes, as evidenced by a substantial increase in the tension required to rupture the bilayer.[10]

Experimental Methodologies

The data presented in this guide are derived from a variety of sophisticated experimental and computational techniques. Below are detailed descriptions of the key methods used to characterize membrane mechanics.

Key Experimental Protocols
Technique Methodology
Neutron Spin-Echo (NSE) Spectroscopy NSE is a high-resolution inelastic neutron scattering technique that probes the dynamics of membrane fluctuations. By analyzing the intermediate scattering function, one can extract the bending rigidity of the membrane. The experiment involves preparing unilamellar vesicles (e.g., 100 nm diameter) of the desired lipid composition. A beam of neutrons is scattered by the sample, and the energy exchange between the neutrons and the membrane fluctuations is measured with very high precision. The decay rate of the dynamic structure factor is related to the bending modulus of the membrane.[1]
Solid-State Deuterium (B1214612) NMR (2H NMR) Spectroscopy 2H NMR provides information about the orientation and dynamics of lipid molecules within the bilayer. By labeling the DOPC molecules with deuterium at specific positions on the acyl chains, one can measure the quadrupolar splittings. These splittings are related to the order parameter of the acyl chains, which in turn can be used to infer changes in the mechanical properties of the membrane, such as the bending rigidity. The analysis often involves comparing experimental spectra with simulations based on models of membrane fluctuations.[1]
Molecular Dynamics (MD) Simulations MD simulations are a computational method used to study the physical movements of atoms and molecules. For lipid bilayers, a system is constructed with a patch of membrane (composed of DOPC and cholesterol molecules) solvated in water. The interactions between all atoms are described by a force field. The simulation evolves the system over time, allowing for the calculation of various properties from the atomic trajectories. Mechanical properties like the bending modulus and area expansion modulus can be determined by analyzing the fluctuations in the membrane shape and area.[4][5]
X-Ray Scattering (SAXS/SANS) Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are techniques used to determine the structure of materials on a nanometer scale. For lipid membranes, these methods are used to measure the overall bilayer thickness, such as the headgroup-to-headgroup distance (DHH). By analyzing the scattering patterns from a dispersion of lipid vesicles, one can obtain detailed structural information.[6][11]
Micropipette Aspiration This technique involves directly manipulating a giant unilamellar vesicle (GUV) with a micropipette. By applying a known suction pressure, the vesicle is deformed, and the resulting change in the vesicle's surface area and shape is measured. This allows for the direct calculation of the area expansion modulus and, under certain conditions, the bending rigidity.[12]

Logical Workflow for Comparing Membrane Properties

The following diagram illustrates a typical workflow for the comparative characterization of the mechanical properties of pure DOPC and cholesterol-containing membranes.

G Comparative Analysis Workflow cluster_prep Sample Preparation cluster_exp Experimental Characterization cluster_analysis Data Analysis cluster_comp Comparative Assessment prep_dopc Prepare Pure DOPC Vesicles exp_nse Neutron Spin-Echo prep_dopc->exp_nse exp_nmr Solid-State NMR prep_dopc->exp_nmr exp_xray X-Ray/Neutron Scattering prep_dopc->exp_xray exp_micro Micropipette Aspiration prep_dopc->exp_micro prep_chol Prepare DOPC/Cholesterol Vesicles prep_chol->exp_nse prep_chol->exp_nmr prep_chol->exp_xray prep_chol->exp_micro ana_bend Calculate Bending Rigidity exp_nse->ana_bend exp_nmr->ana_bend ana_thick Determine Membrane Thickness exp_xray->ana_thick ana_area Calculate Area Expansion Modulus exp_micro->ana_area ana_rupture Measure Rupture Tension exp_micro->ana_rupture comp Compare Mechanical Properties ana_bend->comp ana_area->comp ana_thick->comp ana_rupture->comp

Caption: Workflow for comparing DOPC and DOPC/cholesterol membrane mechanics.

References

Cross-Validation of Molecular Dynamics Simulations with Experimental Data for DOPC Bilayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of key structural properties of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid bilayers as determined by experimental methods and all-atom molecular dynamics (MD) simulations. The accurate recapitulation of experimental data is crucial for validating the force fields used in MD simulations, ensuring their predictive power for studying membrane-protein interactions and drug permeability. This document is intended for researchers, scientists, and drug development professionals working with lipid membrane models.

Data Presentation: A Quantitative Comparison

The structural integrity and biological relevance of a simulated lipid bilayer are often assessed by its fundamental properties: the area per lipid, bilayer thickness, and the ordering of its acyl chains. The following tables summarize quantitative data from various experimental techniques and compare them with results from MD simulations, primarily focusing on the widely used CHARMM36 force field.

Table 1: Area Per Lipid (AL) and Bilayer Thickness (DHH)

ParameterExperimental ValueExperimental Technique(s)MD Simulation Value (CHARMM36)Simulation Conditions
Area Per Lipid (Ų) 67.4 ± 1.0[1][2]X-ray & Neutron Scattering68.8[1]NPT ensemble, 0 dyn/cm tension
Bilayer Thickness (Å) 38.5[1]X-ray Scattering[1]38.5[1]NPT ensemble, 0 dyn/cm tension

Note: Bilayer thickness is reported as the phosphate-to-phosphate distance.

Table 2: Deuterium (B1214612) Order Parameters (SCD) for sn-2 Acyl Chain

Deuterium order parameters (SCD) describe the orientational freedom of the C-D bonds along the lipid acyl chains. A value of -0.5 indicates perfect alignment with the bilayer normal, while 0 signifies isotropic motion. Direct quantitative comparison is complex as values are highly sensitive to the specific carbon position. However, MD simulations are frequently validated by their ability to reproduce the characteristic "plateau" in SCD values near the headgroup and the progressive decrease in order towards the chain terminus, a feature well-established by ²H NMR experiments.[3][4] Simulations using the CHARMM36 force field have been shown to yield accurate SCD values that agree well with experimental data.[1]

Carbon PositionExperimental SCD (²H NMR)MD Simulation SCD (General Trend)
C2-C8 (Plateau) Relatively high and constantAccurately reproduces the plateau region
C9=C10 (Double Bond) Significant dip in orderCaptures the disordering effect of the double bond
C11-C18 (Tail) Progressive decrease towards the centerShows increasing disorder towards the chain end

Experimental Protocols

The experimental values cited in this guide are derived from well-established biophysical techniques. Understanding these methodologies is key to appreciating the data's context and limitations.

1. Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

  • Objective: To determine the overall structure of the lipid bilayer, including thickness and area per lipid.

  • Methodology: A beam of X-rays or neutrons is directed at a sample of hydrated lipid bilayers, often in the form of multilamellar vesicles (MLVs) or unilamellar vesicles (ULVs).[5] The scattering pattern produced is dependent on the electron density (for X-rays) or scattering length density (for neutrons) profile perpendicular to the bilayer plane. By analyzing the positions and intensities of the diffraction peaks, a model of the bilayer structure can be constructed.[5] Simultaneous analysis of both X-ray and neutron scattering data from the same sample provides a highly quantitative and detailed structural model.[2][6]

  • Data Output: Electron/scattering length density profiles, from which parameters like the phosphate-to-phosphate distance (bilayer thickness) and area per lipid can be calculated.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To measure the deuterium order parameters (SCD) of specific C-D bonds along the lipid acyl chains.

  • Methodology: This technique requires lipids that have been synthetically deuterated at specific carbon positions. The sample, typically hydrated lipid vesicles, is placed in a strong magnetic field. The interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient results in a "quadrupolar splitting" in the NMR spectrum.[4] The magnitude of this splitting is directly proportional to the SCD order parameter, providing a measure of the time-averaged orientation of the C-D bond relative to the magnetic field (and thus the bilayer normal).[3]

  • Data Output: Quadrupolar splittings for each deuterated position, which are then converted into SCD values.

Visualization of the Cross-Validation Workflow

The process of validating a molecular dynamics simulation against experimental data involves a logical workflow to ensure that the computational model is a faithful representation of the physical system.

G cluster_exp Experimental Data Acquisition cluster_md Molecular Dynamics Simulation exp_sample Prepare DOPC Vesicles exp_xray SAXS / SANS Analysis exp_sample->exp_xray exp_nmr ²H NMR Spectroscopy exp_sample->exp_nmr exp_data Experimental Observables (Thickness, Area, SCD) exp_xray->exp_data exp_nmr->exp_data validation Cross-Validation: Compare Observables exp_data->validation md_setup Build DOPC Bilayer System md_ff Select Force Field (e.g., CHARMM36) md_run Run NPT Simulation md_setup->md_run md_traj Generate Trajectory md_run->md_traj md_analysis Analyze Trajectory md_traj->md_analysis md_data Calculated Observables (Thickness, Area, SCD) md_analysis->md_data md_data->validation conclusion Refine Force Field or Validate Model validation->conclusion

Caption: Workflow for cross-validating MD simulations with experimental data.

Conclusion

The cross-validation of molecular dynamics simulations with robust experimental data is a critical step in computational biophysics. For DOPC bilayers, leading all-atom force fields like CHARMM36 demonstrate excellent agreement with experimental values for key structural parameters such as area per lipid and bilayer thickness.[1] Furthermore, they successfully reproduce the nuanced profile of acyl chain ordering observed via ²H NMR.[1][3] This strong concordance validates the use of these computational models as powerful tools for investigating complex membrane phenomena at a level of detail inaccessible to experiment alone. Researchers can therefore have a high degree of confidence in simulations that employ these validated parameters for studying DOPC-containing membrane systems.

References

Safety Operating Guide

Proper Disposal of 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common phospholipid in research and pharmaceutical development. This document provides immediate, actionable procedures to ensure the safe handling and disposal of DOPC waste, minimizing environmental impact and ensuring regulatory compliance.

Immediate Safety and Disposal Protocols

Proper disposal of this compound (DOPC) is crucial to prevent environmental contamination and adhere to safety regulations. DOPC is classified as a chemical that may cause long-lasting harmful effects to aquatic life, and therefore, its release into the environment must be strictly avoided.[1] The primary disposal method for DOPC and materials contaminated with it is through a licensed hazardous waste management company.

Key Disposal Principles:
  • Do Not Drain Dispose: Under no circumstances should DOPC or solutions containing DOPC be poured down the drain.[2] Wash water from cleaning contaminated equipment should also be collected for proper disposal.[2]

  • Segregate Waste: Designate a specific, clearly labeled, and sealed container for DOPC waste. This includes pure DOPC, solutions, and any contaminated materials such as gloves, pipette tips, and absorbent pads.

  • Consult Local Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][3] These regulations may vary, so it is imperative to be familiar with the specific requirements for your institution and location.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Use a dedicated, leak-proof, and chemically compatible container for all DOPC waste.

    • The container must be kept closed except when adding waste.

    • Clearly label the container as "Hazardous Waste: this compound" and include the date when the first waste is added.

  • Handling Spills:

    • In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.

    • Place the absorbent material into the designated hazardous waste container.[3]

    • Clean the spill area thoroughly, and collect all cleaning materials for disposal as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the DOPC waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

    • The recommended disposal methods are incineration in a licensed facility, potentially after being mixed with a combustible solvent, or burial in a designated hazardous waste landfill.[2]

Summary of Disposal Do's and Don'ts

GuidelineAction
Do Segregate all DOPC waste into a dedicated and properly labeled container.
Do Consult and adhere to all local, state, and federal waste disposal regulations.
Do Arrange for disposal through a licensed hazardous waste management service.
Do Treat all materials that have come into contact with DOPC as hazardous waste.
Don't Pour DOPC or DOPC-contaminated solutions down the drain.
Don't Mix DOPC waste with non-hazardous laboratory trash.
Don't Release any amount of DOPC into the environment.

DOPC Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of DOPC waste in a laboratory setting.

DOPC_Disposal_Workflow cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start DOPC Waste Generated (Pure, Solution, or Contaminated Material) segregate Segregate into a Labeled, Sealed Hazardous Waste Container start->segregate spill Spill Occurs start->spill drain Drain Disposal start->drain  DO NOT trash General Trash start->trash  DO NOT contact_ehs Contact Institutional EHS or Certified Waste Disposal Company segregate->contact_ehs absorb Absorb with Inert Material spill->absorb collect_spill Collect Contaminated Material into Hazardous Waste Container absorb->collect_spill collect_spill->segregate incinerate Incineration at a Licensed Facility contact_ehs->incinerate Primary Method landfill Burial in a Licensed Hazardous Waste Landfill contact_ehs->landfill Alternative Method

Caption: Decision workflow for the safe disposal of DOPC waste.

References

Essential Safety and Handling Guide for 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common phospholipid used in lipid nanoparticle formulation and drug delivery research.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) do not classify DOPC as a hazardous substance, others indicate potential for skin, eye, and respiratory irritation.[1][2][3][4][5][6] Therefore, a cautious approach to handling is recommended. The following table summarizes the recommended PPE.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Weighing and Aliquoting (Solid Form) Use in a well-ventilated area. A chemical fume hood is recommended to minimize dust inhalation.Impervious gloves (e.g., nitrile)Safety glasses with side shields or chemical goggles.[1][2]If dust is generated, a NIOSH-approved particulate respirator is recommended.[2][5][7][8]Laboratory coat.
Solubilizing and Transferring (Liquid Form) Use in a well-ventilated area.Impervious gloves (e.g., nitrile)Safety glasses with side shields or chemical goggles.[1][2]Not generally required if handled in a well-ventilated area.Laboratory coat.

Safe Handling and Storage Procedures

Adherence to standard laboratory operating procedures is crucial for minimizing exposure and ensuring product integrity.

Handling:

  • Avoid contact with skin and eyes.[1][2][9]

  • Wash hands thoroughly after handling the material.[1]

  • Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][2][9]

  • When handling the solid form, minimize dust generation.[2]

Storage:

  • Store in a cool, dry, and well-ventilated location.[1][2][9]

  • Keep the container tightly sealed to prevent contamination.[1][2][9]

  • For long-term stability, some suppliers recommend storage at -20°C.[5][9]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these guidelines.

Exposure Route First Aid Measures
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]

Spill Response: For minor spills, wear appropriate PPE, absorb the spill with an inert material, and place it in a sealed container for disposal.[2] Avoid generating dust.

Disposal Plan

All waste materials should be handled in accordance with institutional, local, state, and federal regulations.[1][2]

  • Unused Product and Contaminated Materials: Dispose of as chemical waste in a properly labeled and sealed container.[2][8]

  • Empty Containers: Triple rinse with a suitable solvent and dispose of as non-hazardous waste, or as required by local regulations.

Experimental Workflow for Handling DOPC

The following diagram illustrates a typical workflow for handling DOPC in a laboratory setting, from receiving to disposal.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_application Application cluster_disposal Waste Disposal receive Receive DOPC store Store at Recommended Temperature (e.g., -20°C) receive->store weigh Weigh Solid DOPC in Ventilated Enclosure store->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experimental Protocol (e.g., Liposome Formulation) dissolve->use dispose_solid Dispose of Contaminated Solid Waste use->dispose_solid dispose_liquid Dispose of Contaminated Liquid Waste use->dispose_liquid

References

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